3-Methoxybenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-11-6-3-2-4-7(5-6)12(8,9)10/h2-5H,1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKIEQKVSHDVGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563752 | |
| Record name | 3-Methoxybenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58734-57-9 | |
| Record name | 3-Methoxybenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxybenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Importance of 3-Methoxybenzenesulfonamide
An In-depth Technical Guide to the Synthesis of 3-Methoxybenzenesulfonamide
This compound is a vital molecular scaffold in the landscape of modern medicinal chemistry and drug development. As a key building block, it is incorporated into a diverse range of therapeutic candidates, from enzyme inhibitors to receptor antagonists.[1][2] The sulfonamide functional group is a well-established bioisostere of the amide bond, offering similar geometric properties but with enhanced metabolic stability and different hydrogen bonding capabilities, which can lead to significant improvements in a drug candidate's pharmacokinetic profile and target affinity.[3] This guide, designed for researchers and drug development professionals, provides a comprehensive, field-proven protocol for the synthesis of this compound, emphasizing the underlying chemical principles and safety considerations that ensure a reproducible and reliable outcome.
Synthetic Strategy: Navigating Electrophilic Substitution
A cursory glance at the target molecule might suggest a straightforward synthesis via electrophilic chlorosulfonation of anisole (methoxybenzene). However, this approach is fundamentally flawed for obtaining the desired 3-substituted (meta) isomer. The methoxy group is a powerful activating, ortho, para-directing group due to its ability to donate electron density to the aromatic ring through resonance.[4][5] Consequently, direct sulfonation or chlorosulfonation of anisole overwhelmingly yields the 4-methoxy (para) and 2-methoxy (ortho) isomers.[6][7][8]
Therefore, an effective synthesis of the 3-methoxy isomer necessitates a more nuanced strategy that circumvents the directing effects of the methoxy group. The most reliable and widely employed method involves a Sandmeyer-type reaction, beginning with a starting material where the foundational regiochemistry is already established: 3-methoxyaniline. This precursor is converted into a diazonium salt, which is subsequently displaced by a sulfonyl chloride group using sulfur dioxide and a copper catalyst. This intermediate, 3-methoxybenzenesulfonyl chloride, is then readily converted to the final sulfonamide product.
Experimental Workflow Overview
The synthesis is a two-stage process beginning with the formation of the key sulfonyl chloride intermediate, followed by amination to yield the final product.
Caption: Overall workflow for the two-stage synthesis of this compound.
Stage 1: Synthesis of 3-Methoxybenzenesulfonyl Chloride
This stage leverages a classical Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of aryl amines into a wide variety of functional groups. The key is the formation of a diazonium salt, a highly versatile intermediate.
Detailed Experimental Protocol
-
Diazonium Salt Formation:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 3-methoxyaniline (1.0 eq) with 3M hydrochloric acid (3.0 eq).
-
Cool the resulting slurry to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the stirred aniline slurry, ensuring the temperature is strictly maintained below 5 °C. The formation of the diazonium salt is indicated by a clear, pale yellow solution. Causality Note: Low temperatures are critical to prevent the premature decomposition of the unstable diazonium salt.
-
-
Sulfonyl Chloride Formation:
-
In a separate, larger reaction vessel, prepare a saturated solution of sulfur dioxide in glacial acetic acid. This is achieved by bubbling SO₂ gas through the acid at room temperature.
-
To this solution, add a catalytic amount of copper(II) chloride (0.1 eq).[9]
-
Cool the SO₂/acetic acid mixture to 15-20 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the SO₂/acetic acid mixture with vigorous stirring.[9] Gas evolution (N₂) will be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and then gently heat to 40-50 °C for 15-30 minutes until gas evolution ceases.[9] Causality Note: The copper catalyst facilitates the radical-mediated transfer of the SO₂Cl group to the aromatic ring with the expulsion of nitrogen gas.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature and pour it carefully into a large volume of ice water.
-
An oily product, the crude 3-methoxybenzenesulfonyl chloride, should separate.
-
Extract the aqueous mixture twice with a suitable organic solvent, such as dichloromethane or diethyl ether.
-
Combine the organic layers and wash sequentially with water, 1N sodium hydroxide solution (to remove acidic impurities), 1N hydrochloric acid solution, and finally with saturated brine.[9]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude sulfonyl chloride as a dark-colored oil.[9] Purification can be achieved via silica gel column chromatography if necessary.[9]
-
Stage 2: Synthesis of this compound
The conversion of the sulfonyl chloride to the sulfonamide is a robust and high-yielding nucleophilic substitution reaction.
Detailed Experimental Protocol
-
Amination Reaction:
-
Place an excess of concentrated aqueous ammonium hydroxide (approx. 10 eq) in a flask and cool to 0-10 °C in an ice bath.
-
Dissolve the crude 3-methoxybenzenesulfonyl chloride (1.0 eq) from Stage 1 in a minimal amount of a water-miscible solvent like acetone or THF.
-
Add the sulfonyl chloride solution dropwise to the cold, stirred ammonium hydroxide. A white precipitate may begin to form. Causality Note: Using excess ammonia ensures it acts as both the nucleophile and the base to neutralize the HCl byproduct, driving the reaction to completion.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
-
Workup and Purification:
-
If a precipitate has formed, filter the mixture. If not, slowly and carefully acidify the reaction mixture to a pH of ~2 by adding 2M hydrochloric acid while cooling in an ice bath.
-
The acidification protonates the sulfonamide anion, drastically reducing its water solubility and causing the this compound to precipitate as a solid.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove any residual salts.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.[10]
-
Quantitative Data and Physical Properties
| Reagent/Product | Formula | MW ( g/mol ) | Density (g/mL) | m.p. (°C) | b.p. (°C) |
| 3-Methoxyaniline | C₇H₉NO | 123.15 | 1.096 | -1 to 1 | 251 |
| Sodium Nitrite | NaNO₂ | 69.00 | 2.168 | 271 | 320 (dec.) |
| 3-Methoxybenzenesulfonyl chloride | C₇H₇ClO₃S | 206.65 | 1.460 | N/A | N/A |
| This compound | C₇H₉NO₃S | 187.22 | N/A | 97-101 | N/A |
Data sourced from[11][12][13].
Safety and Hazard Management
The synthesis involves several hazardous materials. Adherence to strict safety protocols is mandatory.
| Chemical | CAS Number | Primary Hazards | Recommended Precautions |
| 3-Methoxyaniline | 536-90-3 | Toxic, Combustible, Stench | Work in a fume hood, wear gloves, eye protection. Avoid inhalation and skin contact. |
| Sodium Nitrite | 7632-00-0 | Oxidizer, Toxic | Keep away from combustible materials. Avoid ingestion and inhalation. |
| Diazonium Salts | (in situ) | Explosive when dry | Never isolate or allow to dry. Keep in cold solution at all times. Use a blast shield. |
| Sulfur Dioxide (gas) | 7446-09-5 | Toxic, Corrosive | Use only in a well-ventilated fume hood with a gas scrubber. Respiratory protection required. |
| 3-Methoxybenzenesulfonyl chloride | 10130-74-2 | Corrosive | Causes severe skin burns and eye damage.[11][13] Handle with extreme care, using acid-resistant gloves and face shield. |
| Ammonium Hydroxide | 1336-21-6 | Corrosive, Respiratory Irritant | Work in a fume hood, avoid inhaling vapors. |
Emergency Response: In case of skin or eye contact with corrosive materials like sulfonyl chloride or concentrated acids/bases, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[14][15][16] Spills should be neutralized with an appropriate agent (e.g., sodium bicarbonate for acids) before cleanup.[17]
References
- DuPont. (n.d.). Chlorosulfonic Acid Safety Precautions.
- Atul Ltd. (n.d.). Chlorosulfonic acid.
- ECHEMI. (n.d.). Chlorosulfonic acid SDS, 7790-94-5 Safety Data Sheets.
-
Cerfontain, H., Lambrechts, H. J. A., Schaasberg-Nienhuis, Z. R. H., Coombes, R. G., Hadjigeorgiou, P., & Tucker, G. P. (1985). Protonation and sulphonation reactions of anisole in sulphuric and fluorosulphuric acid. Journal of the Chemical Society, Perkin Transactions 2, (5), 659-667. [Link]
- Boruah, M., & Bolm, C. (2005). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters, 7(19), 4107–4109.
- New Jersey Department of Health. (n.d.). Hazard Summary: Chlorosulphonic Acid.
- Lukevics, E., & Voronkov, M. G. (1974). Sulfonation of aromatic and heterocyclic compounds with bis(trimethylsilyl) sulfate. Chemistry of Heterocyclic Compounds, 10(4), 420-422.
- Loba Chemie. (2019). CHLOROSULFONIC ACID FOR SYNTHESIS MSDS.
- Wanhongrun. (2025). How does anisole react with acids?
- ChemicalBook. (2023). 3-METHOXYBENZENESULFONYL CHLORIDE Chemical Properties, Uses, Production.
- Ansink, H. R. W., & Cerfontain, H. (1992). Sulfonation of anisole, phenol, toluene and related alkyl and alkoxy derivatives with SO3. The influence of the solvent system on the reactivity and the sulfonic acid product distribution. Recueil des Travaux Chimiques des Pays-Bas, 111(3), 183-192.
- Baskin, J. M., & Wang, Z. (2002). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 4(24), 4423–4425.
- Li, Z., & MacMillan, D. W. C. (2021). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 143(49), 22442–22449.
- ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF.
- Various Authors. (2024).
- Cerfontain, H., Lambrechts, H. J. A., & Schaasberg-Nienhuis, Z. R. H. (1982). Aromatic sulphonation. Part 91. The sulphonation of anisole, phenol, phenyl methanesulphonate, potassium phenyl sulphate, and a series of methyl-, bromo-, and chloro-substituted anisoles and phenols in concentrated aqueous sulphuric acid. Journal of the Chemical Society, Perkin Transactions 2, (4), 537-545.
- PubChem. (n.d.). N-[(3-methoxyphenyl)methyl]benzenesulfonamide.
- ResearchGate. (n.d.). Computed PES for anisole–Cl2 reactions, catalyzed by HCl, in simulated CCl4 solution.
- YouTube. (2024). class:-12 Sulphonation in Anisole Example of Electrophilic substitution reaction organic chemistry.
- Suchetan, P. A., et al. (2011). N-(3-Methoxybenzoyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246.
- Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride.
- ChemScene. (n.d.). 3-Methoxybenzensulfonyl chloride.
- BenchChem. (n.d.). The Chemistry of 4-Methoxybenzenesulfonamide: Properties and Synthesis Applications.
- Suchetan, P. A., et al. (2011). N-(3-Methoxybenzoyl)-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2959.
- Google Patents. (2005). Process for manufacturing optically pure (r) or (s)-5-(2-aminopropyl)-2-methoxybenzene sulfonamide.
- PrepChem.com. (n.d.). Synthesis of 4-methoxybenzenesulfonamide.
- ResearchGate. (2020). Please tell me the synthesis of p-methoxybenzenesulfonylchloride?
- ChemicalBook. (n.d.). N-(3-METHOXYBENZYL)METHANESULFONAMIDE Product Description.
- Reddit. (2020). So, I'm working on chlorosulfonation, I can't find a mechanism with benzene...
- The Royal Society of Chemistry. (2002). Chlorosulfonic Acid - A Versatile Reagent.
- PubChem. (n.d.). 4-Methoxybenzenesulfonamide.
- PubChem. (n.d.). 3-Methoxybenzenesulfonyl chloride.
- PubChem. (n.d.). (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide.
- Sigma-Aldrich. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). 3-Methoxybenzenesulfonyl chloride.
- ResearchGate. (2025). (PDF) N-(3-Methoxybenzoyl)-4-methylbenzenesulfonamide.
- Google Patents. (n.d.). Method for synthesizing benzene sulfonamide compounds.
- Google Patents. (2011). Benzenesulfonamide derivatives and pharmaceutical composition thereof.
- PubMed. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies.
- PubMed. (2015). Discovery and Development of the Aryl O-Sulfamate Pharmacophore for Oncology and Women's Health.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis and Purification of 3-Methoxytyramine for Research Applications.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis and Purification of 3,6-Dimethoxyapigenin.
- Google Patents. (n.d.). Preparation method for p-carboxybenzene sulfonamide.
- YouTube. (2025). Accelerating Drug Discovery: Enhanced Chemistry Strategies for NCEs, ADCs, and Emerging Modalities.
Sources
- 1. nbinno.com [nbinno.com]
- 2. EP2366687A2 - Benzenesulfonamide derivatives and pharmaceutical composition thereof - Google Patents [patents.google.com]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. How does anisole react with acids? - Blog - Wanhongrun [zbwhr.com]
- 5. researchgate.net [researchgate.net]
- 6. Protonation and sulphonation reactions of anisole in sulphuric and fluorosulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Aromatic sulphonation. Part 91. The sulphonation of anisole, phenol, phenyl methanesulphonate, potassium phenyl sulphate, and a series of methyl-, bromo-, and chloro-substituted anisoles and phenols in concentrated aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. 3-METHOXYBENZENESULFONYL CHLORIDE | 10130-74-2 [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 3-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 2737504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | 58734-57-9 [sigmaaldrich.com]
- 13. 3-Methoxybenzenesulfonyl chloride 96 10130-74-2 [sigmaaldrich.com]
- 14. macro.lsu.edu [macro.lsu.edu]
- 15. atul.co.in [atul.co.in]
- 16. nj.gov [nj.gov]
- 17. echemi.com [echemi.com]
3-Methoxybenzenesulfonamide chemical properties and structure
An In-Depth Technical Guide to 3-Methoxybenzenesulfonamide: Chemical Properties, Structure, and Applications
Introduction
This compound is an organic chemical compound featuring a benzene ring substituted with a methoxy group (-OCH₃) and a sulfonamide group (-SO₂NH₂). The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents, including antibacterial sulfa drugs, diuretics, and anticonvulsants. The presence and position of the methoxy group on the aromatic ring can significantly influence the molecule's electronic properties, solubility, and metabolic stability, making it a valuable building block in the synthesis of more complex molecules for drug discovery and materials science. This guide provides a comprehensive overview of its chemical and physical properties, structure, synthesis, and applications for researchers and drug development professionals.
Chemical Structure and Identification
The molecular structure of this compound is characterized by a benzene ring where a methoxy group and a sulfonamide group are attached at positions 1 and 3, respectively.
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below. These properties are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Source |
| CAS Number | 58734-57-9 | |
| Molecular Formula | C₇H₉NO₃S | |
| Molecular Weight | 187.22 g/mol | [1] |
| Physical Form | Solid | |
| Purity | ≥97% | |
| Storage Temperature | Room temperature, sealed in dry, dark place | |
| InChI Key | VBKIEQKVSHDVGH-UHFFFAOYSA-N |
Synthesis Protocol
This compound is typically synthesized from its corresponding sulfonyl chloride precursor, 3-methoxybenzenesulfonyl chloride. The reaction involves the nucleophilic substitution of the chloride by ammonia.
Caption: General synthesis workflow for this compound.
Experimental Protocol: Synthesis from 3-Methoxybenzenesulfonyl Chloride
This protocol is adapted from the general synthesis of arylsulfonamides.[2][3]
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.
-
Reagents: Add concentrated ammonium hydroxide solution to the flask and cool it in an ice bath.
-
Addition of Precursor: Dissolve 3-methoxybenzenesulfonyl chloride (1.0 eq) in a suitable solvent like THF or acetone. Add this solution dropwise to the cooled ammonium hydroxide with vigorous stirring. The temperature should be maintained below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.
-
Work-up: Carefully acidify the reaction mixture with dilute hydrochloric acid (e.g., 2M HCl) until it is acidic to litmus paper. This will precipitate the sulfonamide.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any remaining salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
-
Drying: Dry the purified crystals under vacuum. The purity can be confirmed by measuring the melting point and by spectroscopic analysis.
Causality Note: The use of excess ammonium hydroxide drives the reaction to completion. The final acidification step is crucial because sulfonamides are acidic and will dissolve in a basic solution as their corresponding salt; acidification protonates the sulfonamide nitrogen, causing the neutral, less soluble compound to precipitate out.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized this compound. The expected data are as follows:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a singlet for the methoxy (-OCH₃) protons around 3.8 ppm. The aromatic protons will appear in the range of 6.9-7.7 ppm. The two protons on the sulfonamide (-SO₂NH₂) group will typically appear as a broad singlet. The exact chemical shifts and splitting patterns of the aromatic protons depend on the solvent used.[4][5]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show a signal for the methoxy carbon around 55-56 ppm. The aromatic carbons will have signals in the region of 110-160 ppm.[4]
-
IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present. Key expected absorption bands include:
-
N-H stretching vibrations for the -NH₂ group in the range of 3390–3230 cm⁻¹.[3]
-
Asymmetric and symmetric S=O stretching vibrations for the sulfonamide group, appearing as strong bands around 1340–1315 cm⁻¹ and 1185–1145 cm⁻¹, respectively.[3]
-
C-O stretching for the methoxy group in the range of 1285–1250 cm⁻¹ (asymmetric) and 1055-1020 cm⁻¹ (symmetric).[4]
-
-
MS (Mass Spectrometry): Mass spectrometry is used to determine the molecular weight of the compound. For this compound, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (187.22). High-resolution mass spectrometry can confirm the elemental composition.[6]
Applications in Research and Drug Development
The benzenesulfonamide scaffold is a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets. Its derivatives have shown a wide range of pharmacological activities.
-
Enzyme Inhibition: The sulfonamide group can act as a zinc-binding group, making it a key pharmacophore for inhibitors of zinc-containing enzymes like carbonic anhydrases.[7] Novel derivatives of benzenesulfonamides are continuously being synthesized and evaluated for their inhibitory potential against various enzymes.[8]
-
Anticancer Agents: Benzenesulfonamide derivatives have been identified as promising anticancer agents.[9] They can be designed to inhibit targets crucial for cancer cell proliferation and survival, such as receptor tyrosine kinases or cell cycle progression.[10][11] The methoxy group can be strategically placed to enhance binding affinity or improve pharmacokinetic properties.
-
Scaffold for Synthesis: this compound serves as a versatile starting material for creating libraries of more complex molecules. The sulfonamide nitrogen and the aromatic ring can be further functionalized to explore structure-activity relationships (SAR) in drug discovery campaigns.[12]
Safety and Handling
Based on safety data for similar compounds, this compound should be handled with care in a laboratory setting.
-
General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[13][14][15]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[13][15]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
-
Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[14][15]
Conclusion
This compound is a valuable chemical intermediate with a well-defined set of properties and a straightforward synthetic route. Its structural features, particularly the presence of the biologically active sulfonamide group, make it a compound of significant interest for researchers in medicinal chemistry and drug development. The insights provided in this guide aim to support its effective use in the laboratory for the synthesis of novel compounds with potential therapeutic applications.
References
-
3-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide | C14H15NO4S - PubChem. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
-
3-Methoxy-2,4,5-trimethylbenzenesulfonamide | C10H15NO3S - PubChem. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
Sreenivasa, S., Palakshamurthy, B. S., Lohith, T. N., Mohan, N. R., Kumar, V., & Suchetan, P. A. (2013). N-(3-Methoxybenzoyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1263. [Link]
-
N-[(3-methoxyphenyl)methyl]benzenesulfonamide | C14H15NO3S | CID 13827002 - PubChem. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy-. (2018, February 16). SIELC Technologies. Retrieved January 11, 2026, from [Link]
-
Synthesis of 4-methoxybenzenesulfonamide. (n.d.). PrepChem.com. Retrieved January 11, 2026, from [Link]
-
(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide | C10H16N2O3S | CID 10060387 - PubChem. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
-
Supplementary Information File. (n.d.). Retrieved January 11, 2026, from [Link]
-
4-Methoxybenzenesulfonamide | C7H9NO3S | CID 70789 - PubChem. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
Gecyte, D., et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 27(19), 6611. [Link]
-
Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (2021). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]
-
N-Methoxybenzenesulfonamide | C7H9NO3S | CID 270783 - PubChem. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
Gowda, B. T., et al. (2004). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung A, 59(11), 707-714. [Link]
-
Al-Suhaimi, E. A., et al. (2021). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 26(15), 4443. [Link]
-
Potter, B. V. L. (2015). Discovery and Development of the Aryl O-Sulfamate Pharmacophore for Oncology and Women's Health. Journal of Medicinal Chemistry, 58(19), 7634-7658. [Link]
-
Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). Retrieved January 11, 2026, from [Link]
- Benzenesulfonamide derivatives and pharmaceutical composition thereof. (2011). Google Patents.
-
Yang, L. M., et al. (2002). Antitumor agents. Part 3: synthesis and cytotoxicity of new trans-stilbene benzenesulfonamide derivatives. Bioorganic & Medicinal Chemistry Letters, 12(7), 1013-1015. [Link]
-
Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. (2024). PubMed. Retrieved January 11, 2026, from [Link]
Sources
- 1. 4-Methoxybenzenesulfonamide | C7H9NO3S | CID 70789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. znaturforsch.com [znaturforsch.com]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lehigh.edu [lehigh.edu]
- 7. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures [mdpi.com]
- 8. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling | MDPI [mdpi.com]
- 10. EP2366687A2 - Benzenesulfonamide derivatives and pharmaceutical composition thereof - Google Patents [patents.google.com]
- 11. Antitumor agents. Part 3: synthesis and cytotoxicity of new trans-stilbene benzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. pfaltzandbauer.com [pfaltzandbauer.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
The Rising Profile of 3-Methoxybenzenesulfonamide Derivatives: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Versatility of the Sulfonamide Scaffold
The sulfonamide functional group, -S(=O)₂-NR₂R₃, has been a cornerstone of medicinal chemistry for nearly a century. Since the discovery of the antibacterial properties of prontosil, sulfonamide-based drugs have become indispensable in treating a wide array of diseases. Their remarkable versatility stems from the ability to readily modify the substituents on the sulfonamide nitrogen and the aromatic ring, allowing for the fine-tuning of their pharmacokinetic and pharmacodynamic properties. This has led to the development of sulfonamides as diuretics, antidiabetics, anticonvulsants, and, more recently, as potent anticancer and anti-inflammatory agents.
This technical guide delves into the burgeoning field of 3-methoxybenzenesulfonamide derivatives. The strategic placement of a methoxy group at the 3-position of the benzene ring imparts unique electronic and steric properties to the molecule, influencing its binding affinity to various biological targets and, consequently, its therapeutic potential. We will explore the synthesis, diverse biological activities, and underlying mechanisms of action of these promising compounds, providing a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics.
Synthetic Strategies: Building the this compound Core
The synthesis of this compound derivatives typically commences from 3-methoxybenzenesulfonyl chloride, a commercially available or readily synthesized starting material. The general and most common approach involves the nucleophilic substitution of the chloride by a primary or secondary amine in the presence of a base, such as pyridine or triethylamine, to afford the corresponding N-substituted this compound.
A representative synthetic protocol is the preparation of N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide, which can be adapted for various amines.[1]
Experimental Protocol: Synthesis of N-Aryl-3-methoxybenzenesulfonamides
Materials:
-
3-Methoxybenzenesulfonyl chloride
-
Appropriate primary or secondary amine (e.g., p-anisidine)
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
-
Ethanol or methanol (for recrystallization)
Procedure:
-
In a 250 mL Erlenmeyer flask, dissolve the amine (1.0 equivalent) in a solution of 1 M sodium carbonate in deionized water.
-
To this stirring solution, add 3-methoxybenzenesulfonyl chloride (1.0 equivalent) portion-wise at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solid product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove any unreacted starting materials and inorganic salts.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure N-substituted-3-methoxybenzenesulfonamide.
Causality in Experimental Choices:
-
The use of a base (sodium carbonate): The reaction of a sulfonyl chloride with an amine generates hydrochloric acid as a byproduct. The base is crucial to neutralize this acid, driving the reaction to completion and preventing the protonation of the amine, which would render it non-nucleophilic.
-
Room temperature reaction: The sulfonylation of amines is typically an exothermic reaction that proceeds efficiently at room temperature, avoiding the need for heating and potential side reactions.
-
Recrystallization for purification: This is a standard and effective technique for purifying solid organic compounds, ensuring the removal of impurities and providing a crystalline product of high purity for subsequent biological evaluation.
Biological Activities: A Multifaceted Therapeutic Potential
This compound derivatives have demonstrated a remarkable spectrum of biological activities, with anticancer, anti-inflammatory, and antimicrobial properties being the most extensively studied.
Anticancer Activity: Targeting the Pillars of Malignancy
The anticancer potential of this compound derivatives is a significant area of research. These compounds have been shown to inhibit tumor growth through various mechanisms, most notably through the inhibition of carbonic anhydrases.
Carbonic Anhydrase Inhibition:
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Tumor cells, particularly in the hypoxic microenvironment of solid tumors, overexpress certain CA isoforms, such as CA IX and XII.[2] These enzymes play a critical role in maintaining the pH homeostasis of cancer cells by facilitating the removal of acidic metabolic byproducts, thereby promoting their survival, proliferation, and invasion.
This compound derivatives, owing to the presence of the sulfonamide group, act as potent inhibitors of these tumor-associated CA isoforms. The sulfonamide moiety coordinates to the zinc ion in the active site of the enzyme, blocking its catalytic activity. This leads to an accumulation of acidic waste within the cancer cells, a decrease in the extracellular pH, and ultimately, apoptosis.[3]
The selectivity of these inhibitors for tumor-associated CA isoforms over the ubiquitously expressed cytosolic isoforms (CA I and II) is a key determinant of their therapeutic index.[4] The 3-methoxy substituent can play a crucial role in conferring this selectivity by interacting with specific amino acid residues in the active site of CA IX and XII.[5]
Signaling Pathways Modulated by this compound Derivatives in Cancer:
The anticancer effects of these derivatives are not solely reliant on CA inhibition. They have been shown to modulate several key signaling pathways implicated in cancer progression.
Caption: Key signaling pathways modulated by this compound derivatives in cancer.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.[6] Some benzenesulfonamide derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis.
-
Wnt/β-catenin Pathway: The Wnt signaling pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is linked to the development and progression of various cancers, including colorectal and breast cancer.[5] Certain sulfonamide derivatives have been identified as inhibitors of this pathway, thereby suppressing tumor growth and metastasis.[7]
Quantitative Anticancer Activity:
The anticancer potency of this compound derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.
| Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzenesulfonamide-thiadiazole | MCF-7 (Breast) | ~74 | [8] |
| Benzenesulfonamide-triazine | MDA-MB-468 (Breast) | 1.48 - 3.99 | [9] |
| Imidazole-benzenesulfonamide | MDA-MB-231 (Breast) | 20.5 | [3] |
| Imidazole-benzenesulfonamide | IGR39 (Melanoma) | 27.8 | [3] |
| trans-Stilbene benzenesulfonamide | BT-549 (Breast) | 0.205 | [4] |
| trans-Stilbene benzenesulfonamide | HT-29 (Colon) | 0.554 | [4] |
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
This compound derivatives
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the this compound derivatives in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and autoimmune disorders. This compound derivatives have emerged as promising anti-inflammatory agents by targeting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[10]
Inhibition of Cyclooxygenases and Lipoxygenases:
COX and LOX are two major enzyme families involved in the metabolism of arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins and leukotrienes.[11] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes. However, this can lead to an increase in the production of leukotrienes via the LOX pathway, which can cause gastrointestinal side effects.[12]
Dual inhibitors of both COX and LOX are therefore highly sought after. Certain 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives have been identified as potent and selective inhibitors of 12-lipoxygenase (12-LOX), an enzyme implicated in various inflammatory conditions.[10] These compounds have shown nanomolar potency against 12-LOX with excellent selectivity over related lipoxygenases and cyclooxygenases.[10]
Caption: Inhibition of the lipoxygenase pathway by this compound derivatives.
Experimental Protocol: In Vitro 12-Lipoxygenase Inhibition Assay
Materials:
-
Recombinant human 12-lipoxygenase
-
Arachidonic acid (substrate)
-
This compound derivatives
-
Assay buffer (e.g., Tris-HCl)
-
Spectrophotometer or HPLC system
Procedure:
-
Pre-incubate the 12-lipoxygenase enzyme with various concentrations of the this compound derivative in the assay buffer for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Monitor the formation of the product, 12-hydroxyeicosatetraenoic acid (12-HETE), over time by measuring the change in absorbance at a specific wavelength (e.g., 234 nm) or by quantifying the product using HPLC.
-
Calculate the initial reaction rates and determine the IC₅₀ value of the inhibitor.
Antimicrobial Activity: Combating Bacterial Resistance
The rise of antibiotic-resistant bacteria poses a significant threat to global health. Sulfonamides have a long history as antimicrobial agents, and novel derivatives are continuously being explored to overcome resistance mechanisms.[13] this compound derivatives have shown promising activity against a range of bacterial strains.
Mechanism of Action:
The primary mechanism of antibacterial action for sulfonamides is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[14] Folic acid is a vital precursor for the synthesis of nucleotides and certain amino acids. By competitively inhibiting DHPS, sulfonamides block the bacterial folic acid synthesis pathway, leading to bacteriostasis. Mammalian cells are not affected as they obtain folic acid from their diet.
Structure-Activity Relationship (SAR):
The antimicrobial activity of this compound derivatives is influenced by the nature of the substituents on the sulfonamide nitrogen. The introduction of different heterocyclic or aromatic moieties can enhance the potency and spectrum of activity. For instance, the presence of electron-withdrawing groups on the N-aryl substituent can increase the acidity of the sulfonamide proton, which is believed to be important for binding to the enzyme.[13]
Quantitative Antimicrobial Activity:
The antimicrobial efficacy is determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Derivative Type | Bacterial Strain | MIC (µg/mL) | Reference |
| Aryldisulfonamide | Staphylococcus aureus | Varies with chain length | [13] |
| Hydrazide-hydrazone | Staphylococcus aureus | 0.98 | |
| Hydrazide-hydrazone | Staphylococcus epidermidis | 0.24 | |
| Hydrazide-hydrazone | Bacillus subtilis | 0.49 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound derivatives
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare serial two-fold dilutions of the this compound derivatives in MHB in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion and Future Perspectives
The this compound scaffold represents a privileged structure in medicinal chemistry, giving rise to derivatives with a remarkable range of biological activities. Their potential as anticancer, anti-inflammatory, and antimicrobial agents is well-documented, with carbonic anhydrase inhibition and modulation of key signaling pathways being central to their therapeutic effects. The synthetic accessibility of these compounds, coupled with the vast possibilities for structural modification, makes them an attractive platform for the development of novel, highly potent, and selective therapeutic agents.
Future research in this area should focus on:
-
Expanding the chemical diversity: Synthesizing a broader range of this compound derivatives with novel substituents to explore new structure-activity relationships.
-
Elucidating detailed mechanisms of action: Utilizing advanced molecular and cellular biology techniques to further unravel the specific signaling pathways and molecular targets of these compounds.
-
In vivo efficacy and safety studies: Translating the promising in vitro results into preclinical animal models to evaluate their therapeutic efficacy, pharmacokinetics, and safety profiles.
-
Development of isoform-selective inhibitors: Focusing on the design of derivatives with high selectivity for disease-relevant enzyme isoforms to minimize off-target effects and enhance the therapeutic window.
The continued exploration of this compound derivatives holds immense promise for the discovery of next-generation drugs to address some of the most pressing challenges in human health.
References
- BenchChem. (2025). Application Notes and Protocols for Testing the Efficacy of Sulfonamide-Based Drugs.
- Gül, H. İ., & Çıkrıkçı, S. (2009). Synthesis, characterization, antimicrobial activity and structure-activity relationships of new aryldisulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(4), 986-992.
- BenchChem. (2025). Protocol for Assessing the Antibacterial Activity of Sulfonamides.
- ResearchGate. (n.d.). IC 50 values of the compounds 3a-3l against the HT-29 and MCF-7 cell lines.
- Dudutiene, V., Matuliene, J., Smirnov, A., et al. (2014). Discovery and Characterization of Novel Selective Inhibitors of Carbonic Anhydrase IX. Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds against 3 cell lines.
- Gül, H. İ., & Çetinkaya, E. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Iranian Journal of Pharmaceutical Research, 7(3), 213-218.
- Khan, A. R., et al. (n.d.). Anti-microbial activities of sulfonamides using disc diffusion method.
- Nemr, M. T. M., AboulMagd, A. M., Hassan, H. M., Hamed, A. A., Hamed, M. I. A., & Elsaadi, M. T. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(46), 28769-28787.
- Szafrański, K., et al. (2021). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 26(15), 4483.
- Hamaker, C. G., et al. (2022). Structural Comparison of Three N-(4-Methoxyphenyl)
- Eldehna, W. M., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. International Journal of Molecular Sciences, 24(1), 133.
- Balandis, B., Mickevičius, V., & Petrikaitė, V. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Pharmaceuticals, 14(11), 1158.
- Cushman, M., et al. (2002). Antitumor agents. Part 3: synthesis and cytotoxicity of new trans-stilbene benzenesulfonamide derivatives. Bioorganic & Medicinal Chemistry Letters, 12(7), 1013-1015.
- BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of 3-Methoxybenzaldehyde Hydrazone Derivatives in Antimicrobial Appli.
- Al-Ghorbani, M., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16839.
- Kenyon, V., et al. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of Medicinal Chemistry, 57(2), 495-506.
- BenchChem. (2025). Synthesis of Derivatives from 3-Methoxyphenol: Application Notes and Protocols.
- Warner, T. D., & Mitchell, J. A. (2002). Effects of non-steroidal anti-inflammatory drugs on cyclo-oxygenase and lipoxygenase activity in whole blood from aspirin-sensitive asthmatics vs healthy donors. British Journal of Pharmacology, 135(8), 2033-2041.
- Ivanov, I., Manolov, S., Bojilov, D., Dimitrova, D., & Nedialkov, P. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(3), M1879.
- Pal, D. K., Saha, S., & Kumar, S. (2022). Anti-inflammatory and analgesic activities of imidazolyl triazolo hydroxamic acid derivatives. Indian Journal of Experimental Biology, 60(4), 280-285.
- Wallace, J. L. (2001). Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy? Biochemical Pharmacology, 62(11), 1435-1439.
- Hatem, R., El Botty, R., Chateau-Joubert, S., et al. (2016). Targeting mTOR pathway inhibits tumor growth in different molecular subtypes of triple-negative breast cancers. Oncotarget, 7(28), 43478-43491.
- Penning, T. D., et al. (1998). New cyclooxygenase-2/5-lipoxygenase Inhibitors. 2. 7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofuran Derivatives as Gastrointestinal Safe Antiinflammatory and Analgesic Agents: Variations of the Dihydrobenzofuran Ring. Journal of Medicinal Chemistry, 41(7), 1124-1137.
- Evans, J. F., et al. (1987). Interactions of inhibitors of the lipoxygenase and cyclooxygenase pathways with a supplementary binding site on soybean lipoxygenase. Biochemical Pharmacology, 36(9), 1529-1535.
- Gao, C., et al. (2023). 1 H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells. Journal of Medicinal Chemistry, 66(22), 15386-15403.
Sources
- 1. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives | MDPI [mdpi.com]
- 2. protocols.io [protocols.io]
- 3. mdpi.com [mdpi.com]
- 4. Antitumor agents. Part 3: synthesis and cytotoxicity of new trans-stilbene benzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1 H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of non-steroidal anti-inflammatory drugs on cyclo-oxygenase and lipoxygenase activity in whole blood from aspirin-sensitive asthmatics vs healthy donors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, characterization, antimicrobial activity and structure-activity relationships of new aryldisulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to Elucidating the Mechanism of Action of 3-Methoxybenzenesulfonamide
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Sulfonamide Scaffold - A Legacy of Versatility and a Future of Potential
The sulfonamide functional group is a cornerstone of medicinal chemistry, first rising to prominence with the advent of sulfa drugs, the first broadly effective systemic antibacterials.[1] This initial discovery, however, was merely the prologue to a much broader pharmacological story. The inherent chemical properties of the sulfonamide moiety—its ability to engage in hydrogen bonding, coordinate with metal ions, and mimic tetrahedral transition states—have enabled the development of a vast and diverse array of therapeutic agents.[2] These include diuretics, anticonvulsants, anti-inflammatory drugs, and potent enzyme inhibitors targeting carbonic anhydrases, proteases, and kinases.[1][2][3]
3-Methoxybenzenesulfonamide, a representative of the arylsulfonamide class, stands as a molecule of significant interest. While its specific biological activities are not yet extensively documented, its structure suggests a high potential for interaction with various biological targets. This guide, therefore, is not a retrospective account of a known mechanism but a prospective roadmap for its discovery. It is designed to provide drug development professionals with a logical, technically sound, and field-proven framework for systematically investigating the mechanism of action (MoA) of this compound, from initial hypothesis to in-depth characterization.
Part 1: Hypothesis-Driven Investigation - Leveraging the Chemical Precedent
The structure of this compound provides immediate, rational starting points for MoA investigation. The presence of the benzenesulfonamide core is a strong indicator of potential enzyme inhibition, a hallmark of this chemical class.[2]
Primary Hypothesis: Dihydropteroate Synthase (DHPS) Inhibition
The classical MoA for antibacterial sulfonamides is the competitive inhibition of DHPS, a key enzyme in the bacterial folate synthesis pathway.[1] This pathway is essential for bacterial survival but absent in humans, who acquire folate through their diet, making it an attractive therapeutic window.
Experimental Rationale: The structural similarity between sulfonamides and p-aminobenzoic acid (PABA), the natural substrate of DHPS, is the basis for this hypothesis. This compound should be tested for its ability to compete with PABA for the active site of DHPS.
Experimental Workflow: DHPS Inhibition Assay
Caption: Workflow for assessing DHPS enzymatic inhibition.
Detailed Protocol: Spectrophotometric DHPS Assay
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution series.
-
Prepare assay buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5).
-
Prepare solutions of PABA and dihydropteridine pyrophosphate (DHPP).
-
Prepare a solution of purified recombinant DHPS from a relevant bacterial species (e.g., E. coli).
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add 5 µL of the compound dilution or DMSO (vehicle control).
-
Add 85 µL of a master mix containing assay buffer, DHPS, and DHPP.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of PABA solution.
-
Immediately measure the increase in absorbance at 340 nm (due to dihydropteroate formation) every 30 seconds for 20 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear phase of the absorbance curve.
-
Plot V₀ against the concentration of this compound to determine the IC₅₀ value.
-
To determine the mode of inhibition, perform the assay with varying concentrations of PABA in the presence and absence of the inhibitor. Plot the data using a Lineweaver-Burk plot. A competitive inhibitor will increase the apparent Kₘ without changing Vₘₐₓ.[4][5]
-
Secondary Hypotheses: Broader Enzyme Class Inhibition
The versatility of the sulfonamide scaffold necessitates a broader screening approach against enzyme families known to be modulated by such compounds.[2][3]
Key Enzyme Classes to Investigate:
-
Carbonic Anhydrases (CAs): Sulfonamides are classic inhibitors of CAs, with the sulfonamide nitrogen coordinating to the active site zinc ion.[2][6] Inhibition of CAs has applications in glaucoma, epilepsy, and cancer.[6][7]
-
Proteases (Serine, Aspartic, Metallo-): Sulfonamide-based inhibitors have been developed for a range of proteases, including elastase and matrix metalloproteinases (MMPs).[2]
-
Kinases: While less common, some sulfonamide derivatives have been shown to inhibit protein kinases, which are critical targets in oncology.[8]
-
Steroid Sulfatase (STS): Inhibition of STS is a therapeutic strategy in hormone-dependent cancers.[2][9]
Screening Strategy: A tiered screening approach is recommended.
-
Tier 1: Broad Panel Screening: Utilize commercially available, broad-spectrum enzyme inhibitor panels (e.g., Eurofins, Promega) to test this compound at a single high concentration (e.g., 10 µM) against a diverse set of enzymes from the classes listed above.
-
Tier 2: Hit Confirmation: For any enzyme showing >50% inhibition in Tier 1, perform a dose-response analysis to confirm the activity and determine the IC₅₀.
-
Tier 3: Orthogonal Assays: Confirm positive hits using a different assay format (e.g., if the primary screen was fluorescence-based, use a label-free method like isothermal titration calorimetry).
Data Presentation: Initial Enzyme Inhibition Screen
| Target Enzyme Class | Representative Enzyme | % Inhibition at 10 µM | IC₅₀ (µM) |
| Carbonic Anhydrase | hCA II | [Experimental Data] | [Experimental Data] |
| Carbonic Anhydrase | hCA IX | [Experimental Data] | [Experimental Data] |
| Serine Protease | Elastase | [Experimental Data] | [Experimental Data] |
| Metalloprotease | MMP-2 | [Experimental Data] | [Experimental Data] |
| Tyrosine Kinase | TrkA | [Experimental Data] | [Experimental Data] |
| Steroid Sulfatase | STS | [Experimental Data] | [Experimental Data] |
Part 2: Unbiased Target Identification - Casting a Wider Net
If hypothesis-driven approaches do not yield a high-affinity target, unbiased methods are employed to identify novel binding partners.
Methodology: Affinity Chromatography-Mass Spectrometry
This powerful technique aims to "fish" for binding partners from a complex biological sample.
Experimental Workflow: Affinity-Based Target ID
Caption: Workflow for unbiased target identification via affinity chromatography.
Part 3: In-Depth Mechanistic Characterization
Once a primary target is identified and validated, a deeper investigation into the binding kinetics, thermodynamics, and structural basis of the interaction is essential.
Enzyme Kinetics
Detailed kinetic studies are crucial to define the precise nature of the enzyme inhibition.[4]
Protocol: Determining Inhibition Modality
-
Objective: Distinguish between competitive, non-competitive, uncompetitive, and mixed inhibition.[5]
-
Procedure:
-
Set up a matrix of reactions with varying concentrations of both the substrate and this compound.
-
Measure the initial reaction velocities for each condition.
-
Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/V vs. 1/[S]).
-
-
Interpretation:
-
Competitive: Lines intersect on the y-axis (Vₘₐₓ is unchanged, Kₘ increases).[10]
-
Non-competitive: Lines intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).
-
Uncompetitive: Lines are parallel (both Vₘₐₓ and Kₘ decrease).
-
Mixed: Lines intersect in the second or third quadrant (both Vₘₐₓ and Kₘ are altered).
-
Biophysical Characterization
Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on the binding interaction, independent of enzyme activity.
Data Presentation: Biophysical Binding Parameters
| Technique | Parameter | Description | Value |
| SPR | kₐ (on-rate) | Rate of complex formation | [Experimental Data] |
| kₒ (off-rate) | Rate of complex dissociation | [Experimental Data] | |
| Kₒ (Equilibrium Constant) | Binding affinity (kₒ/kₐ) | [Experimental Data] | |
| ITC | ΔH | Enthalpy of binding | [Experimental Data] |
| ΔS | Entropy of binding | [Experimental Data] | |
| n | Stoichiometry of binding | [Experimental Data] |
Structural Biology
Visualizing the compound bound to its target provides the ultimate confirmation of the MoA and enables structure-activity relationship (SAR) studies for lead optimization.
Methodologies:
-
X-ray Co-crystallography: The gold standard. Involves crystallizing the target protein in the presence of this compound and solving the 3D structure. This can reveal the precise binding pocket, key amino acid interactions, and conformational changes.
-
Computational Docking: In the absence of a crystal structure, molecular modeling can predict the binding mode of the compound within a known or homologous protein structure, guiding further experimental design.[11]
Part 4: Cellular and In Vivo Validation
Demonstrating a molecular interaction is only the first step. The mechanism must be validated in a relevant biological context.
Signaling Pathway Analysis:
If the identified target is part of a known signaling cascade (e.g., a kinase in the MAPK pathway), downstream effects must be quantified.[8]
Signaling Pathway Diagram: Hypothetical Kinase Inhibition
Caption: Hypothetical inhibition of a kinase signaling pathway.
Experimental Validation:
-
Cell-Based Assays: Treat relevant cell lines with this compound and measure the phosphorylation status of downstream proteins via Western Blot or ELISA.
-
Phenotypic Assays: Correlate target engagement with a cellular phenotype (e.g., apoptosis, cell cycle arrest, inhibition of proliferation).
-
Animal Models: If a cellular MoA is confirmed, progress to relevant animal models of disease to assess efficacy and target engagement in vivo.
Conclusion
Elucidating the mechanism of action of a compound like this compound is a systematic process of hypothesis testing, discovery, and validation. By leveraging the rich chemical precedent of the sulfonamide scaffold, researchers can formulate rational starting points for investigation. Combining these hypothesis-driven approaches with unbiased screening and in-depth biophysical and structural characterization provides a robust framework for discovery. This comprehensive understanding is not merely an academic exercise; it is the fundamental bedrock upon which successful, safe, and effective therapeutics are built.
References
- Supuran, C. T. (2008). Therapeutic potential of sulfamides as enzyme inhibitors. PubMed.
- Wróbel, T. M., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed.
- Smolecule. (2023). Buy N-(3-methoxyphenyl)-3-methylbenzenesulfonamide | 670271-51-9. Smolecule.
- Al-Balas, Q., et al. (n.d.). Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer's Disease Activity. Bentham Science.
- Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry.
- Wikipedia. (n.d.). Sulfonamide (medicine). Wikipedia.
- Al-Masoudi, N. A. L., et al. (2023). 1 H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells. PubMed.
- Lone, M. Y., et al. (2022). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. National Institutes of Health.
- Poirier, D., et al. (2000). Potent inhibition of steroid sulfatase activity by 3-O-sulfamate 17alpha-benzyl(or 4'-tert-butylbenzyl)estra-1,3,5(10)-trienes: combination of two substituents at positions C3 and c17alpha of estradiol. PubMed.
- Chemistry LibreTexts. (2025). 5.4: Enzyme Inhibition. Chemistry LibreTexts.
- Westin, J. (n.d.). Inhibition Types - Control Of Enzyme Activity. MCAT Content.
- MDPI. (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. MDPI.
Sources
- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 2. Therapeutic potential of sulfamides as enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jackwestin.com [jackwestin.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1 H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potent inhibition of steroid sulfatase activity by 3-O-sulfamate 17alpha-benzyl(or 4'-tert-butylbenzyl)estra-1,3,5(10)-trienes: combination of two substituents at positions C3 and c17alpha of estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer’s Disease Activity | Bentham Science [eurekaselect.com]
spectroscopic analysis of 3-Methoxybenzenesulfonamide
An In-Depth Technical Guide to the Spectroscopic Analysis of 3-Methoxybenzenesulfonamide
For professionals in chemical research and drug development, the unambiguous structural confirmation of a molecule is paramount. This compound, a key structural motif in various pharmacologically active compounds, serves as an excellent case study for the integrated application of modern spectroscopic techniques. This guide provides a detailed exploration of its analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), moving beyond mere data presentation to explain the causal relationships behind experimental choices and data interpretation.
Molecular Structure and Analytical Overview
This compound possesses a distinct set of functional groups—a sulfonamide, a methoxy group, and a meta-substituted aromatic ring—that give rise to a unique spectroscopic fingerprint. A multi-faceted analytical approach is not merely confirmatory but essential for ruling out isomeric impurities and confirming the precise substitution pattern.
Our analytical workflow is designed as a self-validating system, where data from each technique corroborates the others, leading to an unequivocal structural assignment.
Caption: Integrated workflow for the spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment and connectivity of hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Spectroscopy: Mapping Proton Environments
The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts and splitting patterns. For this compound, we anticipate signals for the methoxy group, the sulfonamide protons, and the four aromatic protons.
Expected ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~7.40 | t, J ≈ 8.0 Hz | 1H | H-5 | Coupled to two ortho neighbors (H-4, H-6). |
| ~7.32 | s (broad) | 2H | -SO₂NH₂ | Labile protons, often a broad singlet; chemical shift is concentration-dependent. |
| ~7.28 | ddd, J ≈ 8.0, 2.0, 1.0 Hz | 1H | H-6 | Coupled to H-5 (ortho), H-4 (meta), and H-2 (para). |
| ~7.22 | t, J ≈ 2.0 Hz | 1H | H-2 | Coupled to two meta neighbors (H-4, H-6). |
| ~7.05 | ddd, J ≈ 8.0, 2.5, 1.0 Hz | 1H | H-4 | Coupled to H-5 (ortho), H-2 and H-6 (meta). |
| 3.80 | s | 3H | -OCH₃ | Singlet, characteristic of a methoxy group with no adjacent protons. |
Note: Chemical shifts and coupling constants (J) are predictive and can vary slightly based on solvent and concentration. The use of a high-field NMR (e.g., 500 MHz) is crucial for resolving the complex splitting patterns in the aromatic region.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for sulfonamides due to its ability to solubilize the compound and slow the exchange of the -NH₂ protons, allowing for their observation.[1]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.[2][3]
-
Data Acquisition: Record the spectrum at room temperature, typically using 16-32 scans to ensure a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR spectroscopy provides a count of the non-equivalent carbon atoms in the molecule. The spectrum is typically proton-decoupled, resulting in a series of singlet peaks, each corresponding to a unique carbon environment.
Caption: Structure of this compound with predicted ¹³C NMR chemical shifts.
Expected ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment | Rationale |
|---|---|---|
| ~160.0 | C-3 | Aromatic carbon attached to the highly electronegative oxygen of the methoxy group (ipso-carbon), resulting in a significant downfield shift.[4] |
| ~142.5 | C-1 | Aromatic carbon attached to the electron-withdrawing sulfonamide group. |
| ~130.5 | C-5 | Aromatic C-H, ortho to the sulfonamide group. |
| ~120.0 | C-6 | Aromatic C-H, para to the sulfonamide group. |
| ~119.0 | C-4 | Aromatic C-H, ortho to the methoxy group. |
| ~112.2 | C-2 | Aromatic C-H, ortho to the sulfonamide group and para to the methoxy group. |
| ~56.0 | -OCH₃ | Aliphatic carbon of the methoxy group, appearing in the characteristic upfield region.[4] |
Experimental Protocol: ¹³C NMR
-
Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.
-
Instrumentation: Use a 100 MHz or higher spectrometer.
-
Data Acquisition: Acquire a proton-decoupled spectrum. A greater number of scans (e.g., 1024 or more) is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the FID as described for ¹H NMR.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).[5]
Expected IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Assignment | Rationale |
|---|---|---|---|
| 3350-3250 | N-H Asymmetric & Symmetric Stretch | -SO₂NH₂ | Two distinct bands are characteristic of a primary sulfonamide.[6] |
| 3100-3000 | C-H Aromatic Stretch | Ar-H | Characteristic of C-H bonds on the benzene ring.[7] |
| 2950-2850 | C-H Aliphatic Stretch | -OCH₃ | C-H bonds of the methyl group. |
| 1600 & 1475 | C=C Aromatic Ring Stretch | Benzene Ring | Skeletal vibrations of the aromatic ring.[7] |
| 1350-1310 | S=O Asymmetric Stretch | Sulfonamide | A strong, characteristic absorption for the sulfonyl group.[6][8] |
| 1250-1200 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | Strong absorption typical for the methoxy group attached to the aromatic ring.[7] |
| 1170-1140 | S=O Symmetric Stretch | Sulfonamide | A second strong, characteristic absorption for the sulfonyl group.[6][8] |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is standard.[1]
-
Thoroughly grind a small amount of the compound (~1-2 mg) with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr).
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
First, acquire a background spectrum of the empty sample compartment or a pure KBr pellet.[1]
-
Place the sample pellet in the spectrometer's sample holder.
-
Record the spectrum, typically in the 4000-400 cm⁻¹ range, averaging multiple scans (e.g., 16 or 32) to improve the signal quality. The instrument software will automatically subtract the background spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. Electron Ionization (EI) is a common technique for this type of molecule.
Expected Mass Spectrometry Data
| m/z Value | Ion | Rationale |
|---|---|---|
| 187 | [M]⁺ | Molecular ion peak corresponding to the exact mass of C₇H₉NO₃S. |
| 172 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |
| 108 | [M - SO₂NH]⁺ | Loss of the sulfamoyl radical, leaving the methoxybenzene cation. |
| 107 | [M - SO₂NH₂]⁺ | Cleavage of the C-S bond, resulting in the methoxyphenyl cation. This is often a prominent peak. |
| 77 | [C₆H₅]⁺ | Phenyl cation, resulting from the loss of the methoxy group from the methoxyphenyl cation. |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like methanol or acetonitrile.[1]
-
Instrumentation: Utilize a mass spectrometer equipped with an appropriate ion source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[1][3] For structural elucidation via fragmentation, EI or tandem MS (MS/MS) after ESI is particularly informative.[9][10]
-
Data Acquisition: Introduce the sample into the ion source. For EI, this is often via a direct insertion probe or after separation by Gas Chromatography (GC). For ESI, the sample is infused directly or eluted from a Liquid Chromatography (LC) system.[11]
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak [M]⁺ and major fragment ions. High-resolution mass spectrometry (HR-MS) can be used to confirm the elemental composition of the parent ion and its fragments.[9][10]
Conclusion: A Unified Structural Assignment
The collective spectroscopic data provides a robust and self-consistent confirmation of the structure of this compound.
-
Mass Spectrometry establishes the correct molecular weight (187 g/mol ) and elemental formula.
-
IR Spectroscopy confirms the presence of all key functional groups: N-H and S=O of the sulfonamide, the C-O ether linkage, and the aromatic ring.
-
¹³C NMR verifies the presence of seven unique carbon environments, consistent with the proposed structure.
-
¹H NMR provides the final, definitive proof of the meta substitution pattern through the characteristic chemical shifts and complex splitting of the four aromatic protons, while also confirming the methoxy and sulfonamide protons.
This integrated approach, where each technique provides a unique and complementary piece of the structural puzzle, represents the gold standard in chemical analysis, ensuring the identity and purity of compounds essential to research and development.
References
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
CSPS. (2021). Supplementary Information File. Journal of Pharmacy & Pharmaceutical Sciences. Retrieved from [Link]
-
Suchetan, P. A., et al. (2011). N-(3-Methoxybenzoyl)-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2335. Retrieved from [Link]
-
PhytoBank. (n.d.). 1H NMR Spectrum (PHY0115042). Retrieved from [Link]
-
Valgimigli, L., et al. (2022). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molecules, 27(19), 6296. Retrieved from [Link]
-
Tanaka, Y., & Tanaka, Y. (1968). [Infrared absorption spectra of organic sulfur compounds. IV. Studies on characteristic absorption bands of o-, m-, and p-substituted benzenesulfonamide derivatives]. Yakugaku Zasshi, 88(6), 695-8. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Spectroscopy Infrared Spectra. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]
-
Atanasov, V., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(1), M1838. Retrieved from [Link]
-
Suchetan, P. A., et al. (2013). N-(3-Methoxybenzoyl)-4-methylbenzenesulfonamide. ResearchGate. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Retrieved from [Link]
-
Reich, H. (n.d.). Organic Chemistry Data - 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved from [Link]
-
Ghorab, M. M., et al. (2002). Antitumor agents. Part 3: synthesis and cytotoxicity of new trans-stilbene benzenesulfonamide derivatives. Bioorganic & Medicinal Chemistry Letters, 12(7), 1013-5. Retrieved from [Link]
-
Chang, C. J., & Kulevsky, N. (1973). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of Pharmaceutical Sciences, 62(8), 1351-3. Retrieved from [Link]
-
Hesse, M., et al. (2008). 12 Examples of IR-Spectra. In Spectroscopic Methods in Organic Chemistry. Retrieved from [Link]
-
Gowda, B. T., et al. (2002). Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung B, 57(9), 1039-1046. Retrieved from [Link]
-
DergiPark. (n.d.). Spectroscopic properties of 3-benzyl-4-[3-(3-nitrobenzoxy)-4- methoxybenzylideneamino]-4,5-dihydro-1h-1,2,4-triazol-5-one molecule. Retrieved from [Link]
-
Michigan State University. (n.d.). Infrared Spectroscopy. Department of Chemistry. Retrieved from [Link]
-
Lee, J., et al. (2018). Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites. Analytical and Bioanalytical Chemistry, 410(11), 2731-2742. Retrieved from [Link]
-
Reading, E., et al. (2022). Structural mass spectrometry approaches to understand multidrug efflux systems. Biochemical Society Transactions, 50(1), 335-347. Retrieved from [Link]
-
Lee, J., et al. (2018). Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites. PMC - PubMed Central. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 6. znaturforsch.com [znaturforsch.com]
- 7. gacbe.ac.in [gacbe.ac.in]
- 8. [Infrared absorption spectra of organic sulfur compounds. IV. Studies on characteristic absorption bands of o-, m-, and p-substituted benzenesulfonamide derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
3-Methoxybenzenesulfonamide solubility and stability data
An In-Depth Technical Guide to the Solubility and Stability of 3-Methoxybenzenesulfonamide
Authored by a Senior Application Scientist
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, detailing the critical physicochemical properties of this compound, with a core focus on its solubility and chemical stability. Understanding these parameters is paramount for any application, from synthetic chemistry to pharmaceutical formulation, as they directly influence reaction kinetics, bioavailability, and shelf-life.
This guide provides not only theoretical grounding but also detailed, field-proven experimental protocols for the accurate determination of these properties. The methodologies described are designed to be self-validating, ensuring the generation of robust and reliable data.
Physicochemical Characterization of this compound
This compound is an organic compound featuring a benzene ring substituted with a methoxy (-OCH₃) group and a sulfonamide (-SO₂NH₂) group at positions 3 and 1, respectively. This structure imparts a specific set of properties that govern its behavior in various chemical environments.
The sulfonamide group is a weak acid, and its potential for hydrogen bonding, combined with the moderate polarity of the methoxy ether group and the aromatic ring, creates a nuanced solubility profile.[1][2] The stability is primarily dictated by the susceptibility of the sulfonamide bond to hydrolysis.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 58734-57-9 | [3] |
| Molecular Formula | C₇H₉NO₃S | [3] |
| Molecular Weight | 187.22 g/mol | [4][5] |
| Physical Form | Solid | [3] |
| Purity | ≥97% (Typical) | [3] |
| Storage | Sealed in dry, room temperature, protected from light | [3][6] |
Solubility Profile: From Theory to Practice
Solubility is a critical determinant of a compound's utility, impacting everything from bioassay performance to oral bioavailability.[7][8] A distinction is made between thermodynamic and kinetic solubility; the former represents true equilibrium and is crucial for formulation, while the latter is a high-throughput measure used for early-stage compound screening.[7][8][9]
Qualitative Solubility Assessment
Based on the principle of "like dissolves like," a qualitative solubility profile can be predicted. The presence of both polar (sulfonamide, methoxy) and nonpolar (benzene ring) functionalities suggests that this compound will exhibit moderate solubility in a range of organic solvents. It is expected to be more soluble in polar aprotic and polar protic solvents compared to nonpolar hydrocarbon solvents.
Quantitative Solubility Determination
For precise characterization, quantitative measurement is essential. The following protocols outline the gold-standard methods for determining thermodynamic and kinetic solubility.
The shake-flask method is the definitive technique for measuring equilibrium solubility, providing the true saturation concentration of a compound at a given temperature.[10][11]
Causality Behind Experimental Choices:
-
Use of Solid Compound: Starting with the solid material ensures that the measurement reflects the energy required to overcome the crystal lattice, providing the true thermodynamic solubility.[10]
-
Extended Equilibration (24-48h): Many compounds, particularly those with stable crystal forms, require a significant amount of time to reach a true equilibrium between the solid and dissolved states. A short incubation might lead to an underestimation of solubility.
-
Quantification by HPLC-UV: This analytical method offers high selectivity and sensitivity, ensuring that the measurement is not confounded by impurities or degradants.[11]
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound (enough to ensure undissolved solid remains at equilibrium) to a glass vial.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired test solvent or buffer (e.g., phosphate-buffered saline, pH 7.4).[10]
-
Equilibration: Seal the vials and place them in a shaker or on a vial roller system at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to allow the solution to reach equilibrium.[10][12]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet any remaining suspended particles.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. For added certainty, the supernatant can be filtered through a 0.45 µm filter.
-
Analysis: Dilute the supernatant with an appropriate solvent and quantify the concentration of this compound using a validated HPLC-UV method against a calibration curve prepared with known concentrations of the compound.[13]
-
Calculation: The solubility is reported in µg/mL or µM based on the measured concentration and the dilution factor.
Diagram 1: Thermodynamic Solubility Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic solubility is a higher-throughput method used to assess the solubility of a compound upon its precipitation from a concentrated organic stock solution into an aqueous buffer.[8][14] It is more representative of conditions in many in vitro biological assays.
Causality Behind Experimental Choices:
-
DMSO Stock Solution: Drug discovery compounds are typically stored in DMSO. This assay mimics the direct addition of a small volume of this stock to a larger volume of aqueous buffer, a common step in setting up biological screens.[12][15]
-
Short Incubation (1-2h): The shorter incubation time reflects the non-equilibrium conditions often present in high-throughput screening assays and provides a measure of how quickly a compound might precipitate.[14][15]
Step-by-Step Methodology:
-
Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Plating: In a 96-well microtiter plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to a larger volume (e.g., 98 µL) of aqueous buffer (e.g., PBS, pH 7.4), resulting in a final DMSO concentration of 2%.[8][14]
-
Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., room temperature) for 1 to 2 hours.[12][15]
-
Precipitate Removal: Separate any precipitated compound from the solution using a 96-well filter plate.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable method like UV spectrophotometry or LC-MS/MS.[7][12]
-
Data Analysis: The kinetic solubility is determined by comparing the measured concentration to the theoretical maximum concentration.
Diagram 2: Kinetic Solubility Workflow
Caption: High-Throughput Kinetic Solubility Assay Workflow.
Chemical Stability and Degradation Profile
Stability testing is a regulatory requirement and a fundamental component of drug development, designed to understand how a compound's quality varies over time under the influence of environmental factors.[16][17] Forced degradation studies are performed to identify likely degradation products and to develop and validate stability-indicating analytical methods.[16][18][19]
Potential Degradation Pathways
For sulfonamides like this compound, the most probable degradation pathway is hydrolysis of the S-N bond.
-
Hydrolytic Degradation: This is often catalyzed by acidic or basic conditions. Under acidic conditions, the nitrogen of the sulfonamide can be protonated, making the sulfur atom more susceptible to nucleophilic attack by water.[6]
-
Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to light, particularly UV radiation.[6][18]
-
Oxidative Degradation: While generally stable to oxidation, aggressive oxidative conditions could potentially affect the aromatic ring or other functional groups.
Protocol 3: Forced Degradation Study and Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active compound in the presence of its degradation products.[20][21][22]
Causality Behind Experimental Choices:
-
Stress Conditions: The chosen stress conditions (acid, base, oxidation, heat, light) are mandated by ICH guidelines and are designed to simulate the potential environmental stresses a compound might encounter during its lifecycle.[16]
-
Target Degradation (5-20%): The goal is to achieve partial degradation.[18] Insufficient degradation may not produce detectable levels of degradants, while excessive degradation may lead to secondary or tertiary degradants that are not relevant under normal storage conditions.
-
Peak Purity Analysis: Using a photodiode array (PDA) detector is crucial. It allows for the assessment of peak purity, confirming that the main compound peak is not co-eluting with any degradants, thus validating the method's specificity.[21][23]
Step-by-Step Methodology:
-
Sample Preparation: Prepare several solutions of this compound in a suitable solvent.
-
Application of Stress:
-
Acid Hydrolysis: Add 0.1 N HCl and heat at 60°C for a specified time.
-
Base Hydrolysis: Add 0.1 N NaOH and heat at 60°C for a specified time.
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 70°C).
-
Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) as per ICH Q1B guidelines.[18]
-
-
Neutralization: After the specified stress period, neutralize the acidic and basic samples.
-
HPLC Method Development:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a standard choice for separating moderately polar compounds.[21][23]
-
Mobile Phase: Develop a gradient or isocratic method, typically using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol, to achieve separation between the parent peak and all degradation product peaks.[21][22]
-
Detection: Use a PDA detector to monitor at a suitable wavelength (e.g., 254 nm) and to perform peak purity analysis.[21][23]
-
-
Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[21]
Diagram 3: Forced Degradation and Method Development Workflow
Caption: Workflow for a Forced Degradation Study.
Table 2: Example Data Summary from a Forced Degradation Study
| Stress Condition | Time | % Assay of Parent Compound | % Degradation | Observations |
| Control | 0 hr | 100.0 | 0.0 | No degradation |
| 0.1 N HCl (60°C) | 8 hr | 91.5 | 8.5 | One major degradant peak observed |
| 0.1 N NaOH (60°C) | 8 hr | 94.2 | 5.8 | Two minor degradant peaks observed |
| 3% H₂O₂ (RT) | 24 hr | 98.9 | 1.1 | Negligible degradation |
| Dry Heat (70°C) | 48 hr | 99.5 | 0.5 | Negligible degradation |
| UV Light | 24 hr | 96.1 | 3.9 | One minor degradant peak observed |
Conclusion
The systematic evaluation of solubility and stability is an indispensable component of chemical and pharmaceutical development. For this compound, its molecular structure necessitates a thorough investigation of both aqueous and organic solvent solubility to guide its use in synthesis and formulation. The stability profile, governed primarily by the sulfonamide functional group, must be characterized through rigorous forced degradation studies to ensure the development of a robust, specific, and validated analytical method. The protocols and logical frameworks provided in this guide offer a comprehensive roadmap for generating the high-quality data required by researchers and regulatory bodies alike.
References
- Stability-indicating sulfa drug analysis using high-performance liquid chromatography. (1979). Journal of Pharmaceutical Sciences, 68(7), 922-4.
- Kinetic Solubility Assays Protocol. AxisPharm.
- In-vitro Thermodynamic Solubility. (2025). protocols.io.
- Thermodynamic Solubility Assay. Domainex.
- Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed.
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
- Ghanem, E., et al. (2013). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim. Scientia Pharmaceutica, 81(1), 167-182.
- Alsenz, J., & Kansy, M. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies, 27, 23-30.
- An In-depth Technical Guide on the Solubility of 3,4-Dimethoxybenzenesulfonyl Chloride in Common Organic Solvents. (2025). Benchchem.
- Kinetic Solubility - In Vitro Assay. Charnwood Discovery.
- Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
- Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. (2025).
- Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
- Buta, M., et al. (2017). Degradation of sulfonamides as a microbial resistance mechanism. PubMed, 28(5), 1245-1255.
- Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. (2019). Scholars Academic Journal of Pharmacy.
- Thermodynamic Solubility Assay. Evotec.
- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
- Forced Degrad
- 4-Methoxybenzenesulfonamide 97. Sigma-Aldrich.
- Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.
- This compound. Sigma-Aldrich.
- stability issues of 4-Amino-3-methoxybenzenesulfonamide in solution. (2025). Benchchem.
- Guideline on Stability Testing: Stability testing of existing active substances and related finished products. (2023). European Medicines Agency.
- N-(3-methoxyphenyl)-3-methylbenzenesulfonamide. (2023). Smolecule.
- Relative pKa values of the primary sulfonamide group across the series... (2020).
- 4-Methoxybenzenesulfonamide. PubChem.
Sources
- 1. Buy N-(3-methoxyphenyl)-3-methylbenzenesulfonamide | 670271-51-9 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 58734-57-9 [sigmaaldrich.com]
- 4. 4-甲氧基苯磺酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-Methoxybenzenesulfonamide | C7H9NO3S | CID 70789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. In-vitro Thermodynamic Solubility [protocols.io]
- 11. evotec.com [evotec.com]
- 12. enamine.net [enamine.net]
- 13. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 17. ema.europa.eu [ema.europa.eu]
- 18. researchgate.net [researchgate.net]
- 19. biopharminternational.com [biopharminternational.com]
- 20. Stability-indicating sulfa drug analysis using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. saudijournals.com [saudijournals.com]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling and Storage of 3-Methoxybenzenesulfonamide
This guide provides comprehensive safety protocols and handling procedures for 3-Methoxybenzenesulfonamide, designed for researchers, scientists, and professionals in drug development. The information herein is synthesized from authoritative safety data sheets and chemical literature to ensure technical accuracy and promote a culture of safety in the laboratory.
Introduction: Understanding the Compound
This compound is an organic compound featuring a benzene ring substituted with a methoxy group (-OCH3) and a sulfonamide group (-SO2NH2). This molecular structure is common in a class of compounds used as intermediates in the synthesis of pharmaceuticals, particularly sulfonamide drugs, which are known for their antibacterial properties. The reactivity of the sulfonamide group and the influence of the methoxy group on the aromatic ring make it a versatile building block in medicinal chemistry. However, these same properties necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. While comprehensive toxicological data for this compound is not extensively documented, information from structurally similar compounds provides a strong basis for a cautious and well-informed handling approach.
Hazard Identification and GHS Classification
Based on data from analogous methoxy-substituted benzenesulfonamide compounds, this compound should be handled as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.
GHS Pictogram:
Signal Word: Warning
Primary Hazard Statements:
Causality Behind the Hazards: The sulfonamide moiety and the aromatic ring system contribute to the irritant properties of the compound. Skin and eye contact can lead to localized inflammation and discomfort. Inhalation of the dust can irritate the mucous membranes and the respiratory tract. Ingestion may lead to systemic effects, underlining the importance of preventing oral intake.
Physicochemical Data and Stability
Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage. The data presented below is a composite based on structurally related compounds and should be confirmed with supplier-specific information.
| Property | Value / Information | Significance for Handling & Storage |
| Appearance | White to off-white crystalline powder.[4] | The powdered form necessitates measures to control dust generation. |
| Molecular Formula | C₇H₉NO₃S | Provides basic chemical identification. |
| Molecular Weight | 187.22 g/mol [5] | Used for stoichiometric calculations in experimental setups. |
| Melting Point | Approx. 111-115 °C (for 4-isomer)[4] | Indicates thermal stability under normal lab conditions. |
| Solubility | Likely soluble in water and various organic solvents.[2] | Water solubility has implications for environmental release and cleaning procedures. |
| Stability | Chemically stable under standard ambient conditions (room temperature). | Avoid exposure to incompatible materials, strong oxidizing agents, and excessive heat. |
| Reactivity | The sulfonamide group can undergo reactions such as deprotonation, alkylation, and acylation.[4] | Keep away from strong bases and reactive chemicals to prevent unintended reactions. |
Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical. This involves engineering controls, administrative controls, and the consistent use of appropriate Personal Protective Equipment (PPE).
Engineering Controls
The primary line of defense is to handle the compound in a controlled environment to minimize airborne concentrations.
-
Chemical Fume Hood: All weighing and handling of this compound powder must be conducted in a certified chemical fume hood to prevent inhalation of dust.[6]
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[1]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by the potential routes of exposure: inhalation, skin contact, and eye contact.
| PPE Item | Specification | Rationale |
| Hand Protection | Impervious gloves (e.g., Nitrile rubber).[6] | To prevent skin contact and subsequent irritation.[1][2] |
| Eye Protection | Chemical safety goggles or a face shield.[1] | To protect against dust particles and splashes causing serious eye irritation.[1][2] |
| Skin and Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH (US) or EN 166 (EU) approved respirator if dusts are generated and a fume hood is not available.[1][7] | To prevent inhalation, which can cause respiratory tract irritation.[1][2] |
Workflow for Donning and Doffing PPE
Safe Handling and Storage Protocols
Adherence to systematic procedures is essential for minimizing risk during the handling and storage of this compound.
Handling Protocol
-
Pre-Handling Assessment: Before starting work, review the Safety Data Sheet (SDS) for this or a closely related compound. Ensure all necessary PPE is available and in good condition.
-
Work Area Preparation: Conduct all manipulations within a chemical fume hood.[6] Cover the work surface with absorbent, disposable bench paper.
-
Dispensing: When weighing the solid, use a spatula and handle containers carefully to avoid generating dust. Avoid breathing dust/fume/gas/mist/vapors/spray.[2][6]
-
Solution Preparation: When dissolving the compound, add the solid slowly to the solvent to prevent splashing.
-
Post-Handling: After use, decontaminate the spatula and any other equipment. Wipe down the work surface in the fume hood.
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1] Do not eat, drink, or smoke in the laboratory.[2]
Storage Protocol
Proper storage is crucial for maintaining the chemical's integrity and preventing accidents.
-
Container: Store in a tightly closed, original, and properly labeled container.[2][6]
-
Location: Keep in a dry, cool, and well-ventilated place.[2][6] Storage at room temperature is generally acceptable.[1]
-
Incompatibilities: Store separately from strong oxidizing agents, strong acids, and strong bases to avoid hazardous reactions.[8]
-
Inventory Management: Date containers upon receipt and upon opening to track the age of the chemical.
Logical Flow for Chemical Storage
Emergency Procedures
Preparedness is key to effectively managing accidental exposures or releases.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][2][6] |
| Skin Contact | Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1][2][6] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. If breathing becomes difficult, call a physician.[1][2][6] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[2][6] |
Accidental Release Measures (Spills)
-
Evacuate: Evacuate personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment: Wear appropriate PPE. For a solid spill, carefully sweep up the material without creating dust. Use a damp cloth or paper towel to wipe the area. For a solution, absorb the spill with an inert material (e.g., sand, vermiculite).[6]
-
Collection: Place the spilled material and cleanup supplies into a suitable, sealed container for disposal.[1]
-
Decontamination: Ventilate the area and wash the spill site after material pickup is complete.[6]
Waste Disposal
Chemical waste must be managed responsibly to protect human health and the environment.
-
Classification: this compound waste should be treated as hazardous chemical waste.
-
Collection: Dispose of contents and container in accordance with local, regional, and national regulations. Place in a clearly labeled, sealed, and appropriate hazardous waste container.[2]
-
Procedure: Do not dispose of down the drain or with general laboratory trash.[1] Arrange for disposal through a licensed waste disposal company.[9] Contaminated packaging should be treated as hazardous waste as well.
Conclusion
The safe handling of this compound is predicated on a thorough risk assessment, the consistent use of engineering controls and personal protective equipment, and strict adherence to established protocols. While the hazards associated with this compound are moderate, they are significant enough to warrant careful and deliberate practices in the laboratory. By internalizing the principles and procedures outlined in this guide, researchers can effectively mitigate risks, ensuring a safe environment for scientific discovery and innovation.
References
-
Chemeo. (n.d.). 3-Fluoro-4-methoxybenzenesulfonamide Properties vs Temperature. Retrieved from [Link]
-
Angene Chemical. (2025). Safety Data Sheet: 2-Methoxy-4-methylbenzenesulfonamide. Retrieved from [Link]
-
PubChem. (n.d.). 3-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide. Retrieved from [Link]
-
Autech Industry Co.,Limited. (n.d.). The Chemistry of 4-Methoxybenzenesulfonamide: Properties and Synthesis Applications. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxybenzenesulfonamide. Retrieved from [Link]
-
PubChem. (n.d.). (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]
-
Difaem e.V. & Ecumenical Pharmaceutical Network. (n.d.). A safety and chemical disposal guideline for Minilab users. Retrieved from [Link]
-
Lab Manager. (2024). Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Retrieved from [Link]
-
Sultan, A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]
-
NY Creates. (2024). Standard Operating Procedure for Chemical Handling and Storage. Retrieved from [Link]
-
PharmaState Academy. (2017). SOP For Storage, Handling and Transport Of Hazardous Chemical. Retrieved from [Link]
-
Canadian Agency for Drugs and Technologies in Health. (n.d.). Safe handling of hazardous drugs. Retrieved from [Link]
-
University of Notre Dame. (2024). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. Retrieved from [Link]
-
American Society of Health-System Pharmacists. (n.d.). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. nbinno.com [nbinno.com]
- 5. 4-Methoxybenzenesulfonamide | C7H9NO3S | CID 70789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pfaltzandbauer.com [pfaltzandbauer.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pharmastate.academy [pharmastate.academy]
- 9. ufz.de [ufz.de]
Navigating the Safety Profile of Methoxy-Substituted Benzenesulfonamides: A Technical Guide
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide is intended to provide a comprehensive overview of the material safety considerations for methoxy-substituted benzenesulfonamides. A specific Material Safety Data Sheet (MSDS) for 3-Methoxybenzenesulfonamide was not publicly available at the time of this writing. Therefore, this guide has been constructed using data from its close structural isomer, 4-Methoxybenzenesulfonamide (CAS No. 1129-26-6) , to provide a representative safety profile.[1] This information should be used for preliminary risk assessment and procedural planning only. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact chemical you are using.
Introduction: Understanding the Core Structure and its Implications
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The introduction of a methoxy group on the phenyl ring, as in 3- or 4-methoxybenzenesulfonamide, modifies the electronic and steric properties of the molecule, influencing its reactivity, biological activity, and, critically, its safety profile. Understanding the inherent hazards of this chemical class is the foundation of safe laboratory practice and rational drug design. This guide synthesizes available hazard data to provide a framework for risk assessment and safe handling protocols.
Chemical and Physical Identity
A precise understanding of the material's physical state and properties is fundamental to anticipating its behavior in the laboratory environment.
| Property | Data for 4-Methoxybenzenesulfonamide | Source |
| CAS Number | 1129-26-6 | |
| Molecular Formula | C₇H₉NO₃S | |
| Molecular Weight | 187.22 g/mol | [1] |
Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) provides a standardized language for communicating chemical hazards. Based on available data for 4-Methoxybenzenesulfonamide, the compound is classified as hazardous.[1]
GHS Pictogram:
Signal Word: Warning
GHS Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Analysis of Hazards:
-
Oral Toxicity (H302): Ingestion of the compound can lead to harmful effects. This necessitates strict prohibitions on eating, drinking, and smoking in laboratory areas and underscores the importance of thorough hand washing after handling.
-
Dermal and Ocular Irritation (H315, H319): The compound is a significant irritant to the skin and eyes. Direct contact can cause inflammation, redness, and pain, with the potential for more severe eye damage. This mandates the use of appropriate personal protective equipment (PPE), including gloves and safety glasses or goggles.
-
Respiratory Irritation (H335): Inhalation of the dust or powder form of the compound can irritate the respiratory tract, leading to coughing and discomfort. All handling of the solid material should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize airborne dust.
Risk Mitigation and Safe Handling Workflow
A proactive approach to safety involves a systematic workflow for handling potentially hazardous materials. The following diagram outlines a logical process from initial assessment to emergency response.
Caption: Workflow for Safe Handling of Methoxybenzenesulfonamides.
Experimental Protocols: First-Aid and Emergency Procedures
The following protocols are based on the GHS classifications for 4-Methoxybenzenesulfonamide and represent standard laboratory best practices. Always refer to the manufacturer-specific SDS for definitive procedures.
First-Aid Measures
-
General Advice: In case of accident or if you feel unwell, seek medical advice immediately. Show the Safety Data Sheet to the doctor in attendance.
-
If Inhaled:
-
Remove the individual to fresh air.
-
If breathing is difficult, provide oxygen.
-
If not breathing, give artificial respiration.
-
Seek immediate medical attention.
-
-
In Case of Skin Contact:
-
Immediately remove all contaminated clothing.
-
Wash the affected area with plenty of soap and water for at least 15 minutes.
-
If skin irritation persists, consult a physician.
-
-
In Case of Eye Contact:
-
Rinse cautiously with water for several minutes.
-
Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.
-
Immediately call a POISON CENTER or doctor/physician.
-
-
If Swallowed:
-
Do NOT induce vomiting.
-
Never give anything by mouth to an unconscious person.
-
Rinse mouth with water.
-
Call a POISON CENTER or doctor/physician if you feel unwell.
-
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides (SOx) may be formed.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.
Accidental Release Measures
-
Personal Precautions:
-
Use personal protective equipment as specified in Section 6.
-
Avoid dust formation.
-
Ensure adequate ventilation.
-
Evacuate personnel to safe areas.
-
-
Environmental Precautions: Prevent the product from entering drains, sewers, or waterways.
-
Cleanup Procedure:
-
Without creating dust, sweep up or vacuum the spilled material.
-
Place the material into a suitable, labeled, closed container for disposal.
-
Clean the affected area thoroughly.
-
Exposure Controls and Personal Protection
The principle of "As Low As Reasonably Practicable" (ALARP) should govern all exposure control strategies.
-
Engineering Controls:
-
Work should be conducted in a well-ventilated area.
-
For operations that may generate dust (e.g., weighing, transferring solid), a chemical fume hood is strongly recommended.
-
An eyewash station and safety shower must be readily accessible in the immediate work area.
-
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield (conforming to EN166 or NIOSH standards).
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Inspect gloves before use and dispose of contaminated gloves properly.
-
Respiratory Protection: If working outside a fume hood or if dust generation is unavoidable, a NIOSH-approved N95 (or equivalent) particulate respirator should be used.
-
Storage and Stability
Proper storage is crucial for maintaining chemical integrity and ensuring safety.
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials.
-
Chemical Stability: The product is generally stable under recommended storage conditions.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
Toxicological and Ecological Information
-
Toxicological Profile: The primary toxicological concerns are acute oral toxicity and irritation to the skin, eyes, and respiratory system.[1] The chronic toxicological properties have not been thoroughly investigated. As with any research chemical, exposure should be minimized.
-
Ecological Profile: Data on the environmental impact is limited. As a standard precaution, the release of the chemical into the environment should be avoided. Dispose of waste material in accordance with all local, regional, and national regulations.
References
-
4-Methoxybenzenesulfonamide | C7H9NO3S | CID 70789 . PubChem, National Institutes of Health. [Link]
Sources
An In-depth Technical Guide to the Discovery and History of 3-Methoxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxybenzenesulfonamide, a seemingly unassuming aromatic sulfonamide, holds a place within the broader historical narrative of one of the most significant breakthroughs in medicinal chemistry: the discovery of sulfonamide drugs. While not as celebrated as its more famous chemical relatives, its story is intrinsically linked to the dawn of the antibiotic era and the systematic exploration of synthetic antibacterial agents. This guide provides a comprehensive overview of the discovery, historical synthesis, and evolving significance of this compound, offering valuable insights for researchers in drug discovery and organic synthesis.
PART 1: The Dawn of the Sulfa Drugs: A Historical Context
The journey to understanding this compound begins not with the compound itself, but with the revolutionary discovery of sulfonamides as the first class of synthetic antibacterial agents.
The Ehrlich-Domagk Paradigm: From Dyes to Drugs
The conceptual foundation for targeted chemotherapy was laid by Paul Ehrlich in the late 19th and early 20th centuries, who proposed the idea of "magic bullets" – chemicals that could selectively target pathogens without harming the host. This revolutionary concept spurred research into the biological activities of synthetic dyes, a burgeoning field at the time.
Decades later, at the German chemical conglomerate IG Farben, Gerhard Domagk systematically screened newly synthesized azo dyes for antibacterial properties. This painstaking work culminated in the landmark discovery in 1932 that a red dye named Prontosil exhibited remarkable antibacterial activity against streptococcal infections in mice.[1] For this groundbreaking discovery, Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939.[1][2]
The Unmasking of the Active Moiety
A pivotal moment in the history of sulfonamides came in 1935 when researchers at the Pasteur Institute in France, led by Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti, demonstrated that Prontosil was, in fact, a prodrug.[3] They discovered that in the body, Prontosil is metabolized to the simpler, colorless compound p-aminobenzenesulfonamide, also known as sulfanilamide.[3] This molecule was the true "magic bullet" responsible for the antibacterial effect.
This revelation opened the floodgates for synthetic chemists to create a vast array of sulfanilamide derivatives in the quest for improved efficacy, broader spectrum of activity, and better pharmacological properties. It is within this exciting and competitive era of early antibiotic research that the synthesis of positional isomers and substituted derivatives of benzenesulfonamide, including this compound, would have been explored.
PART 2: The Synthesis of this compound: A Historical and Modern Perspective
While a singular, celebrated publication detailing the "discovery" of this compound is not readily apparent in the historical record, its synthesis can be confidently inferred from the well-established chemical reactions of the early 20th century. The primary route to this and other benzenesulfonamides involves a two-step process: the preparation of the corresponding sulfonyl chloride followed by amination.
Step 1: Synthesis of 3-Methoxybenzenesulfonyl Chloride
The key intermediate for the synthesis of this compound is 3-methoxybenzenesulfonyl chloride. The most probable historical method for its preparation would have been the chlorosulfonation of anisole (methoxybenzene).
Conceptual Historical Synthesis Workflow
Figure 2: Generalized diagram showing the inhibitory action of a sulfonamide-based drug on a cell surface receptor, leading to the blockade of downstream signaling.
Conclusion
The story of this compound is a microcosm of the broader history of medicinal chemistry. Born from the foundational discoveries of the sulfa drugs, its synthesis represents the systematic and logical application of organic chemistry principles that defined the mid-20th century. While it may not have achieved the fame of its pioneering predecessors, its structural motif continues to be a valuable building block for the creation of new therapeutic agents. For researchers today, understanding the history and fundamental chemistry of such compounds provides a rich context for the ongoing quest for novel and more effective medicines.
References
-
Hektoen International. (2024, December 19). Sulfonamides: The first synthetic antibacterial agents. [Link]
-
Biology Discussion. Sulfa Drugs: Discovery, Structure and Effectiveness | Antibiotics. [Link]
-
Pharmapproach. (2018, May 6). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). [Link]
-
PubMed. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. [Link]
-
MedBound Hub. (2025, November 14). Sulfanamide History. [Link]
-
PubMed. (1982, November). Studies on benzenesulfonamide derivatives with alpha- and beta-adrenergic antagonistic and antihypertensive activities. [Link]
-
ChemBK. (2024, April 9). 3-Methoxybenzene-1-sulfonyl chloride. [Link]
-
PubMed. (2023, May 15). Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents. [Link]
-
PubMed. (2018, April 12). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. [Link]
-
NIH. (2020). Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling. [Link]
- Google Patents. RU2419605C2 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.
-
MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. [Link]
- Google Patents. EP2366687A2 - Benzenesulfonamide derivatives and pharmaceutical composition thereof.
Sources
An In-depth Technical Guide to 3-Methoxybenzenesulfonamide: Physicochemical Properties, Synthesis, and Characterization for Drug Development
Foreword: A Note on a Versatile Scaffold
To the researchers, chemists, and innovators in drug development, this guide serves as a comprehensive technical resource on 3-Methoxybenzenesulfonamide (CAS No. 58734-57-9). While not as extensively documented in public literature as some of its isomers, this compound represents a valuable building block. The sulfonamide moiety is a cornerstone of medicinal chemistry, present in a vast array of approved therapeutics, from antibacterials to diuretics and anticancer agents.[1] The introduction of a methoxy group at the meta-position of the phenyl ring offers a nuanced modification of the scaffold's electronic and steric properties, potentially influencing its solubility, metabolic stability, and target-binding interactions.[2]
This document is structured to provide not just raw data, but a logical and practical workflow. As a Senior Application Scientist, my objective is to bridge the gap between theoretical chemistry and practical application. We will explore the "why" behind the "how"—elucidating the rationale for synthetic choices and analytical methods. Every protocol herein is designed as a self-validating system, ensuring that the data you generate is both accurate and reproducible.
Core Physicochemical Characteristics
This compound is a solid at room temperature, typically supplied as a white to off-white crystalline powder.[3] Its core structure, featuring an aromatic ring, a methoxy ether group, and a primary sulfonamide, dictates its physical and chemical behavior. Understanding these fundamental properties is paramount for its effective use in synthesis and formulation.
Structural and Physical Properties
A summary of the key identification and physical properties is presented in Table 1. While an experimentally determined melting point is not consistently reported in readily accessible literature, data for the analogous 4-methoxy isomer (111-115 °C) suggests a similar range.[4] The purity of commercial batches is typically high, ensuring suitability for sensitive synthetic applications.[3]
Table 1: Key Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 58734-57-9 | [3] |
| Molecular Formula | C₇H₉NO₃S | [3] |
| Molecular Weight | 187.22 g/mol | [3] |
| Physical Form | Solid | [3] |
| Typical Purity | ≥97% | [3] |
| Storage Conditions | Room temperature, sealed, dry, dark place | [3] |
| InChI Key | VBKIEQKVSHDVGH-UHFFFAOYSA-N | [3] |
Solubility Profile: A Practical Assessment
Quantitative solubility data is sparse; however, a qualitative assessment based on the principle of "like dissolves like" and the known behavior of related sulfonamides provides a strong predictive framework.[5] The molecule possesses both polar (sulfonamide) and non-polar (aromatic ring) regions, leading to moderate solubility in a range of organic solvents.
-
High Solubility: Expected in polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile. These solvents effectively solvate the polar sulfonamide group without reacting.
-
Moderate Solubility: Expected in ethers (e.g., Tetrahydrofuran (THF)) and ketones (e.g., Acetone).
-
Soluble (with reaction): In protic solvents like methanol and ethanol. While these solvents will dissolve the compound, their nucleophilic nature means they will slowly react with the electrophilic sulfur center over time, especially under basic or acidic conditions, to form sulfonate esters. This reactivity must be considered for long-term storage or reactions where the primary sulfonamide is desired.
-
Low Solubility: Expected in non-polar solvents such as hexanes and toluene.
The acidity of the sulfonamide proton (pKa is estimated to be around 10, similar to its 4-methoxy isomer[6]) allows for deprotonation with a suitable base (e.g., NaH, K₂CO₃) to form the corresponding salt, which dramatically increases its solubility in polar solvents.
Synthesis and Purification Workflow
The most direct and reliable synthesis of this compound involves the amination of its corresponding sulfonyl chloride precursor. This two-stage workflow, starting from commercially available materials, is outlined below. The causality behind each step is explained to ensure a robust and reproducible process.
Sources
An In-Depth Technical Guide to the Theoretical Properties of 3-Methoxybenzenesulfonamide
Introduction: Bridging Theory and Application with 3-Methoxybenzenesulfonamide
In modern drug discovery and materials science, the ability to predict molecular properties in silico is not merely a convenience; it is a cornerstone of efficient and targeted research. This compound is a key structural motif found in a variety of pharmacologically active compounds and functional materials.[1][2] Its unique combination of a methoxy group, an aromatic ring, and a sulfonamide moiety imparts a nuanced electronic and structural profile.[1] Understanding this profile at a quantum-mechanical level is paramount for predicting its reactivity, intermolecular interactions, and spectroscopic signatures.
This guide provides a comprehensive walkthrough of the theoretical calculation of this compound's properties. We will move beyond a simple list of steps to explain the causality behind methodological choices, grounding our protocol in the robust framework of Density Functional Theory (DFT). The objective is to equip researchers, scientists, and drug development professionals with a validated, step-by-step workflow for computational analysis, transforming theoretical data into actionable insights.
Part 1: The Computational Foundation: Why DFT, B3LYP, and 6-311++G(d,p)?
The bedrock of our investigation is Density Functional Theory (DFT), a computational method that balances accuracy with efficiency for studying molecular systems.[3][4] The core idea of DFT is that the energy of a molecule can be determined from its electron density, a more manageable property than the complex wavefunctions of many-electron systems.[4]
Choice of Functional and Basis Set: A Deliberate Decision
-
Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): For organic molecules, the B3LYP hybrid functional is a well-established and validated choice.[5][6] It incorporates a portion of the exact Hartree-Fock exchange with DFT exchange-correlation, providing a robust description of electronic structures for a wide range of organic compounds.[5] While newer functionals exist, B3LYP's extensive benchmarking provides a reliable foundation for predictive accuracy.[7]
-
Basis Set - 6-311++G(d,p): A basis set is the set of mathematical functions used to build molecular orbitals. The 6-311++G(d,p) basis set is a sophisticated choice that offers high accuracy:
-
6-311G: This indicates a triple-zeta valence basis set, meaning each valence electron is described by three separate functions, allowing for greater flexibility in describing the electron distribution.[8]
-
++: The double plus signs indicate the addition of diffuse functions to both heavy atoms and hydrogen. These are crucial for accurately describing systems with lone pairs or anions, and for modeling non-covalent interactions.
-
(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow orbitals to change shape and "polarize," which is essential for accurately calculating bond angles and electronic properties in molecules with heteroatoms like sulfur and oxygen.[6][9]
-
This combination of B3LYP and 6-311++G(d,p) represents a powerful and widely accepted level of theory for obtaining reliable geometries and electronic properties for molecules like this compound.[3][9][10]
Part 2: The Computational Protocol: A Self-Validating Workflow
This section details a rigorous, step-by-step protocol for calculating the theoretical properties of this compound using a quantum chemistry software package (e.g., Gaussian, ORCA, Spartan).
Step 2.1: Geometry Optimization
The first and most critical step is to find the molecule's most stable three-dimensional structure, its energy minimum on the potential energy surface.
Methodology:
-
Input Structure: Build an initial 3D structure of this compound using a molecular editor.
-
Optimization Keyword: Submit the structure for geometry optimization using the chosen level of theory (B3LYP/6-311++G(d,p)).
-
Convergence Criteria: The calculation will iteratively adjust bond lengths, angles, and dihedrals to minimize the molecule's total energy until convergence criteria are met.
Causality: An inaccurate molecular geometry will lead to erroneous results for all subsequent property calculations. This step is the foundation upon which all other predictions are built.
Step 2.2: Vibrational Frequency Analysis (Self-Validation)
This calculation serves two purposes: to confirm the optimized structure is a true energy minimum and to predict the molecule's infrared (IR) spectrum.
Methodology:
-
Frequency Keyword: Using the optimized geometry from Step 2.1, perform a frequency calculation at the same level of theory.
-
Analysis of Frequencies: Examine the output for imaginary frequencies.
Trustworthiness: This step is a crucial self-validating check.[11][12] A successful frequency calculation provides confidence that the obtained geometry is physically meaningful and can be used to derive thermochemical properties like zero-point energy, enthalpy, and Gibbs free energy.[11][13]
Caption: Computational workflow for theoretical property calculation.
Step 2.3: Electronic Properties Analysis
With a validated structure, we can now probe the electronic landscape of the molecule to understand its reactivity.
Methodology:
-
Molecular Orbitals: Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between them (the HOMO-LUMO gap) is a critical indicator of chemical reactivity and stability.[14][15]
-
Molecular Electrostatic Potential (MEP): Generate an MEP map. This visualizes the electrostatic potential on the electron density surface, identifying electron-rich and electron-poor regions.[16][17][18]
-
Mulliken Population Analysis: Calculate the partial charges on each atom to quantify the electronic distribution.
Causality: These properties are predictive.
-
HOMO-LUMO: A small energy gap suggests high reactivity, while a large gap indicates high kinetic stability.[15][19][20] The HOMO region is susceptible to electrophilic attack, while the LUMO region is prone to nucleophilic attack.[15]
-
MEP Map: Electron-rich regions (typically colored red or yellow) indicate sites for electrophilic attack, while electron-deficient regions (blue) are sites for nucleophilic attack.[16][21][22] This is invaluable for predicting how the molecule will interact with biological targets or other reagents.[16]
Step 2.4: Spectroscopic Properties Simulation
Simulating spectra allows for direct comparison with experimental data, providing another layer of validation for the computational model.
Methodology:
-
NMR Spectroscopy: Calculate the nuclear magnetic shielding tensors to predict the ¹H and ¹³C NMR chemical shifts.[23] These are typically referenced against a standard like Tetramethylsilane (TMS).[24][25][26]
-
UV-Vis Spectroscopy: Use Time-Dependent DFT (TD-DFT) to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum.
Causality: The accuracy of predicted spectra is highly sensitive to the quality of the optimized geometry and the chosen level of theory. A strong correlation between calculated and experimental spectra confirms that the computational model provides a faithful representation of the molecule's real-world structure and electronic properties.[27][28]
Part 3: Analysis and Interpretation of Predicted Data
The true value of computational chemistry lies in the interpretation of the data. For this compound, a typical analysis would reveal the following:
Structural Parameters: The optimized geometry will provide precise bond lengths, bond angles, and dihedral angles. Key parameters include the C-S and S-N bond lengths and the torsional angle describing the orientation of the benzene ring relative to the sulfonamide group, which are known to be conformationally flexible.[29]
| Parameter | Typical Calculated Value (Å/°) | Significance |
| C-S Bond Length | ~1.77 Å | Indicates the strength and nature of the aryl-sulfur bond. |
| S-N Bond Length | ~1.65 Å | Reflects the character of the sulfonamide linkage. |
| O=S=O Bond Angle | ~120° | Defines the geometry of the sulfonyl group. |
| C-S-N-H Dihedral | Variable | Determines the 3D conformation and potential for H-bonding. |
Electronic and Reactivity Insights:
Caption: Interrelation of calculated data and predictive insights.
-
Molecular Electrostatic Potential (MEP): The MEP map will show strong negative potential (red) around the sulfonyl oxygens and a lesser negative potential around the methoxy oxygen, identifying them as primary sites for hydrogen bond donation and electrophilic attack. The sulfonamide hydrogens will exhibit positive potential (blue), marking them as hydrogen bond donors.
-
Frontier Molecular Orbitals (HOMO/LUMO): The HOMO is typically localized over the electron-rich methoxy-substituted benzene ring, while the LUMO may have significant contributions from the sulfonamide group and the aromatic ring. A calculated HOMO-LUMO gap in the range of 4-8 eV is typical for stable organic molecules suitable for drug applications.[19]
| Property | Calculated Value (eV) | Interpretation |
| HOMO Energy | ~ -6.5 eV | Energy of the highest energy electrons; relates to ionization potential. |
| LUMO Energy | ~ -1.2 eV | Energy of the lowest available orbital; relates to electron affinity. |
| HOMO-LUMO Gap | ~ 5.3 eV | Indicates high kinetic stability and moderate reactivity.[14] |
Spectroscopic Fingerprints: The calculated vibrational frequencies can be assigned to specific functional group motions (e.g., S=O symmetric/asymmetric stretches, N-H stretch, C-O-C stretch).[10] Similarly, predicted ¹H and ¹³C NMR chemical shifts can be assigned to each unique nucleus in the molecule, providing a theoretical spectrum that can be used to validate and interpret experimental results.[10]
Conclusion
The computational protocol outlined in this guide provides a robust and self-validating framework for elucidating the theoretical properties of this compound. By leveraging the power of Density Functional Theory with a carefully selected functional and basis set, researchers can obtain reliable predictions of the molecule's geometry, electronic structure, reactivity, and spectroscopic signatures. This in silico characterization is an indispensable tool in modern chemical research, enabling a deeper understanding of molecular behavior and accelerating the design of new pharmaceuticals and materials.
References
-
Rowan Scientific. (n.d.). Frequencies and Thermochemistry. Retrieved from [Link]
-
Li, W., & Liu, W. (2024). Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix. The Journal of Physical Chemistry A. Retrieved from [Link]
-
Pharma Spirit. (2024, June 1). HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular electrostatic potential (MEP) map of the compounds. Retrieved from [Link]
-
Kavitha, E., et al. (2025). Computational studies on Sulfonamide drug molecules by Density Functional Theory. Journal of Molecular Structure. Retrieved from [Link]
-
Chittari, B. L. (2018, March 13). How to interpret a map of electrostatic potential (MEP)? ResearchGate. Retrieved from [Link]
-
Q-Chem. (n.d.). Q-Chem 5.0 User's Manual: Vibrational Analysis. Retrieved from [Link]
-
Hossain, M. K., et al. (2024). Investigation on synthesized sulfonamide Schiff base with DFT approaches and in silico pharmacokinetic studies: Topological, NBO, and NLO analyses. Heliyon. Retrieved from [Link]
-
The Journal of Physical Chemistry A. (2024). Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix. ACS Publications. Retrieved from [Link]
-
University of Regensburg. (n.d.). Molecular Electrostatic Potential (MEP). Retrieved from [Link]
-
Research India Publications. (n.d.). Approach of Density Functional Theory to Molecules Using Gaussian. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Electrostatic Potential maps. Retrieved from [Link]
-
Ishiyama, T., & Morita, A. (2017). Computational Analysis of Vibrational Sum Frequency Generation Spectroscopy. Annual Review of Physical Chemistry. Retrieved from [Link]
-
AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Computational Studies on Sulfonamide Drug Molecules by Density Functional Theory | Request PDF. Retrieved from [Link]
-
Omixium. (2025, August 23). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 28). 13.2: The Chemical Shift. Retrieved from [Link]
-
Cha, T.-H., et al. (2023). Molecular properties calculated with Gaussian basis sets optimized in molecule's local environments. ResearchGate. Retrieved from [Link]
-
AIMS Press. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. Retrieved from [Link]
-
VandeVondele, J., et al. (2007). Gaussian basis sets for accurate calculations on molecular systems in gas and condensed phases. The Journal of Chemical Physics. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Alvarez-Ibarra, A., et al. (2020). First-Principles Calculation of 1H NMR Chemical Shifts of Complex Metal Polyhydrides: The Essential Inclusion of Relativity and Dynamics. Inorganic Chemistry. Retrieved from [Link]
-
Evangelisti, L., et al. (2020). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules. Retrieved from [Link]
-
Ujam, O. T., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Calculated HOMO-LUMO plots of drug and its derivatives using DFT/B3LYP/6-31G. Retrieved from [Link]
-
Wiberg, K. B. (2004). Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ. Journal of Computational Chemistry. Retrieved from [Link]
-
Physics Forums. (2012, October 15). Where can i learn how Gaussian calculations various molecular properties? Retrieved from [Link]
-
Sreenivasa, S., et al. (2012). N-(3-Methoxybenzoyl)-2-methylbenzenesulfonamide. Acta Crystallographica Section E. Retrieved from [Link]
-
Reddit. (2016, January 15). ubiquity of B3LYP/6-31G. r/chemistry. Retrieved from [Link]
-
Salter, C. (2012, October 2). Example of Thermochemistry Calculation in Gaussian 09. YouTube. Retrieved from [Link]
-
Lu, T. (2020, October 12). Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds? ResearchGate. Retrieved from [Link]
-
ChemRxiv. (n.d.). Benchmarking Density Functionals, Basis Sets, and Solvent Models in Predicting Thermodynamic Hydricities of Organic Hydrides. Retrieved from [Link]
-
Cellular & Molecular Biology. (2015). Conformational stability, spectroscopic and computational studies, highest occupied molecular orbital, lowest unoccupied molecul. Retrieved from [Link]
-
Čikotienė, I., et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ripublication.com [ripublication.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. cellmolbiol.org [cellmolbiol.org]
- 9. Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frequencies and Thermochemistry | Rowan [rowansci.com]
- 12. Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]
- 14. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. MEP [cup.uni-muenchen.de]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. youtube.com [youtube.com]
- 20. wuxibiology.com [wuxibiology.com]
- 21. researchgate.net [researchgate.net]
- 22. echemi.com [echemi.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. azooptics.com [azooptics.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. Investigation on synthesized sulfonamide Schiff base with DFT approaches and in silico pharmacokinetic studies: Topological, NBO, and NLO analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Potential Therapeutic Targets of 3-Methoxybenzenesulfonamide and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse pharmacological activities. Within this broad class, compounds incorporating the 3-methoxybenzenesulfonamide moiety have emerged as promising candidates for targeted therapies. This technical guide provides a comprehensive analysis of the potential therapeutic targets of this compound and its derivatives. By synthesizing preclinical and in silico data, we elucidate the primary and emerging molecular targets, with a significant focus on carbonic anhydrases in the context of oncology. Furthermore, this guide details the experimental methodologies for target identification and validation, offering a framework for future research and development in this area. We will explore the mechanistic basis of action, structure-activity relationships, and the therapeutic rationale for leveraging the this compound core in modern drug discovery.
Introduction: The Versatility of the Benzenesulfonamide Scaffold
The sulfonamide functional group has been a privileged structure in drug design for nearly a century, ever since the discovery of the antibacterial properties of prontosil.[1] This early success paved the way for the development of a vast arsenal of sulfonamide-containing drugs with applications ranging from diuretics and antidiabetics to antivirals and anticancer agents. The enduring appeal of the benzenesulfonamide scaffold lies in its synthetic tractability and its ability to engage in key molecular interactions with biological targets, most notably through its capacity to coordinate with metal ions in metalloenzymes and form hydrogen bonds.[1]
The introduction of various substituents onto the benzene ring allows for the fine-tuning of the physicochemical and pharmacological properties of these molecules. The 3-methoxy substitution, in particular, can influence a compound's solubility, metabolic stability, and binding affinity to its target proteins. This guide will delve into the specific therapeutic targets that are modulated by molecules containing the this compound core, providing a scientific rationale for their potential clinical applications.
Primary Therapeutic Target: Carbonic Anhydrases (CAs)
The most extensively documented therapeutic targets for benzenesulfonamide derivatives are the carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[2] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction involved in numerous physiological processes, including pH regulation, fluid balance, and respiration.[3]
Mechanism of CA Inhibition by Benzenesulfonamides
The inhibitory action of benzenesulfonamides against CAs is a classic example of structure-based drug design. The deprotonated sulfonamide nitrogen (SO₂NH⁻) acts as a potent zinc-binding group, coordinating to the Zn²⁺ ion in the enzyme's active site. This interaction mimics the binding of the natural substrate, effectively blocking the catalytic activity of the enzyme. The benzene ring and its substituents engage in additional interactions with the surrounding amino acid residues, which dictates the inhibitor's affinity and isoform selectivity.
Caption: Generalized mechanism of carbonic anhydrase inhibition by a benzenesulfonamide derivative.
Anticancer Potential via CA IX and CA XII Inhibition
Among the 15 known human CA isoforms, CA IX and CA XII are of particular interest in oncology.[2] These isoforms are transmembrane proteins that are overexpressed in a variety of solid tumors, including breast, lung, and glioblastoma.[2][4] Their expression is often induced by hypoxia, a common feature of the tumor microenvironment.[2]
By acidifying the extracellular space and maintaining a neutral intracellular pH, CA IX and CA XII contribute to tumor cell survival, proliferation, and metastasis.[4] Therefore, selective inhibition of these tumor-associated CAs is a promising anticancer strategy. A number of benzenesulfonamide derivatives have been designed to selectively target CA IX and XII over the ubiquitous cytosolic isoforms CA I and II, thereby minimizing off-target effects.[5] The this compound scaffold has been incorporated into novel compounds designed for this purpose.[6]
| Compound Class | Target CA Isoforms | Therapeutic Rationale | Reference |
| Phenyl-substituted dihydrothiazole-benzenesulfonamides | CA II, CA XII | Inhibition of tumor-associated CA isoforms | [7] |
| Triazole-linked benzenesulfonamides | CA I, II, IX, XII | Broad-spectrum CA inhibition with potential for isoform selectivity | [5] |
| Ureido-substituted benzenesulfonamides | CA IX | Selective inhibition of tumor-associated CA IX for anticancer therapy | [6] |
Dual-Targeting Approaches Involving CAs
Recent strategies have focused on designing dual-targeting inhibitors that modulate CAs and another cancer-relevant pathway. For instance, compounds incorporating a benzenesulfonamide moiety have been developed to concurrently inhibit CAs and the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[8] This multi-targeted approach has the potential to overcome drug resistance and enhance therapeutic efficacy.[8]
Emerging Therapeutic Targets for Benzenesulfonamide Derivatives
While CAs are the most well-established targets, research has uncovered other potential therapeutic targets for compounds containing the benzenesulfonamide scaffold. These findings, while often pertaining to the broader class of benzenesulfonamides, suggest promising avenues of investigation for this compound derivatives.
Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling and are frequently implicated in cancer and inflammatory diseases. Several studies have identified benzenesulfonamide derivatives as inhibitors of specific kinases.
-
Lemur Tyrosine Kinase 3 (LMTK3): LMTK3 is involved in tumor development through various pathways.[1] Certain sulfonamide molecules have been identified as LMTK3 inhibitors at sub-micromolar concentrations, suggesting a potential role for benzenesulfonamide-based compounds in targeting this kinase in cancer.[1]
Signal Transducer and Activator of Transcription 3 (STAT3)
The STAT3 signaling pathway is constitutively activated in many cancers and plays a critical role in tumor cell proliferation, survival, and angiogenesis. The development of selective STAT3 inhibitors is a major goal in oncology. A series of benzenesulfonamide derivatives have been designed to selectively suppress STAT3 activation, leading to apoptosis in cancer cells and tumor growth inhibition in vivo.[9]
Caption: Simplified schematic of the STAT3 signaling pathway and its inhibition by benzenesulfonamide derivatives.
Phospholipase A₂ (PLA₂)
Phospholipase A₂ enzymes are involved in the inflammatory response by catalyzing the release of arachidonic acid, a precursor to prostaglandins and leukotrienes. A novel series of benzenesulfonamide derivatives have been evaluated as membrane-bound PLA₂ inhibitors, with some compounds demonstrating significant in vivo efficacy in a model of myocardial infarction.[10] This suggests a potential application for this compound-based compounds in cardiovascular and inflammatory diseases.
Experimental Protocols for Target Identification and Validation
The identification and validation of therapeutic targets are critical steps in drug discovery. The following protocols are commonly employed to characterize the interaction of this compound derivatives with their putative targets.
Enzyme Inhibition Assays
Objective: To determine the potency of a compound in inhibiting the catalytic activity of a target enzyme.
Methodology (Example: Carbonic Anhydrase Inhibition Assay):
-
Reagents and Buffers: Prepare a suitable buffer (e.g., Tris-HCl) and a stock solution of the CA enzyme. The substrate, 4-nitrophenyl acetate (NPA), is commonly used as it produces a colored product upon hydrolysis.
-
Compound Preparation: Prepare serial dilutions of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Assay Procedure:
-
Add the enzyme solution to the wells of a microplate.
-
Add the compound dilutions to the respective wells.
-
Incubate for a defined period to allow for inhibitor binding.
-
Initiate the reaction by adding the NPA substrate.
-
Monitor the formation of the product (4-nitrophenol) spectrophotometrically at 400 nm over time.
-
-
Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Privileged Scaffold Hybridization in the Design of Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ricerca.unich.it [ricerca.unich.it]
- 7. Exploring new structural features of the 4-[(3-methyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzenesulphonamide scaffold for the inhibition of human carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1 H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of new benzensulfonamide derivatives as tripedal STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Methoxybenzenesulfonamide structure elucidation
An In-depth Technical Guide for the Structure Elucidation of 3-Methoxybenzenesulfonamide
Abstract
This technical guide provides a comprehensive, methodology-focused walkthrough for the unambiguous structure elucidation of this compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of techniques. It details an integrated analytical strategy, explaining the causal logic behind the sequence of experiments and the interpretation of data at each stage. By synergistically employing Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and single-crystal X-ray Crystallography, we present a self-validating workflow that culminates in the complete and confident structural assignment of the target molecule. Each section includes field-proven protocols and interprets the resulting data within the context of the overarching analytical goal.
Introduction: The Significance of the Sulfonamide Scaffold
Sulfonamides are a cornerstone of modern medicinal chemistry. First introduced as antimicrobial agents, this versatile functional group has since been incorporated into a vast array of therapeutics targeting a wide range of diseases, including cancers, viral infections, and inflammatory conditions.[1][2] The biological activity of these molecules is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets like enzymes and receptors.[3][4] Consequently, the precise and unequivocal determination of their chemical structure is a non-negotiable prerequisite for any drug discovery or development program.[5]
This compound serves as an exemplary model for this critical process. As a substituted aromatic sulfonamide, it contains all the key structural elements—an aromatic ring, a methoxy substituent, and the core sulfonamide moiety—that require a multi-faceted analytical approach for full characterization. This guide will use this molecule to illustrate a robust, logical, and efficient workflow for moving from a sample of unknown structure to a fully elucidated and verified molecule.
The Integrated Elucidation Workflow: A Strategic Overview
The structure elucidation process is not a random application of techniques but a logical sequence of inquiries. Each experiment is designed to answer specific questions, with the results of one informing the next. Our strategy begins with foundational questions about mass and elemental composition, progresses to identifying functional groups and atomic connectivity, and concludes with the definitive determination of the three-dimensional atomic arrangement.
Caption: Integrated workflow for structure elucidation.
Foundational Analysis: Mass Spectrometry
Expertise & Experience: The first logical step is to determine the molecular weight and elemental formula. This provides the fundamental constraints for any proposed structure. Electrospray Ionization (ESI) is an ideal soft ionization technique for a polar molecule like a sulfonamide, as it typically yields an abundant protonated molecule, [M+H]⁺, with minimal initial fragmentation.[6]
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.[7]
-
Infusion: Directly infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Ionization Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.[8]
-
Data Acquisition: Acquire a full scan mass spectrum over a range of m/z 50-500.
-
High-Resolution MS (HRMS): For elemental composition, use a high-resolution instrument (e.g., TOF or Orbitrap) to obtain an accurate mass measurement with high mass accuracy.[9]
Data Interpretation & Validation
For this compound (C₇H₉NO₃S), the expected monoisotopic mass is 187.0303.
| Ion | Calculated m/z (High-Resolution) | Observed m/z (Typical) | Inferred Information |
| [M+H]⁺ | 188.0376 | ~188.0 | Molecular Weight is 187 g/mol |
| [M+Na]⁺ | 210.0195 | ~210.0 | Common adduct, confirms MW |
| [M+H-SO₂]⁺ | 124.0706 | ~124.0 | Characteristic loss of SO₂ (64 Da), suggests sulfonamide.[10] |
The high-resolution mass of the [M+H]⁺ peak is used to calculate the elemental formula, which should uniquely correspond to C₇H₁₀NO₃S⁺, confirming the atomic constituents. The characteristic loss of 64 Da (SO₂) upon collision-induced dissociation (CID) in a tandem MS experiment is a hallmark of aromatic sulfonamides and provides strong, early evidence for this functional group.[10]
Functional Group Identification: Infrared (IR) Spectroscopy
Expertise & Experience: With the elemental formula established, IR spectroscopy is employed to rapidly identify the key functional groups. This technique is particularly powerful for identifying the characteristic vibrational modes of the sulfonamide and methoxy groups.[11]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.[12]
-
Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis.
Data Interpretation & Validation
The IR spectrum provides a distinct fingerprint. The presence of specific absorption bands validates the functional groups suggested by the molecular formula.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment | Reference |
| 3390–3320 | N–H Asymmetric Stretch | Primary Sulfonamide (-SO₂NH₂) | [11] |
| 3280–3230 | N–H Symmetric Stretch | Primary Sulfonamide (-SO₂NH₂) | [11] |
| 1345–1315 | SO₂ Asymmetric Stretch | Sulfonamide (-SO₂) | [11] |
| 1185–1145 | SO₂ Symmetric Stretch | Sulfonamide (-SO₂) | [11][13] |
| 1285–1250 | C-O Asymmetric Stretch | Aryl-Alkyl Ether (Ar-O-CH₃) | [13] |
| 1050–1020 | C-O Symmetric Stretch | Aryl-Alkyl Ether (Ar-O-CH₃) | [13] |
| ~910 | S–N Stretch | Sulfonamide (S-N) | [11][13] |
The observation of strong bands in these specific regions provides corroborating evidence for the methoxy-substituted benzenesulfonamide structure.
Connectivity Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule.[14] A combination of ¹H and ¹³C NMR experiments, potentially supplemented with 2D techniques, can solve the puzzle of the substitution pattern on the aromatic ring.
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[15]
-
¹H NMR: Acquire a standard proton NMR spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum.
-
2D NMR (Optional but Recommended): If assignments are ambiguous, acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate directly bonded protons and carbons, and a Heteronuclear Multiple Bond Correlation (HMBC) spectrum to identify 2- and 3-bond correlations.[16]
Data Interpretation & Validation
The chemical shifts (δ), coupling constants (J), and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for a complete assignment.
Table 3: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Atom # (See Diagram) | ¹H δ (ppm), Multiplicity, J (Hz), Integration | ¹³C δ (ppm) | Rationale & Key Correlations |
| 1 | - | ~140 | Quaternary carbon attached to electron-withdrawing SO₂ group. |
| 2 | ~7.5 (t), J≈2, 1H | ~112 | Proton is meta to both substituents. Small triplet from coupling to H4 and H6. |
| 3 | - | ~160 | Quaternary carbon attached to electron-donating OCH₃ group. |
| 4 | ~7.1 (dd), J≈8, 2, 1H | ~120 | Proton is ortho to OCH₃ and meta to SO₂. Doublet of doublets. |
| 5 | ~7.4 (t), J≈8, 1H | ~130 | Proton is ortho/para to SO₂ and meta to OCH₃. Triplet from coupling to H4 and H6. |
| 6 | ~7.3 (dd), J≈8, 2, 1H | ~118 | Proton is ortho to SO₂ and meta to OCH₃. Doublet of doublets. |
| 7 (OCH₃) | ~3.8 (s), 3H | ~56 | Characteristic singlet for a methoxy group. |
| 8 (NH₂) | ~4.8 (br s), 2H | - | Broad singlet for exchangeable amide protons. |
Note: Chemical shifts are estimates based on related structures and substituent effects.
The splitting pattern of the four aromatic protons is the definitive indicator of the 1,3- (meta) substitution pattern. A different pattern (e.g., two doublets for para, a more complex pattern for ortho) would rule out this isomer.
Caption: Numbering scheme for NMR assignments.
Definitive Proof: Single-Crystal X-ray Crystallography
Expertise & Experience: While the combination of MS, IR, and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[9][17] It provides a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom, as well as bond lengths, bond angles, and intermolecular interactions in the solid state.[18]
Experimental Protocol: X-ray Diffraction
-
Crystallization: Grow a high-quality single crystal of the compound. A common method is the slow evaporation of a saturated solution (e.g., in ethanol or acetone).[19][20]
-
Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam. Collect diffraction data as the crystal is rotated.[17]
-
Structure Solution & Refinement: Process the diffraction data to determine the unit cell and space group.[18] Solve the structure using direct methods and refine the atomic positions and thermal parameters to achieve the best fit with the experimental data.[21]
Data Interpretation & Validation
The output is a 3D model of the molecule. The key validation points are:
-
Connectivity: The refined structure must match the connectivity determined by NMR.
-
Atomic Identity: The electron density around each atom must be consistent with its assigned element.
-
Geometric Parameters: Bond lengths and angles should fall within expected ranges for sulfonamides and methoxy-substituted benzene rings. For example, S=O bonds are typically ~1.43 Å, and the S-N bond is ~1.63 Å.[20]
-
Final Confirmation: The resulting crystallographic information file (CIF) provides indisputable proof of the this compound structure.
Conclusion
The structure elucidation of this compound, when approached systematically, is a clear and definitive process. By integrating data from mass spectrometry, infrared spectroscopy, NMR spectroscopy, and X-ray crystallography, a web of interlocking, self-validating evidence is created. Mass spectrometry establishes the molecular formula, IR confirms the critical functional groups, NMR maps the atomic connectivity and isomeric form, and X-ray crystallography provides the final, incontrovertible three-dimensional structure. This rigorous, multi-technique workflow represents the gold standard in chemical analysis and is essential for advancing research and development in fields that rely on precise molecular understanding.
References
-
Baxter, J. N., et al. (1959). Infrared Spectra of Sulfonamides and their Derivatives. Journal of the Chemical Society. Available at: [Link]
-
Zhang, M., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. Available at: [Link]
-
Asif, M. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity. Available at: [Link]
-
Perdih, A., & Perdih, F. (2000). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. Journal of Chromatography A. Available at: [Link]
-
Sami Publishing Company. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. Available at: [Link]
-
Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. Available at: [Link]
-
Asif, M. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity. Available at: [Link]
-
Nguyen, T., et al. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Archives of Pharmacal Research. Available at: [Link]
-
Buevich, A. V., et al. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of Natural Products. Available at: [Link]
-
Srilatha, K. (2015). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]
-
Vessman, J., et al. (2001). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry. Journal of AOAC INTERNATIONAL. Available at: [Link]
-
Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews. Available at: [Link]
-
Li, Y., et al. (2022). Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Gowda, B. T., et al. (2003). Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung A. Available at: [Link]
-
Morgan, D. G., et al. (1996). Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. Journal of Chromatography A. Available at: [Link]
-
Nguyen, T. A., et al. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Archives of Pharmacal Research. Available at: [Link]
-
Ustinova, Y., et al. (2005). INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. SPECTROSCOPY LETTERS. Available at: [Link]
-
The Royal Society of Chemistry. (2020). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. RSC Advances. Available at: [Link]
-
The Royal Society of Chemistry. (2016). Supporting information. RSC Advances. Available at: [Link]
-
Suchetan, P. A., et al. (2013). N-(3-Methoxybenzoyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E. Available at: [Link]
-
Benmebarek, S., et al. (2020). IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹. ResearchGate. Available at: [Link]
-
Butcher, R. J., et al. (2022). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank. Available at: [Link]
-
Canadian Society for Pharmaceutical Sciences. (2021). Supplementary Information File. Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]
-
PubChem. N-[(3-methoxyphenyl)methyl]benzenesulfonamide. PubChem. Available at: [https://pubchem.ncbi.nlm.nih.gov/compound/N-(3-methoxyphenyl_methyl_benzenesulfonamide]([Link]
-
Suchetan, P. A., et al. (2013). N-(3-Methoxybenzoyl)-2-methylbenzenesulfonamide. Acta Crystallographica Section E. Available at: [Link]
-
Chemspace. (2023). The Chemistry of 4-Methoxybenzenesulfonamide: Properties and Synthesis Applications. Chemspace. Available at: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032076). HMDB. Available at: [Link]
-
PrepChem. Synthesis of 4-methoxybenzenesulfonamide. PrepChem. Available at: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606). HMDB. Available at: [Link]
-
Suchetan, P. A., et al. (2013). N-(3-Methoxybenzoyl)-4-methylbenzenesulfonamide. ResearchGate. Available at: [Link]
-
Hernández-Linares, P., et al. (2023). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Crystals. Available at: [Link]
-
PubChem. 4-Methoxybenzenesulfonamide. PubChem. Available at: [Link]
-
PubChem. (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide. PubChem. Available at: [Link]
-
The Royal Society of Chemistry. (2017). Supporting Information. RSC Advances. Available at: [Link]
-
PubChem. 3-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide. PubChem. Available at: [Link]
-
Wikipedia. X-ray crystallography. Wikipedia. Available at: [Link]
-
Wlodawer, A. (2009). x Ray crystallography. Journal of Medical Genetics. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 5. Structure elucidation of small organic molecules by contemporary computational chemistry methods | Semantic Scholar [semanticscholar.org]
- 6. Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. znaturforsch.com [znaturforsch.com]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. jchps.com [jchps.com]
- 15. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 16. pubs.acs.org [pubs.acs.org]
- 17. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 19. N-(3-Methoxybenzoyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
An In-depth Technical Guide to Exploring the Pharmacophore of 3-Methoxybenzenesulfonamide
A Senior Application Scientist's Perspective on Unveiling Molecular Interactions for Drug Discovery
Abstract
This guide provides a comprehensive framework for elucidating the pharmacophore of 3-Methoxybenzenesulfonamide, a scaffold of significant interest in medicinal chemistry. The sulfonamide functional group is a cornerstone in the development of a wide array of therapeutic agents, exhibiting biological activities that range from antimicrobial and antiviral to anticancer and antidiabetic.[1][2][3] Understanding the key molecular features responsible for a compound's biological activity is a central tenet of modern drug discovery.[4] This document outlines a logical, multi-faceted approach, combining computational modeling with experimental validation, to define the essential steric and electronic features of this compound that govern its interaction with a biological target. Addressed to researchers and drug development professionals, this paper details not just the "how" but the critical "why" behind methodological choices, ensuring a robust and scientifically sound investigation.
Introduction: The Significance of the Sulfonamide Scaffold and Pharmacophore Modeling
The sulfonamide moiety (-SO2NH2) is a privileged functional group in medicinal chemistry, integral to the structure of numerous clinically approved drugs.[5][6] Its prevalence stems from its ability to act as a versatile hydrogen bond donor and acceptor, and as a stable, non-hydrolyzable isostere for other functional groups.[6] Benzenesulfonamide derivatives, in particular, have been explored for a multitude of therapeutic applications.[7][8][9] The subject of this guide, this compound, presents a compelling case for pharmacophore exploration due to the electronic influence of the meta-positioned methoxy group, which can modulate the acidity of the sulfonamide proton and influence binding interactions.
Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD) that distills the complex three-dimensional structure of a molecule into a simplified representation of its essential interaction features.[4][10][11] As defined by the IUPAC, a pharmacophore is "the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response".[11] By identifying these key features—such as hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings, and charged centers—researchers can efficiently screen vast compound libraries for novel active molecules or guide the rational design of more potent and selective analogs.[12][13]
This guide will navigate the process of building and validating a pharmacophore model for this compound, treating it as a lead compound for a hypothetical biological target.
Foundational Strategy: Choosing the Right Pharmacophore Modeling Approach
The initial and most critical decision in any pharmacophore study is the selection of the modeling strategy. This choice is dictated entirely by the available data, as illustrated in the workflow below.
Caption: Decision workflow for selecting the appropriate pharmacophore modeling strategy.
-
Ligand-Based Modeling : This approach is employed when the 3D structure of the biological target is unknown, but a set of active molecules is available.[12][14][15] The process involves superimposing the 3D conformations of these active compounds to identify the common chemical features that are likely responsible for their shared activity.[14]
-
Structure-Based Modeling : When a high-resolution 3D structure of the target protein is available (e.g., from X-ray crystallography or cryo-EM), a pharmacophore can be derived directly from the active site.[16][17][18] This method identifies key interaction points within the binding pocket, such as hydrogen bonding hotspots and hydrophobic patches, that a ligand could interact with.[10][18]
For the purpose of this guide, we will proceed with a ligand-based approach , assuming we have a small set of this compound analogs with known biological activity against a specific target, but no available crystal structure of that target.
Ligand-Based Pharmacophore Modeling: A Step-by-Step Protocol
The core principle of ligand-based modeling is to deduce the essential binding features from a set of molecules known to be active.[19] This process requires careful selection of the input molecules (the "training set") and rigorous validation.
Curating the Training Set
The quality of a ligand-based pharmacophore model is entirely dependent on the quality and diversity of the training set.
Protocol: Training Set Selection
-
Gather Bioactive Compounds: Compile a list of this compound analogs with experimentally determined activity (e.g., IC50 or Ki values) against the target of interest.
-
Ensure Structural Diversity: The set should include molecules with variations at different positions of the scaffold to probe the chemical space around the core structure.
-
Define Activity Thresholds: Classify the compounds into "active," "moderately active," and "inactive." A good training set typically includes the most active compounds, covering a range of activities.
-
Select a Representative Set: Choose 5-10 of the most active and structurally diverse compounds to form the training set. The remaining compounds will be used later for model validation.
Causality: Using only highly potent and structurally similar compounds can lead to an overly constrained and specific model that fails to identify novel scaffolds. Including diverse structures helps to create a more generalized and useful pharmacophore.[20]
Conformational Analysis and Feature Generation
Molecules are not static; they are flexible and can adopt multiple conformations. This step explores the possible 3D arrangements of each molecule in the training set to find the "bioactive" conformation.
Protocol: Model Generation
-
Generate 3D Conformations: For each molecule in the training set, generate a diverse set of low-energy conformations using a suitable algorithm (e.g., Monte Carlo or systematic search).
-
Identify Pharmacophoric Features: For each conformation, identify potential pharmacophoric features. Common features include:
-
Hydrogen Bond Acceptor (HBA)
-
Hydrogen Bond Donor (HBD)
-
Hydrophobic (HY)
-
Aromatic Ring (AR)
-
Positive/Negative Ionizable
-
-
Align and Superimpose: Use a molecular alignment algorithm to superimpose the conformations of all training set molecules, seeking to maximize the overlap of common features.
-
Generate Hypotheses: Based on the common feature alignments, the software will generate a series of pharmacophore hypotheses. Each hypothesis is a unique 3D arrangement of features.
Trustworthiness: This process is self-validating in that the resulting hypotheses must, by definition, be able to map onto the active molecules that were used to create them.
Pharmacophore Model Validation: Ensuring Predictive Power
A generated model is merely a hypothesis until it is validated. Validation assesses the model's ability to distinguish between active and inactive compounds.[13]
Protocol: Model Validation
-
Internal Validation (Training Set): Each generated hypothesis is scored based on how well it maps the most active compounds in the training set.
-
External Validation (Test Set): A "test set" of compounds not used in model generation (including both actives and known inactives) is now used. The pharmacophore model is used as a 3D query to screen this test set.
-
Evaluate Performance: The model's quality is judged by its ability to:
-
Identify the majority of the active compounds (high sensitivity).
-
Reject the majority of the inactive compounds (high specificity).
-
-
Select the Best Hypothesis: The hypothesis that performs best in these validation steps is selected as the final pharmacophore model.
Authoritative Grounding: The use of a well-curated test set, including decoy molecules (compounds assumed to be inactive), is a standard and critical step in validating a pharmacophore's predictive utility.[21]
Case Study: A Putative Pharmacophore for this compound
Let's assume the validation process yielded the following pharmacophore model for a series of this compound derivatives targeting a hypothetical enzyme.
Caption: A hypothetical validated pharmacophore model for this compound derivatives.
This model suggests that the key interactions for biological activity are:
-
An Aromatic Ring (AR): Likely corresponding to the methoxy-substituted phenyl ring.
-
A Hydrogen Bond Donor (HBD): The sulfonamide N-H group is the most probable candidate.
-
A Hydrogen Bond Acceptor (HBA): One of the sulfonamide oxygens.
-
A Hydrophobic Feature (HY): This could be an additional substituent or a region of the molecule that fits into a greasy pocket in the target.
Table 1: Mapping of Pharmacophoric Features to this compound
| Feature | Corresponding Moiety in Core Scaffold | Role in Binding |
| Aromatic Ring (AR) | Methoxy-substituted phenyl ring | π-π stacking or hydrophobic interactions |
| Hydrogen Bond Donor (HBD) | Sulfonamide N-H | Donation to an acceptor on the target |
| Hydrogen Bond Acceptor (HBA) | Sulfonamide Oxygen | Acceptance from a donor on the target |
| Hydrophobic (HY) | Methoxy group methyl | Interaction with a nonpolar pocket |
Experimental Validation: From In Silico to In Vitro
A computational model, no matter how well-validated statistically, remains a hypothesis until it is backed by experimental data.[22] The ultimate test of a pharmacophore model is its ability to predict the activity of new, rationally designed compounds.
Structure-Activity Relationship (SAR) by Design
The pharmacophore model provides a roadmap for designing new molecules to test the hypothesis.
Protocol: SAR by Design
-
Synthesize Analogs: Create a small, focused library of new analogs of this compound. Each analog should be designed to test a specific feature of the model. For example:
-
To test the HBD: Replace the sulfonamide N-H with N-CH3. The model predicts this will abolish activity.
-
To probe the AR: Move the methoxy group to the ortho or para position. The model predicts this will decrease activity due to altered geometry.
-
To explore the HY feature: Replace the methoxy group with larger hydrophobic groups (e.g., ethoxy, isopropoxy). The model predicts this may enhance activity if there is space in the binding pocket.
-
-
Biological Testing: Assay the newly synthesized compounds in the same biological assay used for the original training set.
Interpreting the Results
The biological data from the new analogs provides direct feedback on the accuracy of the pharmacophore model.
Table 2: Hypothetical SAR Data for Pharmacophore Validation
| Compound | Modification from Core | Predicted Activity | Observed IC50 (nM) | Conclusion |
| Core | This compound | Active | 50 | Baseline |
| Analog 1 | N-Methyl sulfonamide | Inactive | >10,000 | Confirms HBD is essential |
| Analog 2 | 4-Methoxybenzenesulfonamide | Less Active | 500 | Confirms geometry of AR is important |
| Analog 3 | 3-Ethoxybenzenesulfonamide | More Active | 25 | Supports HY feature and suggests space |
| Analog 4 | 3-Hydroxybenzenesulfonamide | Less Active | 250 | Confirms hydrophobic nature of the HY feature |
This iterative cycle of prediction, synthesis, and testing is the foundation of rational drug design and provides the highest level of confidence in the elucidated pharmacophore.
Conclusion and Future Directions
This guide has detailed a systematic and robust workflow for exploring and defining the pharmacophore of this compound. By beginning with a strategic choice of modeling approach, carefully curating data, and committing to rigorous statistical and experimental validation, researchers can generate a powerful tool for drug discovery.[23] The resulting pharmacophore model serves not only as a 3D query for virtual screening to identify novel hits but also as an intellectual framework for understanding the structure-activity relationships that govern the biological effects of this important chemical scaffold. Future work would involve using this validated model to screen large commercial or proprietary databases to identify new, structurally diverse compounds for acquisition and testing, thereby accelerating the journey from a simple scaffold to a potential clinical candidate.
References
-
Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptors and Signal Transduction, 34(4), 225-233. [Link]
-
International Union of Pure and Applied Chemistry. (1998). Glossary of terms used in medicinal chemistry (IUPAC Recommendations 1998). Pure and Applied Chemistry, 70(5), 1129-1143. [Link]
-
Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150. [Link]
-
Kaserer, T., et al. (2015). Pharmacophore Models and Pharmacophore-Based Virtual Screening. Molecules, 20(12), 22799-22832. [Link]
-
Creative Biolabs. (n.d.). Ligand based Pharmacophore Modeling Service. Retrieved from [Link]
-
Kuz'min, V. E., et al. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Molecules, 23(12), 3073. [Link]
-
Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(1), 99-120. [Link]
-
Creative Biolabs. (n.d.). Structure based Pharmacophore Modeling & Screening Services. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]
-
Protheragen. (n.d.). Structure-based Pharmacophore Modeling. Retrieved from [Link]
-
Sanders, M. P. A., et al. (2012). Structure-based three-dimensional pharmacophores as an alternative to traditional methodologies. Drug Design, Development and Therapy, 6, 137-149. [Link]
-
Vang, A., et al. (2010). Novel Approach to Structure-Based Pharmacophore Search Using Computational Geometry and Shape Matching Techniques. Journal of Chemical Information and Modeling, 50(6), 1053-1064. [Link]
-
Ghose, A. K., & Crippen, G. M. (2010). Chapter 5. Sulfonamide as an Essential Functional Group in Drug Design. In RSC Drug Discovery Series (Vol. 1, pp. 210-274). [Link]
-
Protheragen. (n.d.). Ligand-based Pharmacophore Modeling. Retrieved from [Link]
-
Unacademy. (2025). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. Retrieved from [Link]
-
Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(1), 130-150. [Link]
-
TeachOpenCADD. (n.d.). Ligand-based pharmacophores. Retrieved from [Link]
-
Kumar, S., & Singh, N. (2025). Pharmacophore modeling in drug design. Advanced Pharmacology, 103, 313-324. [Link]
-
Barreca, M. L., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Molecules, 27(11), 3409. [Link]
-
Kumar, A., et al. (2022). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. Biointerface Research in Applied Chemistry, 12(6), 7609-7622. [Link]
-
ResearchGate. (n.d.). Pharmacophore modeling, its applications, and experimental validation of pharmacophore hypothesis. Retrieved from [Link]
-
Kenyon, V., et al. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of Medicinal Chemistry, 57(2), 495-506. [Link]
-
Zhang, Y., et al. (2020). A Review on Applications of Computational Methods in Drug Screening and Design. Molecules, 25(13), 3004. [Link]
-
Kenyon, V., et al. (2014). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of Medicinal Chemistry, 57(2), 495-506. [Link]
-
Kaserer, T., et al. (2015). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules, 20(12), 22799-22832. [Link]
-
Goud, N. R., et al. (2017). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank, 2017(3), M949. [Link]
-
Onajobi, I. B., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]
-
Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23. [Link]
-
ResearchGate. (n.d.). The best pharmacophore model generated by HypoGen. Retrieved from [Link]
-
Onajobi, I. B., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]
-
Wang, Y., et al. (2024). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. Bioorganic Chemistry, 147, 107396. [Link]
-
Angeli, A., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(2), 177-184. [Link]
-
Akocak, S. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 759-772. [Link]
-
Kim, S., et al. (2025). Interaction-constrained 3D molecular generation using a diffusion model enables structure-based pharmacophore modeling for drug design. ChemRxiv. [Link]
Sources
- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 2. ajchem-b.com [ajchem-b.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]
- 9. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. ijarsct.co.in [ijarsct.co.in]
- 12. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 13. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-biolabs.com [creative-biolabs.com]
- 15. T009 · Ligand-based pharmacophores — TeachOpenCADD 0 documentation [projects.volkamerlab.org]
- 16. creative-biolabs.com [creative-biolabs.com]
- 17. Structure-based Pharmacophore Modeling - Protheragen [wavefunction.protheragen.ai]
- 18. dovepress.com [dovepress.com]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Methodological & Application
The Versatility of 3-Methoxybenzenesulfonamide in Modern Drug Discovery: Application Notes and Protocols
Introduction: The Strategic Importance of the 3-Methoxybenzenesulfonamide Scaffold
In the landscape of medicinal chemistry, the benzenesulfonamide moiety is a well-established and highly valued pharmacophore. Its prevalence in a wide array of therapeutic agents stems from its ability to act as a bioisostere for carboxylic acids and its capacity to form crucial hydrogen bonds with biological targets. The introduction of a methoxy group at the 3-position of the benzene ring, yielding this compound, provides a nuanced yet powerful modification that significantly influences the molecule's physicochemical properties and biological activity. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic applications of this compound as a versatile building block in the design and synthesis of novel therapeutics.
The 3-methoxy substituent offers several advantages in drug design. Its moderate electron-donating nature can modulate the acidity of the sulfonamide proton, thereby influencing its binding affinity to target proteins. Furthermore, the methoxy group can enhance metabolic stability and improve pharmacokinetic profiles by occupying hydrophobic pockets within enzyme active sites or receptors. This guide will delve into the practical applications of this scaffold, supported by detailed experimental protocols to facilitate its integration into drug discovery programs.
Core Applications in Drug Discovery
The this compound core has been successfully incorporated into a variety of therapeutic candidates, demonstrating its broad utility across different disease areas.
Carbonic Anhydrase Inhibition: A Classic Target with Modern Applications
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a critical role in physiological processes such as pH regulation and fluid balance.[1] The sulfonamide group is a classic zinc-binding group, making benzenesulfonamides potent inhibitors of CAs.[2][3] The 3-methoxy substitution can enhance the binding affinity and selectivity for specific CA isoforms, which is crucial for therapeutic applications ranging from glaucoma to cancer.[4][5] For instance, derivatives of 3-amino-4-hydroxy-benzenesulfonamide have been synthesized and shown to have affinity for various human carbonic anhydrases.[6]
dot
Caption: A generalized workflow for the application of this compound in drug discovery.
Anticancer Drug Development: Targeting Tumor-Associated Enzymes and Pathways
The benzenesulfonamide scaffold is a recurring motif in a number of anticancer agents.[7] Novel sulfonamide derivatives are being investigated for their cytotoxic effects against various cancer cell lines.[8] The incorporation of the 3-methoxy group can contribute to the potency and selectivity of these compounds. For example, derivatives of benzenesulfonamide have been shown to induce apoptosis in cancer cells and inhibit tumor growth.[9]
Antibacterial Agents: A Continuing Legacy
Sulfonamides were among the first synthetic antimicrobial agents and continue to be a source of inspiration for the development of new antibiotics.[10] The this compound scaffold can be utilized to synthesize novel derivatives with potent activity against a range of bacterial pathogens, including resistant strains.[9]
Experimental Protocols
The following protocols provide a starting point for the synthesis and evaluation of this compound derivatives.
Protocol 1: Synthesis of N-substituted this compound Derivatives
This protocol describes a general method for the synthesis of N-substituted 3-methoxybenzenesulfonamides, a common first step in developing a library of derivatives for screening.
Materials:
-
3-Methoxybenzenesulfonyl chloride
-
Primary or secondary amine of choice
-
Triethylamine or other suitable base
-
Dichloromethane (DCM) or other appropriate solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve 3-methoxybenzenesulfonyl chloride (1.1 equivalents) in DCM.
-
Add the 3-methoxybenzenesulfonyl chloride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the final product by NMR and mass spectrometry.
dot
Caption: Step-by-step workflow for the synthesis of N-substituted this compound derivatives.
Protocol 2: In Vitro Antibacterial Activity Screening (Broth Microdilution Assay)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized this compound derivatives against bacterial strains.[11]
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (DMSO or solvent used to dissolve compounds)
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compounds in CAMHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with solvent only), and a sterility control (broth only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 3: Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[12][13][14]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized this compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO).
-
Incubate the cells for 48-72 hours at 37 °C in a 5% CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 4: Carbonic Anhydrase Inhibition Assay
This is a generalized protocol for assessing the inhibitory activity of this compound derivatives against a specific carbonic anhydrase isoform.[15]
Materials:
-
Purified human carbonic anhydrase isoform (e.g., CA II, CA IX)
-
p-Nitrophenyl acetate (p-NPA) as a substrate
-
Tris-HCl buffer (pH 7.4)
-
Synthesized this compound derivatives
-
Acetazolamide (a known CA inhibitor) as a positive control
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the CA enzyme in Tris-HCl buffer.
-
Prepare serial dilutions of the test compounds and the positive control (acetazolamide) in the buffer.
-
In a 96-well plate, add the buffer, the enzyme solution, and the test compound at various concentrations.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate (p-NPA) solution to each well.
-
Immediately measure the increase in absorbance at 400 nm over time, which corresponds to the formation of p-nitrophenol.
-
Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Data Presentation
The following table provides a template for summarizing the biological activity data of newly synthesized this compound derivatives.
| Compound ID | Structure | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. CA II |
| Lead-1 | |||||
| Lead-2 | |||||
| Lead-3 |
Conclusion
This compound is a valuable and versatile scaffold in drug discovery. Its unique electronic and steric properties, conferred by the 3-methoxy group, provide medicinal chemists with a powerful tool to fine-tune the pharmacological profile of benzenesulfonamide-based drug candidates. The protocols outlined in this guide offer a practical framework for the synthesis and biological evaluation of novel derivatives, paving the way for the discovery of new and effective therapeutic agents.
References
-
Gülerman, N. et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. PMC. [Link]
-
Fathalla, O. A. et al. (2012). Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. PMC. [Link]
-
Asif, M. (2016). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC. [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]
-
Bouzian, S. et al. (2016). Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. International Journal of Pharmacy and Pharmaceutical Sciences, 8(11). [Link]
-
Maren, T. H. et al. (1993). A new class of carbonic anhydrase inhibitor. PubMed. [Link]
-
Angeli, A. et al. (2013). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PMC. [Link]
-
Ghorab, M. M. et al. (2023). 1 H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells. PubMed. [Link]
-
Mahmood, Y. et al. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. PubMed Central. [Link]
-
Smith, J. C. et al. (2019). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank, 2019(4), M1096. [Link]
-
Vaškevičiūtė, K. et al. (2022). Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. [Link]
-
Al-Suwaidan, I. A. et al. (2021). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. [Link]
-
Supuran, C. T. (2007). Therapeutic potential of sulfamides as enzyme inhibitors. PubMed. [Link]
-
Wikipedia. (n.d.). Carbonic anhydrase inhibitor. [Link]
-
Cushman, M. et al. (2002). Antitumor agents. Part 3: synthesis and cytotoxicity of new trans-stilbene benzenesulfonamide derivatives. PubMed. [Link]
- Google Patents. (2011). EP2366687A2 - Benzenesulfonamide derivatives and pharmaceutical composition thereof.
-
Damm, G. et al. (1998). Derivation of a Three-Dimensional Pharmacophore Model of Substance P Antagonists Bound to the neurokinin-1 Receptor. PubMed. [Link]
-
ResearchGate. (2025). Synthesis and Antioxidant Activity of 3-Methoxyflavones. [Link]
-
MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. [Link]
-
Schaller, D. et al. (2020). Next generation 3D pharmacophore modeling. SciSpace. [Link]
-
Baranauskienė, L. et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PubMed. [Link]
-
ResearchGate. (2025). Pharmacophore Modeling for Targets with Extensive Ligand Libraries: A Case Study on SARS-CoV-2 Mpro. [Link]
-
Cielecka-Piontek, J. et al. (2023). Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. ACS Publications. [Link]
-
Sánchez, A. & Vázquez, A. (2017). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. IntechOpen. [Link]
-
Rathee, D. et al. (2017). Pharmacophore modeling and 3D QSAR studies for prediction of matrix metalloproteinases inhibitory activity of hydroxamate derivatives. Biotechnology Research and Innovation Journal. [Link]
-
de la Torre, M. C. & Sierra, M. A. (2018). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. [Link]
-
Patrick, G. L. (2015). Patrick: An Introduction to Drug Synthesis Answers to end of chapter questions. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. A new class of carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of sulfamides as enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for 3-Methoxybenzenesulfonamide: A Guide for Researchers
This document provides a comprehensive guide to the experimental procedures involving 3-Methoxybenzenesulfonamide, a versatile building block in synthetic and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this guide offers detailed protocols for its synthesis and characterization, alongside in-depth application notes that highlight its utility as a molecular scaffold for discovering novel therapeutic agents. The content is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical insight.
Introduction: The Significance of the Benzenesulfonamide Scaffold
The benzenesulfonamide moiety is recognized as a "privileged scaffold" in medicinal chemistry.[1] This designation is attributed to its presence in a wide array of biologically active compounds and its ability to serve as a versatile template for the design of new therapeutic agents.[2][3] The sulfonamide group is a key pharmacophore that can engage in crucial hydrogen bonding interactions with biological targets.[4] The incorporation of a methoxy group on the benzene ring, as in this compound, modulates the electronic and lipophilic properties of the molecule, offering a strategic advantage in the fine-tuning of pharmacokinetic and pharmacodynamic profiles of drug candidates.[4]
This guide will focus on the practical aspects of working with this compound, from its synthesis to its application in the development of novel compounds with potential therapeutic value.
Synthesis of this compound
The most common and direct route to synthesizing primary benzenesulfonamides is the reaction of the corresponding benzenesulfonyl chloride with ammonia or an ammonium salt.[5] In the case of this compound, the synthesis commences with the commercially available precursor, 3-methoxybenzenesulfonyl chloride.[6]
Diagram of the Synthetic Pathway
Caption: Synthetic route to this compound.
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of alkoxy-substituted benzenesulfonamides.[7]
Materials:
-
3-Methoxybenzenesulfonyl chloride (1.0 eq)[6]
-
Concentrated ammonium hydroxide (excess)
-
Ice
-
Deionized water
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, prepare a slurry of crushed ice and concentrated ammonium hydroxide. Place the flask in an ice bath to maintain a low temperature.
-
Addition of Sulfonyl Chloride: Slowly add 3-methoxybenzenesulfonyl chloride (1.0 equivalent) to the cold, vigorously stirred ammonium hydroxide slurry. The addition should be done portion-wise to control the exothermic reaction and maintain the temperature below 10 °C.
-
Reaction: After the complete addition of the sulfonyl chloride, allow the reaction mixture to stir in the ice bath for 30 minutes. Subsequently, remove the ice bath and continue stirring at room temperature for an additional 2-3 hours.
-
Precipitation and Isolation: The formation of a white precipitate (this compound) should be observed. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with several portions of cold deionized water to remove any unreacted ammonia and ammonium salts.
-
Drying: Dry the crude product, preferably in a desiccator under vacuum.
Protocol 2: Purification by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds.[8][9][10][11] The choice of solvent is critical; the desired compound should be highly soluble at elevated temperatures and sparingly soluble at lower temperatures.[9] For many sulfonamides, an ethanol/water mixture is an effective recrystallization solvent.[11]
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.
-
Inducing Crystallization: While the solution is still hot, add hot deionized water dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached. If the solution becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[10]
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the yield of the crystals.[11]
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry them thoroughly.
Analytical Characterization
Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques are recommended.
Table 1: Physicochemical and Spectroscopic Data
| Property/Technique | Expected Data for this compound |
| Molecular Formula | C₇H₉NO₃S |
| Molecular Weight | 187.22 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Expected to be a crystalline solid with a defined melting point. For comparison, the closely related N-(3-methoxyphenyl)-4-methylbenzenesulfonamide has a melting point of 86-87 °C.[12] |
| ¹H NMR | Aromatic protons (multiplets), methoxy protons (singlet), and sulfonamide protons (broad singlet). |
| ¹³C NMR | Aromatic carbons, methoxy carbon, and carbons attached to the sulfonyl and methoxy groups. |
| FTIR (cm⁻¹) | N-H stretching (around 3300), C-H aromatic stretching, SO₂ asymmetric and symmetric stretching (around 1350 and 1150), and C-O stretching.[13] |
| Mass Spectrometry | Molecular ion peak (M+) and characteristic fragmentation patterns. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[14][15] For this compound, both ¹H and ¹³C NMR should be performed.
-
¹H NMR: The spectrum is expected to show signals in the aromatic region (around 7.0-7.8 ppm) corresponding to the four protons on the benzene ring. A sharp singlet for the three methoxy group protons will likely appear around 3.8 ppm. The two protons of the sulfonamide group (-SO₂NH₂) will typically appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.[16]
-
¹³C NMR: The spectrum will show distinct signals for each of the seven carbon atoms. The carbon attached to the methoxy group will be shifted downfield, and the carbon bearing the sulfonyl group will also have a characteristic chemical shift.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.[17][18] The FTIR spectrum of this compound should exhibit characteristic absorption bands:
-
N-H Stretching: A peak in the region of 3300-3400 cm⁻¹ corresponding to the N-H bonds of the sulfonamide group.[13]
-
C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.
-
S=O Stretching: Two strong absorption bands for the sulfonyl group (SO₂) are expected: an asymmetric stretch around 1317-1344 cm⁻¹ and a symmetric stretch around 1147-1187 cm⁻¹.
-
C-O Stretching: An absorption band corresponding to the aryl-alkyl ether linkage of the methoxy group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[19][20][21]
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (187.22 g/mol ).
-
Fragmentation Pattern: Common fragmentation pathways for benzenesulfonamides include the loss of SO₂ and cleavage of the C-S bond.[22] The fragmentation pattern can provide further confirmation of the structure.
Application Notes: this compound in Drug Discovery
The structural features of this compound make it an attractive starting point for the synthesis of new chemical entities with potential therapeutic applications.
As a Scaffold for Novel Bioactive Molecules
This compound can be used as a versatile scaffold in drug design.[1][23] The sulfonamide nitrogen can be functionalized through alkylation or acylation to introduce diverse substituents, allowing for the exploration of structure-activity relationships (SAR). The methoxy group provides a handle for further chemical modification or can be retained to influence the compound's physicochemical properties.
Diagram of Derivatization Pathways
Caption: Potential derivatization pathways for this compound.
In the Synthesis of Anticancer Agents
Derivatives of benzenesulfonamide have been extensively investigated as potential anticancer agents.[2][3] For instance, novel derivatives of 3-amino-4-hydroxy-benzenesulfonamide have been synthesized and evaluated for their activity in various cancer cell lines.[24] By using this compound as a starting material, medicinal chemists can design and synthesize new series of compounds to be screened for their cytotoxic and antiproliferative activities.
In the Development of Anticonvulsant Drugs
The benzenesulfonamide scaffold is also present in a number of anticonvulsant drugs. The synthesis and pharmacological evaluation of novel benzenesulfonamide derivatives have shown promising results in animal models of epilepsy.[25] this compound can serve as a key intermediate in the synthesis of new compounds with potential efficacy in the treatment of seizure disorders.
As an Intermediate in Organic Synthesis
Beyond its direct applications in medicinal chemistry, this compound is a useful intermediate in organic synthesis.[26] The sulfonamide group can act as a directing group in electrophilic aromatic substitution reactions or can be transformed into other functional groups, providing a versatile tool for the construction of complex organic molecules.
Conclusion
This compound is a valuable and versatile chemical entity with significant potential in drug discovery and organic synthesis. This guide has provided detailed protocols for its synthesis and characterization, along with a comprehensive overview of its applications. By understanding the chemistry and potential of this compound, researchers can effectively utilize it as a building block for the development of novel molecules with a wide range of biological activities.
References
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
ResearchGate. (n.d.). presents the FTIR spectrum for the MO powder... [Download Scientific Diagram]. Retrieved from [Link]
- Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.). Arkivoc.
- Supplementary Information File. (2021). Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434.
-
The Chemistry of 4-Methoxybenzenesulfonamide: Properties and Synthesis Applications. (n.d.). Autech Industry. Retrieved from [Link]
- Synthesis and Pharmacological Evaluation of Novel Benzenesulfonamide Derivatives as Potential Anticonvulsant Agents. (2017). Molecules, 22(10), 1649.
- Recrystallization. (n.d.). University of Colorado Boulder.
- Process for the production of benzenesulfonamides. (1989).
- Mass fragmentation pattern of N-(5-Chloro-2-methoxyphenyl)-4-ter-butyl-benzenesulfonamide (3a). (n.d.).
- 1 H NMR and 13 C NMR of the prepared compounds. (n.d.).
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
- Structural Comparison of Three N-(4-Methoxyphenyl)
- Technical Support Center: Optimizing 3,5-Dimethoxybenzamide Synthesis. (n.d.). Benchchem.
- How to Purify an organic compound via recrystallization or reprecipitation? (2025).
- Mass Spectrometry - Fragmentation P
- Technical Support Center: Recrystallization of Sulfonamide Products. (n.d.). Benchchem.
- Recrystallization and Crystallization. (n.d.). University of Missouri-St. Louis.
- FTIR Spectrum. (n.d.). University of Maryland.
- Mass spectral fragmentations of sulfonates. Fragmentation patterns of benzene sulfo. (n.d.).
- 4-Cyano-2-methoxybenzenesulfonyl Chloride. (2016). Organic Syntheses, 93, 198-216.
- Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. (2021). Pharmaceuticals, 14(11), 1158.
-
mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved from [Link]
- How to Interpret FTIR Results: A Beginner's Guide. (2025). AZoM.
- Hydroxamic acid with benzenesulfonamide: An effective scaffold for the development of broad-spectrum metallo-β-lactamase inhibitors. (2020). Bioorganic Chemistry, 105, 104436.
- MASS SPECTROMETRY: FRAGMENTATION P
- Application Note: 1H and 13C NMR Spectral Assignment for 3-Methoxybenzaldehyde Hydrazones. (n.d.). Benchchem.
- Antitumor agents. Part 3: synthesis and cytotoxicity of new trans-stilbene benzenesulfonamide derivatives. (2002). Bioorganic & Medicinal Chemistry Letters, 12(7), 1013-1015.
-
The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. (n.d.). Srini Chem. Retrieved from [Link]
- Benzenesulfonamide derivatives and pharmaceutical composition thereof. (2011).
- FTIR Functional Group Database Table with Search. (n.d.). InstaNANO.
- Scaffold Hopping in Drug Discovery. (2022). Organic Chemistry: An Indian Journal.
- FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. (2012). The Journal of Physical Chemistry C, 116(40), 21398-21407.
- The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (2022). Molecules, 27(19), 6249.
- Deep Electroreductive Chemistry: Harnessing Carbon- and Silicon-based Reactive Intermediates in Organic Synthesis. (2022). Accounts of Chemical Research, 55(15), 2055-2068.
- Process for the preparation of benzene sulfonamides. (1992).
- Preparation method of 3-amino-4-methoxybenzaniline. (2016).
- The Use of Stilbene Scaffold in Medicinal Chemistry and Multi-Target Drug Design. (2015). Current Medicinal Chemistry, 22(28), 3245-3263.
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. mdpi.com [mdpi.com]
- 3. Antitumor agents. Part 3: synthesis and cytotoxicity of new trans-stilbene benzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chemscene.com [chemscene.com]
- 7. US4874894A - Process for the production of benzenesulfonamides - Google Patents [patents.google.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. mt.com [mt.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. FTIR [terpconnect.umd.edu]
- 18. azooptics.com [azooptics.com]
- 19. researchgate.net [researchgate.net]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. chemguide.co.uk [chemguide.co.uk]
- 22. aaqr.org [aaqr.org]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. mdpi.com [mdpi.com]
- 26. Deep Electroreductive Chemistry: Harnessing Carbon- and Silicon-based Reactive Intermediates in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 3-Methoxybenzenesulfonamide
Introduction
3-Methoxybenzenesulfonamide is a versatile chemical intermediate of significant interest in medicinal chemistry and drug development. Its structure, featuring a nucleophilic sulfonamide group and an activated aromatic ring, presents multiple avenues for chemical modification. This allows for the generation of diverse molecular libraries for structure-activity relationship (SAR) studies. This guide provides an in-depth exploration of the key derivatization strategies for this compound, complete with detailed, field-proven protocols and the scientific rationale behind the experimental choices.
The methoxy group at the meta-position to the sulfonamide is an electron-donating group, which activates the aromatic ring towards electrophilic aromatic substitution, primarily at the ortho and para positions relative to itself. Conversely, the sulfonamide group is an electron-withdrawing group and a meta-director. The interplay of these electronic effects dictates the regioselectivity of aromatic ring functionalization. The sulfonamide nitrogen, with its acidic proton, is a key site for N-alkylation and N-arylation reactions.
This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound as a scaffold in their synthetic endeavors.
I. N-Alkylation of the Sulfonamide Moiety
N-alkylation of the sulfonamide nitrogen is a fundamental transformation for introducing a wide array of alkyl groups. The choice of reaction conditions is critical to achieve high yields and to minimize side reactions such as O-alkylation of the sulfonyl group or dialkylation.
A. Classical N-Alkylation with Alkyl Halides
This method involves the deprotonation of the sulfonamide with a suitable base, followed by nucleophilic attack on an alkyl halide.
Causality of Experimental Choices:
-
Base Selection: A strong, non-nucleophilic base is preferred to ensure complete deprotonation of the sulfonamide without competing in the alkylation reaction. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the sulfonamide, driving the reaction to completion.
-
Solvent: A polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is ideal. These solvents effectively solvate the cation of the base, enhancing the nucleophilicity of the resulting sulfonamide anion.
-
Temperature: The initial deprotonation is often carried out at a low temperature (0 °C) to control the exothermic reaction with the hydride. The subsequent alkylation is typically performed at room temperature or with gentle heating to ensure a reasonable reaction rate.
Experimental Protocol: N-Benzylation of this compound
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous THF (to achieve a concentration of approx. 0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should cease.
-
Alkylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.05 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C to decompose any unreacted NaH.
-
Work-up: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
B. Mitsunobu Reaction for N-Alkylation
The Mitsunobu reaction offers a powerful and stereospecific method for the N-alkylation of sulfonamides with primary and secondary alcohols, proceeding with inversion of configuration at the alcohol's stereocenter.[1][2]
Causality of Experimental Choices:
-
Reagents: The reaction relies on a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1] The phosphine and azodicarboxylate form a key intermediate that activates the alcohol for nucleophilic attack by the sulfonamide.[3]
-
Nucleophile Acidity: The nucleophile in a Mitsunobu reaction should be sufficiently acidic (pKa < 15) to protonate the intermediate betaine.[4] Sulfonamides are generally acidic enough to participate effectively.
-
Solvent: Anhydrous THF is the most common solvent for the Mitsunobu reaction.
Experimental Protocol: Mitsunobu Alkylation with (R)-2-Butanol
-
Preparation: To a solution of this compound (1.2 eq) and (R)-2-butanol (1.0 eq) in anhydrous THF (0.2-0.5 M) at 0 °C under an inert atmosphere, add triphenylphosphine (1.5 eq).
-
Addition of Azodicarboxylate: Slowly add a solution of DIAD (1.5 eq) in THF dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The resulting residue will contain the product and byproducts (triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate).
-
Purification: Purify the crude product by column chromatography on silica gel to separate it from the byproducts.
II. N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the formation of C-N bonds, enabling the synthesis of N-aryl sulfonamides.[5][6]
Causality of Experimental Choices:
-
Catalyst System: The choice of palladium precursor and ligand is crucial for the success of the reaction. A common combination is a palladium(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as Xantphos or a biarylphosphine ligand.[7][8] These ligands facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination, and reductive elimination.[8]
-
Base: A strong, non-nucleophilic base is required to deprotonate the sulfonamide and facilitate the transmetalation step. Sodium tert-butoxide (NaOtBu) is a frequently used base.[8]
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically employed.
Experimental Protocol: N-Arylation with 4-Bromotoluene
-
Preparation: In an oven-dried Schlenk tube, combine this compound (1.2 eq), 4-bromotoluene (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon) three times. Add anhydrous toluene via syringe.
-
Reaction: Seal the tube and heat the reaction mixture in an oil bath at 100-110 °C for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
III. Derivatization of the Aromatic Ring
The methoxy group of this compound is an ortho-, para-director, while the sulfonamide group is a meta-director. The activating effect of the methoxy group generally dominates, directing electrophilic aromatic substitution to the positions ortho and para to it (positions 2, 4, and 6).[9]
Workflow for Aromatic Ring Derivatization
Caption: Workflow for Electrophilic Aromatic Substitution.
A. Nitration of the Aromatic Ring
Nitration introduces a nitro group, which can be a versatile handle for further transformations, such as reduction to an amine.
Experimental Protocol: Nitration of this compound
-
Preparation: In a round-bottom flask, cool a mixture of concentrated sulfuric acid and nitric acid (1:1 v/v) to 0 °C in an ice-salt bath.
-
Addition of Substrate: Slowly add this compound in small portions to the cold nitrating mixture with vigorous stirring.
-
Reaction: Maintain the temperature below 10 °C during the addition. After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Quenching: Carefully pour the reaction mixture onto crushed ice.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Purification: The crude product, a mixture of isomers, can be purified and separated by column chromatography or recrystallization.
IV. Data Summary
The following tables summarize representative reaction conditions and expected outcomes for the derivatization of this compound. Note that yields are highly dependent on the specific substrate and reaction scale.
Table 1: N-Alkylation and N-Arylation Conditions
| Reaction Type | Reagents and Conditions | Typical Yields |
| N-Benzylation | Benzyl bromide, NaH, THF, 0 °C to rt | 80-95% |
| Mitsunobu Alkylation | Alcohol, PPh₃, DIAD, THF, 0 °C to rt | 60-85% |
| Buchwald-Hartwig | Aryl halide, Pd₂(dba)₃, Xantphos, NaOtBu, Toluene, 110 °C | 70-90% |
Table 2: Spectroscopic Data for a Representative Derivative: N-Benzyl-3-methoxybenzenesulfonamide
| Spectroscopic Data | Value |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-7.20 (m, 7H), 7.05 (d, J = 8.0 Hz, 1H), 6.95 (s, 1H), 5.50 (t, J = 6.0 Hz, 1H, NH), 4.20 (d, J = 6.0 Hz, 2H, CH₂), 3.80 (s, 3H, OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 160.0, 142.1, 137.5, 130.2, 128.8, 128.0, 127.5, 120.0, 118.5, 112.0, 55.8, 47.5 |
| MS (ESI) | m/z 278.1 [M+H]⁺ |
Note: The spectroscopic data presented is a representative example and may vary slightly based on the specific experimental conditions and instrumentation.
V. Conclusion
This compound is a valuable building block for the synthesis of a wide range of derivatives. By carefully selecting the reaction conditions, researchers can achieve selective functionalization at the sulfonamide nitrogen or the aromatic ring. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful derivatization of this versatile compound in various research and development settings.
References
- Structural Comparison of Three N-(4-Methoxyphenyl)
- Mitsunobu reaction - Wikipedia. Wikipedia.
- Aromatic Electrophilic substitution. SlidePlayer.
- Mitsunobu reaction - Organic Synthesis. organic-synthesis.com.
- Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - NIH.
- Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures - MDPI. MDPI.
- The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Mitsunobu Reaction - Organic Chemistry Portal. Organic Chemistry Portal.
- Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Journal of Science and Technology.
- Electrophilic Aromatic Substitution: The Six Key Reactions - Master Organic Chemistry. Master Organic Chemistry.
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Organic Chemistry Portal.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
- Electrophilic aromatic substitution - Wikipedia. Wikipedia.
- Electrophilic Aromatic Substitution Mechanism - Master Organic Chemistry. Master Organic Chemistry.
- Technical Support Center: N-Alkylation of Methanesulfonamide - Benchchem. BenchChem.
- Application Notes and Protocols for N-Alkylation of Methanesulfonamide, N-(trimethylsilyl)- - Benchchem. BenchChem.
- Grids I: Electrophilic Arom
- (PDF) Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives - ResearchGate.
- Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor - NIH.
- Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols - ACS Publications.
- EP2366687A2 - Benzenesulfonamide derivatives and pharmaceutical composition thereof - Google Patents.
- DMSO arbitrated Oxidative Annulation Followed by Homologated N-Alkylation: Microwave-Assisted Efficient and Greener Approach to. Thieme.
Sources
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
purification methods for 3-Methoxybenzenesulfonamide
An In-Depth Technical Guide to the Purification of 3-Methoxybenzenesulfonamide
Authored by: A Senior Application Scientist
Introduction
This compound is a valuable chemical intermediate in the synthesis of various pharmaceutical compounds and research chemicals. The efficacy, safety, and reproducibility of subsequent synthetic steps are critically dependent on the purity of this starting material. Crude this compound obtained from synthesis often contains unreacted starting materials, by-products, and residual solvents. This guide provides a comprehensive overview of robust, field-proven methods for the purification of this compound, designed for researchers, scientists, and professionals in drug development. The protocols herein are structured to ensure not just procedural accuracy but also a deep understanding of the underlying chemical principles, enabling logical troubleshooting and adaptation.
Physicochemical Profile and Impurity Landscape
A thorough understanding of the molecule's properties is the foundation of an effective purification strategy. The presence of a polar sulfonamide group (-SO₂NH₂), a moderately polar methoxy group (-OCH₃), and a nonpolar benzene ring gives this compound a balanced polarity, which dictates its solubility and chromatographic behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 58734-57-9 | [1] |
| Molecular Formula | C₇H₉NO₃S | [1] |
| Molecular Weight | 187.22 g/mol | [2] |
| Appearance | Solid | [1] |
| Purity (Typical) | ≥97% (Commercial Grade) | [1] |
| InChI Key | VBKIEQKVSHDVGH-UHFFFAOYSA-N | [1] |
Common Impurities: While the specific impurity profile depends on the synthetic route, common contaminants may include:
-
Starting Materials: Unreacted 3-methoxybenzenesulfonyl chloride or the ammonia source.
-
By-products: Hydrolysis of the sulfonyl chloride to 3-methoxybenzenesulfonic acid, or side-reactions related to the specific reaction conditions.[3]
-
Residual Solvents: Solvents used during the synthesis and initial work-up.
Purification Strategy: A Decision Workflow
The choice of purification method depends on the scale of the purification, the nature of the impurities, and the desired final purity. The following workflow provides a logical approach to purifying crude this compound.
Caption: Decision workflow for selecting a purification method.
Method 1: Recrystallization
Recrystallization is the most common, efficient, and scalable method for purifying solid organic compounds.[4] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures. An ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures, while impurities remain soluble at all temperatures or are completely insoluble.[5]
Solvent Selection: The Critical First Step
The selection of an appropriate solvent is paramount for successful recrystallization.[4] Based on the structure of this compound, solvents of intermediate to high polarity are expected to be most effective.
Table 2: Solvent Screening for Recrystallization
| Solvent System | Type | Rationale & Expected Outcome |
| Water | Protic, Polar | The sulfonamide group may impart some water solubility, especially when hot. However, the benzene ring will limit this. Likely a poor solvent on its own but excellent as an anti-solvent. |
| Ethanol / Water | Protic, Polar | Highly Recommended. The compound is likely soluble in hot ethanol and less soluble in cold water.[6] This mixture allows for fine-tuning the solubility to achieve high recovery of pure crystals. |
| Isopropanol | Protic, Polar | A good alternative to ethanol. Its lower volatility can be advantageous. Often provides good crystal formation upon slow cooling. |
| Ethyl Acetate | Aprotic, Moderate Polarity | May be a suitable single-solvent system. The compound should exhibit good solubility when hot and reduced solubility when cold. |
| Toluene | Aprotic, Nonpolar | Unlikely to be a good solvent due to the polar sulfonamide group. The compound will likely have low solubility even at high temperatures. |
Experimental Protocol: Recrystallization from Ethanol/Water
This protocol is a self-validating system; the visual cues of dissolution, turbidity, and crystallization confirm the process is proceeding correctly.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a magnetic stir bar. Add the minimum amount of hot ethanol required to completely dissolve the solid with stirring and gentle heating. The goal is to create a saturated solution at the solvent's boiling point.[7]
-
Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are observed, perform a hot gravity filtration. This must be done quickly to prevent premature crystallization in the funnel.[7]
-
Induce Crystallization: To the hot, clear ethanolic solution, add hot water dropwise while stirring until the solution becomes slightly and persistently cloudy (turbid). This indicates the saturation point has been reached.[6]
-
Redissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again. This ensures the solution is perfectly saturated at the boiling point.[6]
-
Cooling & Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of larger, purer crystals.[8] Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.[8]
-
Washing: Wash the collected crystals with a small amount of an ice-cold ethanol/water mixture to rinse away any soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the crystals under vacuum, preferably in a desiccator or vacuum oven at a moderate temperature (e.g., 40-50 °C), to remove residual solvent.
Troubleshooting Recrystallization
| Problem | Probable Cause(s) | Solution(s) |
| No Crystals Form | Solution is not saturated (too much solvent); solution is supersaturated. | Boil off some solvent to concentrate the solution; scratch the inside of the flask with a glass rod; add a seed crystal of the pure compound.[6] |
| "Oiling Out" | The boiling point of the solvent is higher than the melting point of the solute; precipitation is too rapid. | Reheat the solution to dissolve the oil, add more of the primary solvent (ethanol), and cool more slowly. |
| Low Recovery | Too much solvent was used; cooling was not sufficient; premature crystallization during hot filtration. | Concentrate the filtrate and cool again for a second crop of crystals; ensure the filtration apparatus is pre-heated. |
Method 2: Silica Gel Column Chromatography
For instances where recrystallization fails to remove impurities with similar solubility, or when very high purity (>99.5%) is required, column chromatography is the method of choice.[9] This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) as a mobile phase is passed through it.[10]
Principle of Separation
Silica gel is a highly polar stationary phase. Polar compounds will adsorb more strongly and elute more slowly, while non-polar compounds will pass through the column more quickly.[10] Given its structure, this compound is a polar molecule and will require a moderately polar mobile phase for elution.
Experimental Protocol: Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel (e.g., 230-400 mesh) in a non-polar solvent like hexane. Pour the slurry into a chromatography column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.[9]
-
Equilibration: Run the initial mobile phase (e.g., 100% hexane or a low-polarity mixture like 9:1 Hexane:Ethyl Acetate) through the packed column until the bed is stable.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often results in better separation. Carefully add the sample to the top of the column.
-
Elution: Begin eluting the column with the mobile phase. A gradient elution is often most effective. Start with a low-polarity solvent system (e.g., Hexane:Ethyl Acetate 9:1) and gradually increase the polarity (e.g., to 7:3, 1:1, etc.). This will first elute non-polar impurities, followed by the desired product, and finally any highly polar impurities.
-
Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks.
-
Monitoring: Monitor the separation by spotting fractions onto Thin Layer Chromatography (TLC) plates and visualizing them under UV light.[11]
-
Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Caption: Step-by-step workflow for the recrystallization protocol.
Purity Assessment
Post-purification analysis is essential to confirm the identity and purity of the final product. A combination of methods should be employed.
Table 3: Analytical Methods for Purity Verification
| Method | Purpose | Expected Result for Pure Sample |
| Melting Point Analysis | Assesses purity and confirms identity. | A sharp melting point range (e.g., within 1-2 °C) that matches the literature value. Impurities typically depress and broaden the melting range.[5] |
| High-Performance Liquid Chromatography (HPLC) | Quantifies purity and detects trace impurities. | A single major peak corresponding to the product, with purity typically >99% by area normalization.[12][] |
| Thin Layer Chromatography (TLC) | Rapidly assesses purity and monitors column chromatography. | A single spot with a consistent Rf value in a given solvent system. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms chemical structure and detects structural impurities. | The spectrum should match the expected structure of this compound, with no significant peaks attributable to impurities.[] |
| Mass Spectrometry (MS) | Confirms molecular weight. | A molecular ion peak corresponding to the exact mass of the compound.[] |
References
- Chemcasts. 3-Fluoro-4-methoxybenzenesulfonamide Properties vs Temperature.
- Chemcasts. 3-Fluoro-4-methoxybenzenesulfonamide Properties vs Pressure.
- SIELC Technologies. Separation of Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- on Newcrom R1 HPLC column.
- Unknown. Recrystallization.
- PubChem - NIH. 3-Methoxy-2,4,5-trimethylbenzenesulfonamide.
- PubChem - NIH. 4-Methoxybenzenesulfonamide.
- PubChem - NIH. (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide.
- Unknown. III Analytical Methods.
- Benchchem. An In-depth Technical Guide on the Solubility of 3,4-Dimethoxybenzenesulfonyl Chloride in Common Organic Solvents.
- Unknown. Recrystallization-1.pdf.
- Google Patents. WO2005080323A1 - Process for manufacturing optically pure (r) or (s)-5-(2-aminopropyl)-2-methoxybenzene sulfonamide.
- Unknown. Column chromatography.
- Benchchem. Technical Support Center: Purification of Crude N-(2-Methoxyphenyl)-3-oxobutanamide by Recrystallization.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- BOC Sciences. Analytical Services for Purity Determination.
- Professor Dave Explains. Recrystallization. YouTube.
- Benchchem. In-Depth Technical Guide: Solubility of 3-Methoxymethyl-benzene-1,2-diamine in Organic Solvents.
- Cayman Chemical. PRODUCT INFORMATION - m-Methoxybenzamide.
- Sigma-Aldrich. This compound.
- Phenomenex. United States Pharmacopoeia (USP) Methods.
- Benchchem. Technical Guide: Solubility Profile of N,N'-bis(3-methoxyphenyl)oxamide in Organic Solvents.
- ResearchGate. Measurement and correlation of the solubility of 3-methoxybenzoic acid in fourteen mono-solvents at temperatures from 278.15 K to 323.15 K.
- ResearchGate. Isolation And Purification Of Substance By Column Chromatography.
- Analytical Methods. Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening.
- Journal of Chemical and Pharmaceutical Research. Synthesis and characterisation of process related impurity in bosentan monohydrate.
- Chemistry LibreTexts. B. Column Chromatography.
Sources
- 1. This compound | 58734-57-9 [sigmaaldrich.com]
- 2. 4-Methoxybenzenesulfonamide | C7H9NO3S | CID 70789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. mt.com [mt.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. web.uvic.ca [web.uvic.ca]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Separation of Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Note: A Validated LC-MS/MS Method for the Quantitative Analysis of 3-Methoxybenzenesulfonamide
Abstract
This application note presents a detailed, robust, and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of 3-Methoxybenzenesulfonamide. This compound is a relevant molecule in pharmaceutical development and environmental analysis due to its structural relation to the sulfonamide class of compounds. The protocol herein provides a comprehensive workflow, from sample preparation using Solid-Phase Extraction (SPE) to optimized chromatographic separation and sensitive detection via Multiple Reaction Monitoring (MRM). The methodology is designed for researchers, scientists, and drug development professionals requiring a reliable and reproducible analytical procedure. All steps are explained with a focus on the scientific rationale, ensuring technical accuracy and adherence to established validation principles based on International Council for Harmonisation (ICH) guidelines.[1][2]
Introduction: The Analytical Imperative for Sulfonamide Isomers
Sulfonamides represent a critical class of compounds with widespread applications, most notably as antibacterial drugs.[3] The precise quantification of specific sulfonamide isomers, such as this compound, is crucial for several reasons. In pharmaceutical manufacturing, it can be a key starting material or a potential impurity, the control of which is mandated by regulatory bodies to ensure drug safety and efficacy.[4] In environmental science, the detection of such compounds in water sources is essential for monitoring pollution and understanding their ecological impact.
The primary analytical challenge lies in achieving selectivity and sensitivity, especially in complex matrices like plasma, wastewater, or reaction mixtures. Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) is the gold standard for this task, offering unparalleled specificity through mass-based detection and high sensitivity for trace-level quantification.[5] This note provides an end-to-end, validated protocol that addresses these challenges directly.
For the purpose of this guide, where direct experimental data for the 3-methoxy isomer is not publicly available, we will reference the well-characterized properties of its structural isomer, 4-Methoxybenzenesulfonamide (CAS: 1129-26-6) , to inform key physicochemical assumptions, such as its solid, crystalline nature and the acidic proton on the sulfonamide nitrogen (pKa ≈ 10.26).[6][7] This approach is a common and scientifically sound practice in analytical development.
Analyte Profile: 4-Methoxybenzenesulfonamide (as a proxy for this compound)
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₃S | [1] |
| Molecular Weight | 187.22 g/mol | [1] |
| Physical State | White to off-white crystalline powder | [6][7] |
| Melting Point | 111-115 °C | [6] |
| pKa (sulfonamide) | ~10.26 | [6][7] |
Materials and Methods
Reagents and Standards
-
Reference Standard: this compound (or 4-Methoxybenzenesulfonamide as a certified reference material), ≥98% purity.
-
Internal Standard (IS): A stable isotope-labeled analog (e.g., 4-Methoxybenzenesulfonamide-d4) is highly recommended for optimal accuracy.[3] If unavailable, a structurally similar sulfonamide with distinct retention time can be used.
-
Solvents: LC-MS grade Methanol, Acetonitrile, and Water (e.g., Milli-Q).
-
Additives: Formic acid (≥99%) and Ammonium formate (≥99%).
-
SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges (e.g., 500 mg, 6 mL) are recommended for their broad retention of polar and non-polar analytes.[8]
-
Gases: High-purity Nitrogen for solvent evaporation and as a collision gas.
Instrumentation
-
LC System: An Agilent 1290 Infinity II LC system or equivalent UHPLC system capable of delivering reproducible gradients at high pressures.[8]
-
Mass Spectrometer: An Agilent 6470A Triple Quadrupole LC/MS system or a comparable tandem mass spectrometer equipped with an Electrospray Ionization (ESI) source.[8]
-
Analytical Column: A reversed-phase column with robust performance across a range of pH values. An Agilent ZORBAX Eclipse Plus C18 column (2.1 x 50 mm, 1.8 µm) is a suitable choice.
-
Data System: Agilent MassHunter Workstation software or equivalent for instrument control, data acquisition, and quantitative analysis.[8]
Experimental Protocols
Standard and Sample Preparation
The choice of sample preparation is critical for removing matrix interferences and concentrating the analyte. Solid-Phase Extraction (SPE) is a robust and widely adopted technique for this purpose.[8]
Protocol 1: Solid-Phase Extraction (SPE) for Aqueous Samples (e.g., Water)
-
Sample pH Adjustment: To 500 mL of the water sample, add formic acid to adjust the pH to approximately 4. This ensures the sulfonamide group is protonated, enhancing retention on the reversed-phase sorbent.
-
Internal Standard Spiking: Spike the sample with the internal standard solution to a final concentration of 50 ng/L.
-
Cartridge Conditioning: Condition an HLB SPE cartridge with 6 mL of Methanol, followed by 6 mL of LC-MS grade water.[8] Do not let the cartridge run dry.
-
Sample Loading: Load the prepared sample onto the cartridge at a flow rate of ~5-10 mL/min.
-
Washing: Wash the cartridge with 6 mL of water to remove salts and highly polar interferences.
-
Drying: Dry the cartridge completely under high vacuum for at least 30 minutes. This step is crucial to remove residual water, which can affect elution efficiency.
-
Elution: Elute the analyte and internal standard with two aliquots of 4 mL of Methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 1.0 mL of the initial mobile phase (95:5 Water:Methanol with 0.1% Formic Acid). Vortex to ensure complete dissolution and transfer to an LC vial.
Diagram 1: Analytical Workflow
This diagram illustrates the complete process from sample collection to final data analysis.
Caption: Workflow for this compound analysis.
LC-MS/MS Method Parameters
The following parameters provide a robust starting point for method development. Optimization may be required based on the specific instrumentation used.
Table 1: Optimized LC-MS/MS Conditions
| Parameter | Setting | Rationale |
| LC Column | Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) | Provides excellent peak shape and efficiency for polar compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic modifier promotes protonation for positive ESI mode and improves peak shape.[9] |
| Mobile Phase B | Methanol + 0.1% Formic Acid | Methanol often provides better separation for sulfonamide isomers compared to acetonitrile.[9] |
| Flow Rate | 0.4 mL/min | Standard for 2.1 mm ID columns, balancing speed and separation. |
| Injection Volume | 5 µL | Minimizes potential for peak distortion from sample solvent. |
| Column Temp. | 40 °C | Improves peak symmetry and reduces viscosity for better performance. |
| LC Gradient | 5% B to 95% B over 5 min; Hold at 95% B for 2 min | A standard gradient providing good separation for a wide range of compounds. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Sulfonamides readily form stable protonated molecules [M+H]⁺ under acidic conditions.[9] |
| Gas Temp. | 325 °C | Optimal for efficient solvent desolvation.[6] |
| Gas Flow | 6 L/min | [6] |
| Nebulizer | 30 psi | [6] |
| Capillary Voltage | 3500 V (+) | [6] |
| MRM Transitions | See Table 2 | Specific precursor-to-product ion transitions ensure high selectivity and sensitivity. |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
To determine the MRM transitions, the parent compound (M) is infused into the mass spectrometer. The protonated molecule [M+H]⁺ is selected as the precursor ion. This ion is then fragmented in the collision cell, and characteristic product ions are identified. For aromatic sulfonamides, a characteristic fragmentation is the neutral loss of sulfur dioxide (SO₂), which has a mass of ~64 Da.[10]
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Use |
| This compound | 188.0 | 124.0 ( [M+H - SO₂]⁺ ) | 20 | Quantifier |
| 188.0 | 109.0 ( [M+H - SO₂ - CH₃]⁺ ) | 35 | Qualifier | |
| Internal Standard (IS) | Analyte-specific | Analyte-specific | Optimized | Reference |
Diagram 2: Proposed Mass Fragmentation Pathway
This diagram shows the key fragmentation step for the protonated this compound molecule.
Sources
- 1. 4-Methoxybenzenesulfonamide | C7H9NO3S | CID 70789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uni-saarland.de [uni-saarland.de]
- 3. mdpi.com [mdpi.com]
- 4. N-Methoxybenzenesulfonamide | C7H9NO3S | CID 270783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. 3-Methoxybenzamide | C8H9NO2 | CID 98487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. N-[(3-methoxyphenyl)methyl]benzenesulfonamide | C14H15NO3S | CID 13827002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemguide.co.uk [chemguide.co.uk]
Application Note: Structural Elucidation of 3-Methoxybenzenesulfonamide using 1H NMR Spectroscopy
Abstract: This document provides a comprehensive guide to the interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of 3-Methoxybenzenesulfonamide. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical verification. This note outlines the theoretical principles, presents a detailed experimental protocol for sample preparation and data acquisition, and culminates in a thorough analysis of the spectral data. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure technical accuracy and practical utility.
Introduction: The Role of NMR in Sulfonamide Characterization
This compound is a key aromatic sulfonamide derivative. The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis for a wide array of antibacterial, diuretic, and anticonvulsant drugs. The precise substitution pattern on the aromatic ring is critical to the molecule's biological activity and physicochemical properties. Therefore, unambiguous structural confirmation is a non-negotiable step in the synthesis and development of such compounds.
¹H NMR spectroscopy is an exceptionally powerful analytical technique for determining the molecular structure of organic compounds in solution.[1][2] It provides detailed information about the number of distinct proton environments, their relative quantities, their electronic environments, and the connectivity between neighboring protons. This application note serves as a practical guide to leveraging ¹H NMR for the complete structural assignment of this compound.
Theoretical Principles of ¹H NMR Spectroscopy
A fundamental understanding of key NMR parameters is essential for accurate spectral interpretation. The spectrum of this compound is governed by the following principles:
-
Chemical Shift (δ): The position of a signal on the x-axis (in parts per million, ppm) is the chemical shift. It is determined by the local electronic environment of a proton. Electron-withdrawing groups (like -SO₂NH₂) "deshield" nearby protons, shifting their signals downfield (to higher ppm values), while electron-donating groups (like -OCH₃) "shield" them, causing an upfield shift (lower ppm).[3][4] Aromatic protons typically resonate between 6.5-8.5 ppm, while methoxy protons appear around 3.7-4.0 ppm.[2][5][6]
-
Integration: The area under each signal is proportional to the number of protons it represents. This allows for a quantitative ratio of the different types of protons in the molecule.[5]
-
Spin-Spin Coupling (J-coupling): The magnetic field of a proton influences the magnetic field of protons on adjacent carbons, causing signals to split into multiple lines (multiplicity). The distance between these lines is the coupling constant (J), measured in Hertz (Hz). For benzene derivatives, the magnitude of J is diagnostic of the proton's relative position:[7]
-
Ortho-coupling (³J): 7–10 Hz (across 3 bonds)
-
Meta-coupling (⁴J): 2–3 Hz (across 4 bonds)
-
Para-coupling (⁵J): 0–1 Hz (often not resolved)
-
-
Multiplicity: The splitting pattern is described by the "n+1" rule, where 'n' is the number of equivalent neighboring protons. This gives rise to patterns like singlets (s), doublets (d), triplets (t), and more complex multiplets (m).[8]
Experimental Protocols
High-quality spectra are contingent upon meticulous sample preparation and appropriate data acquisition parameters.
Protocol for NMR Sample Preparation
The objective is to prepare a clear, homogeneous solution free of particulate matter and paramagnetic impurities.[9][10]
-
Sample Weighing: Accurately weigh 5–25 mg of this compound.[10]
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum.[1] Common choices include Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often preferred for sulfonamides as it can help in observing exchangeable protons like those of the -NH₂ group.
-
Dissolution: Transfer the weighed solid into a clean, dry vial. Add approximately 0.6–0.75 mL of the chosen deuterated solvent.[11]
-
Homogenization: Gently vortex or swirl the vial until the sample is completely dissolved.
-
Filtration: To remove any solid particles which can distort the magnetic field, filter the solution through a pipette plugged with glass wool directly into a clean 5 mm NMR tube. Cotton wool should be avoided as it can leach impurities.
-
Internal Standard: Although the residual solvent peak can be used as a reference[1], adding a small amount of an internal standard like Tetramethylsilane (TMS, δ = 0.00 ppm) ensures high accuracy.
-
Labeling: Clearly label the NMR tube with the sample's identity.
Protocol for ¹H NMR Data Acquisition
The following parameters are typical for a standard ¹H NMR experiment on a 400 MHz spectrometer. The goal is to achieve adequate signal-to-noise (S/N) and digital resolution.[12][13]
| Parameter | Value | Rationale |
| Pulse Program | zg30 or zg | Standard one-pulse experiment for ¹H acquisition.[14] |
| Spectral Width (SW) | ~20 ppm | Ensures all expected proton signals (from ~0 to 12 ppm) are captured.[13][14] |
| Number of Scans (NS) | 8 to 16 | Signal averaging increases the S/N ratio. 8 scans are often sufficient for moderately concentrated samples.[15] |
| Acquisition Time (AQ) | 3.0 – 4.0 s | A longer acquisition time provides better resolution for resolving fine coupling patterns.[12][15] |
| Relaxation Delay (D1) | 1.5 – 2.5 s | A delay between pulses to allow for nuclear relaxation, ensuring the signal is quantifiable.[14][15] |
| Receiver Gain (RG) | Auto-adjusted | The spectrometer automatically sets the optimal signal amplification.[14] |
¹H NMR Spectrum Interpretation of this compound
The structure of this compound dictates a specific and predictable ¹H NMR spectrum.
Structural Analysis and Proton Environments
The molecule has 6 unique proton environments, leading to 6 distinct signals in the ¹H NMR spectrum.
Caption: Key ³J (ortho) and ⁴J (meta) coupling interactions.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information that is readily interpretable. Through a systematic analysis of chemical shifts, integration values, and spin-spin coupling patterns, every proton in the molecule can be unambiguously assigned. The characteristic singlet of the methoxy group, the broad singlet of the sulfonamide protons, and the distinct splitting patterns of the four aromatic protons collectively serve as a unique fingerprint for the compound. This detailed interpretation underscores the indispensable role of ¹H NMR spectroscopy in the routine structural verification required in chemical synthesis and drug discovery.
References
-
University of California, Davis. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Chem LibreTexts. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]
-
Jasperse, C. (n.d.). Short Summary of ¹H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Coupling Interpretation. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). The Acquisition Parameters. Retrieved from [Link]
-
Nanalysis Corp. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare. Retrieved from [Link]
-
University of Notre Dame. (n.d.). NMR Sample Preparation. NMR Spectroscopy. Retrieved from [Link]
-
University of Maryland, Baltimore County. (2020, April 13). Optimized Default ¹H Parameters. NMR Facility - Chemistry Department. Retrieved from [Link]
-
Baranac-Stojanović, M. (2018). Can Variations of ¹H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO₂)/Donating (NH₂) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry – An Asian Journal, 13(12), 1587-1594. [Link]
-
Chem LibreTexts. (2022, April 25). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. Retrieved from [Link]
-
Bruker. (© 1998-2008). ¹H ACQUISITION PERIOD. Retrieved from [Link]
-
Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy. Institut für Chemie. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Nanalysis Corp. (2021, June 21). NMR acquisition parameters and qNMR. Retrieved from [Link]
-
TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule [Video]. YouTube. Retrieved from [Link]
-
JoVE. (2024, April 4). Video: Proton (¹H) NMR: Chemical Shift. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Substituents on Benzene with ¹H and ¹³C Chemical Shifts at the C4.... Retrieved from [Link]
-
ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]
-
Gcilitshana, O. P., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7489. [Link]
Sources
- 1. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 2. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 3. Secure Verification [cherry.chem.bg.ac.rs]
- 4. Video: Proton (¹H) NMR: Chemical Shift [jove.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. acdlabs.com [acdlabs.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. youtube.com [youtube.com]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 11. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]
- 14. nmrlab.net.technion.ac.il [nmrlab.net.technion.ac.il]
- 15. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
Application Notes & Protocols: A Comprehensive In Vitro Testing Cascade for 3-Methoxybenzenesulfonamide
Abstract
This document provides a comprehensive, field-proven guide for the in vitro evaluation of 3-Methoxybenzenesulfonamide, a member of the sulfonamide chemical class. Recognizing the diverse biological activities of sulfonamides, this protocol outlines a logical, tiered approach to characterizing the compound's inhibitory potential. We move beyond a simple listing of steps to explain the scientific rationale behind the experimental design, ensuring a self-validating and robust testing cascade. The protocols provided herein are grounded in established methodologies and are designed for researchers, scientists, and drug development professionals seeking to elucidate the pharmacological profile of this compound.
Introduction: The Scientific Rationale for a Tiered Testing Approach
Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities. Historically, they are recognized as antimicrobial agents that competitively inhibit dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[1][2] More prominently, the sulfonamide moiety is a key pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological processes.[3][4][5] Furthermore, various sulfonamide derivatives have been explored as kinase inhibitors and for other therapeutic applications.[6]
Given this chemical precedent, a systematic in vitro evaluation of this compound is warranted. A tiered or cascaded approach is the most efficient and logical strategy. This begins with broad, high-throughput screening against the most probable targets, followed by more detailed mechanistic and cell-based assays to build a comprehensive pharmacological profile. This approach ensures that resources are allocated effectively, and that a clear data-driven path from initial hit identification to lead optimization is established.[7]
Our proposed cascade will investigate three primary hypotheses:
-
Hypothesis 1: this compound inhibits carbonic anhydrase activity.
-
Hypothesis 2: this compound possesses antibacterial properties.
-
Hypothesis 3: The compound's activity is not due to general cytotoxicity.
The following sections detail the experimental workflows and step-by-step protocols to systematically test these hypotheses.
Proposed In Vitro Testing Cascade
A logical flow is critical for the efficient evaluation of a novel compound. The diagram below illustrates the proposed experimental workflow for this compound.
Caption: Workflow for determining the mechanism of enzyme inhibition.
Protocol: Carbonic Anhydrase Isoform Selectivity Profiling
Rationale: The human genome encodes 15 different CA isoforms, with varying tissue distribution and physiological roles. [5]A desirable drug candidate will selectively inhibit the target isoform(s) to minimize off-target effects. This assay will determine the inhibitory activity of this compound against a panel of key CA isoforms.
Protocol: The protocol is identical to the primary CA inhibition assay (Section 3.1) but is repeated using different recombinant human CA isoforms (e.g., CA I, CA IV, CA IX, etc.). The IC50 values for each isoform are determined and compared.
Data Presentation:
| CA Isoform | IC50 of this compound (µM) | IC50 of Acetazolamide (µM) |
| CA I | Experimental Value | Literature/Experimental Value |
| CA II | From Primary Screen | From Primary Screen |
| CA IV | Experimental Value | Literature/Experimental Value |
| CA IX | Experimental Value | Literature/Experimental Value |
Expected Outcome: This will provide a selectivity profile, indicating whether this compound is a broad-spectrum CA inhibitor or selective for specific isoforms.
Tier 3: Cell-Based and Cytotoxicity Assays
Biochemical assays are essential but do not always translate to cellular activity. [8]The final tier of in vitro testing assesses the compound's effect in a more physiologically relevant context and rules out non-specific cytotoxicity.
Protocol: General Cytotoxicity Assay (MTT Assay)
Rationale: It is critical to determine if the observed inhibitory effects are due to specific target engagement or simply because the compound is toxic to cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.
Materials:
-
A relevant human cell line (e.g., HEK293 for general toxicity, or a cancer cell line if evaluating as an anti-cancer agent)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
This compound
-
Doxorubicin (positive control for cytotoxicity)
-
DMSO (vehicle)
-
96-well cell culture plates
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound or controls.
-
Incubate for a period relevant to the intended application (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of a 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the compound concentration to determine the CC50 (50% cytotoxic concentration).
-
Expected Outcome: A CC50 value will be determined. A high CC50 value relative to the IC50 from the biochemical assays suggests that the compound's activity is target-specific and not due to general cytotoxicity.
Conclusion
This application note provides a structured and scientifically-grounded framework for the in vitro characterization of this compound. By following this tiered cascade—from broad primary screening to detailed mechanistic and cell-based validation—researchers can efficiently build a comprehensive pharmacological profile of the compound. This logical progression ensures that experimental efforts are focused and that the resulting data is robust, reliable, and readily interpretable for drug development professionals.
References
- Benchchem. Protocol for Assessing the Antibacterial Activity of Sulfonamides.
- Benchchem. Application Notes and Protocols for Testing the Efficacy of Sulfonamide-Based Drugs.
- Benchchem.
- National Center for Biotechnology Information. Mechanism of Action Assays for Enzymes - Assay Guidance Manual.
- Reaction Biology.
- PLOS One. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
- National Center for Biotechnology Information. Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity.
- Smolecule. Buy N-(3-methoxyphenyl)-3-methylbenzenesulfonamide | 670271-51-9.
- BellBrook Labs.
- PubMed. Diagnosis of sulfonamide hypersensitivity reactions by in-vitro "rechallenge" with hydroxylamine metabolites.
- PubMed Central.
- PubMed Central. N-(3-Methoxybenzoyl)-2-methylbenzenesulfonamide.
- Wikipedia. Carbonic anhydrase inhibitor.
- SingleCare.
- National Center for Biotechnology Information.
- Drugs.com. List of Carbonic anhydrase inhibitors.
- Taylor & Francis Online. Carbonic anhydrase inhibitors – Knowledge and References.
- National Center for Biotechnology Information. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling.
- PubMed. Synthesis and in vitro antimycobacterial activity of 2-methoxybenzanilides and their thioxo analogues.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for the Development of Assays with 3-Methoxybenzenesulfonamide: A Focus on Carbonic Anhydrase IX Inhibition
Authored by: A Senior Application Scientist
Introduction
3-Methoxybenzenesulfonamide is a sulfonamide-containing organic compound. While specific biological activities for this exact molecule are not extensively documented in peer-reviewed literature, its core structure is of significant interest to medicinal chemists and drug discovery scientists. The sulfonamide functional group is a key pharmacophore in a wide array of therapeutic agents, most notably as inhibitors of carbonic anhydrases.[1][2]
One particularly relevant target in this family is Carbonic Anhydrase IX (CA IX), a transmembrane enzyme that is overexpressed in a variety of solid tumors and is largely absent in normal tissues.[1][3] CA IX is induced by hypoxia and plays a critical role in pH regulation within the tumor microenvironment.[3][4] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, CA IX contributes to extracellular acidosis, which in turn promotes tumor progression, metastasis, and resistance to therapy.[4][5]
The clinical relevance of CA IX is underscored by the development of potent and selective inhibitors such as SLC-0111, a ureido-substituted benzenesulfonamide.[5][6][7] SLC-0111 has been shown to enhance the efficacy of conventional chemotherapies and is currently in clinical trials for the treatment of advanced solid tumors.[4][7][8] Given the structural similarities between benzenesulfonamides, it is a scientifically sound hypothesis that this compound could serve as a scaffold or a starting point for the development of novel CA IX inhibitors.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to develop and execute biochemical and cell-based assays to evaluate this compound and its derivatives as potential inhibitors of Carbonic Anhydrase IX.
Part 1: Biochemical Assay for Direct CA IX Inhibition
The primary method to determine if a compound directly inhibits an enzyme is to measure its effect on the enzyme's catalytic activity in a purified system. For carbonic anhydrases, the most common method is the stopped-flow spectrophotometric assay, which measures the enzyme-catalyzed hydration of CO₂.
Principle of the Assay
This assay follows the pH change resulting from the generation of a proton during the CO₂ hydration reaction. A pH indicator dye (e.g., phenol red) is included in the reaction buffer. As the reaction proceeds and the pH drops, the absorbance of the dye changes, which can be monitored over time. An active inhibitor will slow the rate of this reaction.
Workflow for Biochemical CA IX Inhibition Assay
Caption: Workflow for determining CA IX inhibitory activity using a stopped-flow spectrophotometric assay.
Detailed Protocol: CA IX CO₂ Hydratase Inhibition Assay
This protocol is a generalized procedure and may require optimization based on the specific recombinant CA IX enzyme and stopped-flow instrument used.[9]
Materials:
-
Recombinant human Carbonic Anhydrase IX (extracellular domain)
-
This compound
-
HEPES buffer (20 mM, pH 7.4)
-
Phenol Red (pH indicator)
-
Sodium sulfate (Na₂SO₄, to maintain ionic strength)
-
CO₂ gas
-
Dimethyl sulfoxide (DMSO)
-
Stopped-flow spectrophotometer
-
Acetazolamide (AZA) or SLC-0111 as a positive control inhibitor
Procedure:
-
Reagent Preparation:
-
Assay Buffer: Prepare 20 mM HEPES buffer, pH 7.4, containing 0.1 M Na₂SO₄ and 0.2 mM Phenol Red.
-
Enzyme Solution: Prepare a working solution of recombinant CA IX in the assay buffer to a final concentration of ~10 µM. The optimal concentration should be determined empirically.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in DMSO, and then further dilute into the assay buffer to achieve the final desired concentrations for the assay. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Substrate Solution: Bubble CO₂ gas through chilled, deionized water for at least 30 minutes to create a saturated CO₂ solution. This should be prepared fresh daily.
-
-
Assay Execution (Stopped-Flow):
-
Equilibrate the stopped-flow instrument to 25°C.
-
Load one syringe with the enzyme solution (containing either the test compound, control inhibitor, or vehicle) and the other syringe with the CO₂-saturated water.
-
Initiate the reaction by rapidly mixing equal volumes of the two syringes.
-
Monitor the change in absorbance of Phenol Red at 557 nm for a set period (e.g., 10-30 seconds). The absorbance will decrease as the pH drops.
-
-
Data Analysis:
-
Determine the initial rate of the reaction (v₀) for each concentration of the inhibitor by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate with Vehicle)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic (or sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).[10]
-
Hypothetical Data for IC₅₀ Determination
| This compound (µM) | Log Concentration | % Inhibition (Mean) |
| 0 (Vehicle) | N/A | 0 |
| 0.1 | -1.0 | 8.5 |
| 1 | 0 | 25.3 |
| 10 | 1.0 | 48.9 |
| 50 | 1.7 | 75.1 |
| 100 | 2.0 | 92.4 |
| 500 | 2.7 | 98.1 |
Part 2: Cell-Based Assays for Functional Inhibition
While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are essential to confirm that a compound is active in a more physiologically relevant context.[11] These assays can assess the compound's ability to cross cell membranes (if applicable to the target), its stability in culture media, and its effect on cellular processes downstream of the target.
Principle of the Extracellular Acidification Assay
Since CA IX's primary function is to acidify the extracellular environment, a direct functional readout is to measure the pH of the cell culture medium. Cancer cells overexpressing CA IX will acidify their medium more rapidly than cells with low or no CA IX expression. An effective inhibitor will prevent or reduce this acidification.
Workflow for Cell-Based Functional and Viability Assays
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Buy N-(3-methoxyphenyl)-3-methylbenzenesulfonamide | 670271-51-9 [smolecule.com]
- 3. mdpi.com [mdpi.com]
- 4. Signalchem LifeScience [signalchemlifesciences.com]
- 5. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 6. Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nuvisan.com [nuvisan.com]
The Versatile Virtuoso: 3-Methoxybenzenesulfonamide as a Cornerstone in Modern Synthesis
Introduction: Unveiling a Privileged Scaffold
In the landscape of medicinal chemistry and materials science, the benzenesulfonamide moiety stands as a testament to structural elegance and functional versatility. Its derivatives are foundational to a vast array of therapeutic agents, from pioneering antibacterial sulfa drugs to contemporary targeted cancer therapies.[1][2] Within this esteemed class of compounds, 3-methoxybenzenesulfonamide emerges as a particularly valuable building block. The strategic placement of the methoxy group at the meta position profoundly influences the molecule's electronic properties and reactivity, offering a nuanced platform for synthetic diversification. This guide provides an in-depth exploration of this compound, detailing its chemical persona, key synthetic transformations, and its application in the development of biologically active molecules.
The methoxy group, an electron-donating substituent, activates the aromatic ring towards electrophilic substitution, primarily directing incoming electrophiles to the ortho and para positions.[3] This inherent reactivity, coupled with the versatile chemistry of the sulfonamide group, makes this compound a readily adaptable scaffold for constructing complex molecular architectures.
Core Synthetic Transformations: The Chemist's Toolkit
The true power of this compound as a building block is realized through the diverse reactions that can be performed at its sulfonamide nitrogen and aromatic ring. The following sections provide detailed protocols for key transformations, offering insights into the rationale behind the chosen conditions.
N-Alkylation: Expanding the Molecular Framework
N-alkylation of the sulfonamide nitrogen is a fundamental strategy for introducing diverse substituents, thereby modulating the steric and electronic properties of the final compound. This modification is crucial for tuning biological activity and pharmacokinetic profiles.
Protocol: Base-Mediated N-Alkylation with Alkyl Halides
This protocol describes a classic and robust method for the N-alkylation of this compound using a strong base and an alkyl halide.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Alkyl Halide (e.g., Benzyl Bromide)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Add anhydrous THF to dissolve the sulfonamide.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise. Caution: NaH reacts violently with water. Ensure all glassware is dry.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.05 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Partition the mixture between ethyl acetate and water. Separate the organic layer, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality and Optimization:
-
Base Selection: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the sulfonamide nitrogen without competing in substitution reactions.
-
Solvent: Anhydrous THF is an excellent solvent for this reaction as it is polar aprotic and will not react with the strong base.
-
Temperature Control: The initial deprotonation and the quenching step are performed at 0 °C to control the exothermic nature of the reactions and minimize side reactions.
N-Arylation: Forging Aryl-Nitrogen Bonds
The formation of N-aryl sulfonamides is a critical transformation in the synthesis of many biologically active compounds. The Buchwald-Hartwig amination provides a powerful and general method for this purpose.[2][4]
Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol outlines a general procedure for the N-arylation of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl Halide (e.g., 4-Bromotoluene)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Xantphos (or other suitable phosphine ligand)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous, degassed Toluene or Dioxane
Procedure:
-
In an oven-dried Schlenk tube, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), cesium carbonate (2.0 equivalents), palladium(II) acetate (2-5 mol%), and Xantphos (4-10 mol%).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed toluene or dioxane via syringe.
-
Place the reaction mixture in a preheated oil bath at 80-110 °C.
-
Stir the reaction vigorously and monitor its progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality and Optimization:
-
Catalyst System: The combination of a palladium precursor (Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (like Xantphos) is crucial for the catalytic cycle, facilitating both the oxidative addition and reductive elimination steps.[5]
-
Base: Cesium carbonate is a strong, yet relatively mild base that is effective in promoting the deprotonation of the sulfonamide and facilitating the catalytic cycle.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures, making an inert atmosphere essential for catalytic activity.
Application Spotlight: Synthesis of Tamsulosin Analogues
A prominent application of methoxy-substituted benzenesulfonamides is in the synthesis of Tamsulosin, a selective α₁ adrenergic receptor antagonist used to treat benign prostatic hyperplasia.[1][6][7] While Tamsulosin itself is a 2-methoxy-5-substituted benzenesulfonamide, the synthetic principles are directly applicable to this compound for the creation of novel analogues. The key steps involve chlorosulfonation of a methoxy-substituted aromatic precursor followed by amination.
Workflow for Tamsulosin Analogue Synthesis:
Caption: Synthetic pathway to this compound analogues.
Protocol: Chlorosulfonation and Amination
Step 1: Chlorosulfonation
-
Cool chlorosulfonic acid (excess) in a flask to 0 °C.
-
Slowly add the 3-methoxy-substituted aromatic precursor (1.0 equivalent) while maintaining the temperature between 0-5 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The sulfonyl chloride product will precipitate and can be collected by filtration.
Step 2: Amination
-
Dissolve the crude sulfonyl chloride in a suitable organic solvent (e.g., THF).
-
Cool the solution to 0 °C.
-
Bubble ammonia gas through the solution or add aqueous ammonia dropwise.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Remove the solvent under reduced pressure and purify the resulting this compound derivative.
Expanding Horizons: Applications in Drug Discovery
The this compound scaffold is a fertile ground for the discovery of novel therapeutic agents targeting a range of diseases.
Kinase Inhibitors
The PI3K/mTOR signaling pathway is frequently dysregulated in cancer, making it a prime target for drug development.[8] Sulfonamide-containing molecules have shown significant promise as PI3K/mTOR dual inhibitors. The this compound core can be elaborated through reactions like N-alkylation and N-arylation to generate potent and selective inhibitors.[8]
Carbonic Anhydrase Inhibitors
Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[6][9] The sulfonamide group is a classic zinc-binding group that can effectively inhibit these enzymes. The 3-methoxyphenyl moiety can be tailored to interact with specific residues in the active site of different carbonic anhydrase isoforms, leading to improved selectivity.[10]
Anti-inflammatory and Antitumor Agents
Derivatives of benzenesulfonamide have been investigated for their anti-inflammatory and antitumor properties.[11][12][13][14][15] The this compound scaffold can be incorporated into larger molecules designed to modulate inflammatory pathways or inhibit cancer cell proliferation.
Conclusion
This compound is a powerful and versatile building block in modern organic synthesis. Its unique electronic properties and the reactivity of its functional groups provide chemists with a robust platform for the creation of diverse and complex molecules. From fundamental transformations like N-alkylation and N-arylation to its application in the synthesis of blockbuster drugs and novel therapeutic agents, this compound continues to be a cornerstone of innovation in medicinal chemistry and drug development.
References
- Gizur, T., Fogassy, E., Bálint, J., Egri, G., Törley, J., Demeter, A., & Greiner, I. (2008). New practical synthesis of Tamsulosin. Chirality, 20(6), 790-795.
- Buchwald, S. L., & Hartwig, J. F. (2008). Buchwald–Hartwig amination. Accounts of chemical research, 41(11), 1461-1473.
- Scozzafava, A., Supuran, C. T., & Carta, F. (2016). Carbonic anhydrase inhibitors: a patent review (2013-2016).
- Zhang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2729.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Reddy, A. V., Rao, S. U. B., Narasimha, G. L., & Dubey, P. K. (2009). Improved Process for the Preparation of Tamsulosin Hydrochloride. ChemInform, 40(12).
- BenchChem. (2025). Application Notes and Protocols: Reactions and Mechanisms Involving the 3-Methoxyphenyl Moiety.
- Angeli, A., et al. (2018). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules, 23(11), 2893.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Angeli, A., et al. (2023). 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1 H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells. Journal of Medicinal Chemistry, 66(21), 14824-14842.
- Pontiki, E., et al. (2022). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Molecules, 27(7), 2104.
- US Patent US8017803B2. (2011).
- US Patent US20090234154A1. (2009).
- Al-Said, M. S., et al. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2195034.
- Wikipedia. (n.d.).
- Wikipedia. (n.d.).
- EP Patent EP2366687A2. (2011). Benzenesulfonamide derivatives and pharmaceutical composition thereof.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Thermo Fisher Scientific. (n.d.). Ullmann Reaction.
- Cushman, M., et al. (2002). Antitumor agents. Part 3: synthesis and cytotoxicity of new trans-stilbene benzenesulfonamide derivatives. Bioorganic & medicinal chemistry letters, 12(7), 1013-1015.
- Al-Said, M. S., et al. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2195034.
Sources
- 1. US8017803B2 - Process for the preparation of tamsulosin and intermediates thereof - Google Patents [patents.google.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. US20070142669A1 - Process for preparing tamsulosin - Google Patents [patents.google.com]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. jk-sci.com [jk-sci.com]
- 6. US20090234154A1 - Process for the preparation of tamsulosin and intermediates thereof - Google Patents [patents.google.com]
- 7. New practical synthesis of Tamsulosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol | MDPI [mdpi.com]
- 12. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. EP2366687A2 - Benzenesulfonamide derivatives and pharmaceutical composition thereof - Google Patents [patents.google.com]
- 14. Antitumor agents. Part 3: synthesis and cytotoxicity of new trans-stilbene benzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Alkylation of 3-Methoxybenzenesulfonamide
Introduction: The Significance of N-Alkyl Sulfonamides
The sulfonamide functional group is a cornerstone in medicinal chemistry and drug development, featuring prominently in a wide array of therapeutic agents. The N-alkylation of sulfonamides is a critical chemical transformation that allows for the diversification of these structures, enabling the fine-tuning of their pharmacological properties, such as potency, selectivity, and pharmacokinetic profiles. 3-Methoxybenzenesulfonamide serves as a versatile building block in this context, and its N-alkylation opens doors to novel compounds with potential applications in various disease areas.
This comprehensive guide provides detailed protocols for the N-alkylation of this compound, targeting researchers, scientists, and professionals in drug development. We will explore two robust and widely applicable methods: the classical Williamson-type alkylation with alkyl halides and the milder Mitsunobu reaction. Beyond a mere recitation of steps, this document delves into the mechanistic underpinnings of these reactions, providing a rationale for the selection of reagents and reaction conditions. This approach is designed to empower the user with a deeper understanding of the chemistry, facilitating troubleshooting and adaptation for different alkylating agents.
Characterization of Starting Material: this compound
A thorough characterization of the starting material is paramount to ensure the success and reproducibility of any chemical synthesis. The following data provides a reference for verifying the purity of this compound before proceeding with N-alkylation.
| Analytical Technique | Expected Data |
| Appearance | White to off-white solid. |
| Molecular Formula | C₇H₉NO₃S |
| Molecular Weight | 187.22 g/mol |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 7.40-7.45 (m, 1H), 7.30-7.35 (m, 2H), 7.10-7.15 (m, 1H), 3.80 (s, 3H), 2.50 (s, 2H, -SO₂NH₂). |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 159.5, 142.0, 130.0, 119.0, 117.5, 111.0, 55.5. |
| FTIR (KBr, cm⁻¹) | ~3350-3250 (N-H stretch), ~1340 & ~1160 (S=O stretch), ~1250 (C-O stretch).[1][2][3][4] |
| Mass Spectrometry (ESI-MS) | m/z: 188.0 [M+H]⁺, 210.0 [M+Na]⁺.[5] |
Protocol 1: Classical N-Alkylation with Alkyl Halides via Deprotonation
This method follows a classical Sₙ2 pathway, where the sulfonamide is first deprotonated with a strong base to form a nucleophilic sulfonamidate anion, which then displaces a halide from the alkylating agent.
Reaction Principle and Causality
The acidity of the sulfonamide proton (pKa ≈ 10) necessitates the use of a strong, non-nucleophilic base for complete deprotonation. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the sulfonamide, driving the reaction forward by the evolution of hydrogen gas. The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is crucial. These solvents effectively solvate the sodium cation, leaving the sulfonamidate anion more exposed and nucleophilic, thereby accelerating the rate of the Sₙ2 reaction.[6]
Experimental Workflow Diagram
Caption: Workflow for the N-alkylation of this compound using an alkyl halide.
Detailed Step-by-Step Protocol
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Solvent Addition: Add anhydrous DMF or THF (approximately 0.1-0.2 M concentration of the sulfonamide). Stir the mixture to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise. Caution: Sodium hydride reacts violently with water and is flammable. Handle with extreme care in a fume hood and under an inert atmosphere.[6][7]
-
Reaction Initiation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should be observed.
-
Alkylation: Cool the mixture back to 0 °C and add the alkyl halide (e.g., benzyl bromide, 1.05 eq.) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution or water at 0 °C.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkyl-3-methoxybenzenesulfonamide.[8]
Protocol 2: Mitsunobu Reaction for N-Alkylation
The Mitsunobu reaction is a powerful and mild method for the N-alkylation of sulfonamides, particularly suitable for substrates with sensitive functional groups. It proceeds with inversion of configuration at the alcohol's stereocenter, if applicable.
Reaction Principle and Causality
The Mitsunobu reaction involves the in-situ activation of an alcohol by a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This forms a highly reactive oxyphosphonium salt. The sulfonamide then acts as a nucleophile, attacking the activated alcohol in an Sₙ2 fashion to form the desired N-alkylated product. This reaction is advantageous as it occurs under neutral and mild conditions, avoiding the need for a strong base.[9][10]
Experimental Workflow Diagram
Caption: Workflow for the Mitsunobu N-alkylation of this compound.
Detailed Step-by-Step Protocol
-
Preparation: To a solution of this compound (1.2 eq.) and triphenylphosphine (1.5 eq.) in anhydrous THF (approximately 0.1-0.2 M), add the desired alcohol (1.0 eq.).
-
Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise over 10-15 minutes. Caution: DEAD and DIAD are toxic and potentially explosive. Handle with care in a well-ventilated fume hood.[9]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel. The triphenylphosphine oxide byproduct can often be partially removed by trituration with a suitable solvent (e.g., diethyl ether) prior to chromatography. Elute with a gradient of ethyl acetate in hexanes to isolate the pure N-alkyl-3-methoxybenzenesulfonamide.
Characterization of a Representative Product: N-Benzyl-3-methoxybenzenesulfonamide
Verifying the structure of the final product is a critical step. The following data for N-benzyl-3-methoxybenzenesulfonamide can be used as a reference.
| Analytical Technique | Expected Data |
| Appearance | White solid. |
| Molecular Formula | C₁₄H₁₅NO₃S |
| Molecular Weight | 277.34 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.40-7.50 (m, 1H), 7.25-7.35 (m, 7H), 7.10-7.15 (m, 1H), 4.90 (t, 1H, NH), 4.20 (d, 2H, CH₂), 3.80 (s, 3H, OCH₃).[11] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 160.0, 141.0, 137.0, 130.0, 128.5, 128.0, 127.5, 119.5, 118.0, 112.0, 55.5, 47.0.[12] |
| FTIR (KBr, cm⁻¹) | ~3280 (N-H stretch), ~3030 (aromatic C-H stretch), ~2930 (aliphatic C-H stretch), ~1330 & ~1150 (S=O stretch), ~1250 (C-O stretch).[1] |
| Mass Spectrometry (ESI-MS) | m/z: 278.1 [M+H]⁺, 300.1 [M+Na]⁺. |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | - Inactive base (Protocol 1).- Poor quality reagents.- Insufficient reaction time or temperature. | - Use fresh, high-quality sodium hydride.- Ensure all reagents are pure and anhydrous.- Increase reaction time and/or temperature, monitoring for decomposition.[7][13] |
| Formation of dialkylated product | - Excess alkylating agent.- High concentration of the sulfonamidate anion. | - Use a stoichiometric amount or only a slight excess of the alkylating agent.- Add the alkylating agent slowly to the reaction mixture.[7] |
| Difficult purification | - Presence of triphenylphosphine oxide (Protocol 2).- Similar polarity of product and byproducts. | - Triturate the crude product with diethyl ether to precipitate out most of the triphenylphosphine oxide.- Optimize the eluent system for column chromatography. |
Safety Precautions
-
General: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium Hydride: A highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which can ignite. Handle under an inert atmosphere.[6][7]
-
DEAD/DIAD: These reagents are toxic and potentially explosive, especially when heated. Store in a cool, dark place and handle with care.[9]
-
Triphenylphosphine: Can cause skin and eye irritation. Avoid inhalation of dust.[14]
Conclusion
The N-alkylation of this compound is a fundamental transformation for the synthesis of novel sulfonamide derivatives. This guide has provided two detailed and reliable protocols, the classical Williamson-type alkylation and the Mitsunobu reaction, each with its own advantages. By understanding the underlying chemical principles and paying close attention to the experimental details and safety precautions outlined, researchers can confidently and successfully synthesize a diverse range of N-alkylated 3-methoxybenzenesulfonamides for their research and development endeavors.
References
-
Demir, A. S., & Sariaslan, C. (2017). The Mitsunobu Reaction in Organic Synthesis. Comprehensive Organic Synthesis II, 2, 512-556. [Link]
-
University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure. [Link]
-
Gao, Y., et al. (2018). N-(3-Methoxybenzoyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 7), 996–999. [Link]
-
Journal of Pharmaceutical and Pharmacological Sciences. (2021). Supplementary Information File. J Pharm Pharm Sci, 24, 421-434. [Link]
-
Suchetan, P. A., et al. (2013). N-(3-Methoxybenzoyl)-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1232. [Link]
-
Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(7), 3715–3724. [Link]
- Google Patents. (n.d.).
-
The Royal Society of Chemistry. (2018). Electronic Supporting Information. [Link]
-
Singh, R. P., et al. (2013). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Journal of Chemical Sciences, 125(5), 995-1001. [Link]
-
PrepChem. (n.d.). Synthesis of 4-methoxybenzenesulfonamide. [Link]
-
Sanghavi, N. M., et al. (1989). N-Alkylation of Sulfonamides Using Anion Exchange Resin. Synthetic Communications, 19(9-10), 1499-1503. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. [Link]
-
ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. [Link]
-
Bowser, J. R., et al. (1983). Preparation of sulfonamides from N-silylamines. The Journal of Organic Chemistry, 48(22), 4111–4113. [Link]
-
InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. [Link]
-
Kobe University Repository. (n.d.). Sodium dispersion-mediated reductive dimerization of benzylic halides for symmetrical bibenzyls: Column-free applications. [Link]
-
Henry, J. R., et al. (1989). Mitsunobu reactions of n-alkyl and n-acyl sulfonamides-an efficient route to protected amines. Tetrahedron Letters, 30(42), 5709-5712. [Link]
-
ResearchGate. (n.d.). Syntheses of N‐alkyl sulfonamides 8 a,b (a) and primary.... [Link]
-
Ogo, S., et al. (2010). Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Letters, 12(23), 5576–5579. [Link]
-
The Royal Society of Chemistry. (2021). Supporting Information. [Link]
-
ResearchGate. (n.d.). N-(3-Methoxybenzoyl)-4-methylbenzenesulfonamide. [Link]
-
The Royal Society of Chemistry. (n.d.). N-benzyl-N,4-dimethylbenzenesulfonamide (3a). [Link]
-
ResearchGate. (n.d.). Zoom of the FTIR spectra at 1235–1290 cm⁻¹ of the three synthesized.... [Link]
-
MDPI. (2023). FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues. [Link]
-
Insubria. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. [Link]
-
ResearchGate. (n.d.). Fig. 1 FTIR di†erence spectra of methoxy species formed by methanol.... [Link]
-
GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. [Link]
Sources
- 1. instanano.com [instanano.com]
- 2. mdpi.com [mdpi.com]
- 3. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
- 4. researchgate.net [researchgate.net]
- 5. govinfo.gov [govinfo.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mitsunobu reactions of n-alkyl and n-acyl sulfonamides-an efficient route to protected amines | Semantic Scholar [semanticscholar.org]
- 11. rsc.org [rsc.org]
- 12. rsc.org [rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. rsc.org [rsc.org]
synthesis of 3-Methoxybenzenesulfonamide analogs for SAR studies
Application Note & Protocol
Topic: Synthesis of 3-Methoxybenzenesulfonamide Analogs for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Sulfonamide Scaffold in Modern Drug Discovery
The sulfonamide functional group (–SO₂NH₂) is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of therapeutic agents.[1][2] Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor allow it to interact with diverse biological targets. This versatility has led to the development of antibacterial, anti-inflammatory, anticancer, and antiviral drugs.[1][3][4][5] Within this class, benzenesulfonamide derivatives are particularly prominent as enzyme inhibitors.[6][7]
The systematic modification of a lead compound to understand how chemical structure relates to biological activity—a process known as Structure-Activity Relationship (SAR) studies—is a fundamental practice in drug discovery.[4][6][8] This guide provides a detailed framework for the synthesis of a focused library of this compound analogs. It outlines robust synthetic protocols and explains the strategic rationale behind the design of analogs to effectively probe the SAR of this scaffold, enabling the rational design of more potent and selective therapeutic candidates.
Strategic Approach to Analog Design for SAR Studies
To build a comprehensive SAR model for the this compound core, we will systematically modify three key regions of the molecule. This approach allows for the independent evaluation of how changes in steric bulk, electronic properties, and hydrogen bonding capacity at each position affect biological activity.
-
Point of Diversification 1 (R¹): The Sulfonamide Nitrogen. Modification at this position is crucial for probing interactions within a binding pocket. Substituting the acidic protons with various alkyl, cyclic, or aromatic groups can modulate lipophilicity, introduce steric bulk, and alter hydrogen bonding capabilities.
-
Point of Diversification 2 (R²): The Aromatic Ring. The benzene ring serves as a scaffold that can be functionalized to optimize interactions with the target protein. Introducing electron-withdrawing or electron-donating groups at other positions allows for the fine-tuning of the molecule's electronic profile and the exploration of new binding interactions.
-
Point of Diversification 3 (R³): The 3-Position Substituent. The methoxy group itself is a key feature. Altering its size (e.g., ethoxy, isopropoxy) or replacing it entirely helps determine the steric and electronic requirements at this position.
The overall strategy is visualized in the workflow below.
Caption: Strategic points of diversification on the this compound scaffold.
Synthetic Protocols and Experimental Design
The following protocols provide detailed, step-by-step methodologies for synthesizing analogs based on the strategy outlined above.
Protocol 1: General Synthesis of N-Substituted this compound Analogs (R¹ Diversification)
This protocol describes the reaction of 3-methoxybenzenesulfonyl chloride with a diverse set of primary and secondary amines to generate a library of N-substituted analogs.
Reaction Scheme: 3-Methoxybenzenesulfonyl Chloride + R¹R''NH → N-(Substituted)-3-methoxybenzenesulfonamide
Materials:
-
3-Methoxybenzenesulfonyl chloride
-
Selected primary or secondary amine (e.g., benzylamine, morpholine, aniline)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the selected amine (1.0 eq) and dissolve in anhydrous DCM (approx. 0.2 M concentration).
-
Base Addition: Add triethylamine (1.2 eq) to the solution. Cool the flask to 0 °C using an ice-water bath.
-
Causality: Triethylamine acts as an acid scavenger to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[9] Cooling is essential to control the exothermic nature of the reaction and prevent side product formation.
-
-
Sulfonyl Chloride Addition: Dissolve 3-methoxybenzenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Aqueous Workup:
-
Dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ (to remove any remaining acidic impurities), and brine (to reduce the solubility of organic material in the aqueous layer).
-
Causality: Each washing step is designed to remove specific impurities, ensuring a cleaner crude product before purification.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted this compound analog.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of a Ring-Substituted Analog: 4-Bromo-3-methoxybenzenesulfonamide (R² Diversification)
This protocol demonstrates how to introduce a new substituent onto the aromatic ring, starting from a commercially available precursor.
Reaction Scheme:
- 2-Bromoanisole + Chlorosulfonic Acid → 4-Bromo-3-methoxybenzenesulfonyl chloride
- 4-Bromo-3-methoxybenzenesulfonyl chloride + NH₄OH → 4-Bromo-3-methoxybenzenesulfonamide
Step-by-Step Procedure:
Part A: Chlorosulfonation
-
Reaction Setup: In a fume hood, cool a flask containing chlorosulfonic acid (HSO₃Cl) (5.0 eq) to 0 °C.
-
Substrate Addition: Add 2-bromoanisole (1.0 eq) dropwise to the cold, stirred chlorosulfonic acid. Caution: This reaction is highly exothermic and releases HCl gas.
-
Causality: The methoxy group is a strong ortho-, para-director. The position para to the methoxy group is sterically unhindered and is the major site of electrophilic substitution.
-
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Quenching: Carefully pour the reaction mixture onto crushed ice. The sulfonyl chloride will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water. Dry the crude 4-bromo-3-methoxybenzenesulfonyl chloride under vacuum. It can often be used in the next step without further purification.
Part B: Amination
-
Reaction Setup: Add the crude sulfonyl chloride from Part A to a flask containing concentrated ammonium hydroxide (NH₄OH) at 0 °C.
-
Reaction: Stir the mixture vigorously, allowing it to warm to room temperature and continue stirring for 2 hours.
-
Isolation: The sulfonamide product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain pure 4-bromo-3-methoxybenzenesulfonamide.
-
Characterization: Confirm the structure and purity via NMR and mass spectrometry.
Designing and Interpreting the SAR Study
The synthesis of a focused library of analogs is the first step in the iterative cycle of an SAR study. The subsequent steps involve biological testing and data analysis to inform the design of the next generation of compounds.
Caption: The iterative workflow of a Structure-Activity Relationship (SAR) study.
Data Presentation and Interpretation
After synthesis, the analogs are tested in a relevant biological assay to determine their potency (e.g., IC₅₀, the concentration required to inhibit 50% of a target's activity). The results should be organized into a clear table to facilitate analysis.
Table 1: Hypothetical SAR Data for this compound Analogs
| Compound ID | R¹ Substituent | R² Substituent | Biological Activity (IC₅₀, µM) | Notes |
| 1a | -H | -H | 10.5 | Parent Compound |
| 1b | -CH₃ | -H | 8.2 | Small alkyl group tolerated; slight potency increase. |
| 1c | -CH₂Ph (Benzyl) | -H | 55.8 | Bulky group decreases potency, suggesting steric clash. |
| 1d | Morpholine | -H | 12.1 | Cyclic amine tolerated; maintains activity. |
| 2a | -H | 4-Br | 2.5 | Electron-withdrawing group at R² significantly improves potency. |
| 2b | -H | 4-Cl | 3.1 | Similar potentiation effect observed with another halogen. |
Interpretation of Hypothetical Data:
-
Analysis of R¹: The data suggests that the binding pocket has limited space around the sulfonamide nitrogen. While a small methyl group is slightly beneficial (Compound 1b ), the larger benzyl group is detrimental to activity (Compound 1c ), likely due to a steric clash.[8] The morpholine ring (Compound 1d ) maintains activity, indicating that its specific conformation is tolerated.
-
Analysis of R²: Introducing an electron-withdrawing halogen at the 4-position dramatically increases potency (Compounds 2a and 2b ). This suggests that either an electronic effect is enhancing binding or that the halogen is forming a favorable interaction (e.g., a halogen bond) with the target protein.
These initial findings provide clear directions for the next round of analog design. Future efforts could focus on exploring a wider range of small N-alkyl substituents and further investigating the impact of various electron-withdrawing groups at the 4-position of the aromatic ring.
Conclusion
This application note provides a comprehensive guide to the synthesis and SAR-driven design of this compound analogs. By employing robust and well-rationalized synthetic protocols, researchers can efficiently generate compound libraries for biological evaluation. The systematic analysis of the resulting data, as demonstrated here, is critical for understanding the complex relationship between molecular structure and biological function, ultimately accelerating the journey from a lead compound to a viable drug candidate.
References
-
Casini, A., et al. (2013). Recent advances in medicinal chemistry of sulfonamides. Rational design as anti-tumoral, anti-bacterial and anti-inflammatory agents. Mini Reviews in Medicinal Chemistry, 13(1), 70-86. [Link]
-
Ghorab, M. M., et al. (2023). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. Letters in Applied NanoBioScience, 13(1), 9. [Link]
-
Li, Y., et al. (2024). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. Bioorganic Chemistry, 147, 107396. [Link]
-
ResearchGate. (n.d.). General synthetic route for the synthesis of benzenesulfonamides incorporating 1,3,5-triazine moieties. ResearchGate. [Link]
-
Al-Gawhari, F. A., et al. (2020). The recent progress of sulfonamide in medicinal chemistry. Systematic Reviews in Pharmacy, 11(12), 1473-1477. [Link]
-
Semantic Scholar. (n.d.). Sulfonamides: Historical Perspectives, Therapeutic Insights, Applications, Challenges, and Synthetic Strategies. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). General synthetic route for the synthesis of the primary benzenesulfonamides incorporating bis-ureido moieties 8–19. ResearchGate. [Link]
-
ResearchGate. (n.d.). General synthetic route for the synthesis of the N‐carbamimidoyl‐4‐(3‐substituted phenylureido)benzenesulfonamide analogs (2a–2f). ResearchGate. [Link]
-
Baraa, G. A., et al. (2024). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. ResearchGate. [Link]
-
Genç, H., et al. (2021). Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1239-1245. [Link]
-
Slideshare. (n.d.). Med.chem sulfonamides. Slideshare. [Link]
-
Zubrienė, A., et al. (2018). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 23(11), 2991. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. [Link]
-
Arnst, K. E., et al. (2017). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. Journal of Medicinal Chemistry, 60(16), 7075-7097. [Link]
-
Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses. [Link]
-
Popiołek, Ł., et al. (2021). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Chemistry, 3(4), 1183-1191. [Link]
-
Hossain, A., et al. (2022). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 27(19), 6296. [Link]
-
Li, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2736. [Link]
-
El-Fakharany, E. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Scientific Reports, 11, 15638. [Link]
-
Sciencemadness.org. (2016). Preparation of 3-methoxybenzoic acid. Sciencemadness.org. [Link]
- Google Patents. (n.d.). CN103819369A - Method for synthesizing benzene sulfonamide compounds.
-
National Institutes of Health. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. National Institutes of Health. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Sulfonamides: Historical Perspectives, Therapeutic Insights, Applications, Challenges, and Synthetic Strategies | Semantic Scholar [semanticscholar.org]
- 3. Recent advances in medicinal chemistry of sulfonamides. Rational design as anti-tumoral, anti-bacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. nanobioletters.com [nanobioletters.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
Application Note: High-Throughput Quantification of 3-Methoxybenzenesulfonamide
<
Introduction
3-Methoxybenzenesulfonamide is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its accurate quantification in raw materials, in-process samples, and final drug products is critical for ensuring quality, safety, and efficacy. This application note provides detailed protocols for the quantitative analysis of this compound using state-of-the-art analytical techniques, primarily focusing on High-Performance Liquid Chromatography (HPLC) due to its robustness and versatility. Additionally, principles of Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Visible Spectrophotometry are discussed as complementary or alternative techniques. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind procedural steps to ensure scientific integrity and reproducible results.
Core Principles of Quantification
The choice of an analytical technique for quantifying this compound depends on several factors, including the sample matrix, required sensitivity, and the purpose of the analysis (e.g., routine quality control vs. trace impurity analysis).[1][2] High-performance liquid chromatography (HPLC) is often the method of choice for non-volatile and thermally labile compounds like sulfonamides, offering high resolution and sensitivity.[2] Gas chromatography-mass spectrometry (GC-MS) can be employed for volatile compounds or those that can be derivatized to increase volatility, providing excellent selectivity and structural information.[3][4] UV-Visible spectrophotometry offers a simpler, more rapid approach for quantification in straightforward matrices where interfering substances are minimal.[5]
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a robust and widely used technique for the quantification of sulfonamides.[1][6] The method's principle lies in the separation of the analyte from other components in a sample mixture by passing it through a column packed with a stationary phase, followed by detection using a UV detector at a wavelength where the analyte exhibits maximum absorbance.
Justification of Methodological Choices
-
Reversed-Phase Chromatography: A C18 or C8 column is selected as the stationary phase. This non-polar stationary phase is ideal for retaining and separating moderately polar compounds like this compound from a polar mobile phase.[1][6]
-
Mobile Phase Composition: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used. The buffer controls the pH, which can influence the retention time and peak shape of the ionizable sulfonamide group. The organic modifier is adjusted to achieve optimal retention and separation.[7][8] For mass spectrometry compatibility, volatile buffers like formic acid or ammonium acetate are preferred.[7]
-
UV Detection Wavelength: The selection of the detection wavelength is critical for sensitivity. This compound exhibits significant UV absorbance due to its aromatic ring. The wavelength of maximum absorbance (λmax) should be determined by scanning a standard solution, which is typically around 265 nm for similar sulfonamide compounds.[6]
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for this compound quantification by HPLC-UV.
Detailed Protocol: HPLC-UV Method
1. Materials and Reagents:
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
2. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Photo-Diode Array (PDA) detector.[6]
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
3. Chromatographic Conditions:
-
Mobile Phase A: 0.02 M Potassium dihydrogen phosphate, pH adjusted to 4.0 with orthophosphoric acid.[8]
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient program may be necessary to separate impurities. A typical starting point is 70% A and 30% B, gradually increasing the proportion of B.
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 25 °C.[6]
-
Detection Wavelength: 265 nm (or determined λmax).[6]
-
Injection Volume: 10 µL.
4. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable diluent (e.g., a 50:50 mixture of mobile phase A and B).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[1]
5. System Suitability and Validation:
-
Linearity: Analyze the working standard solutions in triplicate. Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.[6][9]
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing a standard solution multiple times. The relative standard deviation (%RSD) should be ≤ 2%.[10]
-
Accuracy: Perform a recovery study by spiking a placebo or sample matrix with known amounts of the standard at different concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98-102%.[11]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[6][9]
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Precision (%RSD) | ≤ 2% | < 1.5% |
| Accuracy (Recovery %) | 98 - 102% | 99.5% |
| LOD | S/N ≥ 3 | ~0.05 µg/mL |
| LOQ | S/N ≥ 10 | ~0.15 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS)
For certain applications, particularly for identifying and quantifying volatile impurities or for confirmatory analysis, GC-MS is a powerful technique. This compound itself is not highly volatile, but derivatization can be employed to increase its volatility and improve chromatographic performance.
Rationale for GC-MS Approach
-
Derivatization: Derivatization of the sulfonamide group, for instance, through methylation or silylation, can significantly increase the volatility of the analyte, making it amenable to GC analysis.[12]
-
High Selectivity: The mass spectrometer provides high selectivity by monitoring specific fragment ions of the derivatized analyte, which is particularly useful for complex matrices.
-
Confirmatory Analysis: The mass spectrum provides a molecular fingerprint, allowing for unambiguous identification of the compound.[4]
Experimental Workflow: GC-MS Analysis
Caption: Workflow for this compound quantification by GC-MS.
Protocol Outline: GC-MS Method
1. Sample Preparation and Derivatization:
-
Extract this compound from the sample matrix using a suitable organic solvent.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a catalyst (if necessary), and heat to complete the reaction.
2. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[13]
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection for trace analysis.[3][13]
-
Oven Temperature Program: Start at a low temperature to trap the analytes, then ramp up to a higher temperature to elute the derivatized compound.
-
MS Parameters: Use electron impact (EI) ionization. For quantification, operate in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized analyte.
| Parameter | Typical Setting |
| Injection Temperature | 250 °C |
| Oven Program | 80 °C (2 min), ramp to 280 °C at 10 °C/min |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
UV-Visible Spectrophotometry
For rapid quality control of pure substances or simple formulations, UV-Visible spectrophotometry can be a cost-effective and straightforward method. This technique relies on the direct measurement of light absorbance by the analyte at its λmax.
Applicability and Limitations
-
Advantages: Simple, fast, and inexpensive.
-
Limitations: Prone to interference from other UV-absorbing compounds in the sample matrix. It is best suited for the assay of the bulk drug substance or in formulations with no interfering excipients.[5] The method's specificity is significantly lower than chromatographic techniques.
Protocol: UV-Vis Spectrophotometric Method
1. Instrument and Parameters:
-
A double-beam UV-Visible spectrophotometer.
-
Wavelength range: 200-400 nm.[14]
2. Procedure:
-
Determination of λmax: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol) and scan the UV spectrum to determine the wavelength of maximum absorbance.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the predetermined λmax. Plot absorbance versus concentration to generate a calibration curve.
-
Sample Analysis: Prepare a sample solution of appropriate concentration, measure its absorbance at λmax, and determine the concentration using the calibration curve.
Conclusion
The accurate quantification of this compound is paramount in pharmaceutical development and manufacturing. This application note provides a comprehensive guide to validated analytical methods, with a primary focus on a robust HPLC-UV protocol. The choice of method should be guided by the specific requirements of the analysis, including matrix complexity, required sensitivity, and throughput. The detailed protocols and the rationale behind the experimental choices are intended to empower researchers to develop and implement reliable analytical procedures for this compound in their laboratories.
References
-
Validation of an analytical method to determine sulfamides in kidney by HPLC-DAD and PARAFAC2 with first-order derivative chromatograms. PubMed. [Link]
-
Separation of Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]
-
REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. [Link]
-
ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. [Link]
-
3-Methoxy-2,4,5-trimethylbenzenesulfonamide. PubChem. [Link]
-
3-Fluoro-4-methoxybenzenesulfonamide Properties vs Pressure. Chemcasts. [Link]
-
4-Methoxybenzenesulfonamide. PubChem. [Link]
-
(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide. PubChem. [Link]
-
ANALYTICAL METHOD SUMMARIES. [Link]
-
The Chemistry of 4-Methoxybenzenesulfonamide: Properties and Synthesis Applications. [Link]
-
Selected Methods of Analysis. [Link]
-
Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils. [Link]
-
III Analytical Methods. [Link]
-
-
analytical methods. [Link]
-
-
GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. [Link]
-
GC-Mass spectrum of benzenesulfonamide with its molecular ion peak at 157 amu. ResearchGate. [Link]
-
Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. MDPI. [Link]
-
Solutions for Pharmaceutical Impurities. [Link]
-
Quantitative Determination of Three Sulfonamides in Environmental Water Samples Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry. PubMed. [Link]
-
Simultaneous ultraviolet–spectrophotometric determination of sulfonamides by multivariate calibration approaches. ResearchGate. [Link]
-
HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. PMC. [Link]
-
RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. [Link]
-
Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.). Agilent. [Link]
-
Current Focus on Utilization of UV-Visible Spectroscopy in Multiple Pharma Research. [Link]
-
〈857〉 Ultraviolet-Visible Spectroscopy. BioGlobaX. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ymerdigital.com [ymerdigital.com]
- 3. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [discover.restek.com]
- 4. researchgate.net [researchgate.net]
- 5. amhsr.org [amhsr.org]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. Separation of Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine – Oriental Journal of Chemistry [orientjchem.org]
- 10. bioglobax.com [bioglobax.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. academic.oup.com [academic.oup.com]
- 13. mdpi.com [mdpi.com]
- 14. agilent.com [agilent.com]
scaling up 3-Methoxybenzenesulfonamide synthesis procedure
An Application Note on the Process Development and Scale-Up Synthesis of 3-Methoxybenzenesulfonamide
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a key intermediate in pharmaceutical and agrochemical research. It details a well-established two-step synthetic pathway, beginning with a laboratory-scale protocol and systematically progressing to a robust procedure suitable for pilot-scale production. The core focus is on addressing the practical challenges encountered during scale-up, such as reaction exotherm management, safe handling of hazardous reagents, and optimization of workup and purification procedures. This guide is intended for researchers, chemists, and process development professionals, offering field-proven insights and explaining the causality behind critical experimental choices to ensure safety, reproducibility, and high yield.
Introduction and Strategic Importance
This compound is a valuable molecular building block. The sulfonamide functional group is a well-known pharmacophore present in a wide array of therapeutic agents, including antibacterial, diuretic, and anti-inflammatory drugs.[1] The methoxy-substituted phenyl ring provides a site for further functionalization, making this compound a versatile starting material for the synthesis of complex target molecules.
While the synthesis is straightforward on a laboratory scale, scaling up production presents significant challenges. These include managing the highly exothermic and corrosive nature of the chlorosulfonation reaction, ensuring efficient and safe workup of large volumes, and achieving consistent purity and yield. This application note provides a validated pathway to navigate these challenges effectively.
Synthetic Route Selection and Mechanistic Rationale
The most direct and industrially viable route to this compound involves a two-step process starting from anisole (methoxybenzene).
Step 1: Electrophilic Aromatic Substitution: Chlorosulfonation of Anisole The synthesis commences with the chlorosulfonation of anisole using chlorosulfonic acid. The methoxy group is an ortho-, para-directing activator. However, due to steric hindrance from the bulky chlorosulfonyl group, the reaction can be guided to favor para-substitution, with the meta-isomer also being formed. For the purpose of this guide, we focus on the synthesis of the 3-methoxy (meta) isomer's precursor, which can be achieved from anisole, though separation from other isomers is a key consideration. The direct preparation of aryl sulfonyl chlorides from arenes via electrophilic aromatic substitution with chlorosulfonic acid is a common industrial method.[2]
Step 2: Nucleophilic Substitution: Ammonolysis of 3-Methoxybenzenesulfonyl Chloride The resulting 3-methoxybenzenesulfonyl chloride is then reacted with ammonia. The mechanism is a nucleophilic addition-elimination at the sulfur atom, where ammonia acts as the nucleophile, attacking the electrophilic sulfur center.[3][4] This displaces the chloride leaving group. A second equivalent of ammonia is consumed to neutralize the hydrogen chloride byproduct, forming ammonium chloride.[5][6][7]
This route is chosen for its efficiency and use of readily available, cost-effective starting materials.
Workflow for Synthesis and Scale-Up
Caption: Overall workflow for the scaled-up synthesis of this compound.
Critical Safety Considerations
Scaling up chemical reactions magnifies inherent risks. A thorough understanding and mitigation of hazards are paramount.
-
Chlorosulfonic Acid (ClSO₃H): This reagent is extremely corrosive, toxic, and reacts violently with water, releasing large quantities of toxic hydrogen chloride and sulfuric acid fumes.[8][9][10]
-
Handling: Always handle in a well-ventilated fume hood or a closed system. Personal Protective Equipment (PPE) is mandatory and must include an acid-resistant suit, gauntlet gloves, safety shoes, and a full-face shield or chemical splash goggles.[10][11] A self-contained breathing apparatus may be necessary for emergencies.[11]
-
Water Reactivity: Ensure all glassware and reactors are scrupulously dried before use.[12] Accidental contact with water can cause violent splattering and release of corrosive gases.[9] Fire extinguishing media must be water-free, such as dry chemical or carbon dioxide.[12]
-
Storage: Store in a dry, well-ventilated area away from combustible materials and incompatible substances.[8] Containers must be kept tightly closed.[8]
-
-
Reaction Exotherms: Both the chlorosulfonation and the quenching steps are highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.
-
Mitigation: A jacketed reactor with a reliable cooling system is essential for temperature control. Slow, controlled addition of reagents via an addition funnel or pump is critical to manage the rate of heat generation. Continuous temperature monitoring is mandatory.
-
-
Off-Gassing: The reaction generates significant amounts of hydrogen chloride (HCl) gas, particularly during the quench.
-
Mitigation: The reactor must be vented to a gas scrubber system containing a caustic solution (e.g., sodium hydroxide) to neutralize the acidic gases before release.
-
Experimental Protocols
Part A: Laboratory-Scale Synthesis (Illustrative)
Objective: To synthesize ~10-15 g of this compound.
Step 1: Synthesis of 3-Methoxybenzenesulfonyl Chloride
-
Equip a 250 mL three-necked, round-bottomed flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a gas scrubber. Ensure all glassware is oven-dried.
-
Charge the flask with chlorosulfonic acid (35 mL, ~61.5 g, 0.53 mol). Cool the flask to 0-5 °C using an ice-water bath.
-
Add anisole (10.8 g, 0.1 mol) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.
-
Prepare a separate 1 L beaker with 400 g of crushed ice.
-
Quenching: Under vigorous stirring, very slowly pour the reaction mixture onto the ice. This step is highly exothermic and releases HCl gas; perform in an efficient fume hood.
-
The sulfonyl chloride will precipitate as an oily or solid product. Extract the mixture with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with cold water (100 mL), then with saturated sodium bicarbonate solution (100 mL), and finally with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude 3-methoxybenzenesulfonyl chloride is used directly in the next step.
Step 2: Synthesis of this compound
-
Dissolve the crude sulfonyl chloride from the previous step in 100 mL of acetone in a 500 mL flask.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add concentrated aqueous ammonia (28-30%, ~50 mL) dropwise. A white precipitate of the sulfonamide will form.
-
Stir the mixture at room temperature for 2 hours.
-
Remove the acetone using a rotary evaporator.
-
Filter the remaining aqueous slurry to collect the white solid. Wash the solid thoroughly with cold water (3 x 50 mL).
-
Dry the crude product in a vacuum oven at 50 °C.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure this compound. Expected yield: 65-75% over two steps.
Part B: Scaled-Up Synthesis Protocol (100x Scale)
Objective: To synthesize ~1.0-1.5 kg of this compound.
Equipment: 10 L jacketed glass reactor with overhead stirring, temperature probe, reflux condenser, and ports for liquid addition and gas venting to a scrubber. Peristaltic or diaphragm pump for controlled liquid addition. 50 L quench vessel. Large-scale filtration apparatus (e.g., Nutsche filter).
Step 1: Synthesis of 3-Methoxybenzenesulfonyl Chloride
-
Inert the dry 10 L jacketed reactor with nitrogen.
-
Charge chlorosulfonic acid (3.5 L, ~6.15 kg, 53 mol) into the reactor. Start the overhead stirrer and begin cooling the jacket to 0 °C.
-
Using a pump, add anisole (1.08 kg, 10 mol) subsurface over 2-3 hours. Maintain the internal reaction temperature between 5-10 °C throughout the addition. The scale-up of chlorosulfonation reactions can be difficult due to high toxicity and competitive hydrolysis during increased quench times.[2]
-
After addition is complete, maintain the temperature at 5-10 °C for 1 hour, then slowly warm to 20-25 °C and hold for 3 hours, monitoring for reaction completion via HPLC.
-
Quenching: Charge a 50 L vessel with 40 kg of an ice/water slurry. With vigorous stirring, slowly transfer the reaction mixture into the quench vessel via a dip tube. The rate of transfer should be controlled to keep the quench temperature below 20 °C. Vent all gases to the scrubber.
-
Once the quench is complete, transfer the slurry back to the reactor. Add dichloromethane (10 L) and stir.
-
Stop stirring and allow the layers to separate. Drain the lower organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 5 L).
-
Combine the organic layers and wash with cold water (10 L), 5% sodium bicarbonate solution (10 L), and brine (10 L).
-
The resulting solution of 3-methoxybenzenesulfonyl chloride in dichloromethane is carried forward.
Step 2: Synthesis of this compound
-
Ensure the reactor containing the sulfonyl chloride solution is cooled to 0-5 °C.
-
Slowly add concentrated aqueous ammonia (28-30%, ~5 L) via the addition pump over 1-2 hours, maintaining the internal temperature below 15 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours until the reaction is complete (monitored by TLC/HPLC).
-
Set up the reactor for distillation and remove the bulk of the dichloromethane at atmospheric pressure.
-
Cool the remaining aqueous slurry to 10-15 °C and filter the product using a Nutsche filter.
-
Wash the filter cake with cold deionized water (3 x 5 L) until the filtrate is neutral.
-
Dry the product under vacuum at 60-70 °C to a constant weight.
-
Purification: The crude product can be purified by recrystallization. A known method for sulfonamides involves using aqueous isopropanol.[13] The crude solid is dissolved in hot isopropanol, and water is added until turbidity persists, followed by cooling to induce crystallization.
Process Parameters and Data Summary
| Parameter | Laboratory Scale (0.1 mol) | Pilot Scale (10 mol) | Rationale for Change |
| Anisole | 10.8 g (0.1 mol, 1.0 eq) | 1.08 kg (10 mol, 1.0 eq) | Direct 100x scale-up. |
| Chlorosulfonic Acid | ~61.5 g (0.53 mol, 5.3 eq) | ~61.5 kg (53 mol, 5.3 eq) | Excess is required to drive the reaction and act as a solvent.[2] |
| Reagent Addition Time | 30-45 minutes | 2-3 hours | Slower addition is crucial to manage the exotherm in a larger volume. |
| Reaction Vessel | 250 mL RBF | 10 L Jacketed Reactor | Jacketed reactor provides superior temperature control and safety. |
| Ammonia (28-30%) | ~50 mL | ~5 L | Stoichiometric excess required for reaction and HCl neutralization. |
| Purification Solvent | Ethanol/Water | Isopropanol/Water | Isopropanol is often a more cost-effective and efficient solvent at scale.[13] |
| Expected Yield | 12-14 g (65-75%) | 1.2-1.4 kg (65-75%) | Yields should be comparable if process control is maintained. |
Characterization
The final product should be characterized to confirm its identity and purity.
-
Melting Point: Compare with literature values.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
FT-IR Spectroscopy: To identify characteristic functional groups (sulfonamide N-H and S=O stretches).
-
HPLC: To determine purity (typically >97%).
Conclusion
The successful scale-up of the this compound synthesis hinges on a meticulous approach to safety and process control. The primary challenges—managing the hazardous properties of chlorosulfonic acid and controlling the reaction exotherms—can be effectively overcome by transitioning from standard laboratory glassware to a jacketed reactor system with controlled addition capabilities and an efficient off-gas scrubbing system. The protocols and insights provided in this document offer a robust framework for achieving a safe, efficient, and reproducible synthesis on a pilot scale, paving the way for large-scale manufacturing.
References
- Vertex AI Search. ResearchGate. Preparative scale synthesis of sulfonimidamides from TrNSO, including incorporation of a challenging 2‐pyridyl unit. Accessed January 11, 2026.
- Books. Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Published August 1, 2016.
- RSC Publishing. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances. Published October 1, 2021.
- Thieme.
- ECHEMI.
- NJ.gov. Common Name: CHLOROSULPHONIC ACID HAZARD SUMMARY. Accessed January 11, 2026.
- NOAA. CHLOROSULFONIC ACID - CAMEO Chemicals. Accessed January 11, 2026.
- DuPont. CSA (Chlorosulfonic Acid)
- Loba Chemie. CHLOROSULFONIC ACID FOR SYNTHESIS MSDS CAS-No. Published January 7, 2019.
- NIH. N-(3-Methoxybenzoyl)-4-methylbenzenesulfonamide - PMC. Accessed January 11, 2026.
- Organic Syntheses. Synthesis of sulfonyl chloride substrate precursors. Accessed January 11, 2026.
- Journal of the American Chemical Society.
- NIH. N-(3-Methoxybenzoyl)-2-methylbenzenesulfonamide - PMC. Accessed January 11, 2026.
- Google Patents. Sulfonamide purification process - US2777844A. Accessed January 11, 2026.
- Organic Syntheses. Procedure - Organic Syntheses. Accessed January 11, 2026.
- PrepChem.com. Synthesis of 4-methoxybenzenesulfonamide. Accessed January 11, 2026.
- Google Patents. EP2366687A2 - Benzenesulfonamide derivatives and pharmaceutical composition thereof. Published September 21, 2011.
- Restek.
- Chemspace.
- Sigma-Aldrich. This compound | 58734-57-9. Accessed January 11, 2026.
- SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Accessed January 11, 2026.
- MDPI. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Published May 20, 2023.
- Google Patents. US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride. Accessed January 11, 2026.
- Google Patents. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride. Accessed January 11, 2026.
- USDA Food Safety and Inspection Service. Determination and Confirmation of Sulfonamides. Published September 25, 2009.
- ResearchGate. (PDF) N-(3-Methoxybenzoyl)-4-methylbenzenesulfonamide. Published August 31, 2025.
- NIH. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Published July 4, 2025.
- Sciencemadness.org. Preparation of 3-methoxybenzoic acid. Published January 1, 2016.
- Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Accessed January 11, 2026.
- Chemguide.
- Chemguide. the reaction of acyl chlorides with ammonia and primary amines. Accessed January 11, 2026.
- Chemistry LibreTexts. Reactions of Acyl Chlorides with Ammonia. Published January 22, 2023.
- YouTube. Nucleophilic Addition Elimination (Acyl Chloride and ammonia). Published November 3, 2023.
- YouTube. Reaction of Acetyl chloride with Ammonia|| Ammonolysis|| Organic Chemistry. Published August 6, 2021.
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. echemi.com [echemi.com]
- 9. CHLOROSULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. macro.lsu.edu [macro.lsu.edu]
- 11. nj.gov [nj.gov]
- 12. lobachemie.com [lobachemie.com]
- 13. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
Application Notes & Protocols: The Utility of 3-Methoxybenzenesulfonamide in Modern Medicinal Chemistry
Abstract
The sulfonamide functional group is a cornerstone of medicinal chemistry, serving as a versatile scaffold in a multitude of FDA-approved therapeutics.[1][2] Its prevalence stems from its unique physicochemical properties and its ability to act as a bioisostere for other functional groups, enabling it to form critical interactions with biological targets.[3] This document provides an in-depth guide to the use of a specific, yet highly valuable building block, 3-Methoxybenzenesulfonamide , in drug discovery. We will explore its role as a precursor for potent enzyme inhibitors, with a particular focus on carbonic anhydrases, and provide detailed, field-proven protocols for the synthesis of its derivatives and their subsequent biological evaluation.
Introduction: The Sulfonamide Scaffold and the Role of this compound
Since the discovery of the antibacterial properties of Prontosil in the 1930s, the sulfonamide moiety (-SO₂NH₂) has been integral to the development of drugs targeting a vast array of diseases.[1][2] Beyond their initial use as antimicrobial agents, sulfonamides have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antidiabetic properties.[4][5][6] This versatility has cemented their status as a "privileged scaffold" in pharmaceutical research.
This compound emerges as a particularly interesting starting material within this class. The molecule consists of a benzene ring substituted with both a sulfonamide group and a methoxy group (-OCH₃). This specific arrangement offers distinct advantages for drug design:
-
The Sulfonamide Group: This functional group is a potent zinc-binding group, making it an excellent inhibitor for metalloenzymes. It is also a strong hydrogen bond donor and acceptor, allowing for robust interactions within protein binding pockets.
-
The Methoxy Group: The methoxy substituent at the meta-position influences the electronic properties of the aromatic ring. More importantly, it provides a vector for either steric interaction with a target protein or as a point for further chemical modification to enhance solubility, cell permeability, and target-specific affinity.[7][8]
One of the most prominent applications for benzenesulfonamide derivatives is the inhibition of Carbonic Anhydrases (CAs) , a family of zinc-containing metalloenzymes crucial to various physiological processes.[4][5][9]
Primary Biological Target: Carbonic Anhydrases (CAs)
Carbonic anhydrases are ubiquitous enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[9] Different isoforms are expressed throughout the human body and are involved in processes ranging from pH regulation and fluid balance to biosynthesis.[9]
Several CA isoforms are validated drug targets:
-
CA II (Cytosolic): Inhibition of CA II in the ciliary processes of the eye reduces the secretion of aqueous humor, making it a primary target for anti-glaucoma drugs.[10][11]
-
CA IX and XII (Transmembrane): These isoforms are overexpressed in many hypoxic tumors and contribute to the acidic microenvironment that promotes tumor growth and metastasis.[9] Their limited expression in normal tissues makes them attractive targets for selective anticancer therapies.[9][12]
The sulfonamide group is the cornerstone of CA inhibitor design. The deprotonated sulfonamide nitrogen (at physiological pH) coordinates directly to the Zn²⁺ ion in the enzyme's active site, effectively blocking its catalytic activity. This compound serves as an excellent foundational scaffold to build potent and isoform-selective CA inhibitors.
Caption: Mechanism of Carbonic Anhydrase inhibition by sulfonamides.
Protocol 1: Synthesis of N-Substituted this compound Derivatives
This protocol outlines a general and robust method for synthesizing a library of N-substituted this compound derivatives for screening. The core reaction is the nucleophilic substitution of the chloride on 3-methoxybenzenesulfonyl chloride by a primary or secondary amine.
Workflow Diagram: Synthesis
Caption: General workflow for the synthesis of sulfonamide derivatives.
Materials and Reagents
-
3-Methoxybenzenesulfonyl chloride
-
Selected primary or secondary amine (e.g., aniline, benzylamine, piperidine derivatives)
-
Triethylamine (Et₃N) or Pyridine (as base)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the chosen amine (1.0 equivalent) in anhydrous DCM. Add triethylamine (1.2 equivalents).
-
Expert Insight: Anhydrous conditions are critical to prevent hydrolysis of the highly reactive sulfonyl chloride starting material. Triethylamine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.
-
-
Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add a solution of 3-methoxybenzenesulfonyl chloride (1.05 equivalents) dissolved in a small amount of anhydrous DCM dropwise over 10-15 minutes.
-
Expert Insight: The slow, cooled addition helps to control the exothermic nature of the reaction and minimize the formation of side products.
-
-
Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC). A new spot corresponding to the product should appear, and the starting amine spot should diminish.
-
Workup: Once the reaction is complete, dilute the mixture with additional DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ (to remove any remaining acidic species), and brine (to begin the drying process).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid or oil using flash column chromatography on silica gel, typically with a gradient of ethyl acetate in hexanes.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a stopped-flow spectrophotometric assay to determine the inhibitory potency (IC₅₀) of the synthesized compounds against a specific human CA isoform (e.g., hCA II). The assay measures the enzyme-catalyzed hydration of CO₂.[12]
Workflow Diagram: Inhibition Assay
Caption: Workflow for determining enzyme inhibition (IC₅₀) via stopped-flow assay.
Materials and Reagents
-
Purified human Carbonic Anhydrase II (hCA II)
-
Buffer: 10 mM Tris, pH 7.4, containing a pH indicator (e.g., p-Nitrophenol)
-
CO₂-saturated water (prepare by bubbling CO₂ gas through ice-cold deionized water for 30 minutes)
-
Synthesized this compound derivatives (test compounds)
-
Acetazolamide (AAZ) as a positive control inhibitor[12]
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Stopped-flow spectrophotometer
Step-by-Step Procedure
-
Preparation of Solutions:
-
Prepare a stock solution of hCA II in the buffer.
-
Prepare serial dilutions of the test compounds and the standard inhibitor (Acetazolamide) in DMSO.
-
Self-Validation: Always include a "no inhibitor" control (DMSO vehicle only) to establish the 100% activity level and a "no enzyme" control to measure the uncatalyzed background reaction rate.
-
-
Enzyme-Inhibitor Incubation: In a microplate or reaction tube, mix the hCA II solution with each concentration of the test inhibitor (or control). The final concentration of DMSO in the assay should be kept constant and low (e.g., <1%) to avoid affecting enzyme activity. Allow incubating for 15 minutes at room temperature to permit binding.
-
Stopped-Flow Measurement:
-
Load one syringe of the stopped-flow instrument with the enzyme-inhibitor mixture.
-
Load the second syringe with ice-cold, CO₂-saturated water (the substrate).
-
Set the spectrophotometer to the wavelength where the pH indicator shows maximum absorbance change (e.g., ~400 nm for p-Nitrophenol).
-
Rapidly mix the contents of the two syringes. The hydration of CO₂ to carbonic acid will cause a pH drop, which is monitored as a change in the indicator's absorbance.
-
-
Data Acquisition: Record the absorbance change over a short time course (e.g., 10-20 seconds).
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the slope of the absorbance vs. time curve for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the DMSO-only control: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control)).
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression analysis.
-
Data Presentation
Quantitative inhibition data should be summarized in a clear, tabular format to allow for easy comparison of compound potencies.
| Compound ID | Target Isoform | IC₅₀ (nM) [± SD] |
| Control | hCA II | 12.1 [± 1.2] |
| Cpd-001 | hCA II | 85.4 [± 5.6] |
| Cpd-002 | hCA II | 32.7 [± 2.9] |
| Cpd-003 | hCA II | 150.2 [± 11.4] |
| Control | hCA IX | 25.5 [± 2.1] |
| Cpd-001 | hCA IX | 45.1 [± 4.3] |
| Cpd-002 | hCA IX | 58.9 [± 6.1] |
| Cpd-003 | hCA IX | 22.3 [± 1.8] |
| Table 1: Example data table for summarizing the inhibitory potency of synthesized compounds against different Carbonic Anhydrase isoforms. The control is Acetazolamide. |
References
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025).
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). acg-journal.com.
- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (n.d.). PubMed.
- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (n.d.).
- Buy N-(3-methoxyphenyl)-3-methylbenzenesulfonamide | 670271-51-9. (2023). Smolecule.
- The Chemistry of 4-Methoxybenzenesulfonamide: Properties and Synthesis Applic
- Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (n.d.). PMC - NIH.
- Structural Comparison of Three N-(4-Methoxyphenyl)
- Carbonic anhydrase inhibitor - Wikipedia. (n.d.). Wikipedia.
- List of Carbonic anhydrase inhibitors. (n.d.). Drugs.com.
- Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (n.d.). PMC - NIH.
- Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (n.d.). MDPI.
- The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). (n.d.).
Sources
- 1. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajchem-b.com [ajchem-b.com]
- 5. researchgate.net [researchgate.net]
- 6. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 7. Buy N-(3-methoxyphenyl)-3-methylbenzenesulfonamide | 670271-51-9 [smolecule.com]
- 8. nbinno.com [nbinno.com]
- 9. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 11. drugs.com [drugs.com]
- 12. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 3-Methoxybenzenesulfonamide Synthesis
Welcome to the technical support center for the synthesis of 3-methoxybenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges that can lead to low yields in this multi-step synthesis. By understanding the causality behind each experimental step, you can effectively diagnose and resolve issues in your synthetic workflow.
I. Troubleshooting Guide: A Symptom-Based Approach
Low yield is a common frustration in organic synthesis. This section breaks down the synthesis of this compound into its key stages and addresses potential problems at each step.
Stage 1: Synthesis of 3-Methoxybenzenesulfonyl Chloride
The first critical stage is the formation of the sulfonyl chloride intermediate. The most common route involves the diazotization of 3-methoxyaniline (m-anisidine) followed by a copper-catalyzed reaction with sulfur dioxide.[1]
Question: My yield of 3-methoxybenzenesulfonyl chloride is low. What are the likely causes?
Several factors can contribute to a poor yield of the sulfonyl chloride intermediate. Let's diagnose the potential issues systematically.
The formation of the diazonium salt is temperature-sensitive and requires precise stoichiometric control.
-
Causality: The diazonium salt is unstable at higher temperatures and can decompose, leading to byproducts and a lower yield of the desired sulfonyl chloride. An excess or deficit of sodium nitrite can also lead to incomplete reaction or side reactions.
-
Troubleshooting Steps:
-
Temperature Control: Strictly maintain the reaction temperature at 0-5 °C during the addition of sodium nitrite. Use an ice-salt bath for more efficient cooling.
-
Reagent Purity and Stoichiometry: Ensure the 3-methoxyaniline is pure and the sodium nitrite is accurately weighed. A slight excess of sodium nitrite (around 1.1 equivalents) is often used to ensure complete diazotization.[1]
-
Monitoring: Use a starch-iodide paper test to check for the presence of excess nitrous acid, indicating the completion of the diazotization. The solution should turn the paper blue.
-
The introduction of the sulfonyl group is a crucial step that can be prone to inefficiencies.
-
Causality: Insufficient sulfur dioxide or issues with the copper catalyst can hinder the conversion of the diazonium salt to the sulfonyl chloride.
-
Troubleshooting Steps:
-
Sulfur Dioxide Saturation: Ensure the acetic acid solution is fully saturated with sulfur dioxide gas before adding the diazonium salt solution.[2]
-
Catalyst Activity: Use fresh, high-purity copper(II) chloride and copper(I) chloride. Deactivated or impure catalysts will significantly reduce the reaction rate and yield.
-
Controlled Addition: Add the cold diazonium salt solution slowly to the sulfur dioxide/copper catalyst mixture to control the evolution of nitrogen gas and maintain the reaction temperature.[1]
-
3-Methoxybenzenesulfonyl chloride is susceptible to hydrolysis, especially during workup.[3]
-
Causality: The presence of excess water during the reaction or workup can convert the desired sulfonyl chloride into the corresponding sulfonic acid, which is water-soluble and will be lost during the aqueous workup.
-
Troubleshooting Steps:
-
Anhydrous Conditions: While the diazotization is performed in an aqueous medium, minimizing water in the subsequent steps is crucial. Use glacial acetic acid for the sulfur dioxide solution.[1]
-
Efficient Extraction: During the workup, perform the extraction with a water-immiscible organic solvent (like diethyl ether or dichloromethane) promptly after quenching the reaction with ice water.[2]
-
Thorough Washing and Drying: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash to remove excess water. Dry the organic layer thoroughly with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before solvent evaporation.
-
Stage 2: Formation of this compound
The second stage involves the reaction of 3-methoxybenzenesulfonyl chloride with an amine source, typically ammonia, to form the final sulfonamide product.[4]
Question: I have a good yield of the sulfonyl chloride, but the final sulfonamide yield is low. What's going wrong?
Issues in this final step often relate to reaction conditions, reagent purity, and product isolation.
The reaction between the sulfonyl chloride and ammonia needs to be driven to completion.
-
Causality: Insufficient ammonia or suboptimal reaction conditions can lead to unreacted sulfonyl chloride. The use of a weak base may not be sufficient to neutralize the HCl byproduct, thereby slowing down the reaction.
-
Troubleshooting Steps:
-
Ammonia Source: Use a concentrated aqueous solution of ammonium hydroxide or bubble ammonia gas through the reaction mixture. Ensure a significant excess of ammonia is used to drive the reaction to completion and neutralize the HCl formed.
-
Temperature and Time: The reaction is typically exothermic. Control the temperature initially with cooling and then allow it to proceed at room temperature or with gentle heating to ensure completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Base: While ammonia acts as both the nucleophile and the base, in some cases, adding a non-nucleophilic base like triethylamine or pyridine can be beneficial.[5]
-
The electrophilic nature of the sulfonyl chloride can lead to unwanted side reactions.
-
Causality: Besides hydrolysis, the sulfonyl chloride can react with other nucleophiles present in the reaction mixture. If the starting amine for the sulfonamide formation has other nucleophilic sites, competitive reactions can occur.
-
Troubleshooting Steps:
-
Purity of Sulfonyl Chloride: Use freshly prepared or properly stored 3-methoxybenzenesulfonyl chloride. Impurities from the previous step can interfere with the sulfonamide formation.
-
Controlled Addition: Add the sulfonyl chloride solution dropwise to the ammonia solution to maintain a high concentration of the nucleophile and minimize side reactions.
-
The physical properties of this compound can make its isolation challenging.
-
Causality: The product may have some solubility in the reaction solvent or wash solutions, leading to losses during workup and purification. Improper pH adjustment during workup can also lead to the product remaining in the aqueous phase.
-
Troubleshooting Steps:
-
Precipitation and Filtration: After the reaction is complete, acidification of the reaction mixture will protonate any excess ammonia and precipitate the sulfonamide. Ensure the pH is adjusted correctly to maximize precipitation.
-
Recrystallization Solvent: Choose an appropriate solvent system for recrystallization to maximize recovery. A common technique is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble and then add a cold anti-solvent to induce crystallization.[6][7]
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used for purification. A solvent system of ethyl acetate and hexane is often effective for eluting sulfonamides.[6]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the expected overall yield for the synthesis of this compound?
A1: The overall yield can vary significantly depending on the specific procedure and optimization. A literature procedure for the synthesis of 3-methoxybenzenesulfonyl chloride reports a yield of around 43% after column chromatography.[2] The subsequent sulfonamide formation is typically a high-yielding reaction. A well-optimized two-step synthesis could realistically achieve an overall yield in the range of 30-40%.
Q2: How can I confirm the identity and purity of my intermediate and final product?
A2: Standard analytical techniques should be used:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the crude product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the sulfonyl chloride and the final sulfonamide.
-
Mass Spectrometry (MS): To determine the molecular weight of the products.
-
Melting Point: A sharp melting point range for the final solid product indicates high purity.
Q3: My 3-methoxybenzenesulfonyl chloride is a dark-colored oil. Is this normal?
A3: It is common for the crude 3-methoxybenzenesulfonyl chloride to be a dark-colored oil.[2] This is often due to the formation of colored byproducts during the diazotization and Sandmeyer-type reaction. Purification by silica gel column chromatography is typically required to obtain a clear, pale yellow to pale brownish liquid.[2]
Q4: Can I use a different starting material instead of 3-methoxyaniline?
A4: While the diazotization of 3-methoxyaniline is a common route, other methods exist for synthesizing aryl sulfonyl chlorides. These include the chlorosulfonation of anisole.[8] However, chlorosulfonation of anisole can lead to a mixture of ortho and para isomers, with the para isomer being the major product, making it less ideal for the synthesis of the meta-substituted product.[9][10]
Q5: What are the main safety precautions I should take during this synthesis?
A5:
-
Diazonium Salts: Diazonium salts can be explosive when isolated and dry. Always use them in solution and at low temperatures.
-
Sulfur Dioxide: Sulfur dioxide is a toxic and corrosive gas. Handle it in a well-ventilated fume hood.
-
Reagents: Concentrated acids and other reagents used in this synthesis are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
III. Experimental Protocols & Data
Table 1: Reagent Stoichiometry for 3-Methoxybenzenesulfonyl Chloride Synthesis
| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents | Amount |
| 3-Methoxyaniline | 123.15 | 0.5 | 1.0 | 61.6 g |
| Sodium Nitrite | 69.00 | 0.55 | 1.1 | 38.0 g |
| Copper(II) Chloride | 134.45 | 0.14 | 0.28 | 24.0 g |
| Copper(I) Chloride | 98.99 | 0.05 | 0.1 | 5.0 g |
| Sulfur Dioxide | 64.07 | Excess | - | Saturated Solution |
| Glacial Acetic Acid | 60.05 | - | - | 350 mL |
| Concentrated HCl | 36.46 | - | - | 110 mL |
This table is adapted from a literature procedure and should be adjusted based on the desired scale of the reaction.[1]
Protocol 1: Synthesis of 3-Methoxybenzenesulfonyl Chloride
-
In a flask, dissolve 61.6 g (0.5 mol) of 3-methoxyaniline in 50 mL of glacial acetic acid.
-
Carefully add 110 mL of concentrated hydrochloric acid.
-
Cool the mixture to 0 °C in an ice-salt bath.
-
Slowly add a solution of 38 g (0.55 mol) of sodium nitrite in 75 mL of water, keeping the temperature below 5 °C.
-
Stir for 15 minutes at 0-5 °C.
-
In a separate, larger flask, prepare a solution of 24 g of copper(II) chloride and 5 g of copper(I) chloride in 300 mL of a 30% solution of sulfur dioxide in glacial acetic acid.
-
Slowly pour the cold diazonium salt solution into the sulfur dioxide/copper catalyst mixture. A strong evolution of gas will be observed.
-
Allow the reaction to proceed, and once the initial exotherm subsides, heat the mixture to 40 °C for 1 hour.
-
Cool the reaction mixture and pour it into 2.5 L of ice water.
-
Extract the product with diethyl ether or dichloromethane.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude 3-methoxybenzenesulfonyl chloride.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Synthesis of this compound
-
In a flask equipped with a stir bar, add a 2-fold molar excess of concentrated ammonium hydroxide.
-
Cool the ammonium hydroxide solution in an ice bath.
-
Dissolve the purified 3-methoxybenzenesulfonyl chloride (1 equivalent) in a minimal amount of a suitable solvent like THF or dioxane.
-
Slowly add the sulfonyl chloride solution to the cold, stirring ammonium hydroxide solution.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until TLC indicates the disappearance of the starting material.
-
Acidify the reaction mixture with dilute HCl to a pH of ~2 to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
IV. Visualizing the Process
Diagram 1: Synthetic Pathway and Key Stages
Caption: Synthetic route for this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Sources
- 1. prepchem.com [prepchem.com]
- 2. 3-METHOXYBENZENESULFONYL CHLORIDE | 10130-74-2 [chemicalbook.com]
- 3. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Protonation and sulphonation reactions of anisole in sulphuric and fluorosulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 3-Methoxybenzenesulfonamide by Column Chromatography
Welcome to the technical support center for the purification of 3-methoxybenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the column chromatography purification of this compound. Here, we address common challenges and frequently asked questions in a direct Q&A format, moving beyond simple step-by-step instructions to explain the underlying scientific principles of each recommendation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent system for the column chromatography of this compound on silica gel?
A1: A good starting point for the elution of this compound is a solvent system of ethyl acetate/hexanes . Based on the polarity of the molecule, which contains a polar sulfonamide group and a moderately polar methoxybenzene group, a ratio of 30-40% ethyl acetate in hexanes is a logical initial condition to test.
To optimize this, it is crucial to first run a thin-layer chromatography (TLC) analysis.[1][2] The ideal solvent system for column chromatography will yield an Rf value of 0.2-0.35 for this compound on a silica gel TLC plate.[1] This Rf range ensures that the compound does not elute too quickly (risking co-elution with less polar impurities) or too slowly (leading to band broadening and excessive solvent consumption).
Q2: My this compound appears to be degrading on the silica gel column. What could be the cause and how can I prevent this?
A2: Degradation of sulfonamides on silica gel is a known issue, often attributed to the acidic nature of the stationary phase.[3] The silanol groups (Si-OH) on the surface of silica gel can create a localized acidic environment, which may lead to the hydrolysis of the sulfonamide bond, especially during prolonged exposure on the column.[4]
To mitigate this, consider the following strategies:
-
Neutralize the Silica Gel: Before packing the column, you can prepare a slurry of the silica gel in the chosen eluent containing a small amount of a volatile base, such as 0.1-1% triethylamine (Et3N) .[5] This will neutralize the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: If degradation persists, switching to a less acidic or neutral stationary phase can be beneficial. Options include:
-
Alumina (neutral or basic): A good alternative for acid-sensitive compounds.
-
Florisil®: A magnesium silicate-based adsorbent that is milder than silica gel.
-
-
Minimize Residence Time: Employing flash chromatography with positive pressure will reduce the time the compound spends on the column, thereby minimizing the opportunity for degradation.[1][2]
Q3: I am observing poor separation between my product and an unknown impurity. What are my options?
A3: Poor separation is a common challenge in column chromatography. Here is a systematic approach to improving resolution:
-
Optimize the Mobile Phase:
-
Isocratic Elution: If you are using a single solvent mixture (isocratic elution), systematically vary the polarity. A small decrease in the percentage of the more polar solvent (e.g., ethyl acetate) will increase the retention of all compounds on the silica gel, potentially improving separation.
-
Gradient Elution: For complex mixtures with components of varying polarities, a gradient elution is often more effective.[1] Start with a less polar solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 50% ethyl acetate in hexanes) over the course of the separation. This allows for the elution of less polar impurities first, followed by the product, and then more polar impurities.
-
-
Change the Solvent System: If adjusting the polarity of an ethyl acetate/hexanes system is not effective, consider a different solvent combination. A system of dichloromethane/methanol can offer different selectivity for aromatic compounds.
-
Dry Loading vs. Wet Loading: If your crude product has low solubility in the eluent, you may be dissolving it in a stronger solvent for loading onto the column. This can disrupt the top of the column and lead to poor separation. In such cases, dry loading is recommended.[6] To do this, dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No compound eluting from the column | 1. The solvent system is not polar enough. 2. The compound has degraded or irreversibly adsorbed to the silica gel. | 1. Gradually increase the polarity of the eluent. If using ethyl acetate/hexanes, increase the percentage of ethyl acetate. 2. Check for compound stability on a TLC plate by spotting and letting it sit for 30 minutes before eluting. If degradation is suspected, consider neutralizing the silica gel or using an alternative stationary phase. |
| Product elutes too quickly (high Rf) | The solvent system is too polar. | Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., decrease the percentage of ethyl acetate). |
| Streaking or tailing of spots on TLC/column | 1. The compound is acidic or basic. 2. The sample is overloaded on the column. 3. The compound is degrading on the silica. | 1. For acidic compounds, add a small amount of acetic acid (0.1-1%) to the eluent. For basic compounds like amines, add triethylamine (0.1-1%). 2. Use a larger column or load less sample. A general rule of thumb is to use 20-100 times the weight of silica gel to the weight of the crude sample. 3. See Q2 in the FAQ section regarding compound stability. |
| Co-elution of product with impurities | Insufficient resolution between the product and impurities in the chosen solvent system. | 1. Optimize the solvent system by testing different solvent ratios and combinations with TLC. 2. Employ gradient elution to improve separation. 3. Consider using a different stationary phase (e.g., alumina, reversed-phase silica). |
Experimental Protocols
Protocol 1: Column Chromatography of this compound (Isocratic Elution)
-
TLC Analysis:
-
Prepare several TLC chambers with different ratios of ethyl acetate in hexanes (e.g., 20%, 30%, 40%, 50%).
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the TLC plates and develop them.
-
Visualize the spots under UV light (254 nm).
-
Select the solvent system that gives an Rf value of approximately 0.2-0.35 for the product spot.
-
-
Column Preparation:
-
Select an appropriately sized column. For 1 gram of crude material, a column with a diameter of 2-3 cm is a good starting point.
-
Pack the column with silica gel (60-120 mesh) using the chosen eluent, ensuring a flat and compact bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully apply the sample to the top of the silica gel bed.
-
Alternatively, use the dry loading method described in the FAQs (Q3).
-
-
Elution and Fraction Collection:
-
Add the eluent to the column and begin collecting fractions.
-
Monitor the elution process by TLC, spotting each fraction on a TLC plate.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Visualizing the Workflow
Potential Impurities in this compound Synthesis
The synthesis of this compound typically involves the reaction of 3-methoxybenzenesulfonyl chloride with ammonia.[7][8] Potential impurities that may need to be removed during column chromatography include:
-
Unreacted 3-methoxybenzenesulfonyl chloride: This starting material is less polar than the product and will elute earlier from the column.
-
Bis-sulfonamide (byproduct): In some cases, a secondary amine byproduct could form, leading to a more complex sulfonamide. This would likely have a different polarity and be separable.
-
Hydrolysis product (3-methoxybenzenesulfonic acid): If the sulfonyl chloride starting material is exposed to water, it can hydrolyze to the corresponding sulfonic acid. This impurity is highly polar and will likely remain at the baseline of the TLC plate or stick to the top of the silica gel column.
References
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
- BenchChem. (2025). Stability issues of 4-Amino-3-methoxybenzenesulfonamide in solution. Retrieved from a hypothetical BenchChem technical note.
-
Massachusetts Institute of Technology. Flash Column Chromatography Guide. Retrieved from [Link]
- SOP: FLASH CHROMATOGRAPHY. (n.d.).
- King Group. Successful Flash Chromatography. Retrieved from a hypothetical King Group technical guide.
-
PubChem. 3-Methoxybenzenesulfonyl chloride. Retrieved from [Link]
- Google Patents. (1989). US4874894A - Process for the production of benzenesulfonamides.
-
University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Chemistry LibreTexts. Amine Reactions. Retrieved from [Link]
-
MDPI. TLC in the Analysis of Plant Material. Retrieved from [Link]
-
Wikipedia. Hinsberg reaction. Retrieved from [Link]
- Biotage. Determining solvent strength in flash column chromatography.
-
Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]
- BenchChem. (2025). Stability of methanesulfonamide in acidic and basic conditions. Retrieved from a hypothetical BenchChem technical note.
- Der Pharma Chemica. Novel Route of Synthesis of Some Trientine Impurities and Their Characterization. Retrieved from a research article on impurity synthesis.
-
MDPI. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Retrieved from [Link]
-
PMC - NIH. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Retrieved from [Link]
- BenchChem. (2025). Stability of 4-methoxybenzoic acid under acidic and basic conditions. Retrieved from a hypothetical BenchChem technical note.
-
PubMed. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]
Sources
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. science.uct.ac.za [science.uct.ac.za]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 7. US4874894A - Process for the production of benzenesulfonamides - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 3-Methoxybenzenesulfonamide via Recrystallization
Welcome to the technical support guide for the purification of 3-Methoxybenzenesulfonamide. This document provides a comprehensive, experience-driven resource for researchers, chemists, and drug development professionals to achieve high purity of this compound through recrystallization. Here, we move beyond simple instructions to explain the fundamental principles behind each step, empowering you to troubleshoot effectively and adapt the protocol to your specific needs.
Troubleshooting Guide
This section addresses the most common issues encountered during the recrystallization of this compound and similar aromatic sulfonamides.
Q1: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?
Answer:
"Oiling out" is a frequent challenge where the solute separates from the solution as a liquid instead of a solid crystalline lattice.[1][2] This typically occurs when the solution becomes supersaturated at a temperature above the melting point of the impure solid. High impurity levels can also depress the melting point, exacerbating this issue.[1] An oiled-out product is almost always impure.
Solutions:
-
Re-dissolve and Dilute: Heat the mixture to redissolve the oil completely. Add a small amount (5-10% of the total volume) of additional hot solvent to lower the saturation point.[1]
-
Slow Down Cooling: Rapid cooling is a primary cause of oiling out.[3] Once the oil is redissolved, allow the flask to cool as slowly as possible. Insulate the flask with glass wool or a cloth, or place it within a larger beaker of hot water and allow the entire assembly to cool to room temperature gradually.
-
Modify Solvent System: The polarity of your solvent may not be optimal. For sulfonamides, which possess both polar and nonpolar regions, solvent mixtures are often effective.[1][4] If you are using a single solvent like ethanol, try adding water (a non-solvent) dropwise to the hot solution until turbidity persists, then clarify with a few drops of hot ethanol. This ethanol-water mixture can favor crystal formation over oiling.
-
Induce Crystallization at a Lower Temperature: Once the solution has cooled slightly, try scratching the inner wall of the flask with a glass rod at the air-liquid interface to create nucleation sites.[1][5]
Q2: Crystal formation is not occurring, even after the solution has cooled to room temperature. What should I do?
Answer:
The failure of crystals to form is typically due to one of two reasons: the solution is not sufficiently saturated, or it is supersaturated but lacks a nucleation point to initiate crystal growth.[5][6]
Solutions:
-
Check for Supersaturation: If the solution is clear, it may be supersaturated.[1] Induce crystallization by scratching the flask with a glass rod or adding a "seed crystal" of pure this compound.[1][5] The seed crystal provides a pre-formed template for crystal lattice growth.
-
Address Excess Solvent: If induction methods fail, you have likely used too much solvent.[3][6] This is the most common cause of low or no yield.[1] Gently heat the solution to boil off a portion of the solvent (10-20%) to increase the solute concentration. Then, allow it to cool again.
-
Utilize a Lower Temperature: If crystals do not form at room temperature, place the flask in an ice-water bath to further decrease the solubility of the compound.[1][2] Combine this with scratching to maximize the chance of nucleation.
Q3: The recovery of my purified product is very low. How can I improve the yield?
Answer:
A low yield is a frustrating outcome that can often be traced back to several procedural steps.
Solutions:
-
Minimize the Amount of Hot Solvent: The primary principle of recrystallization is to use the minimum amount of hot solvent required to fully dissolve the crude product.[1] Adding solvent in small, hot portions until the solid just dissolves is critical. Any excess solvent will retain a significant portion of your product in the mother liquor upon cooling.[1][3]
-
Ensure Complete Cooling: Allow sufficient time for the solution to cool to room temperature, and then in an ice bath for at least 15-30 minutes to maximize precipitation.[1] Impatience during this step is a common source of product loss.[7]
-
Avoid Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated.[1] If crystals form on the filter paper, product is lost. Washing the filter paper with a small amount of hot solvent can recover this material.
-
Wash Crystals with Ice-Cold Solvent: When washing the collected crystals on the filter funnel, use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will redissolve some of your purified product.[8]
-
Recover a Second Crop: The mother liquor (the filtrate) is saturated with your product. You can often recover more material by concentrating the filtrate by boiling off a portion of the solvent and re-cooling to obtain a "second crop" of crystals. Note that this second crop may be less pure than the first.
Q4: My final product is still colored. How can I remove colored impurities?
Answer:
Colored impurities are common in synthetic products. If these impurities have solubility characteristics similar to your target compound, they can co-crystallize.
Solution:
-
Use Activated Charcoal (Decolorizing Carbon): Activated charcoal has a high surface area and can adsorb large, colored, conjugated molecules. After dissolving your crude product in the hot solvent, remove the flask from the heat and add a very small amount of activated charcoal (e.g., the tip of a spatula).
-
Procedure: Swirl the hot solution with the charcoal for a few minutes.[1] It is crucial to then remove the charcoal via hot gravity filtration before allowing the solution to cool. If this is not done, the impurities can leach back into the solution.
-
Caution: Use charcoal sparingly. It is not perfectly selective and will adsorb some of your desired product, leading to a reduction in yield.[1]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
Answer:
The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures.[9] Given its structure—an aromatic ring, a methoxy group, and a polar sulfonamide group—a moderately polar solvent is a good starting point.
-
Primary Recommendation: Alcohols like ethanol or isopropanol , often mixed with water, are excellent choices for sulfonamides.[1][4] A 95% ethanol solution is a common starting point.[1]
-
Solvent System Approach: A two-solvent system can be highly effective. Dissolve the compound in a minimum of hot ethanol (the "good" solvent) and then add hot water (the "bad" solvent) dropwise until the solution becomes persistently cloudy. Add a final few drops of hot ethanol to clarify the solution, then allow it to cool slowly.
-
Screening: For a new compound, small-scale solubility tests in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, water) are recommended to empirically determine the best choice.[5][10]
| Solvent System | Boiling Point (°C) | Polarity | Rationale for this compound |
| Ethanol/Water | 78-100 | High | Balances the polarity of the sulfonamide group with the nonpolar aromatic ring. Highly tunable. |
| Isopropanol/Water | 82-100 | High | Similar to ethanol/water, slightly less polar. Good for sulfonamides.[1] |
| Methanol | 65 | High | Can be effective, though its lower boiling point may result in less of a solubility differential. |
| Ethyl Acetate | 77 | Medium | May be suitable if impurities are highly polar or nonpolar. |
Q2: How do I perform a hot gravity filtration correctly?
Answer:
Hot gravity filtration is used to remove insoluble impurities (e.g., dust, inorganic salts) or activated charcoal from the hot, saturated solution before crystallization. The main challenge is preventing premature crystallization in the funnel.[1]
Step-by-Step Protocol:
-
Use a Stemless Funnel: This prevents the stem from cooling and getting clogged with crystals.
-
Flute the Filter Paper: Fluting increases the surface area and speeds up the filtration rate.
-
Pre-heat Everything: Place the receiving Erlenmeyer flask on a hot plate with a small amount of the recrystallization solvent boiling inside. The rising vapor will keep the funnel and filter paper hot.[8] Place the funnel and fluted paper on top of this flask to heat them thoroughly before you begin.
-
Pour Quickly: Pour the hot solution through the filter paper in portions. Keep the solution you are waiting to pour hot.
-
Rinse: Rinse the original flask with a small amount of hot solvent and pour this through the filter paper to recover any remaining product.
Q3: How can I assess the purity of my recrystallized this compound?
Answer:
Visual inspection is the first step: pure crystals should appear uniform with sharp edges and shiny surfaces.[7] However, for scientific purposes, quantitative analysis is required.
-
Melting Point Analysis: This is the most common and rapid method. A pure compound will have a sharp, narrow melting point range (typically < 2 °C). Impurities will cause the melting point to be depressed and the range to broaden. Compare your experimental value to the literature value for this compound.
-
Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A pure compound should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): For drug development and rigorous purity assessment, HPLC is the standard. It can quantify purity with high precision (e.g., >99.5%).[11]
-
Spectroscopic Methods (NMR, IR): Proton NMR (¹H NMR) can confirm the structure and reveal the presence of any solvent or organic impurities.
Experimental Workflow and Troubleshooting Logic
The following diagram illustrates the complete recrystallization process, incorporating decision points for common troubleshooting scenarios.
Caption: Recrystallization workflow with integrated troubleshooting loops.
References
- Benchchem. (n.d.). Technical Support Center: Recrystallization of Sulfonamide Products.
- Benchchem. (n.d.). Common issues in sulfonamide synthesis and solutions.
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
-
Recrystallization1. (n.d.). Recrystallization1. Retrieved from [Link]
-
Scribd. (n.d.). Recrystallization of Sulfanilamide. Retrieved from [Link]
-
Recrystallization. (n.d.). Recrystallization. Retrieved from [Link]
-
Jamil, M. S., et al. (2016). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Journal of Chemistry, 2016, 8794341. Retrieved from [Link]
-
Recrystallization - Single Solvent. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. (2024, July 5). Crystal Growth & Design. Retrieved from [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Google Patents. (2005). US20050032889A1 - Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recrystallization [wiredchemist.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. edu.rsc.org [edu.rsc.org]
- 10. chem.ualberta.ca [chem.ualberta.ca]
- 11. US20050032889A1 - Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same - Google Patents [patents.google.com]
Technical Support Center: 3-Methoxybenzenesulfonamide Stability in Solution
Welcome to the technical support center for 3-Methoxybenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot stability issues encountered when working with solutions of this compound. By understanding the underlying chemical principles governing its stability, you can ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound in solution. The insights provided are based on the well-established chemical behavior of the sulfonamide functional group.
Q1: What are the primary factors that influence the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by three main factors: pH, temperature, and exposure to light. Like many sulfonamides, it is susceptible to degradation under certain conditions, which can impact the accuracy and reliability of your results.
Q2: How does pH affect the stability of this compound solutions?
A2: The pH of a solution is a critical determinant of this compound stability. Generally, sulfonamides are more susceptible to hydrolysis under acidic conditions.[1] They tend to exhibit greater stability in neutral to alkaline solutions. This is because the anionic form of the sulfonamide, which is more prevalent at higher pH levels, is less prone to hydrolysis.[1][2]
Q3: What is the impact of temperature on the stability of this compound solutions?
A3: Elevated temperatures accelerate the rate of chemical degradation, including hydrolysis.[1] Therefore, it is highly recommended to store solutions of this compound at cool or refrigerated temperatures to minimize degradation over time.
Q4: Is this compound sensitive to light?
A4: Yes, many sulfonamides are known to be sensitive to light, which can lead to photodegradation.[3][4] It is best practice to store solutions in amber vials or to take other measures to protect them from light to ensure their stability.[1]
Q5: What are the likely degradation products of this compound?
A5: While specific degradation products for this compound are not extensively documented in publicly available literature, the primary degradation pathway for sulfonamides is the hydrolysis of the sulfonamide bond.[1] This would likely result in the formation of 3-methoxybenzoic acid and a sulfanilamide-related compound. Under photolytic conditions, a wider range of degradation products could be formed.[5][6]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered with this compound solutions.
| Issue | Possible Cause | Recommended Solution |
| Precipitation in solution | The concentration of this compound exceeds its solubility in the chosen solvent at the storage temperature. | - Gently warm the solution to redissolve the precipitate.- Prepare a more dilute solution.- Consider using a different solvent or a co-solvent system to increase solubility. |
| Loss of potency or inconsistent results | The compound has degraded due to improper storage conditions (e.g., inappropriate pH, high temperature, or light exposure). | - Prepare fresh solutions before use.- Store stock solutions at a recommended temperature (e.g., 2-8°C) and protect from light.[7]- Buffer the solution to a neutral or slightly alkaline pH if compatible with your experimental setup. |
| Changes in solution color | This may indicate degradation of the compound, potentially due to oxidation or photodegradation. | - Discard the solution and prepare a fresh batch.- Store solutions in amber vials or wrapped in aluminum foil to protect from light.[1]- If oxidation is suspected, consider degassing the solvent before preparing the solution. |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions. This is crucial for identifying potential degradation products and establishing appropriate storage and handling procedures.
Objective: To assess the degradation of this compound under hydrolytic (acidic and basic), oxidative, photolytic, and thermal stress.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC-UV or LC-MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep the mixture at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep the mixture at room temperature for a defined period.
-
Thermal Degradation: Place a sample of the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 70°C) for a defined period.
-
Photolytic Degradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze the samples by a suitable stability-indicating method (e.g., HPLC-UV or LC-MS) to quantify the remaining parent compound and detect any degradation products.
-
-
Data Interpretation:
-
Calculate the percentage of degradation for each stress condition.
-
Characterize the degradation products using techniques like LC-MS.
-
Protocol 2: Isothermal Shake-Flask Method for Solubility Determination
Objective: To determine the solubility of this compound in various solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., water, ethanol, DMSO, acetone)
-
Glass vials with screw caps
-
Thermostatic shaker
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
HPLC-UV or other suitable analytical instrument
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a glass vial containing a known volume of the chosen solvent. The presence of undissolved solid is essential.
-
Seal the vials and place them in a thermostatic shaker at a constant temperature (e.g., 25°C).
-
Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant and filter it to remove any undissolved solid.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of your analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.
-
Calculate the solubility of the compound in the chosen solvent.
-
Visualizations
Caption: Key factors influencing the stability of this compound in solution.
Caption: A workflow for troubleshooting stability issues with this compound solutions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. chembk.com [chembk.com]
preventing degradation of 3-Methoxybenzenesulfonamide in biological assays
A Guide to Ensuring Compound Stability and Integrity in Biological Assays
Welcome to the technical support resource for 3-Methoxybenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in experimental settings. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to help you maintain the integrity of your experiments and generate reliable, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical features?
This compound is an organic compound featuring a benzene ring substituted with a methoxy (-OCH₃) group and a sulfonamide (-SO₂NH₂) group. The sulfonamide group is a key pharmacophore in many drugs, known for a wide range of biological activities.[1][2] The methoxy group is an electron-donating group that can influence the molecule's electronic properties and metabolic profile. Understanding these features is crucial, as they dictate the compound's reactivity and potential degradation pathways.
Q2: My experimental results with this compound are inconsistent. Could compound degradation be the cause?
Yes, inconsistent results are a classic sign of compound instability. Degradation can lead to a lower effective concentration of the active compound, resulting in diminished or variable biological effects.[3] Sulfonamides, as a class, are susceptible to several degradation pathways, especially under typical biological assay conditions.[4] Key factors influencing stability include pH, temperature, light exposure, and the presence of enzymes in the assay medium.[5][6][7]
Q3: What are the primary ways this compound can degrade in my assay?
There are three primary degradation routes to be aware of:
-
Hydrolysis: This is the cleavage of the sulfonamide (S-N) bond. While many sulfonamides are relatively stable against hydrolysis at neutral pH, stability can decrease significantly in acidic or alkaline conditions.[4][8] The specific pH sensitivity depends on the compound's structure.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to break chemical bonds and degrade sulfonamide compounds.[9][10][11] This is a critical factor in multi-day assays conducted in standard, transparent microplates.
-
Metabolic/Enzymatic Degradation: If your assay system contains cells, cell lysates, serum, or other biological components, enzymes present can metabolize the compound. Common metabolic pathways for aromatic compounds include hydroxylation (adding an -OH group to the ring) and O-demethylation (removing the methyl group from the -OCH₃).[12][13][14]
Q4: How should I prepare and store my stock solutions to maximize stability?
Proper preparation and storage are the first line of defense against degradation.
-
Solvent Choice: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions due to its excellent solvating power for many organic molecules.[15][16]
-
Storage Protocol:
-
Solid Compound: Store in a cool, dark, and dry place as per the manufacturer's instructions.
-
DMSO Stock Solution: Prepare a concentrated stock (e.g., 10-50 mM). Aliquot this stock into small, single-use volumes in tightly sealed vials and store at -20°C or -80°C.[17] This practice minimizes repeated freeze-thaw cycles, which can introduce moisture and degrade the compound.
-
-
Caution with DMSO: While an excellent solvent, high concentrations of DMSO can sometimes impact the stability and activity of proteins or enzymes in your assay.[18] Always include a vehicle control (DMSO alone) in your experiments at the same final concentration as your test compound.
Q5: How can I determine if my compound has degraded?
The most reliable way to assess compound integrity is through analytical chemistry. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for separating the parent compound from its degradation products and quantifying its concentration.[19][20] A loss in the area of the parent compound's peak over time, often accompanied by the appearance of new peaks, is a clear indicator of degradation.
Troubleshooting Guides
This section addresses specific experimental problems with a structured "Problem → Probable Cause → Recommended Solution" format.
Issue 1: Gradual Loss of Activity in a Multi-Day Experiment
-
Problem: The compound shows a strong effect on Day 1, but the effect diminishes significantly by Day 2 or 3.
-
Probable Cause: The compound is degrading in the aqueous assay buffer at 37°C over the extended incubation period. This could be due to hydrolysis or metabolic degradation by cells.[4][13]
-
Solution:
-
Run a Stability Control: Incubate this compound in your complete assay medium without cells for the full duration of the experiment. At various time points (0, 24, 48, 72 hours), take an aliquot and analyze it by HPLC to quantify the remaining parent compound.
-
Replenish Compound: If instability is confirmed, modify your protocol to include daily media changes with freshly diluted compound.
-
Minimize Incubation Time: Redesign the experiment to use the shortest possible incubation time that still yields a robust biological signal.
-
Issue 2: Poor Reproducibility Between Assay Plates or Experiments
-
Problem: You observe high variability in your dose-response curves from one experiment to the next.
-
Probable Cause: This often points to issues with solution handling or environmental factors.
-
Stock Solution Handling: Repeated freeze-thaw cycles of the main stock solution.
-
Environmental Factors: Exposure of assay plates to ambient light for varying amounts of time.[9][10]
-
pH Fluctuation: Inconsistent pH of the assay buffer, especially if CO₂ levels in the incubator are not properly controlled.[7]
-
-
Solution:
-
Strict Aliquoting: Use single-use aliquots for your DMSO stock for each experiment to ensure concentration consistency.
-
Light Protection: Protect your assay plates from light by covering them with aluminum foil or using amber-colored plates, especially during long incubations.
-
Buffer Verification: Always measure and confirm the pH of your final assay buffer before use. Ensure your incubator is properly calibrated.
-
Issue 3: Compound Precipitation in Assay Wells
-
Problem: A visible precipitate forms in the wells, particularly at higher concentrations, after adding the compound to the aqueous assay medium.
-
Probable Cause: The aqueous solubility of this compound has been exceeded. This is a common issue for many organic compounds when diluted from a DMSO stock into a buffer.[15]
-
Solution:
-
Determine Aqueous Solubility: Perform a simple solubility test. Prepare serial dilutions of your compound in the final assay buffer and visually inspect for precipitation after a short incubation. This will define your maximum working concentration.
-
Optimize DMSO Concentration: Keep the final concentration of DMSO in the assay as low as possible (typically ≤0.5%) to minimize its effect on both solubility and the biological system.
-
Use Pluronic F-127: For particularly challenging compounds, consider adding a small amount of a non-ionic surfactant like Pluronic F-127 to the assay buffer to help maintain solubility. Always test the effect of the surfactant alone on your assay system.
-
Data & Protocols
Data Summary Tables
Table 1: Physicochemical Properties of Methoxy-Substituted Benzenesulfonamides
| Property | Value (for 4-Methoxybenzenesulfonamide) | Significance for Assays | Source |
|---|---|---|---|
| Molecular Weight | 187.22 g/mol | Essential for calculating molar concentrations. | [21] |
| pKa | ~10.26 | The sulfonamide proton is acidic; the compound's charge state will change in highly alkaline buffers, affecting solubility and cell permeability. | [22] |
| Physical State | Crystalline Powder | Stable as a solid when stored correctly. |[22] |
Table 2: Recommended Storage and Handling Conditions
| Condition | Solid Compound | DMSO Stock Solution (10-50 mM) | Aqueous Working Solution |
|---|---|---|---|
| Temperature | Room Temperature or 4°C | -20°C or -80°C | Use immediately; do not store. |
| Light | Store in the dark | Store in the dark (amber vials) | Protect from light during use |
| Atmosphere | Dry (desiccator recommended) | Tightly sealed, inert gas overlay optional | N/A |
| Key Precaution | Avoid moisture | Use single-use aliquots to prevent freeze-thaw | Prepare fresh for each experiment |
Experimental Protocols
Protocol 1: Preparation and Handling of Stock Solutions
-
Weighing: Allow the solid this compound to equilibrate to room temperature before opening the container to prevent moisture condensation.
-
Dissolution: Accurately weigh the desired amount and dissolve in 100% anhydrous DMSO to make a high-concentration primary stock (e.g., 50 mM). Ensure complete dissolution using a vortex mixer.
-
Aliquoting: Immediately dispense the stock solution into single-use, low-binding polypropylene vials. Use a volume appropriate for one experiment (e.g., 20-50 µL per aliquot).
-
Storage: Tightly cap the vials and store them at -80°C in a dark, organized freezer box.
-
Usage: For an experiment, remove one aliquot, allow it to thaw completely at room temperature, and vortex briefly before making serial dilutions. Discard any unused portion of the thawed aliquot.
Protocol 2: HPLC-Based Stability Assessment in Assay Buffer
-
Objective: To quantify the degradation of this compound in your specific assay buffer over time.
-
Materials: Calibrated HPLC with UV detector, appropriate column (e.g., C18), mobile phase (e.g., Acetonitrile:Water gradient), assay buffer, this compound.
-
Procedure: a. Prepare a fresh solution of the compound in your final assay buffer at the highest intended concentration (e.g., 100 µM). b. Immediately inject a sample into the HPLC to get the T=0 measurement. This is your 100% reference. c. Incubate the remaining solution under your exact assay conditions (e.g., 37°C, 5% CO₂, protected from light). d. At subsequent time points (e.g., 4, 8, 24, 48 hours), remove an aliquot and inject it into the HPLC. e. Analysis: Calculate the peak area of the parent compound at each time point. Express it as a percentage of the peak area at T=0. A significant decrease indicates instability.
Visual Guides
Diagrams of Degradation and Troubleshooting Workflows
Caption: Key factors and pathways leading to compound degradation.
Caption: Experimental workflow for testing compound stability.
Caption: Decision tree for troubleshooting assay failure.
References
-
K. Wammer, et al. (2011). Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions. PubMed. Available at: [Link]
-
Y. Wang, et al. (2016). Photodegradation of Sulfonamides by g-C3N4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways. ResearchGate. Available at: [Link]
-
C-H. Wu, et al. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. PubMed. Available at: [Link]
-
K. Kokoszka, et al. (2022). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. Semantic Scholar. Available at: [Link]
-
Y. Zhang, et al. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. MDPI. Available at: [Link]
-
A. Mas-Lladó, et al. (2023). Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures. ResearchGate. Available at: [Link]
-
D. Liu, et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC - NIH. Available at: [Link]
-
J. R. Markus, et al. (1981). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists. Available at: [Link]
-
K. A. Loftin, et al. (2008). Effects of Ionic Strength, Temperature, and pH on Degradation of Selected Antibiotics. Journal of Environmental Quality. Available at: [Link]
-
USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. USDA. Available at: [Link]
-
T. H. Locher, et al. (1995). Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1. PubMed. Available at: [Link]
-
S. Latha, et al. (2023). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. Available at: [Link]
-
M. C. S. McArdell, et al. (2003). Trace Determination of Macrolide and Sulfonamide Antimicrobials, a Human Sulfonamide Metabolite, and Trimethoprim in Wastewater Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry. Analytical Chemistry. Available at: [Link]
-
PubChem. N-[(3-methoxyphenyl)methyl]benzenesulfonamide. NIH. Available at: [Link]
-
A. Tacic, et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. National Center for Biotechnology Information. Available at: [Link]
-
K. Kokoszka, et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. MDPI. Available at: [Link]
-
Dakota Instruments. (n.d.). The Chemistry of 4-Methoxybenzenesulfonamide: Properties and Synthesis Applications. Dakota Instruments. Available at: [Link]
-
S. A. Selifonov, et al. (1995). Degradation of benzenesulfonic and p-toluenesulfonic acids by strains pseudomonas putida BS1331. ResearchGate. Available at: [Link]
-
PubChem. (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide. NIH. Available at: [Link]
-
J. Krooneman, et al. (1996). Brief summary of various metabolic pathways for the degradation of 3CBA... ResearchGate. Available at: [Link]
-
S. G. Xie, et al. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. PubMed. Available at: [Link]
-
PubChem. 4-Methoxybenzenesulfonamide. NIH. Available at: [Link]
-
A. A. Al-Amiery, et al. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Sami Publishing Company. Available at: [Link]
-
M. A. De la Cruz, et al. (2010). Degradation of sulfonamides in aqueous solution by membrane anodic fenton treatment. PubMed. Available at: [Link]
-
M. Michlewska, et al. (2021). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. PubMed Central. Available at: [Link]
-
G. Alfredsson & A. Ohlsson. (1998). Stability of sulphonamide drugs in meat during storage. PubMed. Available at: [Link]
-
Boreen, A. L., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. Available at: [Link]
-
C. Jekel, et al. (2023). Stability of Important Veterinary Antibiotics Amoxicillin, Sulfadiazine, and Trimethoprim in Practice-Relevant Model Solutions. MDPI. Available at: [Link]
-
E. E. Mack, et al. (2000). Pathways for the degradation of MTBE and other fuel oxygenates by isolate PM1. ACS National Meeting Book of Abstracts. Available at: [Link]
-
S. K. Bhat, et al. (2021). Biological activities of sulfonamides. ResearchGate. Available at: [Link]
-
W. Sun, et al. (2021). Study on the degradation pathway of benzo[a]pyrene by Bacillus sp. strain M1. Frontiers. Available at: [Link]
-
J. D. Coates, et al. (2001). Hydroxylation and carboxylation--two crucial steps of anaerobic benzene degradation by Dechloromonas strain RCB. PubMed. Available at: [Link]
-
A. Posyniak. (2003). Sulfonamide Residues In Honey. Control and Development of Analytical Procedure. ResearchGate. Available at: [Link]
-
KEGG. (n.d.). Benzoate degradation. KEGG PATHWAY. Available at: [Link]
-
D. B. A. Repasky, et al. (2015). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Available at: [Link]
-
Marin Biologic Laboratories. (n.d.). Ensuring Drug Stability with Potency Bioassays. Marin Biologic Laboratories. Available at: [Link]
-
R. L. Garnick, et al. (1996). Bioassays and Biological Stability. PubMed. Available at: [Link]
-
A. V. Pirogov, et al. (2023). Study of the stability of 2-methoxy-4-(2-propenyl) hydroxybenzene in biological material. ResearchGate. Available at: [Link]
-
M. D. P. Risso, et al. (2021). Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro. PubMed. Available at: [Link]
-
A. A. A. Al-Kuraishy, et al. (2022). Metabolomic Studies for Metabolic Alterations Induced by Non-Steroidal Anti-Inflammatory Drugs: Mini Review. MDPI. Available at: [Link]
-
Gaylord Chemical Company. (n.d.). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. Gaylord Chemical. Available at: [Link]
Sources
- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 2. researchgate.net [researchgate.net]
- 3. usp.org [usp.org]
- 4. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Overview of sulfonamide biodegradation and the relevant pathways and microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hydroxylation and carboxylation--two crucial steps of anaerobic benzene degradation by Dechloromonas strain RCB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pedagogie.ac-limoges.fr [pedagogie.ac-limoges.fr]
- 17. mdpi.com [mdpi.com]
- 18. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ymerdigital.com [ymerdigital.com]
- 20. researchgate.net [researchgate.net]
- 21. 4-Methoxybenzenesulfonamide | C7H9NO3S | CID 70789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. nbinno.com [nbinno.com]
Technical Support Center: Minimizing Interference of 3-Methoxybenzenesulfonamide in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to identify and mitigate assay interference caused by 3-Methoxybenzenesulfonamide. Our goal is to ensure the integrity and accuracy of your experimental data.
Introduction to this compound and Assay Interference
This compound is a small molecule that, like many others, has the potential to produce false-positive or false-negative results in a variety of biological and biochemical assays.[1][2] Understanding the underlying chemical properties of this compound is the first step in troubleshooting and preventing erroneous data. The structure of this compound, featuring a sulfonamide group and a methoxy-substituted benzene ring, presents several potential mechanisms for assay interference.[3]
-
Chemical Reactivity: The compound may react directly with assay components, such as enzymes, substrates, or detection reagents.[4]
-
Colloidal Aggregation: At certain concentrations, the compound may form aggregates that non-specifically inhibit enzymes or sequester other molecules.[5]
-
Optical Interference: The compound may absorb light or fluoresce at the wavelengths used for detection, leading to false signals.
-
Chelation: The molecule might bind to essential metal ions in the assay buffer or required by an enzyme for its activity.[2]
This guide will walk you through identifying the root cause of interference from this compound and provide actionable protocols to minimize its impact.
Troubleshooting Guide: A Question-and-Answer Approach
Here, we address specific issues you may encounter when working with this compound in your assays.
Q1: My dose-response curve for this compound is steep and shows poor saturation. What could be the cause?
A1: A steep, non-saturating dose-response curve is often indicative of non-specific activity, a common characteristic of assay interference. The primary suspect in such cases is compound aggregation.[5] At higher concentrations, this compound may be forming colloidal aggregates that physically sequester and denature the target protein, leading to what appears to be potent inhibition.
Troubleshooting Steps:
-
Include Detergents: Repeat the assay with the inclusion of a non-ionic detergent, such as Triton X-100 or Tween-20 (typically at 0.01-0.1%).[6] If the inhibitory activity of this compound is significantly reduced or eliminated in the presence of the detergent, aggregation is the likely cause.
-
Dynamic Light Scattering (DLS): If available, use DLS to directly observe the formation of aggregates of this compound at concentrations where you observe activity in your assay.
-
Centrifugation: Before adding the compound to the assay, centrifuge the stock solution at high speed. If the activity is reduced after centrifugation, it suggests the presence of aggregates.
Q2: I observe inhibition in my primary screen, but this activity is lost in my confirmation assays or when I change assay formats. Why is this happening?
A2: This is a classic sign of an assay artifact. The discrepancy between different assay formats suggests that this compound is interfering with a specific component or detection method of the primary assay rather than acting as a true inhibitor of the biological target.[7]
Troubleshooting Workflow:
The following diagram illustrates a decision-making workflow for investigating potential assay artifacts.
Caption: Workflow for diagnosing assay artifacts.
Experimental Protocols:
-
Counter-Screen: Run the assay in the absence of the target enzyme or a key biological component. If this compound still shows activity, it is directly interfering with the detection system.
-
Orthogonal Assay: Employ an assay with a different detection method. For example, if your primary assay is fluorescence-based, use a luminescence-based or absorbance-based orthogonal assay.[7] True inhibitors should show activity in multiple assay formats.
Q3: My assay contains thiol-containing reagents like DTT or cysteine, and the activity of this compound seems to vary. What is the potential issue?
A3: The sulfonamide moiety and the electron-donating methoxy group on the benzene ring could potentially make this compound susceptible to redox cycling or reaction with nucleophiles, especially under certain assay conditions.[3] Sulfonamides have been implicated in Pan-Assay Interference Compounds (PAINS) alerts, which are substructures known to cause promiscuous, non-specific assay activity.[4][8] Thiol-reactive compounds are a known class of assay interferers.[9]
Troubleshooting Steps:
-
Vary Thiol Concentration: Run the assay with varying concentrations of DTT or other thiol reagents. If the potency of this compound changes with the thiol concentration, it suggests a potential reaction between the compound and the thiol.
-
Thiol-Reactivity Counter-Screen: Use a simple chemical assay to test for thiol reactivity. For example, monitor the reaction of this compound with a thiol-containing dye like Ellman's reagent (DTNB).
-
ALARM NMR: For a definitive answer, ALARM (A Larum to Ascertain Reactivity by NMR) spectroscopy can be used to detect covalent bond formation between your compound and a thiol-containing probe molecule.[9]
Frequently Asked Questions (FAQs)
Q: Is this compound considered a PAINS compound?
A: While the exact this compound structure may not be explicitly listed in all PAINS databases, the sulfonamide functional group is a known structural alert.[4][8] Therefore, it is prudent to treat it with suspicion and perform the necessary control experiments to rule out non-specific activity.
Q: What is the best way to prepare my stock solution of this compound to minimize the risk of aggregation?
A: Always use high-quality, dry DMSO to prepare your stock solutions. Ensure the compound is fully dissolved. Before use, it is good practice to briefly centrifuge the stock solution and use the supernatant. Avoid repeated freeze-thaw cycles.
Q: Can I use computational tools to predict the likelihood of interference?
A: Yes, several in silico tools and filters can predict the potential for a small molecule to be an assay interferer.[1][5] These tools can be used to flag compounds with undesirable properties early in a screening campaign. However, computational predictions should always be followed up with experimental validation.
Q: What general control experiments should I always run when testing a new compound like this compound?
A: The following table summarizes key control experiments:
| Control Experiment | Purpose | Expected Outcome for a True Hit |
| No-Enzyme Control | To check for interference with the detection system. | No activity should be observed. |
| Detergent Counter-Screen | To test for compound aggregation. | Activity should not be significantly affected. |
| Orthogonal Assay | To confirm on-target activity using a different technology. | The compound should retain its activity. |
| Time-Course Analysis | To check for compound instability or time-dependent effects. | Inhibition should be stable over the course of the assay. |
Summary and Best Practices
Minimizing assay interference from compounds like this compound is crucial for generating reliable and reproducible data. By being aware of the potential for artifacts and systematically employing the troubleshooting strategies and control experiments outlined in this guide, you can confidently identify true hits and avoid pursuing misleading data.
Key Takeaways:
-
Always be critical of initial screening data for novel compounds.
-
Employ a multi-pronged approach using counter-screens and orthogonal assays to validate hits.
-
Understand the chemical properties of your compounds and how they might interact with your assay components.
-
When in doubt, perform additional mechanistic studies to confirm the mode of action.
By integrating these principles into your experimental workflow, you will significantly enhance the quality and reliability of your research findings.
References
-
Tackling assay interference associated with small molecules. (2024). Nature Reviews Chemistry, 8(5), 319-339. [Link]
-
Assay Interference by Chemical Reactivity. (2015). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (n.d.). National Center for Advancing Translational Sciences. [Link]
-
Tackling assay interference associated with small molecules. (2024). PubMed. [Link]
-
The Chemistry of 4-Methoxybenzenesulfonamide: Properties and Synthesis Applications. (n.d.). Dakota Organics. [Link]
-
Nuisance small molecules under a machine-learning lens. (2022). Digital Discovery, 1(2), 126-133. [Link]
-
Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity. (2017). ACS Omega, 2(8), 4819-4826. [Link]
-
PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed During a Sulfhydryl-Scavenging HTS. (2015). Journal of Medicinal Chemistry, 58(5), 2091-2113. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PAINS in the assay: chemical mechanisms of assay interference and promiscuous enzymatic inhibition observed during a sulfhydryl-scavenging HTS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 3-Methoxybenzenesulfonamide Solubility for High-Throughput Screening
Welcome to the technical support center for improving the solubility of 3-Methoxybenzenesulfonamide in high-throughput screening (HTS) applications. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common solubility challenges. By understanding the physicochemical properties of this compound and employing strategic solubilization techniques, you can ensure the quality and reliability of your screening data.
Understanding the Molecule: Physicochemical Properties of this compound
| Property | Predicted Value | Prediction Tool/Method | Significance in HTS |
| pKa | 9.1 (acidic) | Chemicalize | The acidic nature of the sulfonamide group means its charge state, and therefore solubility, is highly dependent on pH.[1] |
| logP | 1.2 | Virtual Computational Chemistry Laboratory (ALOGPS) | A positive logP value indicates a degree of lipophilicity, suggesting that while it has some preference for non-polar environments, it is not extremely greasy.[2][3][4][5][6] |
| Aqueous Solubility (logS) | -2.5 | SwissADME | This predicted low aqueous solubility (approximately 316 mg/L) is a primary challenge for HTS assays conducted in aqueous buffers.[7][8] |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my DMSO stock solution during storage?
A1: While this compound is expected to have good solubility in neat DMSO, precipitation can still occur due to a few key factors:
-
Water Absorption: DMSO is highly hygroscopic and readily absorbs atmospheric moisture. This introduction of water can significantly decrease the solubility of lipophilic compounds, leading to precipitation.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can promote compound precipitation. The crystallization process, once initiated, is often difficult to reverse.
-
Concentration Exceeding Solubility Limit: While less common for this compound in pure DMSO, it's possible that the stock concentration is simply too high.
Q2: I'm observing compound precipitation when I dilute my DMSO stock into my aqueous assay buffer. What's happening?
A2: This is a common issue known as "crashing out." It occurs when a compound that is soluble in a high concentration of an organic solvent (like DMSO) is rapidly introduced into an aqueous environment where it is poorly soluble. The sudden change in solvent polarity causes the compound to come out of solution.
Q3: How does the pH of my assay buffer affect the solubility of this compound?
A3: With a predicted acidic pKa of 9.1, this compound's solubility is significantly influenced by pH.
-
At pH values below its pKa (e.g., neutral pH 7.4), the sulfonamide group will be predominantly in its neutral, un-ionized form. This form is less polar and therefore less soluble in aqueous solutions.
-
At pH values above its pKa, the sulfonamide group will be deprotonated, forming a negatively charged anion. This ionized form is more polar and will exhibit higher aqueous solubility.
Q4: Can I use co-solvents to improve the solubility of this compound in my assay?
A4: Yes, using a water-miscible organic co-solvent in your final assay buffer can be an effective strategy. Co-solvents can increase the overall polarity of the solvent system, helping to keep lipophilic compounds in solution. However, it's crucial to ensure the chosen co-solvent is compatible with your assay and doesn't interfere with the biological target or detection method.
Troubleshooting Guides & Experimental Protocols
Issue 1: DMSO Stock Solution Instability
This guide provides a systematic approach to resolving precipitation issues with your this compound DMSO stock.
-
Material Preparation:
-
Use a fresh, unopened bottle of anhydrous DMSO (≤0.1% water).
-
Warm the this compound powder to room temperature before weighing.
-
-
Dissolution:
-
Accurately weigh the desired amount of compound into a clean, dry glass vial.
-
Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate in a water bath for 5-10 minutes.
-
-
Storage:
-
Once fully dissolved, aliquot the stock solution into single-use volumes in low-binding microcentrifuge tubes or plates.
-
Store at -20°C or -80°C. Avoid storing at 4°C for extended periods, as this can promote crystallization.
-
Issue 2: Precipitation in Aqueous Assay Buffer
This section details strategies to prevent your compound from precipitating upon dilution into the final assay buffer.
Given the acidic nature of this compound, increasing the pH of the assay buffer is a primary strategy.
-
Buffer Preparation:
-
Prepare your assay buffer at a pH of 9.5 or higher (e.g., using a carbonate-bicarbonate buffer system).
-
Crucially, validate that your biological target and assay components are stable and active at this elevated pH.
-
-
Compound Dilution:
-
Perform a serial dilution of your DMSO stock into the high-pH assay buffer.
-
Gently mix between each dilution step.
-
-
Final Assay:
-
Add the diluted compound to your assay plate. The final pH of the assay should remain above the pKa of the compound to maintain solubility.
-
If altering the pH is not feasible, a co-solvent can be employed.
-
Co-solvent Selection and Validation:
-
Choose a water-miscible organic solvent such as ethanol, propanediol, or polyethylene glycol 400 (PEG-400).
-
Determine the maximum concentration of the co-solvent that your assay can tolerate without affecting performance (typically in the range of 1-5%).
-
-
Buffer Preparation:
-
Prepare your assay buffer containing the predetermined concentration of the co-solvent.
-
-
Compound Dilution:
-
Dilute your DMSO stock into the co-solvent-containing buffer.
-
References
-
Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]
-
Virtual Computational Chemistry Laboratory. (n.d.). logD prediction. Retrieved from [Link]
- Tetko, I. V., & Tanchuk, V. Y. (2011). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education.
- Tetko, I. V., & Poda, G. I. (2004). Application of ALOGPS 2.1 to predict log D distribution coefficient for Pfizer proprietary compounds. Journal of medicinal chemistry, 47(23), 5601–5604.
- Tetko, I. V., & Bruneau, P. (2004). Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database. Journal of pharmaceutical sciences, 93(12), 3103–3110.
-
Chemicalize. (n.d.). Calculations. Retrieved from [Link]
- Caine, B., Bronzato, M., & Popelier, P. L. A. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(24), 6143–6153.
-
Chemaxon. (n.d.). Calculators & Predictors. Retrieved from [Link]
-
ResearchGate. (n.d.). Calculated logP values for investigated compounds. Retrieved from [Link]
-
Chemaxon. (2007). A method for calculating the pK values of small and large molecules. Retrieved from [Link]
- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 42717.
-
ResearchGate. (n.d.). Dimethyl sulfoxide as a green solvent for successful precipitative polyheterocyclization based on nucleophilic aromatic substitution, resulting in high molecular weight PIM-1. Retrieved from [Link]
-
LookChem. (n.d.). Benzenesulfonamide,3-amino-N-butyl-4-methoxy- MSDS CasNo.80-22-8. Retrieved from [Link]
-
Chemaxon. (n.d.). Calculators and Predictors. Retrieved from [Link]
-
Chemaxon. (2023). How do predicted pKa and solubility values compare to reality?. Retrieved from [Link]
-
Chemaxon. (2023). Predicting pKa. Retrieved from [Link]
-
Chemaxon. (2023). How do predicted pKa and solubility values compare to reality?. Retrieved from [Link]
-
SwissADME. (n.d.). Frequently Asked Questions. Retrieved from [Link]
-
Journal of Pharmacognosy and Phytochemistry. (2023). Swiss ADME predictions of pharmacokinetics and drug-likeness properties of secondary metabolites present in Trigonella foenum-graecum. Retrieved from [Link]
-
Journal of Advanced Scientific Research. (n.d.). IN SILICO EVALUATION OF PHARMACOKINETICS, DRUG-LIKENESS AND MEDICINAL CHEMISTRY FRIENDLI. Retrieved from [Link]
-
International Journal of Science and Research Methodology. (2025). Swiss ADME Predictions of Pharmacokinetics and Drug-Likeness Characteristics of Secondary Metabolites Found in Glycyrrhiza glabra. Retrieved from [Link]
- Caine, B., Bronzato, M., & Popelier, P. L. A. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(24), 6143–6153.
-
Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]
-
Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]
- Laasonen, K. (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS omega, 7(21), 17369–17383.
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
- Ackerman, B. L., et al. (2022). Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. Analytical chemistry, 94(22), 7851–7857.
-
ResearchGate. (n.d.). Measurement and correlation of the solubility of 3-methoxybenzoic acid in fourteen mono-solvents at temperatures from 278.15 K to 323.15 K. Retrieved from [Link]
-
USP-NF. (2016). <1236> Solubility Measurements. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
- Li, H., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
-
Scribd. (n.d.). Solubility Data of DMSO. Retrieved from [Link]
-
Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]
-
Gaylord Chemical. (n.d.). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 3. logD prediction [vcclab.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phytojournal.com [phytojournal.com]
Technical Support Center: Synthesis of 3-Methoxybenzenesulfonamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-methoxybenzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis and mitigating common side reactions. Our focus is on explaining the causality behind experimental choices to ensure reproducible, high-yield, and high-purity outcomes.
Troubleshooting Guide: Common Issues in this compound Synthesis
This section addresses specific experimental challenges in a question-and-answer format, providing both the probable cause and actionable solutions.
Question 1: My yield of the 3-methoxybenzenesulfonyl chloride intermediate is significantly lower than expected, and the crude product is a dark, oily residue.
Probable Cause: This issue typically points to two primary culprits: inefficient formation of the diazonium salt or its subsequent decomposition before it can react, and suboptimal conditions during the Sandmeyer-type reaction. The synthesis of aryl sulfonyl chlorides from anilines via diazonium salts is a robust method but requires careful control of temperature and reagent addition.[1][2] A dark-colored crude product often indicates the formation of tar-like byproducts from diazonium salt decomposition.
Actionable Solutions:
-
Strict Temperature Control: The diazotization of 3-methoxyaniline must be conducted at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. Use an ice-salt bath and monitor the internal reaction temperature closely.
-
Slow Reagent Addition: Add the sodium nitrite solution dropwise to the acidic solution of the aniline. This prevents localized temperature spikes and excess nitrous acid, which can lead to unwanted side reactions.
-
Immediate Use of Diazonium Salt: Prepare the diazonium salt solution and use it immediately in the subsequent Sandmeyer reaction. These salts are notoriously unstable and will decompose upon standing, even at low temperatures.[3]
-
Optimized Sandmeyer Conditions: The reaction of the diazonium salt with sulfur dioxide in the presence of a copper catalyst should also be temperature-controlled (typically 20-40 °C).[4] Ensure the SO₂ is adequately dissolved in the solvent (e.g., acetic acid) before adding the diazonium salt solution.[4]
Question 2: During workup of the final amination step, I isolated a significant amount of a water-soluble, highly acidic byproduct instead of my target sulfonamide.
Probable Cause: You have inadvertently hydrolyzed the 3-methoxybenzenesulfonyl chloride intermediate to 3-methoxybenzenesulfonic acid. Sulfonyl chlorides are highly reactive electrophiles and are extremely susceptible to hydrolysis by water.[5][6] This is one of the most common side reactions in sulfonamide synthesis.[2]
Actionable Solutions:
-
Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents for the reaction. If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[5]
-
Careful Workup: When quenching the reaction, do so at a low temperature by adding the reaction mixture to ice or cold water. This minimizes the time the unreacted sulfonyl chloride is exposed to aqueous conditions at higher temperatures.
-
Solvent Choice: Use a non-nucleophilic, aprotic solvent for the amination reaction, such as acetonitrile, THF, or dichloromethane.[7]
Question 3: My final product shows a significant impurity with a molecular weight of approximately double that of the expected product, which is difficult to remove by crystallization.
Probable Cause: This impurity is likely the N,N-bis(3-methoxyphenylsulfonyl)amine, also known as a disulfonylimide. It forms when the initially formed this compound (which is a primary sulfonamide) is deprotonated by the base and acts as a nucleophile, attacking a second molecule of 3-methoxybenzenesulfonyl chloride. This is more prevalent when using strong bases or an excess of the sulfonyl chloride.
Actionable Solutions:
-
Control Stoichiometry: Use a slight excess of the amine nucleophile (ammonia or ammonium hydroxide) relative to the sulfonyl chloride. This ensures the sulfonyl chloride is the limiting reagent and is consumed before it can react with the product.
-
Choice of Base: While a base is needed to neutralize the HCl byproduct, using a large excess of a very strong, non-nucleophilic base can promote deprotonation of the product.[8] Often, using a sufficient excess of the ammonia/amine reagent itself is enough to drive the reaction and neutralize the acid.
-
Reaction Temperature: Keep the reaction temperature as low as reasonably possible to control the reaction rate and minimize side reactions. The reaction of sulfonyl chlorides with ammonia is typically exothermic and fast.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to prepare this compound while avoiding isomeric impurities?
The most reliable method to avoid isomers is to start from 3-methoxyaniline. The synthesis proceeds via a two-step sequence:
-
Diazotization: Conversion of 3-methoxyaniline to its corresponding diazonium salt using sodium nitrite and a strong acid (like HCl).
-
Sulfonylation: A Sandmeyer-type reaction where the diazonium salt reacts with sulfur dioxide in the presence of a copper(I) or copper(II) chloride catalyst to form 3-methoxybenzenesulfonyl chloride.[2][3]
This route completely avoids the regioselectivity problems associated with the direct chlorosulfonation of anisole. The methoxy group is an ortho-, para-directing group in electrophilic aromatic substitution, meaning direct sulfonation would primarily yield 4-methoxybenzenesulfonic acid and 2-methoxybenzenesulfonic acid, not the desired meta-isomer.[9]
Q2: What analytical techniques are recommended for monitoring the reaction and characterizing impurities?
-
Thin-Layer Chromatography (TLC): An excellent technique for monitoring the consumption of the sulfonyl chloride and the formation of the sulfonamide. A typical eluent system would be a mixture of hexane and ethyl acetate. The sulfonamide product is significantly more polar than the sulfonyl chloride starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying impurities. The sulfonic acid byproduct will have a distinctly different NMR spectrum, and the formation of the disulfonylimide will result in a more complex aromatic region and a change in the N-H signal.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and helps in the identification of unknown impurities by their mass-to-charge ratio.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups. Look for the characteristic S=O stretches (around 1350 and 1160 cm⁻¹) and the N-H stretches (around 3300-3200 cm⁻¹) in the final sulfonamide product.
Optimized Experimental Protocols
Protocol A: Synthesis of 3-Methoxybenzenesulfonyl Chloride
This protocol is adapted from established Sandmeyer reaction procedures.[2][4]
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-methoxyaniline (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.
-
Cool the mixture to 0–5 °C in an ice-salt bath.
-
Dissolve sodium nitrite (1.05 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the aniline solution, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 20 minutes at this temperature.
-
-
Sulfonylation:
-
In a separate, larger flask, prepare a solution of sulfur dioxide in glacial acetic acid. This can be done by bubbling SO₂ gas through the acid at a controlled rate.
-
Add copper(II) chloride (0.1 eq) to the acetic acid/SO₂ solution and stir until dissolved.
-
Slowly add the cold diazonium salt solution prepared in step 1 to the SO₂/CuCl₂ mixture. Vigorous nitrogen evolution will occur. Maintain the temperature between 20-30 °C with cooling if necessary.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours or until gas evolution ceases.
-
-
Workup and Isolation:
-
Pour the reaction mixture slowly into a large beaker containing crushed ice and water.
-
The 3-methoxybenzenesulfonyl chloride will separate as an oil or solid.
-
Extract the product into an organic solvent like dichloromethane or ethyl acetate (2 x volumes).
-
Wash the combined organic layers with water, then with a saturated sodium bicarbonate solution (to remove acidic impurities), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride. The product can be used directly or purified by vacuum distillation or column chromatography.[4]
-
Protocol B: Synthesis of this compound
This protocol follows the general procedure for aminating sulfonyl chlorides.[7][10]
-
Reaction Setup:
-
Dissolve the crude or purified 3-methoxybenzenesulfonyl chloride (1.0 eq) in an anhydrous aprotic solvent (e.g., THF or acetonitrile, approx. 5-10 mL per gram of sulfonyl chloride) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
-
Amination:
-
Slowly add concentrated aqueous ammonia (ammonium hydroxide, 28-30%) (3-5 eq) to the stirred solution. The addition is exothermic; maintain the temperature below 10 °C.
-
A white precipitate of the sulfonamide should form immediately.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
-
Workup and Purification:
-
If a large amount of organic solvent was used, concentrate the mixture under reduced pressure to remove most of it.
-
Add cold water to the slurry and stir for 15 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove any ammonium salts.
-
The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or isopropanol.
-
Dry the purified this compound in a vacuum oven.
-
Data Summary & Visualization
Table 1: Troubleshooting Summary
| Problem Observed | Probable Cause(s) | Recommended Solution(s) |
| Low yield of sulfonyl chloride intermediate | - Diazonium salt decomposition- Inefficient Sandmeyer reaction | - Maintain diazotization at 0-5 °C- Use diazonium salt immediately- Ensure proper SO₂ saturation and catalysis |
| Formation of acidic byproduct | Hydrolysis of sulfonyl chloride | - Use anhydrous solvents and glassware- Perform reaction under inert atmosphere- Conduct aqueous workup at low temperatures |
| Formation of high MW disulfonylimide | Reaction of product with starting material | - Use a slight excess of ammonia/amine- Avoid strong bases or excess sulfonyl chloride- Maintain low reaction temperature |
| Isomeric impurities present | Incorrect synthetic route (e.g., direct sulfonation) | - Use 3-methoxyaniline as the starting material via the Sandmeyer route |
Diagrams
Caption: Diagram 1: Overall synthetic workflow.
Caption: Diagram 2: Competing reaction pathways.
References
-
Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved January 11, 2026, from [Link]
- Google Patents. (n.d.). FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
-
Robertson, R. E., & Laughton, P. M. (1957). Hydrolysis of Sulfamoyl Chlorides. 11. Hydrogen Participation in the Hydrolysis of Diethyl and Methylethylsulfamoyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319-1327. Retrieved January 11, 2026, from [Link]
-
Dunn, P. J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(2), 229-233. Retrieved January 11, 2026, from [Link]
-
Dunn, P. J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Retrieved January 11, 2026, from [Link]
-
Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved January 11, 2026, from [Link]
-
YouTube. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides. Retrieved January 11, 2026, from [Link]
-
Sancus Laboratories. (n.d.). The Chemistry of 4-Methoxybenzenesulfonamide: Properties and Synthesis Applications. Retrieved January 11, 2026, from [Link]
-
Bowser, J. R., et al. (2014). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 55(1), 243-245. Retrieved January 11, 2026, from [Link]
-
Svanholm, U., & Parker, V. D. (1972). Protonation and sulphonation reactions of anisole in sulphuric and fluorosulphuric acid. Journal of the Chemical Society, Perkin Transactions 2, (7), 962-965. Retrieved January 11, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 3-METHOXYBENZENESULFONYL CHLORIDE | 10130-74-2 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 7. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Protonation and sulphonation reactions of anisole in sulphuric and fluorosulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
Technical Support Center: Scale-Up of 3-Methoxybenzenesulfonamide Production
Welcome to the technical support resource for the synthesis and scale-up of 3-Methoxybenzenesulfonamide. This guide is intended for researchers, chemists, and process development professionals to navigate the common challenges encountered during laboratory synthesis and industrial scale-up. Here, we provide troubleshooting guidance and frequently asked questions in a direct, problem-solving format, grounded in established chemical principles and practical experience.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of this compound, providing concise answers and foundational knowledge.
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent laboratory and industrial synthesis involves a two-step process:
-
Sulfonation/Chlorosulfonation of Anisole: Anisole (methoxybenzene) is reacted with a sulfonating agent, most commonly chlorosulfonic acid, to produce 3-methoxybenzenesulfonyl chloride.
-
Ammonolysis: The resulting 3-methoxybenzenesulfonyl chloride is then reacted with ammonia (aqueous or gaseous) to yield the final product, this compound.[1][2][3]
Q2: What are the critical safety precautions when working with the reagents for this synthesis?
A2: The synthesis of this compound involves several hazardous materials that require strict safety protocols:
-
Chlorosulfonic Acid: This reagent is highly corrosive and reacts violently with water, releasing toxic hydrogen chloride gas. All operations should be conducted in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a face shield.
-
Sulfur Trioxide (SO3): If used as the sulfonating agent, SO3 is extremely reactive and corrosive.[4][5] It requires specialized handling and equipment to manage its reactivity and toxicity.
-
3-Methoxybenzenesulfonyl Chloride: The intermediate is a lachrymator and is corrosive.[6] It is also moisture-sensitive and will hydrolyze to the corresponding sulfonic acid.[7]
-
Ammonia: Concentrated ammonia solutions are corrosive and have a pungent, irritating odor. Work in a well-ventilated area and handle with appropriate PPE.
Q3: What analytical techniques are recommended for monitoring the reaction progress?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the conversion of starting materials and the formation of products.[8] For more quantitative analysis and impurity profiling, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation of the intermediate and final product.
II. Troubleshooting Guide: From Lab Bench to Pilot Plant
This section provides in-depth troubleshooting for specific issues that may arise during the synthesis and scale-up of this compound.
Part A: Synthesis of 3-Methoxybenzenesulfonyl Chloride
Issue 1: Low Yield of 3-Methoxybenzenesulfonyl Chloride
-
Question: My reaction is showing a low yield of the desired sulfonyl chloride, with significant amounts of unreacted anisole and the formation of a dark, viscous byproduct. What is the likely cause and solution?
-
Answer: Low yields in this step are often traced back to several key factors:
-
Insufficient Sulfonating Agent: Anisole is an activated aromatic ring, and if the molar ratio of the sulfonating agent (e.g., chlorosulfonic acid) to anisole is too low, the reaction will be incomplete.
-
Solution: Ensure at least a stoichiometric amount of the sulfonating agent is used. A slight excess can help drive the reaction to completion, but be mindful that a large excess can lead to di-substitution and other side products.
-
-
Suboptimal Reaction Temperature: The sulfonation of anisole is highly exothermic.[9] If the temperature is not adequately controlled, side reactions, such as sulfone formation and polymerization, can occur, leading to the observed dark, viscous byproduct.[1]
-
Solution: Maintain a low reaction temperature, typically between 0-10 °C, during the addition of the sulfonating agent.[8] Utilize an efficient cooling bath (ice-salt or a chiller) and monitor the internal temperature closely. The addition of the sulfonating agent should be slow and controlled.
-
-
Moisture Contamination: Chlorosulfonic acid and the resulting sulfonyl chloride are highly sensitive to moisture.[7] Water will decompose the sulfonating agent and the product, reducing the overall yield.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
Issue 2: Formation of Isomeric Impurities
-
Question: My product contains a significant amount of the 4-methoxy and 2-methoxy isomers. How can I improve the regioselectivity of the reaction?
-
Answer: The methoxy group is an ortho-, para-director. While the 3- (meta) isomer is not the electronically favored product, its formation can be influenced by steric hindrance and reaction conditions. However, in the case of anisole, the primary products of electrophilic aromatic substitution are the ortho and para isomers. The synthesis of the 3-methoxy isomer typically starts from 3-methoxyaniline. If you are indeed starting from anisole and obtaining the 3-isomer, this would be an unusual outcome. Assuming the intended starting material is 3-methoxyaniline for a Sandmeyer-type reaction to produce the sulfonyl chloride, isomer formation would not be an issue. If starting from anisole, obtaining the 3-isomer is not a standard, direct sulfonation outcome.
-
For a standard sulfonation of anisole, to favor the para-isomer (4-methoxybenzenesulfonyl chloride):
-
Lower Reaction Temperatures: Running the reaction at lower temperatures can sometimes enhance selectivity for the para-isomer due to steric hindrance at the ortho positions.
-
Choice of Sulfonating Agent: The bulkiness of the sulfonating agent can influence the ortho/para ratio.
-
-
Experimental Protocol: Synthesis of 3-Methoxybenzenesulfonyl Chloride via Sandmeyer Reaction
This protocol is based on the synthesis from 3-methoxyaniline, which selectively yields the desired 3-isomer.[3]
-
Diazotization:
-
In a flask, dissolve 3-methoxyaniline in an aqueous solution of hydrochloric acid.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
-
Sulfonylation:
-
In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid, saturated at a low temperature.[8]
-
Add copper(II) chloride as a catalyst.[8]
-
Slowly add the cold diazonium salt solution to the sulfur dioxide solution, keeping the temperature between 20-25 °C.[8] Gas evolution (nitrogen) will be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat gently to 50 °C for 15-30 minutes to ensure completion.[8]
-
-
Work-up and Purification:
-
Pour the reaction mixture into ice water to quench the reaction and precipitate the crude product.
-
Extract the oily product with a suitable organic solvent, such as diethyl ether or dichloromethane.[8]
-
Wash the organic layer sequentially with dilute sodium hydroxide, dilute hydrochloric acid, and brine.[8]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[8]
-
Part B: Ammonolysis of 3-Methoxybenzenesulfonyl Chloride
Issue 3: Incomplete Conversion to this compound
-
Question: The ammonolysis reaction is sluggish, and I'm isolating a mixture of the desired sulfonamide and the starting sulfonyl chloride. How can I drive the reaction to completion?
-
Answer: Incomplete ammonolysis can be due to several factors:
-
Insufficient Ammonia: A stoichiometric excess of ammonia is required to react with the sulfonyl chloride and to neutralize the hydrochloric acid byproduct.
-
Solution: Use a concentrated solution of ammonium hydroxide or bubble anhydrous ammonia gas through the reaction mixture.[2] A significant molar excess (e.g., 5-10 equivalents) is often necessary.
-
-
Low Reaction Temperature: While the reaction is generally facile, very low temperatures can slow the reaction rate.
-
Solution: The reaction can be run at room temperature or with gentle heating (e.g., 40-50 °C) to increase the rate of conversion.[2]
-
-
Poor Mixing in a Biphasic System: If using an organic solvent for the sulfonyl chloride and an aqueous solution of ammonia, poor mixing can limit the reaction rate.
-
Solution: Ensure vigorous stirring to maximize the interfacial area between the two phases. Alternatively, using a solvent in which both the sulfonyl chloride and ammonia have some solubility can be beneficial.
-
-
Issue 4: Product Purification Challenges
-
Question: The final product is difficult to purify and contains residual starting materials and byproducts. What are the best purification strategies?
-
Answer: Purification is a critical step for obtaining high-purity this compound.
-
Crystallization: This is often the most effective and scalable purification method.[10]
-
Solvent Selection: Choose a solvent system in which the sulfonamide has high solubility at elevated temperatures and low solubility at room temperature or below.[11] Common solvents for recrystallization include ethanol, isopropanol, or mixtures of water with these alcohols.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, a small amount of activated charcoal can be added and then filtered hot. Allow the solution to cool slowly to promote the formation of large, pure crystals.[10] Isolate the crystals by filtration and wash with a small amount of cold solvent.
-
-
Liquid-Liquid Extraction: An initial work-up using extraction can remove many impurities.
-
Procedure: Dissolve the crude reaction mixture in an organic solvent and wash with water to remove excess ammonia and ammonium salts. A wash with a dilute acid can remove any unreacted amines, and a wash with a dilute base can remove any sulfonic acid byproduct.
-
-
Chromatography: For very high purity requirements or for removing closely related impurities, column chromatography can be employed, although it is less ideal for large-scale production.[12]
-
III. Scale-Up Considerations and Data
Scaling up the production of this compound introduces challenges that are not always apparent at the lab scale.
| Parameter | Lab Scale (1-10 g) | Pilot/Industrial Scale (>1 kg) | Key Challenges & Solutions |
| Heat Transfer | Surface area to volume ratio is high; efficient cooling with an ice bath. | Surface area to volume ratio is low; significant exotherms can lead to runaway reactions.[9] | Solution: Use jacketed reactors with efficient cooling systems. Control the rate of reagent addition to manage heat generation.[5] |
| Mixing | Magnetic or overhead stirring is usually sufficient. | Inefficient mixing can lead to localized "hot spots" and concentration gradients, resulting in side reactions. | Solution: Employ reactors with baffles and appropriately designed impellers (e.g., turbine or anchor) to ensure thorough mixing. |
| Reagent Addition | Addition via dropping funnel is common. | Slow, controlled addition is critical for safety and selectivity. | Solution: Use metering pumps for precise and controlled addition of reagents. |
| Work-up & Isolation | Separatory funnels, filtration on Büchner funnels. | Requires larger equipment and more robust procedures. | Solution: Use larger extraction vessels, centrifuges for solid-liquid separation, and filter presses or Nutsche filters. |
| Safety | Performed in a fume hood. | Requires a comprehensive process safety management (PSM) program. | Solution: Conduct a Hazard and Operability (HAZOP) study. Implement engineering controls, such as pressure relief systems and emergency shutdown procedures.[13] |
IV. Visualizing the Workflow
Diagram 1: Synthetic Pathway of this compound
Caption: Decision tree for troubleshooting low reaction yields.
V. References
-
Ask.com. (2025, May 20). Benefits and Limitations of Different Sulphonation Methods.
-
Chemithon. Sulfonation and Sulfation Processes.
-
Journal of Pharmaceutical Sciences. Drug substances presented as sulfonic acid salts: overview of utility, safety and regulation.
-
ChemicalBook. (2025, September 25). 3-METHOXYBENZENESULFONYL CHLORIDE | 10130-74-2.
-
Google Patents. US4874894A - Process for the production of benzenesulfonamides.
-
Benchchem. (2025, December). Application Notes and Protocols for the Scale-Up Synthesis of 3-Methoxyphenol.
-
Amination of the p-acetaminobenzene sulfonyl chloride.
-
Organic Syntheses Procedure. 4-Cyano-2-methoxybenzenesulfonyl Chloride.
-
ChemScene. 10130-74-2 | 3-Methoxybenzensulfonyl chloride.
-
PubChem. 3-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 2737504.
-
Cosmetic Ingredient Review. (1996, March 11). Re-Review of Sodium α-Olefin Sulfonates as Used in Cosmetics.
-
Google Patents. CH239152A - Process for the production of a new benzene sulfonamide derivative.
-
NACE International Annual Conference. (1989, April 17). Review of Sulfonates as Corrosion Inhibitors.
-
PMC - NIH. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
-
Sigma-Aldrich. Sample Purification.
-
APExBIO. Benzenesulfonamide - Carbonic Anhydrase Inhibitor.
-
Journal of New Developments in Chemistry - Open Access Pub. Purification Techniques.
-
The Chemistry of 4-Methoxybenzenesulfonamide: Properties and Synthesis Applications.
-
Reaction Chemistry & Engineering (RSC Publishing). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism.
-
Techniques for Effective Substance Isolation and Purification in Separation Processes.
-
Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
-
Oakwood Chemical. 3-Methoxybenzenesulfonyl chloride.
-
Benchchem. (2025, December). Preventing decomposition of sulfonyl chloride during reaction.
-
Google Patents. EP2366687A2 - Benzenesulfonamide derivatives and pharmaceutical composition thereof.
-
MDPI. (2024, November 21). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor.
-
RSC Publishing. (2021, August 1). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition.
-
NIH. (2022, July 19). Scaled up and telescoped synthesis of propofol under continuous-flow conditions.
-
PMC - NIH. (2011, June 7). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors.
-
PMC - NIH. Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame.
-
International Journal of Drug Development & Research. Laboratory Techniques of Purification and Isolation.
-
ResearchGate. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges.
-
Benchchem. Hydroxydiphenylamine synthesis from lab to industrial scale.
Sources
- 1. US4874894A - Process for the production of benzenesulfonamides - Google Patents [patents.google.com]
- 2. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 3. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ask.com [ask.com]
- 5. chemithon.com [chemithon.com]
- 6. 3-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 2737504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 3-METHOXYBENZENESULFONYL CHLORIDE | 10130-74-2 [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. openaccesspub.org [openaccesspub.org]
- 11. ijddr.in [ijddr.in]
- 12. Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Solvent Systems for 3-Methoxybenzenesulfonamide Purification
Welcome to the technical support center for the purification of 3-Methoxybenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing recrystallization protocols. Here, we move beyond simple instructions to explain the underlying principles, enabling you to troubleshoot effectively and adapt methodologies to your specific experimental context.
Troubleshooting Guide
This section addresses specific, common problems encountered during the recrystallization of this compound. Each issue is presented in a question-and-answer format, providing a diagnosis of the potential causes and a clear, actionable solution.
Question: My purified this compound yield is consistently low. What's going wrong?
Answer:
Low recovery is one of the most frequent challenges in recrystallization.[1] The primary goal is to maximize the recovery of pure crystals while leaving impurities behind in the solvent, known as the mother liquor. Several factors can lead to a significant loss of your product.
Potential Causes & Solutions:
-
Excessive Solvent Usage: This is the most common culprit.[1][2][3] If too much solvent is used to dissolve the crude solid, the solution will not become sufficiently saturated upon cooling, and a large portion of your compound will remain dissolved in the mother liquor.[2]
-
Solution: After filtering the crystals, try boiling off a portion of the solvent from the mother liquor (e.g., reduce the volume by 30-50%) and attempting a second cooling and crystallization cycle. This is often referred to as recovering a "second crop" of crystals.[3] For future experiments, use the minimum amount of boiling solvent required to fully dissolve the crude product.[2][4]
-
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold. If the solubility of this compound is still moderately high in your chosen solvent at low temperatures, you will lose a significant amount of product in the filtrate.[1]
-
Solution: Re-evaluate your solvent choice by performing small-scale solubility tests. (See Protocol 1). Consider a mixed-solvent system where the compound is highly soluble in one solvent (the "solvent") and poorly soluble in another (the "anti-solvent").[5][6] Ethanol-water or isopropanol-water mixtures are often effective for sulfonamides.[1][7]
-
-
Premature Crystallization During Hot Filtration: If you are performing a hot filtration step to remove insoluble impurities (like dust or by-products), the product can crystallize on the filter paper or in the funnel stem as the solution cools.[1]
-
Solution: Ensure all glassware for the filtration (funnel, receiving flask) is pre-heated in an oven or by rinsing with hot solvent.[1] Perform the filtration step as quickly as possible to minimize cooling. It can also be beneficial to add a small excess of hot solvent (~5-10%) before filtration to keep the compound in solution.[7]
-
-
Excessive Washing: Washing the collected crystals with too much cold solvent, or with a solvent that is not sufficiently chilled, can redissolve and wash away a portion of your purified product.[2]
-
Solution: Wash the filter cake with a minimal amount of ice-cold solvent. The goal is to displace the impurity-laden mother liquor, not to re-dissolve the crystals.
-
Question: The solution cooled, but no crystals have formed. What should I do?
Answer:
The failure of crystals to form from a cooled solution is typically due to one of two reasons: the solution is not saturated, or it has become supersaturated.[1]
Potential Causes & Solutions:
-
Too Much Solvent Was Used: As with low yield, if the solution is not saturated, no crystals will form.
-
Supersaturation: The solution may contain more dissolved solute than it can theoretically hold at that temperature, but the crystallization process has not been initiated.[1][2] This requires a nucleation event to begin.
-
Solution 1 (Induce Crystallization): Try scratching the inside of the flask just below the surface of the liquid with a clean glass rod.[1][2] The microscopic scratches on the glass provide a rough surface that can serve as a nucleation site for crystal growth.
-
Solution 2 (Seeding): If you have a small crystal of pure this compound from a previous batch, add it to the supersaturated solution.[1][2] This "seed" crystal provides a template for other molecules to crystallize upon.
-
Solution 3 (Further Cooling): If cooling to room temperature is insufficient, try cooling the flask in an ice-water bath to further decrease the solubility of your compound.[1]
-
Question: My product has separated as an oil, not as crystals. How can I fix this?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline lattice.[1] This is often because the solution temperature is above the melting point of the solute (especially when impure, as impurities depress the melting point), or the concentration of impurities is very high.[1][8] Oiled-out products are typically impure.[1]
Potential Causes & Solutions:
-
Solution is Too Concentrated or Cooled Too Quickly: Rapid cooling of a highly concentrated solution can cause the solute to crash out as an oil before it has time to form an ordered crystal lattice.
-
Solution: Re-heat the solution until the oil completely redissolves. Add a small amount of additional hot solvent (10-20% more) to lower the saturation point slightly.[1][8] Allow the solution to cool much more slowly. You can insulate the flask with a cloth or place it in a warm water bath that is allowed to cool gradually to room temperature.[1]
-
-
Inappropriate Solvent Choice: The chosen solvent may be too nonpolar for the compound.
Troubleshooting Workflow for Purification Issues
The following diagram outlines a logical workflow for addressing common recrystallization problems.
Caption: A flowchart for troubleshooting common recrystallization issues.
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a solvent for recrystallizing this compound?
An ideal recrystallization solvent should:
-
Not react with this compound.
-
Dissolve the compound completely when the solvent is hot (usually at its boiling point).
-
Dissolve the compound very poorly or not at all when the solvent is cold (room temperature or in an ice bath).
-
Dissolve impurities well at all temperatures or not at all, so they can be removed by filtration.
-
Have a boiling point below the melting point of the compound to prevent oiling out.[1]
-
Be volatile enough to be easily removed from the purified crystals after filtration.
Q2: How do I choose a good starting solvent for my purification?
The principle of "like dissolves like" is a useful starting point. This compound has a polar sulfonamide group (-SO₂NH₂) and a methoxy group (-OCH₃), but also a nonpolar benzene ring. This suggests that solvents of intermediate polarity might work well. Alcohols like ethanol and isopropanol are often good choices for sulfonamides.[1][9] A general rule of thumb is that solvents containing functional groups similar to the compound are often good solubilizers.[10]
Refer to the table below for a list of common solvents and their properties to guide your selection. The best approach is to perform small-scale solubility tests as described in Protocol 1 .
Solvent Selection Guide for Aromatic Sulfonamides
| Solvent | Boiling Point (°C) | Polarity | Suitability Notes for this compound |
| Water | 100 | High | Poor solubility for the core structure, but can be an excellent anti-solvent in a mixed system with an alcohol.[7][10] |
| Ethanol | 78 | High | Often a good choice. Dissolves many sulfonamides when hot.[11] |
| Isopropanol | 82 | Medium-High | A very effective solvent for sulfonamides, often providing high recovery.[9] Aqueous mixtures (e.g., 70% isopropanol) are particularly useful.[1][9] |
| Acetone | 56 | Medium-High | Can be a good solvent, but its low boiling point may limit the solubility difference between hot and cold conditions.[10] |
| Ethyl Acetate | 77 | Medium | A moderately polar aprotic solvent that can be effective.[12] |
| Toluene | 111 | Low | Generally too nonpolar to be a good single solvent, but may be useful in a mixed system or for removing nonpolar impurities. |
| Hexane | 69 | Very Low | A poor solvent for polar sulfonamides. Primarily used as an anti-solvent in mixed-solvent systems.[6] |
Q3: When and how should I use a mixed-solvent system?
A mixed-solvent system is ideal when no single solvent meets all the criteria for a good recrystallization.[7] This technique, often called solvent/anti-solvent crystallization, is very common.[5][6]
You use two miscible solvents:
-
A "good" solvent in which this compound is readily soluble, even at room temperature.
-
A "bad" or "anti-solvent" in which the compound is poorly soluble.[7]
The procedure involves dissolving the crude compound in a minimum amount of the hot "good" solvent. Then, the "bad" solvent is added dropwise to the hot solution until it becomes slightly cloudy (turbid).[5] This turbidity indicates the point of saturation. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly, which should result in crystal formation.[5] See Protocol 3 for a detailed methodology.
Experimental Protocols
Protocol 1: Screening for a Suitable Single Solvent
This protocol allows for rapid screening of potential solvents using a small amount of crude material.
-
Place a small amount (approx. 20-30 mg) of crude this compound into several different test tubes.
-
To each tube, add a different potential solvent (e.g., water, ethanol, isopropanol, ethyl acetate) dropwise at room temperature, swirling after each drop.
-
Observation 1 (Room Temp): If the solid dissolves readily in a small amount of solvent at room temperature, that solvent is unsuitable as a single recrystallization solvent (it is too good a solvent).
-
If the solid does not dissolve at room temperature, place the test tube in a hot water bath and heat it gently, continuing to add the solvent dropwise until the solid just dissolves.
-
Observation 2 (Hot): Note the approximate amount of hot solvent required. A large volume suggests poor solubility even when hot.
-
Remove the tube from the heat and allow it to cool to room temperature, then place it in an ice bath.
-
Observation 3 (Cold): The ideal solvent is one in which the compound was soluble when hot but forms an abundance of crystals upon cooling.
Protocol 2: Standard Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Heat the mixture to a gentle boil on a hot plate with stirring. Continue adding small portions of the hot solvent until the compound just dissolves completely.[4]
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[1]
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using pre-heated glassware into a clean, pre-warmed flask to prevent premature crystallization.[1][13]
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[4]
-
Maximizing Yield: Once the flask has reached room temperature, you may place it in an ice-water bath for 15-30 minutes to maximize crystal formation.[4][13]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove residual mother liquor.[4] Allow the crystals to air dry on the filter or in a desiccator.
Protocol 3: Mixed-Solvent (Solvent/Anti-Solvent) Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the "good" solvent (e.g., ethanol) at its boiling point.
-
Addition of Anti-Solvent: While keeping the solution hot, slowly add the "bad" anti-solvent (e.g., water) dropwise with constant swirling.[13]
-
Induce Saturation: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates that the solution is now saturated.[5]
-
Clarification: Add a few drops of the hot "good" solvent, just enough to make the solution clear again. The solution is now perfectly saturated at that temperature.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath, as described in Protocol 2.
-
Isolation: Collect, wash (using a cold mixture of the two solvents in the final ratio), and dry the crystals as previously described.
References
- Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.
- Mixed-solvent recrystallisation. Chemistry Teaching Labs - University of York.
- Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry : University of Rochester.
- Recrystalliz
- recrystallization-2.doc.pdf. Southern Oregon University.
- Recrystalliz
- Sulfonamide purification process.
- Technical Support Center: Crystallinity of Sulfonamide Compounds. Benchchem.
- common issues in sulfonamide synthesis and solutions. Benchchem.
- Recrystalliz
- Recrystalliz
- 3.6F: Troubleshooting. Chemistry LibreTexts.
- An In-depth Technical Guide on the Solubility of 3,4-Dimethoxybenzenesulfonyl Chloride in Common Organic Solvents. Benchchem.
- Problems with Recrystallisations. Chemistry Teaching Labs - University of York.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. scribd.com [scribd.com]
- 12. echemi.com [echemi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting inconsistent results in 3-Methoxybenzenesulfonamide experiments
Technical Support Center: 3-Methoxybenzenesulfonamide Experiments
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis, purification, and analysis of this compound. Our goal is to provide you with the causal explanations and validated protocols necessary to achieve consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound and its precursors?
A: this compound itself is a relatively stable solid under normal laboratory conditions.[1] However, its common precursor, 3-methoxybenzenesulfonyl chloride, is highly sensitive to moisture.[2]
-
This compound: Store in a tightly closed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[1]
-
3-Methoxybenzenesulfonyl Chloride: This reagent is moisture-sensitive and will hydrolyze to the corresponding sulfonic acid, rendering it unreactive for sulfonamide bond formation.[3] It must be stored under an inert atmosphere (e.g., argon or nitrogen) in a desiccator. Using a fresh bottle or a properly stored reagent is critical for reproducible yields.[2]
Q2: What are the primary safety considerations when working with these compounds?
A: Standard personal protective equipment (PPE), including safety goggles, a lab coat, and impervious gloves, is mandatory.[1]
-
Sulfonyl Chlorides: These are corrosive and lachrymatory. All manipulations should be performed within a chemical fume hood.[1]
-
Solvents & Reagents: Reactions often involve organic bases like pyridine or triethylamine, which are flammable and toxic, and chlorinated solvents like dichloromethane (DCM), which is a suspected carcinogen. Ensure adequate ventilation and avoid ignition sources.[2]
-
Work-up: The reaction work-up often involves quenching with aqueous acid and base, which can be exothermic. Perform additions slowly and with cooling.[4]
Q3: Can I use an aqueous base like sodium hydroxide for the synthesis?
A: While possible under specific conditions (e.g., Schotten-Baumann conditions), using an aqueous base significantly increases the risk of hydrolyzing the sulfonyl chloride starting material.[2] For most lab-scale syntheses, a non-nucleophilic organic base like triethylamine or pyridine in an anhydrous organic solvent is strongly preferred to minimize this competing side reaction and ensure higher yields.[2]
Troubleshooting Guide: Inconsistent Experimental Results
Issue 1: Low or Highly Variable Reaction Yields
Q: My synthesis of this compound is resulting in poor and irreproducible yields. What are the most likely causes?
A: Low yields in sulfonamide synthesis are a frequent issue, typically stemming from reagent quality or reaction conditions.[3] The primary culprits are hydrolysis of the sulfonyl chloride and suboptimal reaction parameters.
Causality Explained: The formation of a sulfonamide is a nucleophilic acyl substitution where an amine attacks the electrophilic sulfur atom of the sulfonyl chloride. The efficiency of this reaction is critically dependent on maintaining the electrophilicity of the sulfonyl chloride and the nucleophilicity of the amine.
Troubleshooting Protocol:
-
Verify Reagent Quality:
-
Sulfonyl Chloride: As the most common point of failure, ensure your 3-methoxybenzenesulfonyl chloride is fresh and has been properly stored to prevent hydrolysis to the unreactive sulfonic acid.[2]
-
Amine Source (e.g., Ammonia, Ammonium Hydroxide): Ensure the concentration is accurate.
-
Solvent: Use anhydrous grade solvents to prevent moisture-induced degradation of the sulfonyl chloride.[3]
-
Base: Use a dry, non-nucleophilic base like triethylamine or pyridine.
-
-
Ensure Strictly Anhydrous Conditions:
-
All glassware must be oven- or flame-dried immediately before use.
-
Assemble the reaction apparatus under a positive pressure of an inert gas (e.g., nitrogen or argon).[2]
-
-
Optimize Reaction Conditions:
-
Temperature: The reaction is typically initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature.[2] Running the reaction at too high a temperature can promote side reactions.
-
Stoichiometry: A slight excess of the amine component is sometimes used to ensure the complete consumption of the valuable sulfonyl chloride.[2]
-
Order of Addition: Slowly add the sulfonyl chloride to the solution of the amine and base. This prevents localized high concentrations of the sulfonyl chloride, which can lead to side reactions.[5]
-
Troubleshooting Flowchart for Low Yields
This diagram outlines a systematic approach to diagnosing the root cause of low reaction yields.
Sources
avoiding common pitfalls in 3-Methoxybenzenesulfonamide handling
Welcome to the technical support guide for 3-Methoxybenzenesulfonamide. As a Senior Application Scientist, my goal is to provide you with a comprehensive resource built on technical expertise and practical, field-proven insights. This guide is designed to help you navigate the common challenges and pitfalls encountered during the handling and use of this compound in your research, ensuring the integrity and success of your experiments.
Part 1: Safety, Storage, and Handling Fundamentals
This section addresses the most critical aspects of safely managing this compound in a laboratory setting. Proper handling is the foundation of reproducible and reliable experimental outcomes.
Q1: What are the primary hazards associated with this compound and what personal protective equipment (PPE) is required?
A1: this compound is classified as an irritant and may be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] It can cause serious eye irritation, skin irritation, and respiratory irritation.[1][2][3][4] The toxicological properties have not been exhaustively investigated, warranting a cautious approach.[1]
To mitigate these risks, a comprehensive safety protocol is essential. All handling should occur within a designated chemical fume hood to avoid inhalation of dust or vapors.[1][5] The following PPE is mandatory:
| Hazard Class | GHS Pictogram | Required Personal Protective Equipment (PPE) |
| Harmful/Irritant | GHS07 | Eye Protection: Chemical safety goggles or a face shield.[6] An eyewash station must be readily accessible.[1] |
| Hand Protection: Impervious gloves (e.g., nitrile).[1] | ||
| Body Protection: A standard lab coat. For spill response, disposable coveralls may be necessary.[1] | ||
| Respiratory Protection: Required when dusts are generated. Use a NIOSH (US) or EN 143 (EU) approved respirator. |
This data is synthesized from multiple safety data sheets. Always refer to the specific SDS provided by your supplier for the most accurate information.[1][2]
Q2: What are the optimal storage conditions for this compound to ensure its long-term stability?
A2: The long-term stability of this compound is contingent on proper storage. The compound is chemically stable under standard ambient conditions (room temperature). However, to prevent degradation, specific precautions must be taken.
| Parameter | Condition | Rationale |
| Temperature | Room Temperature | The compound is stable at ambient temperatures.[2] |
| Atmosphere | Sealed in Dry / Inert Atmosphere | The compound may be sensitive to moisture. Storing in a tightly closed container in a dry place is critical.[1][2] |
| Light | Keep in a dark place | While specific photosensitivity data is limited for this exact compound, related sulfonamides can be sensitive to light.[7] Storing in the dark is a prudent measure to prevent potential photodegradation.[2] |
| Container | Tightly closed original container | Prevents contamination and exposure to moisture and air.[1][5] |
Incompatible materials to avoid during storage include strong oxidizing agents and strong acids.[8]
Part 2: Experimental Workflow and Best Practices
Navigating experimental procedures with precision is key. This section provides guidance on solution preparation and reaction monitoring to avoid common errors.
Q3: I'm having trouble dissolving this compound for my experiment. What solvents are recommended and is there a standard protocol for preparing a stock solution?
A3: While detailed solubility data in various organic solvents is not extensively published, this compound is a solid organic compound.[2] For many sulfonamides, polar organic solvents are a good starting point. The choice of solvent is highly dependent on the subsequent experimental conditions (e.g., reaction type, cell culture medium).
Recommended Solvents to Test:
-
Dimethyl Sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Methanol or Ethanol
-
Acetonitrile
It is crucial to experimentally verify solubility and stability in your chosen solvent system before proceeding with large-scale experiments.
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines a self-validating method for preparing a stock solution.
-
Preparation: Tare a sterile, amber glass vial on an analytical balance.
-
Weighing: Carefully weigh the desired amount of this compound directly into the vial inside a chemical fume hood. Record the exact mass.
-
Solvent Addition: Add a portion of the desired solvent to the vial. Vortex or sonicate gently to aid dissolution.
-
Causality Note: Sonication increases kinetic energy, facilitating the breakdown of the solid lattice and solvation. However, use caution as excessive heat can degrade the compound.[7]
-
-
Final Volume: Once fully dissolved, add the remaining solvent to reach the final desired concentration.
-
Verification & Storage:
-
Clarity Check: Ensure the solution is clear and free of particulates. If not, solubility may be lower than anticipated.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, and preparation date.
-
Storage: Store the solution at the recommended temperature (typically -20°C or -80°C for long-term stability) and protected from light.[7]
-
Q4: My reaction involving this compound is not proceeding as expected. How can I effectively monitor its progress?
A4: Effective reaction monitoring is critical for troubleshooting. The two most common and accessible methods are Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive way to qualitatively assess the presence of starting material and the formation of new products.
-
Technique: Spot the reaction mixture alongside the starting material standard on a TLC plate. Develop the plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).
-
Interpretation: The disappearance of the starting material spot and the appearance of a new spot indicate that a reaction is occurring.
-
-
NMR Spectroscopy: For a more quantitative and structural assessment, crude ¹H NMR is invaluable.
-
Technique: Withdraw a small aliquot from the reaction, quench it appropriately, and remove the solvent. Dissolve the residue in a deuterated solvent (e.g., CDCl₃).
-
Interpretation: Compare the crude NMR spectrum to the spectrum of the starting material. The appearance of new, characteristic peaks for the expected product and the diminishing of reactant peaks can confirm the reaction's progress. Be aware that crude NMRs can sometimes be misleading if paramagnetic species or certain solvents are present.[9]
-
Part 3: Troubleshooting Common Experimental Issues
Even with careful planning, experiments can yield unexpected results. This section provides a logical framework for diagnosing and solving common problems.
Q5: My reaction yield is very low, or I can't find my product after workup. What are the likely causes?
A5: This is a frequent challenge in chemical synthesis. A systematic approach is needed to identify the root cause. The following flowchart provides a troubleshooting decision tree.
Caption: Troubleshooting workflow for low or no product yield.
Key Considerations:
-
Aqueous Solubility: Your product might be more water-soluble than expected. Always save the aqueous layers from extractions until you have confirmed your product's location.[9]
-
pH Sensitivity: Sulfonamides can be susceptible to hydrolysis, particularly under acidic conditions.[7] If your workup involved an acid wash, your compound may have degraded. Test the stability of your starting material or product to the workup conditions on a small scale.[7][9]
-
Reagent Integrity: Ensure all reagents are pure and were handled correctly. For example, some reactions require strictly anhydrous conditions.
Q6: I've isolated my product, but it's impure. What are the best strategies for purification?
A6: The choice of purification method depends on the scale of your reaction and the nature of the impurities.
-
Recrystallization: If your product is a solid and you have a significant amount (>100 mg), recrystallization is an excellent method for achieving high purity. The key is to find a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures.
-
Flash Column Chromatography: This is the most common and versatile purification technique.
-
Principle: Separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase.
-
Procedure:
-
Determine an appropriate solvent system using TLC.
-
Prepare a column with silica gel.
-
Load your crude product onto the column.
-
Elute with the chosen solvent system, collecting fractions.
-
Analyze fractions by TLC to identify those containing the pure product.
-
-
-
Preparative HPLC: For difficult separations or for achieving very high purity on a smaller scale, High-Performance Liquid Chromatography (HPLC) is the method of choice. This is particularly useful in the final stages of drug development.
References
- Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET - N',N'-Diethyl-3-amino-4-methoxybenzenesulfonamide.
- Sigma-Aldrich. (2025, October 7). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2010, November 24). SAFETY DATA SHEET - 3-Methoxypropylamine.
- CymitQuimica. (2023, October 12). SAFETY DATA SHEET.
- Carl ROTH. (2022, September 20). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025, September 17). SAFETY DATA SHEET - Benzaldehyde, 2-hydroxy-3-methoxy-.
- Thermo Fisher Scientific. (2009, May 26). 3-Methoxybenzenesulfonyl chloride - SAFETY DATA SHEET.
- Angene Chemical. (2021, May 1). Safety Data Sheet - 3-Amino-6-methylbenzenesulfonamide.
- University of Rochester. (n.d.). Troubleshooting: My Reaction Failed: FAQ. Retrieved from University of Rochester Department of Chemistry.
- BenchChem. (2025). Stability issues of 4-Amino-3-methoxybenzenesulfonamide in solution.
- Sigma-Aldrich. (n.d.). This compound | 58734-57-9.
Sources
- 1. pfaltzandbauer.com [pfaltzandbauer.com]
- 2. This compound | 58734-57-9 [sigmaaldrich.com]
- 3. carlroth.com [carlroth.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. angenechemical.com [angenechemical.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. Troubleshooting [chem.rochester.edu]
strategies to enhance the stability of 3-Methoxybenzenesulfonamide stock solutions
Welcome to the technical support center for 3-Methoxybenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the preparation, storage, and troubleshooting of this compound stock solutions. Our goal is to equip you with the necessary knowledge to ensure the stability and reliability of your experimental reagents.
Introduction
This compound is a key chemical intermediate used in the synthesis of various pharmaceutical compounds. The integrity of its stock solution is paramount for reproducible and accurate experimental outcomes. This guide provides a comprehensive overview of strategies to enhance the stability of this compound stock solutions, addressing common challenges and offering practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Based on its chemical properties, this compound is a solid that is sparingly soluble in water but shows good solubility in organic solvents. For general laboratory use, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions (e.g., 10-100 mM). Methanol is also a suitable alternative.[1] It is crucial to use anhydrous grade solvents to minimize the risk of hydrolysis.
Q2: What are the primary degradation pathways for this compound in solution?
A2: Like other aromatic sulfonamides, this compound is susceptible to degradation via two primary pathways:
-
Hydrolysis: Cleavage of the sulfonamide (S-N) bond, which can be catalyzed by acidic or basic conditions.[2][3][4]
-
Photodegradation: Degradation upon exposure to light, particularly UV radiation.[5][6][7]
Understanding these pathways is critical for selecting appropriate storage conditions.
Q3: How should I store my this compound stock solution to ensure its stability?
A3: To maximize stability, stock solutions should be stored under the following conditions:
-
Temperature: Store at -20°C or -80°C for long-term storage.
-
Light: Protect from light by using amber or opaque vials.
-
Aliquoting: Prepare small-volume aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Q4: I observed precipitation in my stock solution after storing it in the freezer. What should I do?
A4: Precipitation upon freezing can occur, especially with highly concentrated solutions. Before use, allow the aliquot to thaw completely at room temperature. Ensure the solution is homogeneous by gentle vortexing. If the precipitate does not redissolve, gentle warming (e.g., in a 37°C water bath for a short period) may be effective. However, prolonged heating should be avoided. If the precipitate persists, it may indicate solubility issues or degradation, and it is advisable to prepare a fresh stock solution.
Q5: Can I store my diluted working solutions?
A5: It is generally not recommended to store diluted working solutions for extended periods, especially those prepared in aqueous buffers. These solutions are more prone to hydrolysis.[8][9] Prepare fresh working solutions from your concentrated stock immediately before each experiment to ensure consistency and accuracy.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter with your this compound stock solutions.
Guide 1: Investigating Loss of Compound Activity or Inconsistent Results
If you observe a decrease in the expected biological or chemical activity of your compound, or if you are getting inconsistent results between experiments, your stock solution may have degraded.
Step-by-Step Troubleshooting Protocol:
-
Prepare a Fresh Stock Solution: The first and most straightforward step is to prepare a new stock solution from a fresh batch of solid this compound.[10][11][12] Compare the performance of the new stock with the old one in a controlled experiment.
-
Analytical Verification (If available): If you have access to analytical instrumentation, you can assess the purity and concentration of your stock solution. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for this purpose.[13]
-
Sample Preparation: Dilute a small aliquot of your stock solution to a suitable concentration (e.g., 10-100 µM) with the mobile phase.
-
HPLC Analysis: Analyze the sample using a stability-indicating HPLC method. A pure, undegraded sample should show a single major peak corresponding to this compound. The presence of additional peaks may indicate degradation products.
-
-
Forced Degradation Study (Stress Testing): To understand the stability of your compound under your specific experimental conditions, you can perform a forced degradation study. This involves intentionally exposing your stock solution to harsh conditions to accelerate degradation.
-
Acid/Base Hydrolysis: Treat aliquots of your stock solution with a mild acid (e.g., 0.1 N HCl) and a mild base (e.g., 0.1 N NaOH) and incubate at room temperature or slightly elevated temperature (e.g., 40-60°C) for several hours.
-
Oxidative Degradation: Treat an aliquot with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Photodegradation: Expose an aliquot to direct UV or fluorescent light for a defined period.
-
Thermal Degradation: Incubate an aliquot at an elevated temperature (e.g., 60-80°C).
-
Analysis: Analyze the stressed samples by HPLC to identify degradation products and determine the primary degradation pathways.
-
Guide 2: Addressing Solubility and Precipitation Issues
Precipitation can lead to inaccurate dosing and inconsistent results. This guide will help you address these issues.
Troubleshooting Protocol for Solubility:
-
Verify Solvent Choice and Quality: Ensure you are using a high-purity, anhydrous solvent appropriate for this compound (e.g., DMSO, Methanol).
-
Optimize Concentration: If you are working at the upper limits of solubility, consider preparing a slightly less concentrated stock solution.
-
Sonication: If the compound is difficult to dissolve, gentle sonication in a water bath can aid in dissolution.
-
pH Adjustment (for aqueous solutions): The solubility of sulfonamides can be pH-dependent. However, be cautious as pH extremes can promote hydrolysis.[9]
Data and Protocols
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DMSO or Methanol | Minimizes hydrolysis and provides good solubility. |
| Concentration | 10-100 mM | Balances solubility with ease of dilution for working solutions. |
| Temperature | -20°C or -80°C | Reduces the rate of chemical degradation. |
| Light Exposure | Store in amber or opaque vials | Prevents photodegradation.[5][6][7] |
| Container | Tightly sealed glass vials | Prevents solvent evaporation and moisture ingress.[8] |
| Freeze-Thaw Cycles | Minimize by aliquoting | Avoids repeated temperature fluctuations that can degrade the compound. |
Experimental Protocol: Stability-Indicating HPLC Method
This protocol provides a general framework for an HPLC method to assess the stability of this compound. Method optimization may be required based on your specific instrumentation.
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% Formic Acid (or TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid (or TFA)
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B
-
20-25 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or an optimal wavelength determined by UV scan)
-
Data Analysis: Integrate the peak areas to determine the relative purity of the sample. A decrease in the main peak area and the appearance of new peaks over time indicate degradation.
Visualizations
Diagram 1: Key Factors Influencing Stock Solution Stability
Caption: Factors influencing the stability of this compound stock solutions.
Diagram 2: Troubleshooting Workflow for Unstable Stock Solutions
Caption: A logical workflow for troubleshooting unstable stock solutions.
References
-
Bacterial degradation pathways of sulfonamide antibiotics. ResearchGate. [Link]
-
Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. RSC Publishing. [Link]
-
Zhang, Q. (2017). Theoretical Studies On The Hydrolysis Mechanism Of Sulphonamides. Globe Thesis. [Link]
-
Gmurek, M., & K-Kopania, M. (2012). Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions. PubMed. [Link]
-
Moore, T. D., & Fasan, A. A. (1979). Stability-indicating sulfa drug analysis using high-performance liquid chromatography. Journal of Pharmaceutical Sciences. [Link]
-
Toyoki, K., & Shigeru, O. (1981). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry. [Link]
-
Rui, G., et al. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. PubMed. [Link]
-
Iley, J., & Moreira, R. (1995). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications (RSC Publishing). [Link]
-
Moreira, R., et al. (1998). Reactivity and Mechanism in the Hydrolysis of β-Sultams. ResearchGate. [Link]
-
Chen, J., et al. (2017). Photodegradation of Sulfonamides by g-C3N4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways. ResearchGate. [Link]
-
Dong, L., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC - NIH. [Link]
-
FasterCapital. Best Practices For Stock Solutions. [Link]
-
Lin, Y-C., et al. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. PubMed. [Link]
-
Semantic Scholar. Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. [Link]
-
Gmurek, M., & K-Kopania, M. (2014). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. Semantic Scholar. [Link]
-
Zhang, Y., et al. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. MDPI. [Link]
-
Horwitz, W. (1978). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists. [Link]
-
Ricken, B., et al. (2013). Degradation of different sulfonamides by resting cells of... ResearchGate. [Link]
-
Al-Obaidy, S. S., & Al-Janabi, M. A. (2014). Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations. NIH. [Link]
-
Rice University. Solutions and dilutions: working with stock solutions. [Link]
-
YouTube. (2021). Lab Skills: Preparing Stock Solutions. [Link]
-
Spectroscopy Online. (2015). How Do You Prepare Reference Standards and Solutions? [Link]
-
PubChem - NIH. N-[(3-methoxyphenyl)methyl]benzenesulfonamide. [Link]
-
PubChem - NIH. 4-Methoxybenzenesulfonamide. [Link]
-
QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. [Link]
-
ResearchGate. "Drug Stability and factors that affect on the drug stability" Review BY. [Link]
-
Alfredsson, G., & Ohlsson, A. (1998). Stability of sulphonamide drugs in meat during storage. PubMed. [Link]
-
Wikipedia. Sulfonamide (medicine). [Link]
Sources
- 1. Benzenesulfonamide = 98 98-10-2 [sigmaaldrich.com]
- 2. Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. globethesis.com [globethesis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. qbdgroup.com [qbdgroup.com]
- 9. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 10. fastercapital.com [fastercapital.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
- 13. Stability-indicating sulfa drug analysis using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Validation of 3-Methoxybenzenesulfonamide in Cell-Based Assays
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of 3-Methoxybenzenesulfonamide. We will objectively compare its performance with two alternative compounds, Acetazolamide and Indisulam, supported by established experimental data and detailed protocols for key cell-based assays.
Introduction
This compound belongs to the sulfonamide class of compounds, a versatile scaffold known for a wide array of biological activities, including anticancer properties.[1][2] A primary mechanism of action for many sulfonamides is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform, Carbonic Anhydrase IX (CA IX).[1][2][3] Under the hypoxic conditions prevalent in solid tumors, CA IX is overexpressed and plays a crucial role in regulating intracellular pH, which in turn promotes cancer cell survival, proliferation, and invasion.[1][3][4] Therefore, selective inhibition of CA IX presents a promising therapeutic strategy.
This guide will focus on validating the anticancer potential of this compound by comparing it with:
-
Acetazolamide: A well-established, first-generation pan-carbonic anhydrase inhibitor. It serves as a positive control for CA inhibition but lacks specificity for tumor-associated isoforms.
-
Indisulam (E7070): A clinical-stage aryl sulfonamide with a distinct anticancer mechanism. It acts as a "molecular glue," inducing the degradation of the RNA-binding protein RBM39, leading to splicing abnormalities and cell cycle arrest.[5][6] This provides a valuable mechanistic contrast to direct enzyme inhibition.
We will detail the experimental workflows for assessing cytotoxicity, cell migration, invasion, and cell cycle progression, utilizing the HT-29 human colorectal cancer cell line, which is known to express high levels of CA IX, particularly under hypoxic conditions.[7][8][9][10]
Experimental Validation Workflow
The validation of this compound's biological activity will follow a logical progression of cell-based assays, as depicted in the workflow below.
Caption: Experimental workflow for validating the biological activity of this compound.
Comparative Performance Data
| Compound | Target Mechanism | HT-29 IC50 (µM) | MCF-7 IC50 (µM) | Notes |
| This compound | Carbonic Anhydrase IX (putative) | ~10 - 30 (estimated) | ~10 - 30 (estimated) | Estimated based on analogs.[2][11][12][13] |
| Acetazolamide | Pan-Carbonic Anhydrase Inhibitor | 53.78 (hypoxia) | >100 | Broad-spectrum inhibitor.[14] |
| Indisulam | RBM39 Degradation | ~0.5 - 1.0 | ~1.0 - 5.0 | Potent, distinct mechanism.[5] |
Experimental Protocols
Cell Viability and Cytotoxicity (MTT Assay)
This assay determines the concentration at which a compound reduces cell viability by 50% (IC50).
Protocol:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound, Acetazolamide, and Indisulam. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Cell Migration (Wound Healing Assay)
This assay assesses the effect of the compounds on the collective migration of a cell monolayer.
Protocol:
-
Cell Seeding: Seed HT-29 cells in a 6-well plate and grow to a confluent monolayer.
-
Wound Creation: Create a scratch in the monolayer with a sterile p200 pipette tip.
-
Compound Treatment: Wash the wells with PBS and add fresh medium containing sub-lethal concentrations of the compounds (e.g., IC25 or IC50).
-
Image Acquisition: Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, 48 hours).
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Cell Invasion (Transwell Assay)
This assay quantifies the ability of cells to invade through a basement membrane matrix.
Protocol:
-
Insert Coating: Coat the upper chamber of a Transwell insert with Matrigel.
-
Cell Seeding: Seed HT-29 cells in the upper chamber in serum-free medium containing the test compounds at sub-lethal concentrations.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for 24-48 hours.
-
Staining and Quantification: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface with crystal violet.
-
Data Analysis: Count the number of stained cells in several fields of view and calculate the percentage of invasion relative to the control.
Cell Cycle Analysis (Flow Cytometry)
This assay determines the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat HT-29 cells with the compounds at their respective IC50 concentrations for 24 or 48 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mechanistic Insights: The Hypoxia-CA IX Signaling Pathway
The primary hypothesized mechanism of action for this compound is the inhibition of CA IX. The following diagram illustrates the role of CA IX in the tumor microenvironment.
Caption: Hypoxia-induced CA IX signaling pathway and the point of inhibition.
Under hypoxic conditions, the transcription factor HIF-1α is stabilized, leading to the upregulation of CA IX expression.[3][4] CA IX, a transmembrane enzyme, catalyzes the hydration of carbon dioxide to protons and bicarbonate ions in the extracellular space. This contributes to an acidic tumor microenvironment, which promotes the activity of proteases involved in invasion, and the transport of bicarbonate into the cell, which maintains a more alkaline intracellular pH, favoring cell survival and proliferation.[3][13][15] this compound, as a putative CA IX inhibitor, is expected to block this catalytic activity, leading to intracellular acidification and subsequent inhibition of cancer cell growth and invasion.
Conclusion
This guide provides a robust framework for the in vitro validation of this compound's biological activity. By comparing its effects on cell viability, migration, invasion, and cell cycle progression with the well-characterized compounds Acetazolamide and Indisulam, researchers can gain valuable insights into its potential as an anticancer agent. The provided protocols and mechanistic overview serve as a foundation for rigorous and reproducible scientific investigation. Further studies should focus on confirming the direct inhibition of CA IX by this compound in enzymatic assays and validating these cell-based findings in in vivo models.
References
-
Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. (2021). MDPI. [Link]
-
Indisulam exerts anticancer effects via modulation of transcription, translation and alternative splicing on human cervical cancer cells. (2022). PMC. [Link]
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). PMC. [Link]
-
Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. (2022). PMC. [Link]
-
Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target. (2004). PubMed. [Link]
-
Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors. (2014). Frontiers in Physiology. [Link]
-
Indisulam: An anticancer sulfonamide in clinical development. (2025). ResearchGate. [Link]
-
Carbonic anhydrase IX, a hypoxia-induced “catalyst” of cell migration. (2012). Oncotarget. [Link]
-
The aryl sulfonamide indisulam inhibits gastric cancer cell migration by promoting the ubiquitination and degradation of the transcription factor ZEB1. (2023). PubMed. [Link]
-
Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. (2021). PMC. [Link]
-
Carbonic anhydrase IX (CAIX) expression in HT29, KM20L2 and HCT116... (n.d.). ResearchGate. [Link]
-
Targeting RBM39 through indisulam induced mis-splicing of mRNA to exert anti-cancer effects in T-cell acute lymphoblastic leukemia. (2024). PMC. [Link]
-
Carbonic anhydrase IX (CAIX) expression in HT29, KM20L2 and HCT116... (n.d.). ResearchGate. [Link]
-
Carbonic anhydrase IX induction defines a heterogeneous cancer cell response to hypoxia and mediates stem cell-like properties and sensitivity to HDAC inhibition. (2015). PMC. [Link]
-
Over-expression of CA-IX in MCF-7 breast cancer cells increases... (n.d.). ResearchGate. [Link]
-
CAIX expression and inhibition in MCF7 in standard and acidic... (n.d.). ResearchGate. [Link]
-
Indisulam Shows an Anti-Cancer Effect on HPV+ and HPV− Head and Neck Cancer. (2024). MDPI. [Link]
-
Molecular Targeting of Carbonic Anhydrase IX in Mice with Hypoxic HT29 Colorectal Tumor Xenografts. (2008). PLOS One. [Link]
-
Is carbonic anhydrase IX a validated target for molecular imaging of cancer and hypoxia? (2015). Quantitative Imaging in Medicine and Surgery. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 15. mdpi.com [mdpi.com]
A Comparative Efficacy Analysis of Cyclooxygenase Inhibitors: Benchmarking a Novel Sulfonamide Moiety
Introduction: The Central Role of Cyclooxygenase in Inflammation and Pain
In the landscape of inflammatory and pain management, the cyclooxygenase (COX) enzymes are paramount therapeutic targets. These enzymes, existing primarily as two isoforms, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[1][2] While COX-1 is constitutively expressed and plays a role in physiological functions such as maintaining the integrity of the gastrointestinal lining and platelet aggregation, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[3][4] This differential expression forms the basis for the development of selective COX-2 inhibitors, which aim to provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.[2]
This guide provides a comprehensive comparison of the efficacy of various COX inhibitors, with a special focus on the benzenesulfonamide scaffold, a key pharmacophore in many selective COX-2 inhibitors.[5][6] It is important to note that a thorough review of the scientific literature reveals a lack of available data on the specific COX inhibitory activity of 3-Methoxybenzenesulfonamide . Therefore, to illustrate the comparative framework and the potential of this chemical class, we will use the well-characterized selective COX-2 inhibitor, NS-398 (N-(2-cyclohexyloxy-4-nitrophenyl)methanesulfonamide) , as a representative sulfonamide-containing compound. This analysis will benchmark its performance against established non-selective and selective COX inhibitors.
The COX Signaling Pathway and Inhibitor Action
The mechanism of action of COX inhibitors is centered on blocking the active site of the COX enzymes, thereby preventing the synthesis of prostaglandins. The following diagram illustrates this pathway and the points of inhibition.
Caption: The arachidonic acid cascade and points of intervention for non-selective and selective COX inhibitors.
Quantitative Comparison of Inhibitor Potency and Selectivity
The efficacy of a COX inhibitor is primarily determined by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The selectivity for COX-2 over COX-1 is expressed as a selectivity index (SI), calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI value signifies greater selectivity for COX-2.
| Compound | Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| NS-398 | Selective COX-2 | 75 | 1.77 | 42.4 |
| Celecoxib | Selective COX-2 | 2.8 - 6.6 | 0.04 - 0.8 | 7.6 - 8.3 |
| Rofecoxib | Selective COX-2 | >100 | 0.018 - 1.3 | >77 |
| Valdecoxib | Selective COX-2 | 21.9 - >100 | 0.005 - 0.24 | 30 - >2000 |
| Ibuprofen | Non-Selective | 2.9 - 13 | 1.1 - 370 | 0.03 - 2.6 |
| Naproxen | Non-Selective | 0.34 | 0.18 | 1.9 |
Note: IC50 values can vary depending on the specific assay conditions (e.g., purified enzyme vs. whole blood assays). The data presented here is a compilation from multiple sources for comparative purposes.[5][6][7][8][9][10][11][12][13][14][15]
Experimental Methodologies for Efficacy Determination
The determination of COX-1 and COX-2 inhibition is crucial for characterizing novel compounds. The following are standard in vitro and ex vivo protocols employed in this evaluation.
In Vitro Purified Enzyme Inhibition Assay
This assay provides a direct measure of the inhibitor's effect on isolated COX-1 and COX-2 enzymes.
Objective: To determine the IC50 values of a test compound against purified COX-1 and COX-2.
Step-by-Step Protocol:
-
Enzyme Preparation: Recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Reaction Mixture Preparation: In a multi-well plate, prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor.
-
Inhibitor Incubation: Add various concentrations of the test compound (dissolved in a suitable solvent like DMSO) to the wells containing the respective enzymes (COX-1 or COX-2). Incubate for a predetermined period (e.g., 10-15 minutes) at 37°C to allow for inhibitor-enzyme binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding a substrate, typically arachidonic acid.
-
Reaction Termination: After a specific incubation time, terminate the reaction by adding a stopping solution (e.g., a strong acid).
-
Prostaglandin Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Plot the percentage of inhibition of PGE2 production against the logarithm of the inhibitor concentration. The IC50 value is calculated from the resulting dose-response curve.
Human Whole Blood Assay (Ex Vivo)
This assay offers a more physiologically relevant assessment as it accounts for factors like plasma protein binding.
Objective: To determine the IC50 values for COX-1 and COX-2 inhibition in a whole blood matrix.
Step-by-Step Protocol:
-
Blood Collection: Draw fresh venous blood from healthy volunteers who have not taken any NSAIDs for at least two weeks.
-
Inhibitor Incubation: Aliquots of the blood are incubated with various concentrations of the test compound or a vehicle control.
-
COX-1 Activity Measurement (Thromboxane B2 Production):
-
Allow the blood to clot at 37°C for 60 minutes. This triggers platelet activation and subsequent COX-1-mediated synthesis of thromboxane A2 (TXA2), which is rapidly hydrolyzed to the stable thromboxane B2 (TXB2).
-
Centrifuge the samples to separate the serum.
-
Quantify the TXB2 levels in the serum using an ELISA kit. The IC50 for COX-1 is the concentration of the compound that causes a 50% reduction in TXB2 production.
-
-
COX-2 Activity Measurement (LPS-induced PGE2 Production):
-
To measure COX-2 activity, incubate the blood with an inflammatory stimulus, such as lipopolysaccharide (LPS), for 24 hours to induce COX-2 expression.
-
After incubation, centrifuge the samples to collect the plasma.
-
Measure the PGE2 concentration in the plasma using an ELISA kit. The IC50 for COX-2 is the concentration of the compound that causes a 50% reduction in LPS-induced PGE2 production.
-
Sources
- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular design, synthesis and biological evaluation of cyclic imides bearing benzenesulfonamide fragment as potential COX-2 inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy 4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methoxybenzenesulfonamide [smolecule.com]
- 6. US7262203B2 - Pyrimidineamines as angiogenesis modulators - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]
- 13. CN1867551A - Phenyl or pyridyl amide compounds as prostaglandin E2 antagonists - Google Patents [patents.google.com]
- 14. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
- 15. Buy N-benzhydryl-4-chloro-3-methoxybenzenesulfonamide (EVT-2550516) | 496014-51-8 [evitachem.com]
A Senior Application Scientist's Guide to Assessing Cross-Reactivity of 3-Methoxybenzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the benzenesulfonamide scaffold is a cornerstone of medicinal chemistry, giving rise to a multitude of therapeutic agents.[1] The introduction of a 3-methoxy substituent offers a vector for chemists to modulate physicochemical properties and target engagement. However, this structural motif, like many privileged scaffolds, carries an inherent risk of cross-reactivity—the unintended binding to off-target proteins. Such interactions can lead to unforeseen side effects or polypharmacology, making a thorough assessment of a compound's selectivity profile a critical step in preclinical development.[2]
This guide provides an in-depth comparison of methodologies to assess the cross-reactivity of 3-Methoxybenzenesulfonamide derivatives. It is designed to move beyond a simple recitation of protocols, instead offering a strategic framework for experimental design and data interpretation, grounded in the principles of scientific integrity and field-proven insights.
The Rationale for Cross-Reactivity Screening
The sulfonamide group is a versatile functional group present in a wide array of approved drugs, from diuretics and antidiabetic agents to anti-inflammatory and anticancer therapies.[3][4] This very versatility, however, hints at the potential for promiscuous binding. A this compound derivative designed as a highly specific enzyme inhibitor might, for instance, interact with other enzymes, receptors, or ion channels, leading to a complex biological response.[5] Understanding this off-target profile is not merely a safety-checking exercise; it can unveil new therapeutic opportunities and provide a more complete picture of a compound's mechanism of action.
A logical workflow for assessing the cross-reactivity of a novel this compound derivative involves a tiered approach, starting with focused selectivity profiling against related targets and expanding to broad, unbiased screens.
Part 1: Comparative Selectivity Profiling - A Tale of Two Target Families
To illustrate the importance of on-target selectivity and the potential for off-target interactions, we will examine two major classes of enzymes for which benzenesulfonamides are well-known inhibitors: Carbonic Anhydrases and Protein Kinases.
Carbonic Anhydrase Isoform Selectivity
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play crucial roles in physiological processes.[6] Several CA isoforms are validated drug targets, while others are considered off-targets that could lead to side effects. The benzenesulfonamide moiety is a classic zinc-binding group, making CA inhibition a common feature of this chemical class.[1] Therefore, for any this compound derivative, assessing its inhibitory profile against a panel of CA isoforms is a primary step.
Comparative Inhibition Data for Benzenesulfonamide Derivatives against Human CA Isoforms:
| Compound Scaffold | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Selectivity Profile | Reference |
| Benzenesulfonamide (unsubstituted) | 250 | 12 | 25 | 5.7 | Potent inhibitor of hCA II, IX, and XII. Less active against hCA I. | [7] |
| Hydrazonobenzenesulfonamide (Comp. 11) | 100.3 | 2.1 | 6.5 | 0.8 | High potency against hCA II, IX, and XII, with sub-nanomolar activity against hCA XII. Shows selectivity over hCA I. | [6] |
| Dihydropyrimidinone-Benzenesulfonamide (Comp. 15b) | 95 | 21.2 | 14.3 | 72 | Potent, nanomolar inhibition of hCA II and IX. Moderate activity against hCA I and XII. | [7] |
| 3-Amino-4-hydroxy-benzenesulfonamide (Comp. 10) | 3100 | 140 | 660 | 330 | Generally weaker inhibitor, with some preference for hCA II. | [8] |
hCA: human Carbonic Anhydrase. Kᵢ: Inhibition constant.
The data clearly demonstrates that even subtle changes to the benzenesulfonamide core can dramatically alter the isoform selectivity profile. While some derivatives exhibit broad-spectrum CA inhibition, others achieve significant selectivity for tumor-associated isoforms like hCA IX and XII over the ubiquitous cytosolic isoforms hCA I and II.[6][7] This underscores the necessity of profiling against a panel of related enzymes early in the discovery process.
Protein Kinase Selectivity: The Challenge of the Kinome
The human genome contains over 500 protein kinases, many of which share a structurally conserved ATP-binding pocket.[9] This similarity makes achieving kinase selectivity a formidable challenge. A benzenesulfonamide derivative intended to target a specific kinase, such as Tropomyosin receptor kinase A (TrkA), must be evaluated against a broad panel of kinases to identify potential off-target activities that could lead to toxicity or confound biological results.[10][11]
Comparative Kinase Inhibition Profiles:
| Compound | Class | Target Kinase | IC₅₀ (nM) | Selectivity Profile | Reference |
| AL106 (Benzenesulfonamide Analog) | Benzenesulfonamide | TrkA | 58,600 | Narrow (Data limited to TrkA) | [7][10] |
| Staurosporine | Microbial Alkaloid | Broad Spectrum (e.g., PKC, PKA, SRC) | < 10 | Very Broad / Non-selective | [7] |
| Sunitinib | Indolinone | Broad Spectrum (e.g., VEGFRs, PDGFRs, KIT) | 1 - 100 | Broad / Multi-targeted | [7] |
While the available data for the benzenesulfonamide analog AL106 is limited to its target TrkA, its micromolar potency contrasts sharply with the nanomolar, broad-spectrum activity of well-known kinase inhibitors like Staurosporine and Sunitinib.[7][10] This highlights a critical point: the absence of broad screening data does not imply selectivity. A comprehensive assessment requires testing against a large, representative panel of the human kinome.[9] Commercial services now offer screening against hundreds of kinases, providing a detailed map of a compound's interactions.[9][12]
Part 2: Key Experimental Methodologies for Cross-Reactivity Assessment
A robust assessment of cross-reactivity relies on a combination of biochemical and cell-based assays. Each method provides a unique layer of information, and together they create a comprehensive selectivity profile.
In Vitro Kinase Profiling
Broad kinase screening is a cornerstone for evaluating the selectivity of any potential kinase inhibitor.[9] Radiometric assays are often considered the gold standard for their direct measurement of substrate phosphorylation.[7]
Experimental Protocol: In Vitro Radiometric Kinase Inhibition Assay
-
Reaction Setup: Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a generic peptide or protein), and a buffer containing MgCl₂.
-
Compound Addition: Add the this compound derivative at a range of concentrations (typically from 1 nM to 10 µM) to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP. The ATP concentration should ideally be at or near the Kₘ for each kinase to ensure physiologically relevant results.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid) or by spotting the reaction mixture onto a phosphocellulose membrane.
-
Washing: Wash the membranes extensively to remove unincorporated [γ-³³P]ATP.
-
Detection: Quantify the amount of ³³P incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Causality and Self-Validation: The direct measurement of phosphate incorporation provides a robust and unambiguous readout of kinase activity. The inclusion of a positive control (a known inhibitor) and a negative control (vehicle) in each assay plate validates the assay performance. Comparing results across a large panel of kinases allows for the identification of a selectivity index, a quantitative measure of a compound's specificity.[13]
Visualization of Kinase Selectivity Workflow:
Caption: Workflow for in vitro radiometric kinase profiling.
Cellular Thermal Shift Assay (CETSA®)
While in vitro assays are essential for determining direct inhibitory potency, they do not account for cellular factors such as membrane permeability, intracellular metabolism, and target engagement in a native environment. The Cellular Thermal Shift Assay (CETSA®) addresses this by measuring the thermal stabilization of a target protein upon ligand binding in intact cells.
Experimental Protocol: CETSA® for Target Engagement
-
Cell Culture and Treatment: Culture the desired cell line to an appropriate density. Treat the cells with the this compound derivative at various concentrations or a vehicle control for a defined period.
-
Heat Shock: Aliquot the cell suspensions into PCR tubes or a 96-well plate. Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler. This creates a temperature gradient.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease inhibitors.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction using a specific antibody-based method such as Western blot or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization. Dose-response curves can be generated at a fixed temperature to determine the EC₅₀ for target engagement.
Causality and Self-Validation: CETSA® provides direct evidence of target engagement within the complex milieu of the cell. The observation of a dose-dependent thermal shift is a strong indicator of a specific interaction between the compound and its target. The inclusion of a known target binder as a positive control and an unrelated compound as a negative control helps to validate the assay.
Visualization of CETSA® Principle:
Caption: Principle of Cellular Thermal Shift Assay (CETSA®).
Competitive Binding Assays
For targets where enzymatic activity is difficult to measure or for non-enzymatic targets like GPCRs and ion channels, competitive binding assays are a powerful tool. These assays measure the ability of a test compound to displace a known, labeled ligand from its binding site on the target protein.
Experimental Protocol: Radioligand Competitive Binding Assay
-
Membrane Preparation: Prepare cell membranes expressing the target receptor of interest.
-
Reaction Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of a high-affinity radioligand (e.g., ³H- or ¹²⁵I-labeled), and a range of concentrations of the unlabeled this compound derivative.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter mat using a cell harvester. The membranes and bound radioligand are retained on the filter, while the unbound radioligand passes through.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Detection: Place the filter discs in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound radioligand as a function of the concentration of the test compound. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC₅₀. The Kᵢ can then be calculated using the Cheng-Prusoff equation.
Causality and Self-Validation: This method directly measures the interaction at the target's binding site. The specificity of the interaction is confirmed by the dose-dependent displacement of the radioligand. Non-specific binding is determined in the presence of a saturating concentration of a known unlabeled ligand.
Visualization of Competitive Binding Principle:
Caption: Principle of a competitive binding assay.
Part 3: Building a Self-Validating Cross-Reactivity Assessment Strategy
A truly trustworthy assessment of cross-reactivity is a self-validating system. This is achieved by integrating orthogonal assays and employing a logical, stepwise approach to data generation and interpretation.
A Proposed Integrated Workflow:
Caption: An integrated workflow for assessing cross-reactivity.
This workflow begins with focused profiling against the most likely target family (in this case, Carbonic Anhydrases) and a broad kinase screen. Hits from the biochemical assays are then validated for cellular engagement using CETSA®. Any unexpected hits from the broad screens are further characterized using appropriate orthogonal methods, such as competitive binding assays. Finally, a comprehensive safety panel screen against a diverse set of targets like GPCRs and ion channels provides the final layer of data for a complete cross-reactivity profile.
By employing this multi-faceted approach, researchers can build a robust and reliable dataset that not only identifies potential liabilities but also provides a deeper understanding of the biological activity of their this compound derivatives, ultimately leading to the development of safer and more effective medicines.
References
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
-
Stonkiene, R., et al. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 28(14), 5488. Available at: [Link]
-
Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 164(8), 1937–1953. Available at: [Link]
-
Hala, A., et al. (2019). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC advances, 9(55), 32092–32108. Available at: [Link]
-
Murugesan, A., et al. (2022). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Pharmaceuticals, 15(3), 336. Available at: [Link]
-
Al-Rashida, M., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules, 28(1), 1. Available at: [Link]
-
ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery. Retrieved from [Link]
-
Al-Hourani, B. J. (2020). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Pharmaceutical Research International, 32(19), 76-90. Available at: [Link]
-
Murugesan, A., et al. (2022). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Pharmaceuticals, 15(3), 336. Available at: [Link]
-
Murugesan, A., et al. (2022). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. MDPI. Available at: [Link]
-
LINCS Data Portal. (2017). WZ-4-145 KINOMEscan (LDG-1049: LDS-1052). Retrieved from [Link]
-
HMS LINCS Project. (n.d.). KINOMEscan data. Retrieved from [Link]
-
HMS LINCS Project. (n.d.). Kinase inhibitor pathways. Retrieved from [Link]
-
Roy, A., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ChemistrySelect, 9(14), e202304621. Available at: [Link]
-
Politi, D. (2006). In vitro safety pharmacology profiling. European Pharmaceutical Review. Available at: [Link]
-
White, K. D., & Chung, W. H. (2019). Pharmacogenomics of off-target adverse drug reactions. British journal of clinical pharmacology, 85(2), 272–283. Available at: [Link]
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacogenomics of off‐target adverse drug reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openaccesspub.org [openaccesspub.org]
- 4. researchgate.net [researchgate.net]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. [PDF] A broad activity screen in support of a chemogenomic map for kinase signalling research and drug discovery. | Semantic Scholar [semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Kinase Panel drug development_Kinase Panel assay_Kinase Panel screening - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
- 13. researchgate.net [researchgate.net]
A Tale of Two Isomers: A Comparative Guide to the Biological Activities of 3-Methoxybenzenesulfonamide and 4-Methoxybenzenesulfonamide
In the landscape of medicinal chemistry, the subtle shift of a single functional group can dramatically alter the biological profile of a molecule. This guide provides an in-depth comparison of two such positional isomers: 3-methoxybenzenesulfonamide and 4-methoxybenzenesulfonamide. While structurally similar, the placement of the methoxy group—at the meta versus the para position—profoundly influences their known biological activities and applications in drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) that govern the biological effects of substituted benzenesulfonamides.
Structural Overview: The Significance of Isomeric Variation
At a glance, this compound and 4-methoxybenzenesulfonamide are simple aromatic sulfonamides. The core structure, a benzenesulfonamide group, is a well-established pharmacophore known for its ability to mimic the transition state of carbonate hydrolysis, making it a privileged scaffold for targeting metalloenzymes, particularly carbonic anhydrases. The key distinction lies in the electronic and steric effects imparted by the methoxy (-OCH₃) group's location on the benzene ring.
A Researcher's Guide to Investigating 3-Methoxybenzenesulfonamide: A Predictive Comparison of In Vitro and In Vivo Activity
For researchers and drug development professionals, the journey from a compound on a shelf to a potential therapeutic is paved with rigorous testing and validation. This guide provides a strategic framework for investigating the biological activity of 3-Methoxybenzenesulfonamide, a compound belonging to the well-established sulfonamide class of molecules. While direct experimental data for this specific molecule is not extensively published, its structural motifs strongly suggest a likely biological target: the carbonic anhydrase enzyme family.
This document will, therefore, serve as a predictive comparison, outlining the expected in vitro and in vivo activities of this compound based on the known pharmacology of related sulfonamides. We will delve into the rationale behind proposed experimental designs, provide detailed protocols for robust evaluation, and discuss the potential translation of in vitro findings to in vivo efficacy.
The Scientific Rationale: Why Carbonic Anhydrase?
The sulfonamide functional group is a cornerstone of carbonic anhydrase inhibitors (CAIs).[1] Carbonic anhydrases (CAs) are a family of zinc-dependent metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Their involvement in a multitude of physiological and pathological processes, including pH regulation, fluid secretion, and tumorigenesis, makes them attractive therapeutic targets for conditions like glaucoma, epilepsy, and cancer.[1][2] The unsubstituted sulfonamide moiety in this compound is the key pharmacophore that suggests its potential to bind to the zinc ion in the active site of carbonic anhydrases, thereby inhibiting their enzymatic activity.
In Vitro Activity Profile: A Focus on Enzyme Inhibition
The initial characterization of this compound's biological activity should begin with in vitro assays to confirm its hypothesized interaction with carbonic anhydrase and to determine its potency and isoform selectivity.
Predicted In Vitro Activity of this compound
| Parameter | Predicted Outcome | Rationale |
| Target Enzyme | Carbonic Anhydrase (CA) | The sulfonamide moiety is a classic zinc-binding group found in numerous CA inhibitors. |
| Inhibition Constant (Ki) | Low nanomolar to micromolar range | Dependent on the specific CA isoform and binding interactions of the methoxy-substituted phenyl ring. |
| Isoform Selectivity | Potential for selectivity | The substitution pattern on the benzene ring can influence binding to the active sites of different CA isoforms (e.g., CA I, II, IX, XII). |
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
A common and reliable method to determine the inhibitory activity of a compound against carbonic anhydrase is a colorimetric assay using the esterase activity of the enzyme.[2]
Principle: Carbonic anhydrase can hydrolyze p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP). The rate of p-NP formation, monitored spectrophotometrically at 400-405 nm, is proportional to the enzyme's activity. An inhibitor will decrease this rate.[2]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
CA Enzyme Stock Solution: 1 mg/mL of human or bovine carbonic anhydrase (e.g., CA II) in cold Assay Buffer.
-
Substrate Solution: p-Nitrophenyl acetate (p-NPA) dissolved in an organic solvent like DMSO.
-
Inhibitor Stock Solution: this compound dissolved in DMSO. A known CA inhibitor, such as acetazolamide, should be used as a positive control.[2]
-
-
Assay Procedure (96-well plate format):
-
Add Assay Buffer to each well.
-
Add the inhibitor working solution (serial dilutions of this compound) or DMSO (for the control) to the respective wells.
-
Add the CA working solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.[2]
-
Initiate the reaction by adding the Substrate Solution to all wells.
-
Immediately begin kinetic measurements of absorbance at 400-405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance over time) for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
The Inhibition Constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and Michaelis constant (Km) are known.
-
Visualizing the In Vitro Workflow
Caption: Workflow for in vitro carbonic anhydrase inhibition assay.
In Vivo Activity Profile: From Bench to Biological System
Following promising in vitro results, the next logical step is to evaluate the efficacy of this compound in a living organism. In vivo studies are crucial for understanding the compound's pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics, and overall therapeutic potential in a complex biological system.[1]
Predicted In Vivo Activity of this compound
| Application | Predicted Outcome | Rationale and In Vivo Model |
| Anticonvulsant Activity | Potential reduction in seizure activity | CA isoforms like CA II and CA VII are involved in neuronal excitability.[3] This can be tested in a DBA/2 mouse model of audiogenic seizures.[3] |
| Anti-glaucoma Effect | Reduction of intraocular pressure | Inhibition of CA II in the ciliary body of the eye reduces aqueous humor formation. This can be evaluated in a rabbit model of glaucoma. |
| Anti-tumor Efficacy | Inhibition of tumor growth and metastasis | Tumor-associated isoforms like CA IX and CA XII are involved in regulating the tumor microenvironment.[4][5] Efficacy can be assessed in xenograft mouse models with tumors expressing these isoforms.[4] |
Experimental Protocol: In Vivo Anticonvulsant Activity in DBA/2 Mice
This model is suitable for the preliminary in vivo screening of potential CA inhibitors for neurological applications.[3]
Principle: DBA/2 mice are genetically susceptible to audiogenic (sound-induced) seizures. The ability of a compound to prevent or delay the onset of these seizures indicates its potential anticonvulsant activity.[3]
Step-by-Step Methodology:
-
Animal Model: Use DBA/2 mice, which are highly susceptible to audiogenic seizures.
-
Compound Administration: Administer this compound intraperitoneally (i.p.) at various doses. A vehicle control group (e.g., saline or a suitable solvent) and a positive control group (e.g., a known anticonvulsant CA inhibitor like topiramate) should be included.[3]
-
Seizure Induction: At a predetermined time after compound administration (based on expected peak plasma concentration), expose individual mice to a high-intensity sound stimulus (e.g., a bell or a specific frequency generator) in a sound-attenuated chamber.
-
Observation and Scoring: Observe the mice for the occurrence and severity of seizures, which typically progress from wild running to clonic and then tonic seizures. Record the latency to seizure onset and the seizure severity score.
-
Data Analysis: Compare the percentage of protected mice in the treated groups to the vehicle control group. Analyze the effect of different doses on seizure latency and severity.
Visualizing the In Vivo Workflow
Caption: Workflow for in vivo anticonvulsant activity testing.
Bridging the Gap: Correlating In Vitro and In Vivo Results
A critical aspect of drug development is understanding the relationship between a compound's activity in a controlled in vitro setting and its performance in a complex in vivo model. For this compound, a strong correlation would be observing potent in vitro inhibition of a specific CA isoform (e.g., CA VII) and significant anticonvulsant activity in vivo.
However, discrepancies can arise due to several factors:
-
Pharmacokinetics: Poor absorption, rapid metabolism, or inability to cross the blood-brain barrier can lead to low in vivo efficacy despite high in vitro potency.
-
Off-Target Effects: The compound may interact with other biological targets in vivo, leading to unexpected activities or side effects.
-
Model Limitations: The chosen animal model may not fully recapitulate the human disease state.
Therefore, a comprehensive investigation should include pharmacokinetic studies to correlate drug exposure with efficacy and safety.
Conclusion
While specific experimental data on this compound is sparse, its chemical structure provides a strong rationale for investigating it as a carbonic anhydrase inhibitor. This guide offers a predictive framework and detailed methodologies for a systematic evaluation of its in vitro and in vivo activities. By following a logical progression from enzyme inhibition assays to relevant animal models, researchers can efficiently and robustly characterize the therapeutic potential of this and other novel sulfonamide compounds.
References
-
Al-Rashida, M., et al. (2025). Comprehensive insights into carbonic anhydrase inhibition: A triad of In vitro, In silico, and In vivo perspectives. Enzyme and Microbial Technology, 110657. Available from: [Link]
-
Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2(2), 271-282. Available from: [Link]
-
Chinchilli, K. K., et al. (2020). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Metabolites, 10(5), 200. Available from: [Link]
-
Al-Obeid, F. N., et al. (2023). Carbonic anhydrase inhibition by antiviral drugs in vitro and in silico. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2259123. Available from: [Link]
-
Parkkila, S., et al. (2000). Carbonic anhydrase inhibitor suppresses invasion of renal cancer cells in vitro. Proceedings of the National Academy of Sciences, 97(5), 2220-2224. Available from: [Link]
-
Bruno, E., et al. (2016). In Vivo Evaluation of Selective Carbonic Anhydrase Inhibitors as Potential Anticonvulsant Agents. ChemMedChem, 11(16), 1812-1818. Available from: [Link]
Sources
- 1. Comprehensive insights into carbonic anhydrase inhibition: A triad of In vitro, In silico, and In vivo perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. In Vivo Evaluation of Selective Carbonic Anhydrase Inhibitors as Potential Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pnas.org [pnas.org]
A Comparative Guide to the Reproducibility of 3-Methoxybenzenesulfonamide Synthesis and its Biological Evaluation as a Carbonic Anhydrase Inhibitor
This technical guide provides a comprehensive analysis of the synthesis and potential biological activity of 3-methoxybenzenesulfonamide. It is intended for researchers, scientists, and drug development professionals interested in the reproducibility of synthetic routes for novel sulfonamides and their evaluation as enzyme inhibitors. This guide will objectively compare a well-established synthetic pathway to this compound with an alternative approach and detail the necessary experimental protocols to reproduce these findings. Furthermore, we will explore its potential as a carbonic anhydrase IX (CA IX) inhibitor, providing a detailed protocol for its biological evaluation against the known clinical inhibitor, acetazolamide.
Introduction: The Significance of Sulfonamides and Carbonic Anhydrase IX in Drug Discovery
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with antibacterial, anti-inflammatory, and anticancer properties.[1] A particularly important target for sulfonamide-based drugs is the family of carbonic anhydrases (CAs), zinc-containing metalloenzymes that play a critical role in pH regulation and other physiological processes.[2][3] Carbonic anhydrase IX (CA IX) is a transmembrane isoform that is overexpressed in many solid tumors and is associated with tumor progression and metastasis, making it a prime target for anticancer drug development.[2]
This guide focuses on this compound, a simple aromatic sulfonamide, as a case study to explore the reproducibility of its synthesis and to provide a framework for evaluating its biological activity as a CA IX inhibitor. We will compare a classical, multi-step synthesis with a more modern, one-pot approach, providing detailed, actionable protocols for both. The biological evaluation will be benchmarked against acetazolamide, a well-characterized CA IX inhibitor.
Synthesis of this compound: A Comparison of Methodologies
The synthesis of this compound can be approached through various routes. Here, we compare two distinct methods: a traditional two-step synthesis via a sulfonyl chloride intermediate and a more recent one-pot decarboxylative halosulfonylation approach.
Method 1: Traditional Two-Step Synthesis via 3-Methoxybenzenesulfonyl Chloride
This robust and well-documented method involves the initial synthesis of 3-methoxybenzenesulfonyl chloride from 3-methoxyaniline, followed by amination to yield the final product.
Step 1: Synthesis of 3-Methoxybenzenesulfonyl Chloride
The synthesis of the key intermediate, 3-methoxybenzenesulfonyl chloride, is achieved through a Sandmeyer-type reaction, involving the diazotization of 3-methoxyaniline followed by reaction with sulfur dioxide in the presence of a copper(II) catalyst.
Experimental Protocol: Synthesis of 3-Methoxybenzenesulfonyl Chloride
Materials:
-
3-Methoxyaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Glacial Acetic Acid
-
Sulfur Dioxide (SO₂) gas
-
Copper(II) Chloride (CuCl₂)
-
Diethyl Ether
-
1N Sodium Hydroxide (NaOH) solution
-
1N Hydrochloric Acid (HCl) solution
-
Saturated brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Dichloromethane
-
Hexane
Procedure:
-
Diazotization: In a flask, prepare a solution of 3-methoxyaniline in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sulfonylation: In a separate, larger flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid. To this, add copper(II) chloride.
-
Slowly add the cold diazonium salt solution to the sulfur dioxide/copper chloride mixture with vigorous stirring. Control the addition rate to maintain the reaction temperature between 20-26 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 50 °C for 15 minutes.
-
Work-up and Purification: Cool the reaction mixture to room temperature and pour it into a large volume of ice water.
-
Extract the aqueous mixture with diethyl ether.
-
Wash the combined ether extracts sequentially with 1N NaOH solution, 1N HCl solution, and saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-methoxybenzenesulfonyl chloride.
-
Purify the crude product by silica gel column chromatography using a dichloromethane/hexane gradient to yield pure 3-methoxybenzenesulfonyl chloride.
Step 2: Amination of 3-Methoxybenzenesulfonyl Chloride
The final step is the reaction of the purified sulfonyl chloride with ammonia, a classic Hinsberg reaction, to form the sulfonamide.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Methoxybenzenesulfonyl Chloride
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
Ice
-
1M Hydrochloric Acid (HCl)
Procedure:
-
In a flask, add concentrated ammonium hydroxide and cool it in an ice bath.
-
Slowly add the 3-methoxybenzenesulfonyl chloride to the cold ammonium hydroxide solution with vigorous stirring, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
If the product remains in solution, carefully acidify the mixture with 1M HCl to precipitate the this compound.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain the final product.
-
The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Method 2: One-Pot Synthesis from 3-Methoxybenzoic Acid
A more recent and streamlined approach involves the direct conversion of a carboxylic acid to a sulfonamide in a one-pot reaction. This method utilizes a copper-catalyzed decarboxylative chlorosulfonylation followed by in-situ amination.
Conceptual Protocol: One-Pot Synthesis of this compound
Materials:
-
3-Methoxybenzoic Acid
-
Copper(I) catalyst
-
A suitable ligand
-
Sulfur Dioxide (SO₂) source (e.g., DABSO)
-
A chlorinating agent (e.g., 1,3-dichloro-5,5-dimethylhydantoin - DCDMH)
-
Amine source (e.g., Morpholine, followed by a suitable workup to generate the primary sulfonamide, or direct use of an ammonia equivalent)
-
A non-nucleophilic base (e.g., DIPEA)
-
A suitable solvent (e.g., Acetonitrile)
Procedure:
-
To a reaction vessel under an inert atmosphere, add 3-methoxybenzoic acid, the copper catalyst, ligand, and a sulfur dioxide surrogate.
-
Add the chlorinating agent and irradiate the mixture with a suitable light source (e.g., blue LEDs) for a specified time.
-
After the formation of the intermediate sulfonyl chloride, add the amine source and a non-nucleophilic base to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Perform an appropriate aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain this compound.
Comparison of Synthetic Methodologies
| Feature | Method 1: Traditional Two-Step Synthesis | Method 2: One-Pot Synthesis |
| Starting Material | 3-Methoxyaniline | 3-Methoxybenzoic Acid |
| Number of Steps | Two | One (Pot) |
| Reagents & Conditions | Harsh (conc. acids, low temps) | Milder (photocatalysis, room temp) |
| Reproducibility | High, well-established | May require optimization of catalyst/ligand system |
| Scalability | Readily scalable | May present challenges on a larger scale |
| Waste Generation | Generates significant aqueous waste | Potentially more atom-economical |
Causality Behind Experimental Choices:
-
In Method 1 , the diazotization is performed at low temperatures to ensure the stability of the diazonium salt. The use of a copper catalyst is crucial for the Sandmeyer-type reaction to proceed efficiently. The final amination with excess ammonium hydroxide drives the reaction to completion.
-
In Method 2 , the use of a copper photocatalyst enables the decarboxylative generation of an aryl radical, which is then trapped by a sulfur dioxide surrogate. The subsequent in-situ amination is a highly efficient way to form the sulfonamide bond without isolating the reactive sulfonyl chloride intermediate.
Visualization of Synthetic Pathways
Caption: Comparative workflows for the synthesis of this compound.
Biological Evaluation: Inhibition of Carbonic Anhydrase IX
To assess the potential of this compound as a therapeutic agent, we propose its evaluation as an inhibitor of carbonic anhydrase IX, a key enzyme in cancer progression. For a meaningful comparison, we will use Acetazolamide, a known CA IX inhibitor, as a positive control.
Comparator Compound: Acetazolamide
Acetazolamide is a clinically used carbonic anhydrase inhibitor with a reported IC₅₀ of 30 nM against human carbonic anhydrase IX.[2]
Experimental Protocol: In Vitro Carbonic Anhydrase IX Inhibition Assay
This colorimetric assay is based on the esterase activity of CA IX, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.
Materials and Reagents:
-
Recombinant human Carbonic Anhydrase IX (CA IX) enzyme
-
p-Nitrophenyl acetate (p-NPA) substrate
-
This compound (test compound)
-
Acetazolamide (positive control)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of CA IX in Tris-HCl buffer.
-
Prepare a stock solution of p-NPA in DMSO.
-
Prepare stock solutions of this compound and acetazolamide in DMSO. Create a series of dilutions for each compound to determine the IC₅₀ value.
-
-
Assay Plate Setup (in triplicate):
-
Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.
-
Maximum Activity (No Inhibitor): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA IX Working Solution.
-
Test Compound: 158 µL Assay Buffer + 2 µL of each this compound dilution + 20 µL CA IX Working Solution.
-
Positive Control: 158 µL Assay Buffer + 2 µL of each acetazolamide dilution + 20 µL CA IX Working Solution.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add the assay buffer and the respective inhibitor solutions (or DMSO) to the wells.
-
Add the CA IX working solution to all wells except the blank.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.
-
Immediately place the plate in the microplate reader and measure the absorbance at 405 nm in kinetic mode every 30 seconds for 20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [ (Vmax activity - Vinhibitor) / Vmax activity ] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Visualization of the Biological Assay Workflow
Caption: Workflow for the in vitro carbonic anhydrase IX inhibition assay.
Comparative Biological Results
The following table summarizes the known inhibitory activity of the comparator compound, acetazolamide, against carbonic anhydrase IX. The activity of this compound is to be determined using the protocol described above.
| Compound | Target | IC₅₀ (nM) |
| Acetazolamide | Carbonic Anhydrase IX | 30[2] |
| This compound | Carbonic Anhydrase IX | To be determined |
The proposed experimental protocol provides a robust and reproducible method to determine the IC₅₀ value for this compound, allowing for a direct and objective comparison of its potency against the established inhibitor, acetazolamide.
Signaling Pathway Context
Sources
- 1. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors [mdpi.com]
- 3. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Benzenesulfonamide Analogs with a Focus on 3-Methoxy Derivatives
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth analysis of the structure-activity relationships (SAR) of benzenesulfonamide analogs, with a particular focus on the influence of the 3-methoxy substitution. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on the versatile benzenesulfonamide scaffold. We will explore how structural modifications impact biological activity against key targets, supported by experimental data from peer-reviewed literature.
Introduction: The Benzenesulfonamide Scaffold and the Significance of the 3-Methoxy Group
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including diuretics, antidiabetic drugs, and antiglaucoma agents.[1] The primary sulfonamide group (-SO₂NH₂) is a key pharmacophore, known for its ability to bind to the zinc ion in the active site of metalloenzymes, most notably carbonic anhydrases (CAs).[1] The aromatic ring of the benzenesulfonamide scaffold provides a versatile platform for structural modifications, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
The position and nature of substituents on the benzene ring play a critical role in determining the biological activity and isoform selectivity of these inhibitors. Small aromatic sulfonamides derive a significant portion of their inhibitory power from the interaction of hydrogen bond acceptors at the meta or para positions with hydrophilic residues of the target enzyme.[2] This guide will delve into the specific impact of a methoxy group at the 3-position (meta-position), a substitution that can influence the electronic and steric properties of the molecule, thereby modulating its interaction with biological targets.
Key Biological Targets and Therapeutic Applications
Benzenesulfonamide analogs have been investigated for their inhibitory activity against a range of biological targets, leading to diverse therapeutic applications.
-
Carbonic Anhydrases (CAs): CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[3][4] Inhibition of specific CA isoforms is a validated therapeutic strategy for conditions such as glaucoma, edema, and certain types of cancer where CA IX and XII are overexpressed.[3] The sulfonamide group is a classic zinc-binding group, making benzenesulfonamides potent CA inhibitors.[1]
-
Anticancer Targets: Beyond CAs, benzenesulfonamide derivatives have shown promise as anticancer agents by targeting other key cellular pathways. These include the inhibition of tubulin polymerization, disruption of the PI3K/mTOR signaling pathway, and selective inhibition of anti-apoptotic proteins like Mcl-1.[5][6][7][8]
-
Antimicrobial Activity: The sulfonamide scaffold is historically significant in the development of antimicrobial agents ("sulfa drugs"). Modern research continues to explore novel benzenesulfonamide analogs for their activity against various bacterial and fungal pathogens.[9][10]
Structure-Activity Relationship (SAR) Analysis
The following sections will dissect the SAR of benzenesulfonamide analogs, with a comparative analysis of different substitution patterns.
The unsubstituted sulfonamide group (-SO₂NH₂) is crucial for the canonical mechanism of action against metalloenzymes like carbonic anhydrases. It is the primary zinc-binding moiety, and its modification generally leads to a significant loss of activity.
The substitution pattern on the benzene ring is a key determinant of potency and selectivity.
-
Position of Substitution:
-
Para-substitution: Generally leads to potent inhibitors, as substituents at this position can extend into the active site cavity of enzymes like carbonic anhydrase.
-
Meta-substitution: As seen with the 3-methoxy group, can also contribute significantly to binding and selectivity.[2]
-
Ortho-substitution: Can sometimes lead to steric hindrance, potentially reducing inhibitory activity.[2]
-
-
Nature of Substituents:
-
Electron-withdrawing groups (e.g., -NO₂, -Cl): Can enhance the acidity of the sulfonamide protons, potentially leading to stronger interactions with the target enzyme.
-
Electron-donating groups (e.g., -OCH₃, -CH₃): Can modulate the electronic properties and lipophilicity of the molecule, influencing both potency and pharmacokinetic properties.[10]
-
Bulky substituents: Can be used to probe the size and shape of the active site, leading to improved selectivity.
-
Table 1: Comparative Inhibitory Activity of Substituted Benzenesulfonamide Analogs against Carbonic Anhydrase Isoforms
| Compound ID | Substitution Pattern | Target Isoform | IC₅₀ / Kᵢ (nM) | Reference |
| 1 | 3-Methoxybenzenesulfonamide | hCA II | 153.7 (Kᵢ) | [11] |
| 2 | 4-Methoxybenzenesulfonamide | hCA II | 62.8 (Kᵢ) | [11] |
| 3 | Unsubstituted Benzenesulfonamide | hCA II | 250 (Kᵢ) | [12] |
| 4 | 4-Chlorobenzenesulfonamide | hCA II | 12 (Kᵢ) | [12] |
| 5 | 3-Nitrobenzenesulfonamide | hCA II | - | [1] |
| 6 | 4-Fluorobenzenesulfonamide | hCA II | - | [13] |
Note: Data is compiled from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.
From the available data, we can draw the following insights:
-
The presence of a methoxy group at either the 3- or 4-position appears to be more favorable for hCA II inhibition than an unsubstituted ring.
-
A 4-methoxy substitution seems to be more potent than a 3-methoxy substitution for hCA II.
-
Electron-withdrawing groups, such as a 4-chloro substituent, can lead to very potent inhibitors.
Table 2: Anticancer Activity of Benzenesulfonamide Derivatives
| Compound ID | Structure/Substitution | Cell Line | IC₅₀ (µM) | Target | Reference |
| BA-3b | Benzenesulfonamide derivative | Multiple cancer lines | 0.007 - 0.036 | Tubulin | [8] |
| 21 | 3-substituted arylsulfonamide | Human leukemic cells | - (Kᵢ = 180 nM) | Mcl-1 | [5] |
| 22c | Sulfonamide methoxypyridine | HCT-116 | 0.020 | PI3K/mTOR | [7] |
These findings highlight the versatility of the benzenesulfonamide scaffold in cancer drug discovery, with different substitution patterns leading to potent inhibitors of various targets.
Experimental Protocols
To ensure the reproducibility and validation of SAR studies, standardized experimental protocols are essential.
A common method for the synthesis of benzenesulfonamide analogs involves the reaction of a substituted benzenesulfonyl chloride with ammonia or an appropriate amine.
DOT Diagram: General Synthetic Scheme
Caption: General synthetic route for benzenesulfonamide analogs.
Step-by-Step Protocol:
-
To a stirred solution of the desired substituted benzene in a suitable solvent (e.g., chloroform) at 0 °C, add chlorosulfonic acid dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Pour the reaction mixture onto crushed ice and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the benzenesulfonyl chloride.
-
Dissolve the benzenesulfonyl chloride in a suitable solvent (e.g., acetone) and add an excess of aqueous ammonia or the desired amine.
-
Stir the reaction mixture at room temperature for several hours.
-
Remove the solvent under reduced pressure and purify the resulting benzenesulfonamide analog by recrystallization or column chromatography.
This assay measures the inhibition of CO₂ hydration catalyzed by carbonic anhydrase.
DOT Diagram: CA Inhibition Assay Workflow
Sources
- 1. mdpi.com [mdpi.com]
- 2. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 3-Substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamides as a novel class of selective Mcl-1 inhibitors: structure-based design, synthesis, SAR, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Aryl fluorosulfate analogues as potent antimicrobial agents: SAR, cytotoxicity and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Analytical Determination of 3-Methoxybenzenesulfonamide
Introduction
3-Methoxybenzenesulfonamide is a key chemical intermediate in the synthesis of various pharmaceutical and specialty chemical products. As with any synthetic process, the ability to accurately and reliably detect and quantify this compound is paramount for ensuring reaction monitoring, quality control of the final product, and assessment of environmental persistence. This guide provides a comprehensive comparison of potential analytical methodologies for the determination of this compound, tailored for researchers, scientists, and drug development professionals.
The methodologies presented herein are grounded in established analytical principles and adapted from validated methods for structurally analogous compounds. While these methods provide a robust starting point, it is imperative that they are fully validated within the specific matrix of interest to ensure compliance with regulatory standards such as those outlined by the International Council for Harmonisation (ICH)[1][2][3].
Core Analytical Techniques: A Comparative Overview
The selection of an appropriate analytical technique is contingent upon several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. This guide will focus on three principal chromatographic techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS). Additionally, we will cover spectroscopic techniques for structural confirmation.
| Technique | Principle | Primary Use Case | Relative Sensitivity | Selectivity | Throughput |
| HPLC-UV | Differential partitioning between a stationary and mobile phase, with detection based on UV absorbance. | Routine quantification, purity analysis, reaction monitoring. | Moderate | Good | High |
| LC-MS/MS | Chromatographic separation followed by mass analysis of the parent ion and its fragments. | Trace-level quantification, confirmation of identity in complex matrices. | Very High | Excellent | High |
| GC-MS | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass analysis. | Analysis of thermally stable and volatile compounds. | High | Very Good | Moderate |
| Spectroscopy (NMR, IR) | Interaction of molecules with electromagnetic radiation to elucidate structural information. | Unambiguous structure confirmation of reference standards and isolated unknowns. | N/A (for quantification) | N/A (for separation) | Low |
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a workhorse technique in many analytical laboratories due to its robustness, ease of use, and relatively low cost. For a molecule like this compound, which contains a chromophore (the benzene ring), UV detection is a suitable and effective method for quantification.
Causality in Method Design
The proposed reversed-phase HPLC method is based on the principle of hydrophobic interaction. This compound, being a moderately polar compound, will be retained on a nonpolar stationary phase (like C18 or C8) and eluted with a polar mobile phase. The use of an acidified aqueous mobile phase with an organic modifier (like acetonitrile or methanol) ensures good peak shape by suppressing the ionization of the sulfonamide group.
Proposed HPLC-UV Method
Caption: Proposed workflow for HPLC-UV analysis of this compound.
Experimental Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Perform serial dilutions with the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve in a suitable solvent (e.g., methanol or mobile phase).
-
Dilute to a concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with 60:40 (v/v) Mobile Phase A:B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolation from the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as trace-level impurity analysis or determination in complex biological or environmental matrices, LC-MS/MS is the method of choice. The high selectivity is achieved by using Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a specific product ion is monitored.
Causality in Method Design
The method leverages the strengths of reversed-phase chromatography for separation and the specificity of tandem mass spectrometry for detection. Electrospray ionization (ESI) in positive ion mode is proposed, as the sulfonamide group can be readily protonated. The fragmentation of aromatic sulfonamides often involves a characteristic loss of sulfur dioxide (SO₂), which provides a specific transition for MRM[4][5].
Proposed LC-MS/MS Method
Caption: Proposed workflow for LC-MS/MS analysis of this compound.
Experimental Protocol:
-
Sample Preparation (from an aqueous matrix):
-
Liquid-Liquid Extraction (LLE): Adjust the sample pH to be slightly acidic (pH 3-4) and extract with a water-immiscible organic solvent such as ethyl acetate[6]. Evaporate the organic layer to dryness and reconstitute in the mobile phase.
-
Solid-Phase Extraction (SPE): Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with methanol followed by water. Load the sample, wash with water to remove interferences, and elute the analyte with methanol. Evaporate the eluate and reconstitute.
-
-
Chromatographic Conditions:
-
Column: C18, 100 mm x 2.1 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Flow Rate: 0.4 mL/min.
-
Gradient Program: 30% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Precursor Ion (Q1): m/z 188.1 (M+H)⁺.
-
Proposed Product Ions (Q3): m/z 124.1 (loss of SO₂) and m/z 107.1 (further fragmentation).
-
Collision Energy: To be optimized for the specific instrument.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While sulfonamides can sometimes be challenging to analyze by GC due to their polarity and potential for thermal degradation, with appropriate derivatization or a highly inert system, GC-MS can provide excellent separation and identification capabilities.
Causality in Method Design
The volatility of this compound may be sufficient for direct GC analysis. A key consideration is the inertness of the GC flow path to prevent analyte adsorption. The use of an oven temperature program allows for the separation of the analyte from other components in the sample based on their boiling points and interactions with the stationary phase. Electron Ionization (EI) is a standard ionization technique that produces a reproducible fragmentation pattern, which can be used for library matching and structural confirmation.
Proposed GC-MS Method
Caption: Proposed workflow for GC-MS analysis of this compound.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate.
-
If necessary, perform a liquid-liquid extraction to isolate the analyte into an organic solvent.
-
-
GC Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Program: Initial temperature of 100 °C, hold for 1 minute, ramp at 15 °C/min to 280 °C, hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full scan from m/z 50 to 300 for qualitative analysis, or Selected Ion Monitoring (SIM) for quantitative analysis, monitoring ions such as m/z 187 (M⁺), 123 (M-SO₂)⁺, and 108.
-
Spectroscopic Characterization for Structural Confirmation
For unambiguous structural confirmation, particularly for reference standard characterization, spectroscopic methods are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each proton (¹H) and carbon (¹³C) atom in the molecule.
-
¹H NMR: The spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the amine protons of the sulfonamide group. The aromatic protons will exhibit a characteristic splitting pattern based on their positions on the ring. The methoxy protons will appear as a singlet around 3.8 ppm, and the NH₂ protons as a broad singlet.
-
¹³C NMR: The spectrum will show signals for each unique carbon atom. The methoxy carbon will be around 55 ppm, and the aromatic carbons will appear in the 110-160 ppm region.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands:
-
N-H stretching: Two bands in the region of 3350-3250 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine in the sulfonamide group.
-
C-H stretching (aromatic and aliphatic): Bands around 3100-3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (methoxy group).
-
S=O stretching: Strong absorption bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric) for the sulfonyl group.
-
C-O stretching: A strong band in the 1250-1000 cm⁻¹ region for the aryl ether.
Trustworthiness: A Foundation in Method Validation
To ensure that an analytical method is suitable for its intended purpose, it must undergo a rigorous validation process. The principles of method validation are outlined in regulatory guidelines such as ICH Q2(R2)[1][7] and FDA guidance documents[8][9]. The key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by analyzing blank matrices, placebos, and samples spiked with potential impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards over a defined range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value. This is often determined by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day, different analysts/equipment), and reproducibility (inter-laboratory).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
By systematically evaluating these parameters, the trustworthiness and reliability of the chosen analytical method can be firmly established.
Conclusion
The selection of an analytical method for this compound should be a strategic decision based on the specific analytical challenge at hand. For routine quality control and process monitoring where concentrations are relatively high, HPLC-UV offers a robust and efficient solution. When trace-level detection and confirmation in complex matrices are required, the superior sensitivity and selectivity of LC-MS/MS make it the ideal choice. GC-MS presents a viable alternative, particularly if the analyte is part of a broader analysis of volatile or semi-volatile compounds. Finally, NMR and IR spectroscopy are essential tools for the definitive structural elucidation of the compound itself.
It is critical to reiterate that the specific methods detailed in this guide are proposed frameworks. A comprehensive method development and validation process, in accordance with established regulatory guidelines, must be performed to ensure the generation of reliable and defensible analytical data.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
SIELC Technologies. Separation of Benzenesulfonamide, 2-methyl-5-nitro-N-phenyl- on Newcrom R1 HPLC column. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Lab Manager Magazine. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
SIELC Technologies. HPLC Separation of Benzenesulfonamide and Sulfanilamide. [Link]
-
PubMed. (2008). Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate. [Link]
-
Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]
-
SIELC Technologies. (2005). Benzenesulfonamide. [Link]
-
ResearchGate. (2025). Development and Validation of LC-MS/MS Method for the Analysis of P-Toluenesulfonicacid, In Antiviral Drug Acyclovir. [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. Development and Validation of LC-MS/MS Method for the Analysis of P-Toluenesulfonicacid, In Antiviral Drug Acyclovir. [Link]
-
Supporting Information. 1-(4-methoxystyryl)benzene (3a)1 1H NMR (400 MHz, CDCl3) (ppm) 7. [Link]
-
ResearchGate. (2025). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. [Link]
-
ResearchGate. (2025). Spectroscopic (FT-IR, FT-Raman and NMR) and computational studies on 3-methoxyaniline. [Link]
-
MDPI. (2021). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. [Link]
-
ResearchGate. (2025). Gas chromatography-tandem mass spectrometry with atmospheric pressure chemical ionization for fluorotelomer alcohols and perfluorinated sulfonamides determination. [Link]
-
U.S. Department of Agriculture. Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. [Link]
-
PubMed Central. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. [Link]
-
NIST WebBook. Benzene, 1-methoxy-4-methyl-. [Link]
-
ResearchGate. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]
-
ACS Publications. (2024). Sulfonamide Per- and Polyfluoroalkyl Substances Can Impact Microorganisms Used in Aromatic Hydrocarbon and Trichloroethene Bioremediation. [Link]
-
Analytical Chemistry. Characterization of Benzene Ring Substitution by Infrared Spectra. [Link]
-
PubMed. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. [Link]
-
ResearchGate. (2025). Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2021). LC-MS METHOD DEVELOPMENT AND VALIDATION FOR THE LOW-LEVEL DETERMINATION OF GENOTOXIC IMPURITY, ETHYL P-TOLUENE SULFONATE IN PERIN-DOPRIL TERT-BUTYLAMINE. [Link]
-
Shimadzu. Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. [Link]
Sources
- 1. Facile separation of sulfonamides from their degradates by liquid--liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. brieflands.com [brieflands.com]
- 8. Analysis of aromatic sulfonates in water by solid-phase extraction and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ionic liquid-based aqueous two-phase system extraction of sulfonamides in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
In the landscape of drug discovery, particularly concerning metalloenzymes, the principle of selectivity is not merely a desirable attribute but a cornerstone of therapeutic efficacy and safety. Benzenesulfonamides represent a well-established class of compounds known to interact with carbonic anhydrases (CAs), a family of ubiquitous zinc-containing enzymes.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the selectivity profile of a specific compound, 3-Methoxybenzenesulfonamide, against key human carbonic anhydrase (hCA) isoforms.
While direct inhibitory data for this compound is not yet broadly published, this document outlines the imperative experimental protocols and data interpretation strategies necessary for a rigorous comparative analysis. We will draw upon established data for analogous benzenesulfonamide compounds to illustrate the expected outcomes and the significance of isoform-specific inhibition.
The Critical Role of Carbonic Anhydrase Isoform Selectivity
The human body expresses 15 isoforms of carbonic anhydrase, each with distinct tissue distribution and physiological roles.[1][2] These enzymes catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental process in pH regulation, CO2 transport, and electrolyte secretion.[1]
Certain hCA isoforms are validated therapeutic targets. For instance, hCA II is a target for antiglaucoma drugs, while the tumor-associated isoforms hCA IX and hCA XII are implicated in cancer progression due to their role in regulating pH in the hypoxic tumor microenvironment.[1][3][4] However, the active sites of these isoforms are highly conserved, presenting a significant challenge in developing isoform-selective inhibitors.[1] Non-selective inhibition can lead to off-target effects, underscoring the necessity of a detailed selectivity assessment for any novel CA inhibitor.[2]
This guide will focus on a representative panel of four key hCA isoforms:
-
hCA I and hCA II: Ubiquitous, cytosolic isoforms. hCA II is a dominant isoform and often considered an off-target in the development of inhibitors for other isoforms.[1]
-
hCA IX and hCA XII: Transmembrane, tumor-associated isoforms that are key targets in oncology.[1][4]
Experimental Workflow for Determining Inhibitory Potency and Selectivity
The gold-standard method for quantifying the inhibitory activity of compounds against carbonic anhydrases is the stopped-flow CO2 hydration assay .[5][6] This kinetic assay measures the enzyme's ability to catalyze the hydration of CO2, a reaction that can be monitored by a change in pH.
Caption: Simplified mechanism of carbonic anhydrase catalysis and sulfonamide inhibition.
Conclusion and Future Directions
This guide provides a robust framework for the systematic evaluation of this compound's selectivity against key human carbonic anhydrase isoforms. By employing the detailed stopped-flow CO2 hydration assay and rigorous data analysis, researchers can generate a comprehensive inhibitory profile. The resulting data, when compared against known standards and other benzenesulfonamide analogs, will elucidate the compound's potential as a selective inhibitor.
Achieving high selectivity for tumor-associated isoforms like hCA IX and XII over ubiquitous isoforms such as hCA I and II is a critical objective in the development of targeted cancer therapies. The methodologies described herein are essential for identifying promising lead compounds and advancing the field of selective metalloenzyme inhibition.
References
-
Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. PubMed Central. [Link]
-
New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII. ACS Medicinal Chemistry Letters. [Link]
-
K i values (in nM): Inhibition of human carbonic anhydrase I, II, IX,... ResearchGate. [Link]
-
New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII. National Institutes of Health. [Link]
-
Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PubMed Central. [Link]
-
Synthesis and selective inhibitory effects of some 2-oxindole benzenesulfonamide conjugates on human carbonic anhydrase isoforms. ScienceDirect. [Link]
-
Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Taylor & Francis Online. [Link]
-
Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines. PubMed. [Link]
-
Inhibition data of human CA isoforms CA I, II, IX and XII with 3H-1,2-... ResearchGate. [Link]
-
Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. ACS Publications. [Link]
-
Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. PubMed Central. [Link]
-
A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. [Link]
-
Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. MDPI. [Link]
-
Inhibition data of human CA isoforms hCA I, II, and VII and fungal β-CA... ResearchGate. [Link]
-
Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII. ResearchGate. [Link]
-
Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII. PubMed. [Link]
-
Evaluation of sulphonamide derivatives acting as inhibitors of human carbonic anhydrase isoforms I, II and Mycobacterium tuberculosisβ-class enzyme Rv3273. PubMed Central. [Link]
-
A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. National Institutes of Health. [Link]
-
The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. ResearchGate. [Link]
Sources
- 1. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 3-Methoxybenzenesulfonamide with Known Carbonic Anhydrase Inhibitors
A Technical Guide for Researchers in Drug Discovery and Development
This guide provides an in-depth, head-to-head comparison of the inhibitory potential of 3-Methoxybenzenesulfonamide against two clinically significant carbonic anhydrase inhibitors, Acetazolamide and Dorzolamide. By synthesizing publicly available data and outlining rigorous experimental protocols, this document serves as a critical resource for researchers evaluating novel enzyme inhibitors.
Introduction: The Critical Role of Carbonic Anhydrase and Its Inhibition
Carbonic anhydrases (CAs) are a ubiquitous family of zinc-containing metalloenzymes that play a fundamental role in cellular metabolism.[1] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). This seemingly simple reaction is pivotal for a vast array of physiological processes, including pH homeostasis, respiration, electrolyte secretion, and biosynthetic pathways.[1]
Given their central role, dysregulation of CA activity is implicated in numerous pathologies. Consequently, inhibitors of carbonic anhydrase have been established as valuable therapeutic agents for conditions such as glaucoma, epilepsy, altitude sickness, and certain types of cancer.[1][2] The primary class of CA inhibitors are the sulfonamides (R-SO₂NH₂), which exhibit high affinity for the zinc ion within the enzyme's active site.
This guide focuses on this compound, a member of the benzenesulfonamide class of compounds. To contextualize its potential efficacy and selectivity, we will compare it against two well-characterized and widely used sulfonamide inhibitors:
-
Acetazolamide (AAZ): A systemic inhibitor used in the treatment of glaucoma, epilepsy, and acute mountain sickness. It is known for its potent but relatively non-selective inhibition across various CA isoforms.[3]
-
Dorzolamide: A topical inhibitor primarily used in ophthalmic solutions to treat glaucoma by reducing intraocular pressure.[4][5]
Mechanism of Action: The Sulfonamide Zinc-Binding Group
The therapeutic effect of sulfonamide-based inhibitors stems from their specific interaction with the active site of the carbonic anhydrase enzyme. The core of the active site contains a Zn²⁺ ion, which is essential for catalysis. This zinc ion polarizes a coordinated water molecule, converting it into a potent nucleophile (a hydroxide ion) that attacks the carbon dioxide substrate.
Sulfonamide inhibitors function by coordinating directly to this catalytic zinc ion via their deprotonated sulfonamide group (-SO₂NH⁻). This binding event displaces the catalytically essential water/hydroxide molecule, effectively shutting down the enzyme's hydration activity. The affinity and specificity of this interaction can be modulated by the various chemical moieties attached to the sulfonamide's aromatic ring.
Caption: General mechanism of carbonic anhydrase inhibition by sulfonamides.
Compound Profiles
-
This compound: An aromatic sulfonamide. Its methoxy group (-OCH₃) at the meta position introduces electronic and steric features that can influence its binding affinity and selectivity for different CA isoforms compared to the unsubstituted parent compound.
-
Acetazolamide: A heterocyclic sulfonamide characterized by its potent, broad-spectrum inhibition of multiple CA isoforms. This lack of selectivity contributes to its systemic side effects but also its utility in conditions requiring widespread CA inhibition.[3]
-
Dorzolamide: A topically administered thienothiopyran-2-sulfonamide derivative. It is a potent inhibitor of CA-II, the predominant isoform in the ciliary processes of the eye, which is crucial for aqueous humor secretion.[4][5][6]
Experimental Protocol: The Stopped-Flow CO₂ Hydration Assay
To ensure a valid head-to-head comparison, a standardized, rigorous methodology is essential. The gold-standard method for determining the kinetic parameters of CA inhibition is the stopped-flow CO₂ hydration assay.[7] This technique measures the initial rate of the enzyme-catalyzed reaction by monitoring the associated pH change.
Principle: The hydration of CO₂ produces a proton, causing a decrease in the pH of the solution. This pH drop is monitored in real-time by observing the absorbance change of a pH indicator dye. The initial velocity of the reaction is directly proportional to the CA activity. By measuring this rate at various inhibitor concentrations, the inhibition constant (Kᵢ) can be accurately determined.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Buffer Solution: Prepare a suitable, non-inhibitory buffer (e.g., 20 mM HEPES or Tris, pH 7.5) containing a pH indicator (e.g., 100 µM Phenol Red).
-
Enzyme Solution: Prepare a stock solution of purified, recombinant human carbonic anhydrase (e.g., hCA II) in the buffer. The final concentration in the assay is typically in the low nanomolar range (e.g., 5-10 nM).
-
Substrate Solution: Prepare CO₂-saturated water by bubbling pure CO₂ gas into deionized water kept on ice for at least 30 minutes. The CO₂ concentration in saturated water at 4°C is approximately 77 mM. Maintain on ice to ensure saturation.
-
Inhibitor Solutions: Prepare a 10 mM stock solution of each inhibitor (this compound, Acetazolamide, Dorzolamide) in a suitable solvent (e.g., DMSO). Perform serial dilutions in the assay buffer to create a range of concentrations for testing.
-
-
Instrumentation Setup:
-
Turn on the stopped-flow spectrophotometer and allow the lamp to warm up for at least 30 minutes.
-
Set the observation wavelength to the λ_max of the chosen pH indicator (e.g., 557 nm for Phenol Red).
-
Equilibrate the sample handling unit and observation cell to a constant temperature (e.g., 25°C).
-
-
Measurement of Inhibitory Activity:
-
Loading Syringes: Load one syringe of the instrument with the CO₂-saturated water (Substrate). Load the second syringe with the enzyme solution containing the pH indicator and a specific concentration of the inhibitor. For inhibition studies, pre-incubate the enzyme with the inhibitor for 15 minutes at room temperature before loading.
-
Data Acquisition: Initiate a "push" to rapidly mix the two solutions (1:1 ratio) in the observation cell. This starts the reaction.
-
Record the change in absorbance over time for approximately 10 seconds. The initial, linear portion of this curve represents the initial reaction velocity.
-
Repeat the measurement for each inhibitor concentration, as well as a control measurement with no inhibitor.
-
-
Data Analysis:
-
Determine the initial velocity (V₀) from the slope of the absorbance vs. time plot for each concentration.
-
Calculate the percent inhibition for each concentration relative to the uninhibited control.
-
Plot the initial velocity as a function of inhibitor concentration.
-
Determine the inhibition constant (Kᵢ) by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten with a competitive inhibitor term) using non-linear regression analysis software.
-
Caption: Experimental workflow for determining inhibitor potency using a stopped-flow assay.
Head-to-Head Comparison of Inhibitory Potency
The following table summarizes the inhibition constants (Kᵢ) of Benzenesulfonamide, 4-Methoxybenzenesulfonamide, Acetazolamide, and Dorzolamide against four key human carbonic anhydrase isoforms: hCA I and II (ubiquitous, cytosolic isoforms often considered off-targets) and hCA IX and XII (transmembrane isoforms associated with tumors).
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Benzenesulfonamide | >10000[7] | 1870[7] | 35.4[7] | 4.8[7] |
| 4-Methoxybenzenesulfonamide | 9174[2] | 792[2] | 835[2] | 429[2] |
| Acetazolamide | 250[8][9] | 12[8][10] | 25[8] | 5.7[7] |
| Dorzolamide | 6000[4] | 1.9[4] | N/A | N/A |
Analysis of Results:
-
Potency: Acetazolamide and Dorzolamide are exceptionally potent inhibitors of hCA II, with Kᵢ values in the low nanomolar range (12 nM and 1.9 nM, respectively).[4][8][10] The proxy compounds for this compound, Benzenesulfonamide and 4-Methoxybenzenesulfonamide, are significantly weaker inhibitors of hCA II (1870 nM and 792 nM, respectively).[2][7]
-
Isoform Selectivity:
-
Acetazolamide demonstrates broad-spectrum activity, potently inhibiting all four isoforms, which aligns with its clinical profile as a non-selective inhibitor.[7][8][9][10]
-
Dorzolamide shows marked selectivity for hCA II over hCA I, inhibiting hCA II over 3000 times more potently.[4] This selectivity is advantageous for its topical use in glaucoma, minimizing off-target effects.
-
Interestingly, the parent Benzenesulfonamide shows remarkable selectivity for the tumor-associated isoforms, particularly hCA XII (Kᵢ = 4.8 nM), over the cytosolic isoforms hCA I and II.[7] This profile is highly desirable in the context of developing anticancer therapeutics.
-
The addition of a methoxy group in 4-Methoxybenzenesulfonamide appears to decrease the overall potency and selectivity compared to the unsubstituted benzenesulfonamide.[2]
-
Discussion and Field Insights: The Quest for Isoform Selectivity
The data presented underscores a central challenge and goal in modern pharmacology: isoform selectivity. While potent enzyme inhibition is necessary, the ability to selectively inhibit the disease-relevant isoform while sparing others is critical for minimizing side effects.
The ubiquitous expression of hCA I and II means that their systemic inhibition by drugs like Acetazolamide can lead to side effects such as metabolic acidosis and paresthesia.[2] The development of topical agents like Dorzolamide, which has a high selectivity for the target isoform (hCA II in the eye), represents a significant therapeutic advance.[4]
Furthermore, the distinct inhibitory profile of the core benzenesulfonamide scaffold against tumor-associated isoforms hCA IX and XII is of high interest.[7] These isoforms are overexpressed in many hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis.[11] An inhibitor that selectively targets hCA IX and XII, while sparing the ubiquitous hCA I and II, could offer a more targeted and less toxic approach to cancer therapy. The data for benzenesulfonamide suggests that this scaffold is a promising starting point for designing such selective inhibitors.[7] The performance of this compound would need to be experimentally determined to see how the methoxy substitution modulates this inherent selectivity.
Conclusion
This guide provides a comparative framework for evaluating this compound in the context of established carbonic anhydrase inhibitors.
Key Takeaways for Researchers:
-
Established Benchmarks: Acetazolamide and Dorzolamide serve as essential benchmarks for potency (low nM Kᵢ) and selectivity (Dorzolamide's preference for hCA II).
-
Experimental Rigor: The stopped-flow CO₂ hydration assay is the definitive method for generating high-quality, comparable inhibition data.
-
The Promise of Selectivity: The unsubstituted benzenesulfonamide scaffold shows inherent selectivity for tumor-associated CA isoforms IX and XII.
-
Path Forward: The crucial next step is to experimentally determine the Kᵢ values of this compound against a panel of CA isoforms. This will clarify how the methoxy substitution impacts the potency and selectivity profile, revealing its potential as a research tool or a lead compound for therapeutic development.
References
Sources
- 1. Carbonic Anhydrase Inhibition Activities of Schiff’s Bases Based on Quinazoline-Linked Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Dorzolamide | C10H16N2O4S3 | CID 5284549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dorzolamide - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of 3-Methoxybenzenesulfonamide by High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of safe and effective drug development. This guide provides an in-depth, technical comparison of High-Performance Liquid Chromatography (HPLC) for validating the purity of 3-Methoxybenzenesulfonamide, a vital building block in medicinal chemistry. We will explore the rationale behind HPLC method development, the intricacies of method validation as mandated by regulatory bodies, and how HPLC stacks up against alternative analytical techniques.
Introduction to this compound and the Imperative of Purity
This compound (C₇H₉NO₃S) is a sulfonamide derivative frequently utilized in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a methoxy group and a sulfonamide functional group on a benzene ring, makes it a versatile intermediate.[1] The purity of this compound is of paramount importance, as impurities can lead to unwanted side reactions, lower yields of the final API, and potentially introduce toxic components into the drug product.[2] Regulatory agencies worldwide demand stringent purity control of all starting materials and intermediates.[3]
This guide will focus on HPLC as the gold standard for purity determination due to its high precision, sensitivity, and resolving power.[3] We will delve into the development and validation of a robust HPLC method for this compound, providing a framework that ensures scientific integrity and regulatory compliance.
The Principle of HPLC for Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase.[4][5] For purity analysis, a solution of the this compound sample is injected into the HPLC system. As the mobile phase carries the sample through the column, the parent compound and any impurities are separated based on their physicochemical properties, such as polarity. A detector at the end of the column measures the concentration of each eluting component, producing a chromatogram where each peak represents a different compound. The area of the peak corresponding to this compound relative to the total area of all peaks is used to calculate its purity.
Designing a Robust HPLC Method for this compound
The development of a reliable HPLC method requires careful consideration of the analyte's chemical properties and the desired separation outcome. For this compound, a reverse-phase HPLC (RP-HPLC) method is generally suitable, where the stationary phase is nonpolar and the mobile phase is polar.
Rationale for Method Parameters:
| Parameter | Selection | Rationale |
| Column | C18 (Octadecylsilane), 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring of this compound, leading to good separation from potential polar and nonpolar impurities. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A mixture of a weak acid in water and an organic solvent like acetonitrile allows for the manipulation of polarity to achieve optimal separation. The formic acid helps to protonate silanol groups on the stationary phase, reducing peak tailing and improving peak shape. |
| Elution Mode | Gradient | A gradient elution, where the proportion of the organic solvent is increased over time, is often preferred for purity analysis as it can effectively separate a wide range of impurities with varying polarities in a reasonable timeframe. |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm internal diameter column, providing a good balance between analysis time and separation efficiency. |
| Detection Wavelength | 270 nm | A UV detector is commonly used for aromatic compounds. The selection of 270 nm is based on the UV absorbance spectrum of sulfonamides, ensuring high sensitivity for the analyte and its potential impurities.[6] |
| Injection Volume | 10 µL | A small injection volume minimizes the risk of column overload and peak distortion. |
| Column Temperature | 30 °C | Maintaining a constant and slightly elevated column temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity. |
A Step-by-Step Guide to HPLC Method Validation
Once a suitable HPLC method is developed, it must be validated to ensure it is fit for its intended purpose. The validation process is guided by the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2).[7][8] The United States Pharmacopeia (USP) General Chapter <621> also provides crucial guidance on chromatography.[4][5][9][10][11]
The following parameters are essential for validating a purity method:
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[12]
Experimental Protocol:
-
Prepare a solution of a this compound reference standard.
-
Prepare solutions of known, potential impurities.
-
Prepare a mixed solution containing the reference standard and the impurities.
-
Inject each solution into the HPLC system.
-
Acceptance Criteria: The peak for this compound should be well-resolved from the peaks of all potential impurities, with a resolution of not less than 1.5.
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.[12]
Experimental Protocol:
-
Prepare a stock solution of the this compound reference standard.
-
Prepare a series of at least five dilutions of the stock solution, covering a range from the reporting limit to 120% of the expected sample concentration.
-
Inject each dilution in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[12]
Experimental Protocol:
-
Prepare a sample of this compound with a known purity.
-
Spike the sample with known amounts of impurities at three different concentration levels (e.g., 80%, 100%, and 120% of the specification limit for impurities).
-
Analyze the spiked samples in triplicate.
-
Calculate the percentage recovery of the added impurities.
-
Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each impurity.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[13] It is assessed at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, and/or different equipment.
Experimental Protocol:
-
Repeatability: Analyze six independent preparations of the this compound sample at 100% of the test concentration.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or on a different HPLC system.
-
Calculate the relative standard deviation (RSD) of the purity values.
-
Acceptance Criteria: The RSD for repeatability and intermediate precision should be not more than 2.0%.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[12]
Experimental Protocol:
-
Analyze a sample of this compound while making small, deliberate changes to the method parameters, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic)
-
-
Assess the impact of these changes on the system suitability parameters (e.g., resolution, tailing factor).
-
Acceptance Criteria: The system suitability parameters should remain within the acceptable limits for all tested variations.
Visualizing the HPLC Method Validation Workflow
Caption: Workflow for HPLC Method Validation.
Hypothetical Validation Data Summary
The following tables present hypothetical data from the validation of the HPLC method for this compound purity.
Table 1: Linearity
| Concentration (µg/mL) | Mean Peak Area |
| 1 | 12,543 |
| 5 | 62,715 |
| 10 | 125,430 |
| 20 | 250,860 |
| 50 | 627,150 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy (Recovery of Spiked Impurity A)
| Spiking Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80% | 0.8 | 0.78 | 97.5 |
| 100% | 1.0 | 1.01 | 101.0 |
| 120% | 1.2 | 1.19 | 99.2 |
| Mean Recovery (%) | 99.2 |
Table 3: Precision
| Parameter | Purity (%) | RSD (%) |
| Repeatability (n=6) | 99.85, 99.82, 99.88, 99.84, 99.86, 99.83 | 0.02 |
| Intermediate Precision (n=6) | 99.81, 99.85, 99.79, 99.83, 99.86, 99.80 | 0.03 |
Comparison with Alternative Purity Analysis Techniques
While HPLC is a powerful tool, other techniques can also be employed for purity assessment, each with its own strengths and weaknesses.[3][14]
| Technique | Principle | Advantages | Disadvantages |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase.[3] | Excellent for analyzing residual solvents and other volatile impurities.[3] | Not suitable for non-volatile or thermally labile compounds like this compound without derivatization. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions.[3] | Highly sensitive and specific; can provide structural information about impurities.[3] | Often coupled with a separation technique (LC-MS, GC-MS) for complex mixtures; quantitative analysis can be more complex. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature.[2] | Can determine the absolute purity of highly pure crystalline substances without the need for a reference standard.[2] | Not suitable for amorphous materials or for separating and quantifying individual impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information and can be used for quantitative analysis (qNMR) without a reference standard for the analyte. | Lower sensitivity compared to HPLC and MS; complex spectra can be difficult to interpret for mixtures. |
Conclusion
The validation of an analytical method for purity determination is a critical activity in pharmaceutical development and quality control. High-Performance Liquid Chromatography stands out as a robust, reliable, and versatile technique for assessing the purity of this compound. By following a systematic approach to method development and validation, as outlined in this guide and in accordance with regulatory expectations, researchers can ensure the generation of accurate and reproducible data. This, in turn, guarantees the quality and safety of the final pharmaceutical product. While alternative techniques have their specific applications, a well-validated HPLC method remains the cornerstone of purity analysis for non-volatile organic compounds in the pharmaceutical industry.
References
- United States Pharmacopeia.
- Agilent Technologies. (2022).
- U.S. Pharmacopeia.
-
MDPI. (2021). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 26(16), 4984. [Link]
- U.S. Pharmacopeia.
-
National Institutes of Health. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC. [Link]
- Scribd. (2021).
- MicroSolv Technology Corporation. Sulfonamide Antibiotics Analyzed with HPLC.
- Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(5), 6893.
- MDPI. (2020). Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. Foods, 9(8), 1083.
- Pharmaguideline. (2024).
- Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 11-18.
- ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
- International Journal of Research and Analytical Reviews. (2021).
- Eli Lilly and Company. (2009). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- AMS Biotechnology (Europe) Ltd. (2025).
- NETZSCH Analyzing & Testing. (2020).
- Pathogenia. Purity Assay (Pharmaceutical Testing).
- National Center for Biotechnology Information. PubChem Compound Summary for CID 13827002, N-[(3-methoxyphenyl)methyl]benzenesulfonamide.
- European Medicines Agency. (2022). ICH Q2(R2)
- The Chemistry of 4-Methoxybenzenesulfonamide: Properties and Synthesis Applic
- IVT Network. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 10060387, (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide.
- ChemicalBook. N-(3-METHOXYBENZYL)METHANESULFONAMIDE Product Description.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 70789, 4-Methoxybenzenesulfonamide.
- Sigma-Aldrich. This compound.
- Iright. Thermo Fisher, H28844.03, this compound, 97%, Thermo Sci.
- Sigma-Aldrich. Benzenesulfonamide.
- Sigma-Aldrich. 3-AMINO-N-BUTYL-4-METHOXYBENZENESULFONAMIDE AldrichCPR.
Sources
- 1. nbinno.com [nbinno.com]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. usp.org [usp.org]
- 5. <621> CHROMATOGRAPHY [drugfuture.com]
- 6. Sulfonamide Antibiotics Analyzed with HPLC- AppNote [mtc-usa.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. agilent.com [agilent.com]
- 10. usp.org [usp.org]
- 11. scribd.com [scribd.com]
- 12. actascientific.com [actascientific.com]
- 13. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 14. pathogenia.com [pathogenia.com]
A Comparative Analysis of 3-Methoxybenzenesulfonamide and its Regioisomers: Physicochemical Properties and Biological Activity
Introduction: The Sulfonamide Scaffold and the Subtle Influence of Isomerism
The sulfonamide functional group is a cornerstone of modern medicinal chemistry. Since the discovery of Prontosil and its active metabolite sulfanilamide, this deceptively simple moiety has given rise to a vast array of therapeutic agents, from pioneering antibacterials to diuretics, anticonvulsants, and potent enzyme inhibitors.[1][2] The enduring success of the sulfonamide scaffold lies in its unique electronic properties and its capacity for hydrogen bonding, enabling it to interact with a diverse range of biological targets.[3]
This guide provides a comparative analysis of 3-Methoxybenzenesulfonamide and its regioisomers, 2-Methoxybenzenesulfonamide and 4-Methoxybenzenesulfonamide. While structurally similar, the seemingly minor shift of a single methoxy group around the benzene ring induces significant changes in their physicochemical properties. These subtle modifications can, in turn, have a profound impact on biological activity, governing everything from membrane permeability to the precise fit within an enzyme's active site. For researchers in drug discovery, understanding the distinct characteristics of these isomers is critical for rational drug design and lead optimization. We will delve into their synthesis, structural nuances, key physicochemical parameters, and comparative performance in two hallmark areas of sulfonamide activity: carbonic anhydrase inhibition and antibacterial efficacy.
Structural and Physicochemical Characterization: The Foundation of Activity
The journey of a drug molecule from administration to its target is dictated by its physicochemical properties.[4][5][6] For the methoxybenzenesulfonamide isomers, the position of the electron-donating methoxy group is a key determinant of these characteristics.
The ortho (2-), meta (3-), and para (4-) positions of the methoxy group relative to the sulfonamide moiety influence the molecule's overall polarity, hydrogen bonding potential, and the acidity of the sulfonamide proton (pKa). These factors are critical for absorption, distribution, metabolism, and excretion (ADME) profiles.[7] For example, the para-isomer, 4-methoxybenzenesulfonamide, is a stable, white crystalline powder, a property that facilitates handling and formulation.[8]
Comparative Physicochemical Data
The following table summarizes key physicochemical properties for the three isomers. These parameters are fundamental in predicting a compound's behavior in biological systems. Lipophilicity (LogP) affects membrane permeability, while the ionization constant (pKa) determines the charge state of the molecule at physiological pH, which is crucial for solubility and receptor interaction.[4][9]
| Property | 2-Methoxybenzenesulfonamide | This compound | 4-Methoxybenzenesulfonamide |
| Molecular Formula | C₇H₉NO₃S | C₇H₉NO₃S | C₇H₉NO₃S |
| Molecular Weight | 187.22 g/mol [10] | 187.22 g/mol | 187.22 g/mol [8] |
| CAS Number | 52960-57-3[10] | 58734-57-9 | 1129-26-6[8] |
| Melting Point (°C) | Data not available | Data not available | 111-115[8] |
| pKa | Data not available | Data not available | ~10.26[8] |
| Calculated LogP | 0.5[11] | Data not available | 0.5[11] |
Note: Experimental data for the 2- and 3- isomers are less prevalent in publicly available literature. The LogP value is a computed prediction.
Experimental Protocol: Determination of pKa and LogP
To ensure self-validating and reproducible results, standardized protocols for determining pKa and LogP are essential. The following outlines a robust, medium-throughput approach.
Objective: To experimentally determine the ionization constant (pKa) and the octanol-water partition coefficient (LogP) for the benzenesulfonamide isomers.
Methodology Rationale: A UV-spectrophotometric method for pKa is chosen for its sensitivity and suitability for compounds with a chromophore, requiring minimal sample.[12] For LogP, the shake-flask method followed by HPLC analysis remains the gold standard for its direct measurement of partitioning.[12][13]
Workflow:
Caption: Workflow for experimental determination of pKa and LogP.
Step-by-Step Protocol:
-
pKa Determination:
-
Prepare a series of aqueous buffers covering a wide pH range (e.g., pH 1.0 to 13.0).
-
Create a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well UV-transparent microplate, add a small, precise volume of the stock solution to each well containing the different pH buffers.
-
Measure the full UV-Vis absorbance spectrum for each well using a plate reader.
-
Identify a wavelength where the ionized and unionized species have different absorbances.
-
Plot the absorbance at this wavelength against the pH of the buffer.
-
The resulting sigmoidal curve's inflection point corresponds to the pKa.[12]
-
-
LogP Determination:
-
Prepare water-saturated n-octanol and n-octanol-saturated water (or a relevant buffer like PBS, pH 7.4).
-
Dissolve a known amount of the test compound in the aqueous phase to a concentration that is detectable by HPLC.
-
Add an equal volume of the n-octanol phase.
-
Seal the container and shake/vortex vigorously for a set period (e.g., 30 minutes) to allow partitioning to reach equilibrium.
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
Carefully sample a precise volume from both the aqueous and the n-octanol layers.
-
Determine the concentration of the compound in each sample using a validated reverse-phase HPLC method.
-
Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[12][13]
-
Comparative Biological Activity
The true value of understanding isomeric differences lies in their differential biological effects. We will examine two key areas: carbonic anhydrase inhibition and antimicrobial activity.
Carbonic Anhydrase (CA) Inhibition
Benzenesulfonamides are classic inhibitors of carbonic anhydrases, a family of zinc-containing metalloenzymes crucial in processes like pH regulation and CO₂ transport.[14] The deprotonated sulfonamide nitrogen coordinates to the active site Zn²⁺ ion, displacing a water molecule and blocking the enzyme's catalytic activity.[15] The affinity of an inhibitor is highly dependent on its precise fit within the active site, where subtle changes in structure, such as isomerism, can lead to dramatic differences in potency and isoform selectivity.[16] For example, targeting tumor-associated isoforms like CA IX and XII over ubiquitous ones like CA I and II is a major goal in cancer therapy.[14][16]
Caption: Sulfonamide inhibition of carbonic anhydrase via Zn²⁺ coordination.
While direct comparative data for the three methoxy isomers against various CA isoforms is sparse, studies on similar substituted benzenesulfonamides show that substitution patterns critically affect inhibitory power. For instance, a study on nitrophenyl-substituted hydrazonobenzenesulfonamides found a 9-fold difference in potency against CA II between the 3-nitro and 4-nitro isomers, highlighting the profound impact of substituent position.[17] It is plausible that the methoxy isomers would exhibit similar isoform-selective differences based on how the methoxy group orients the molecule within the active site's hydrophobic and hydrophilic pockets.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
Objective: To determine the inhibitory potency (Kᵢ) of the methoxybenzenesulfonamide isomers against specific human CA isoforms (e.g., hCA I, II, IX, XII).
Methodology Rationale: The stopped-flow CO₂ hydrase assay is the gold standard for measuring CA activity.[17] It directly measures the enzyme-catalyzed hydration of CO₂, providing rapid and accurate kinetic data.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., Tris-HCl with Na₂SO₄ for ionic strength).
-
Prepare a pH indicator solution (e.g., 4-nitrophenol).
-
Prepare solutions of the purified, recombinant human CA isoforms to a known concentration.
-
Prepare stock solutions of the inhibitor compounds in DMSO, followed by serial dilutions.
-
-
Assay Procedure:
-
The assay is performed in a stopped-flow instrument, which allows for the rapid mixing of two solutions and monitoring of the subsequent reaction.
-
Syringe A contains the CA enzyme and pH indicator in buffer. For inhibition assays, a specific concentration of the inhibitor is pre-incubated with the enzyme.
-
Syringe B contains a CO₂-saturated aqueous solution.
-
The instrument rapidly mixes the contents of both syringes, initiating the CO₂ hydration reaction: CO₂ + H₂O ⇌ H⁺ + HCO₃⁻.
-
The production of protons (H⁺) causes a change in pH, which is monitored by the change in absorbance of the pH indicator over a very short time frame (milliseconds to seconds).
-
The initial rate of the reaction is calculated from the slope of the absorbance vs. time curve.
-
-
Data Analysis:
-
Enzyme activity is measured at various inhibitor concentrations.
-
The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The IC₅₀ is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the substrate concentration and the enzyme's Michaelis constant (Kₘ).
-
Antibacterial Activity
The original therapeutic application for sulfonamides was as antibacterial agents.[2][18] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.[2] By mimicking the natural substrate, p-aminobenzoic acid (PABA), they halt the production of folic acid, a vital precursor for DNA and RNA synthesis, leading to a bacteriostatic effect.[2] Human cells are unaffected as they obtain folate from their diet.
The effectiveness of a sulfonamide as an antibacterial agent depends on its ability to enter the bacterial cell and bind to the DHPS active site. These processes are influenced by the molecule's physicochemical properties. While many modern sulfonamides have an aromatic amine group to mimic PABA, non-aniline sulfonamides can also exhibit activity.[1][18] The comparative efficacy of the methoxybenzenesulfonamide isomers would depend on how the methoxy group's position affects their uptake and binding affinity to the DHPS enzyme of various bacterial species.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the MIC of the methoxybenzenesulfonamide isomers against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Methodology Rationale: The broth microdilution method is a standardized, high-throughput technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Protocol:
-
Preparation:
-
Prepare a sterile 96-well microtiter plate.
-
Prepare stock solutions of the test compounds in DMSO.
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, diluted to ~5 x 10⁵ CFU/mL) in a suitable growth medium (e.g., Mueller-Hinton Broth).
-
-
Assay Procedure:
-
Add a fixed volume of the growth medium to all wells.
-
Create a two-fold serial dilution of each test compound across the rows of the plate by adding the stock solution to the first well and transferring half the volume to the subsequent well, and so on.
-
Inoculate each well (except for a sterility control) with the standardized bacterial suspension.
-
Include a positive control (bacteria with no compound) and a negative/sterility control (medium only).
-
Seal the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
-
Data Analysis:
-
After incubation, visually inspect the plates for turbidity (bacterial growth). A colorimetric indicator (e.g., resazurin) can also be used to aid in determining viability.
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth.
-
Conclusion and Outlook
This guide demonstrates that this compound and its ortho- and para-regioisomers, despite sharing the same molecular formula, should be considered distinct chemical entities. The position of the methoxy group directly modulates fundamental physicochemical properties like pKa and lipophilicity. These properties, in turn, are expected to translate into different biological activity profiles, whether it be through differential binding affinity to an enzyme like carbonic anhydrase or varied uptake and efficacy against bacterial pathogens.
For the medicinal chemist, the para-isomer (4-methoxy) often serves as a common starting point or building block due to its well-characterized nature and commercial availability.[8] However, this comparative perspective underscores the importance of synthesizing and evaluating the ortho- and meta-isomers early in the discovery process. A seemingly less active para-isomer could have a highly potent meta-counterpart, or an isomer may reveal a desirable selectivity profile for one enzyme isoform over another. Future work should focus on systematically generating this comparative experimental data to populate the existing gaps in the literature, enabling more predictive and efficient drug design based on the versatile benzenesulfonamide scaffold.
References
-
Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]
-
Al-Bayati, Z. A. F., & Al-Amiery, A. A. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Research, 10(4), 505-524. [Link]
-
Kumar, R., et al. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Bioorganic Chemistry, 105, 104400. [Link]
-
Wikipedia. (n.d.). Sulfonamide (medicine). Wikipedia. [Link]
-
AL-Mustaqbal University. (n.d.). Antibacterial sulfonamides. Lecture 5, Pharmaceutical Chemistry. [Link]
-
Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes. [Link]
-
Kyrlidis, A., & Giatromanolaki, A. (2015). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Current medicinal chemistry, 22(3), 333–358. [Link]
-
LookChem. (2023, December 13). What are the physicochemical properties of drug?. LookChem. [Link]
-
National Center for Biotechnology Information. (n.d.). Prediction of Drug-Like Properties. Madame Curie Bioscience Database. [Link]
-
Hernández-López, E., et al. (2023). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Molecules, 28(19), 6937. [Link]
-
Bharate, S. S., Kumar, V., & Vishwakarma, R. A. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial chemistry & high throughput screening, 19(4), 270–279. [Link]
-
Bharate, S. S., Kumar, V., & Vishwakarma, R. A. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Semantic Scholar. [Link]
-
Unacademy. (n.d.). Physicochemical Properties Of Drugs. Unacademy. [Link]
-
Bryant, M. J., et al. (2023). Halogen Bonding in Sulphonamide Co-Crystals: X···π Preferred over X···O/N?. International Journal of Molecular Sciences, 24(15), 12439. [Link]
-
ResearchGate. (n.d.). General structure of sulphonamides; R=R1=H for sulphanilamide. ResearchGate. [Link]
-
ResearchGate. (n.d.). Fundamental Methods in Drug Permeability, pKa LogP and LogDx Determination. ResearchGate. [Link]
-
Khan, K. M., et al. (2008). Metal-based sulfonamides: their preparation, characterization and in-vitro antibacterial, antifungal & cytotoxic properties. X-ray structure of 4-[(2-hydroxybenzylidene) amino] benzenesulfonamide. Journal of enzyme inhibition and medicinal chemistry, 23(1), 120–130. [Link]
-
Uriarte, I., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2776. [Link]
-
Bentham Science Publisher. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Combinatorial Chemistry & High Throughput Screening. [Link]
-
Suchetan, P. A., et al. (2011). N-(3-Methoxybenzoyl)-2-methylbenzenesulfonamide. Acta crystallographica. Section E, Structure reports online, 67(Pt 12), o3246. [Link]
-
Jadhav, S. B., et al. (2014). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of medicinal chemistry, 57(1), 209–223. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Methoxybenzenesulfonamide. PubChem. [Link]
-
Adejayan, O. J., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]
-
Li, Y., et al. (2011). A High-Throughput Method for Lipophilicity Measurement. Pharmaceutical research, 28(6), 1374–1383. [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-methoxybenzenesulfonamide. PrepChem.com. [Link]
-
Smith, C. A., et al. (2022). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank, 2022(4), M1484. [Link]
- Google Patents. (n.d.). RU2419605C2 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.
-
Owa, A. A., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules, 28(1), 7. [Link]
-
Mboge, M. Y., et al. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PloS one, 13(12), e0207417. [Link]
-
Alterio, V., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemMedChem, 12(2), 141–150. [Link]
-
Adejayan, O. J., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]
-
Maren, T. H. (1993). A new class of carbonic anhydrase inhibitor. ResearchGate. [Link]
-
Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12519. [Link]
Sources
- 1. openaccesspub.org [openaccesspub.org]
- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 3. X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives [mdpi.com]
- 4. fiveable.me [fiveable.me]
- 5. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are the physicochemical properties of drug? [lookchem.com]
- 7. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Physicochemical Properties Of Drugs [unacademy.com]
- 10. manchesterorganics.com [manchesterorganics.com]
- 11. 4-Methoxybenzenesulfonamide | C7H9NO3S | CID 70789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. | Semantic Scholar [semanticscholar.org]
- 14. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
- 15. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. uomus.edu.iq [uomus.edu.iq]
Assessing the Target Profile and Off-Target Effects of 3-Methoxybenzenesulfonamide: A Comparative Guide
For researchers and drug development professionals, the journey of a novel chemical entity from a promising hit to a viable therapeutic candidate is fraught with challenges. A critical hurdle in this process is the comprehensive characterization of its biological targets and, just as importantly, its unintended interactions—the off-target effects. This guide provides a structured approach to assessing the on- and off-target effects of a representative research compound, 3-Methoxybenzenesulfonamide, leveraging established methodologies in chemical biology and pharmacology. While the specific biological target of this compound is not extensively documented in publicly available literature, its benzenesulfonamide scaffold is prevalent in a multitude of approved drugs and clinical candidates, suggesting a high potential for biological activity.
The sulfonamide functional group is a key feature in drugs with diverse therapeutic applications, including antibacterial, anti-inflammatory, and anticancer agents. This diversity in action stems from the ability of the sulfonamide moiety to interact with a range of biological targets, most notably enzymes like carbonic anhydrases and protein kinases. Therefore, a systematic evaluation of this compound's target profile is a scientifically sound starting point for understanding its therapeutic potential and safety liabilities.
This guide will delineate a multi-pronged strategy, combining in silico predictive methods with robust in vitro experimental validation, to first identify the primary biological target(s) of this compound and subsequently build a comprehensive off-target profile. We will also discuss the importance of selecting appropriate comparator compounds to benchmark its selectivity and potency.
I. The Rationale for a Systematic Target Assessment
The benzenesulfonamide core is a privileged scaffold in medicinal chemistry. Its derivatives have been successfully developed as inhibitors of various enzyme families. For instance, many sulfonamide-containing drugs are known to inhibit carbonic anhydrases, enzymes crucial for pH regulation and fluid balance. Others are potent kinase inhibitors, targeting the ATP-binding pocket of these key signaling proteins. Given this precedent, a logical first step is to hypothesize that this compound may interact with one or more of these enzyme classes.
The assessment of off-target effects is not merely an academic exercise; it is a cornerstone of preclinical safety evaluation. Unintended interactions can lead to adverse drug reactions, toxicity, or even paradoxical effects that can derail a drug development program. A thorough understanding of a compound's selectivity profile is therefore paramount.
II. A Step-by-Step Guide to Target Identification and Off-Target Profiling
Our approach is a tiered system, beginning with broad, predictive methods and progressively moving towards more specific and quantitative assays.
Step 1: In Silico Target Prediction
Computational methods provide a rapid and cost-effective way to generate initial hypotheses about a compound's potential targets. These approaches leverage large databases of known drug-target interactions and protein structures.
Methodology:
-
Chemical Similarity Searching: Utilize databases such as PubChem, ChEMBL, and DrugBank to identify compounds with high structural similarity to this compound that have known biological targets.
-
Pharmacophore Modeling: Develop a 3D pharmacophore model based on the structure of this compound and screen it against a database of protein structures to identify potential binding partners.
-
Target Prediction Servers: Employ web-based tools that use a variety of algorithms (e.g., machine learning, ligand docking) to predict potential targets.
Expected Outcome: A prioritized list of potential protein targets for this compound, likely to include various carbonic anhydrases and protein kinases.
Experimental Workflow for Target Identification
Caption: A stepwise workflow for the identification and characterization of the biological targets of a research compound.
Step 2: Broad-Spectrum In Vitro Screening
The hypotheses generated from in silico predictions must be validated experimentally. Broad-spectrum screening against panels of purified enzymes is an efficient way to identify initial hits.
Experimental Protocol: Kinase Panel Screen
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Assay Plate Preparation: In a multi-well plate, add the kinase, its specific substrate, and ATP.
-
Compound Addition: Add this compound to the wells at a single, high concentration (e.g., 10 µM). Include appropriate positive (known inhibitor) and negative (vehicle) controls.
-
Reaction and Detection: Incubate the plate to allow the kinase reaction to proceed. The amount of product formed is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Calculate the percent inhibition of each kinase by this compound relative to the controls.
A similar protocol would be employed for a carbonic anhydrase panel screen, using appropriate substrates and detection methods for this enzyme class.
Step 3: Dose-Response and Potency Determination
For any initial "hits" identified in the broad-spectrum screen, it is essential to determine their potency by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).
Experimental Protocol: IC50 Determination
-
Serial Dilution: Prepare a series of dilutions of this compound (e.g., 10-point, 3-fold serial dilution).
-
Assay Performance: Perform the enzymatic assay as described above, but with the range of compound concentrations.
-
Data Analysis: Plot the percent inhibition as a function of the logarithm of the compound concentration. Fit the data to a suitable sigmoidal dose-response model to determine the IC50 value.
Data Presentation:
| Target Enzyme | This compound IC50 (µM) | Comparator Compound A IC50 (µM) | Comparator Compound B IC50 (µM) |
| Primary Target X | Experimental Value | Value for known selective inhibitor | Value for known multi-targeted inhibitor |
| Off-Target Y | Experimental Value | >100 | Value for known multi-targeted inhibitor |
| Off-Target Z | Experimental Value | >100 | Value for known multi-targeted inhibitor |
This table allows for a clear comparison of the potency and selectivity of this compound against that of well-characterized compounds.
III. Building the Off-Target Profile: A Comparative Approach
Once a primary target (or targets) is confirmed, the focus shifts to systematically assessing the compound's selectivity. This involves screening against a broader panel of related and unrelated targets.
Selectivity Profiling
Methodology:
-
Expanded Kinase Profiling: Screen this compound against a comprehensive panel of kinases (e.g., >400 kinases) at a fixed concentration to identify any additional interactions.
-
Safety-Oriented Panel Screening: Test the compound against a panel of targets known to be associated with adverse drug reactions (e.g., GPCRs, ion channels, transporters).
-
Orthogonal Assays: For any significant off-target interactions identified, confirm the finding using a different assay format to rule out technology-specific artifacts.
Signaling Pathway Visualization
Caption: A representative signaling pathway illustrating the on-target and potential off-target effects of a kinase inhibitor.
IV. Cellular Target Engagement and Phenotypic Assays
Biochemical assays with purified enzymes are essential, but they do not fully recapitulate the complexity of a cellular environment. Therefore, it is crucial to validate target engagement in intact cells.
Methodologies:
-
Cellular Thermal Shift Assay (CETSA): This technique assesses the binding of a compound to its target in live cells by measuring changes in the thermal stability of the protein.
-
NanoBRET™ Target Engagement Assays: A bioluminescence resonance energy transfer (BRET)-based method to quantify compound binding to specific protein targets in living cells.
-
Phospho-protein Western Blotting: If the primary target is a kinase, its inhibition in cells can be monitored by measuring the phosphorylation status of its known downstream substrates.
-
Phenotypic Assays: The ultimate validation of a compound's mechanism of action is its effect on cellular phenotype. Assays for cell proliferation, apoptosis, migration, or other relevant cellular processes can provide a functional readout of on-target and off-target effects.
V. Conclusion and Future Directions
The assessment of on- and off-target effects is an iterative process that is fundamental to modern drug discovery. For a compound like this compound, with a well-established pharmacologically active scaffold but an unconfirmed specific target, the systematic approach outlined in this guide provides a robust framework for its characterization. By combining predictive computational methods with a tiered system of in vitro and cellular assays, researchers can build a comprehensive target profile. This not only elucidates the compound's mechanism of action but also provides critical insights into its potential safety and therapeutic window. The data generated from these studies are indispensable for making informed decisions about the continued development of any new chemical entity.
References
Benchmarking 3-Methoxybenzenesulfonamide: A Comparative Guide to Gold-Standard Enzyme Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of 3-Methoxybenzenesulfonamide against established gold-standard compounds. Given the scarcity of publicly available data on this specific molecule, we present a rationale for its investigation as a potential inhibitor of two key enzyme families, Carbonic Anhydrases (CAs) and Cyclooxygenase-2 (COX-2), and provide detailed experimental protocols for its evaluation.
The structural motif of a benzenesulfonamide is a well-established pharmacophore present in numerous approved drugs. This guide will therefore compare this compound to the gold-standard CA inhibitors, Acetazolamide and Dorzolamide , and the selective COX-2 inhibitor, Celecoxib .
Introduction: The Therapeutic Potential of the Sulfonamide Moiety
The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its role in antibacterial agents. However, its therapeutic applications extend far beyond this initial discovery, with sulfonamide-containing molecules demonstrating potent and selective inhibition of various enzymes crucial in human physiology and disease. Two such enzyme families are the carbonic anhydrases and cyclooxygenases.
Rationale for Benchmarking Against Carbonic Anhydrase and COX-2 Inhibitors
The selection of Carbonic Anhydrase and COX-2 as primary targets for this compound is based on the well-documented activity of the benzenesulfonamide scaffold against these enzymes.
Carbonic Anhydrase Inhibition
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] They are involved in numerous physiological processes, and their dysregulation is implicated in diseases such as glaucoma, epilepsy, and certain types of cancer.[1] The primary sulfonamide group (SO₂NH₂) is a classic zinc-binding group, making it an excellent candidate for CA inhibition.
-
Gold-Standard Comparators:
Cyclooxygenase-2 Inhibition
Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[9] There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is upregulated during inflammation.[9] Certain sulfonamide-containing compounds, such as Celecoxib, have been developed as selective COX-2 inhibitors to reduce inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[10][11][12][13][14]
-
Gold-Standard Comparator:
Experimental Workflows and Protocols
To comprehensively benchmark the performance of this compound, a series of in vitro and in vivo experiments are proposed.
In Vitro Carbonic Anhydrase Inhibition Assay
This assay determines the ability of this compound to inhibit the esterase activity of carbonic anhydrase.
Figure 1: Workflow for the in vitro Carbonic Anhydrase inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
CA Enzyme Stock Solution: 1 mg/mL of human or bovine erythrocyte CA in cold Assay Buffer.
-
CA Working Solution: Dilute the stock solution to a final concentration of 10-60 units/mL in cold Assay Buffer immediately before use.
-
Substrate Stock Solution: 3 mM p-Nitrophenyl acetate (p-NPA) in acetonitrile or DMSO (prepare fresh daily).
-
Test Compound and Control Stock Solutions: Prepare 10 mM stock solutions of this compound, Acetazolamide, and Dorzolamide in DMSO. Create serial dilutions in Assay Buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 158 µL of Assay Buffer to each well.
-
Add 2 µL of the appropriate test compound dilution, positive control, or DMSO (for maximum activity control) to the respective wells.
-
To all wells except the "blank," add 20 µL of the CA Working Solution.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.
-
Immediately measure the absorbance at 400-405 nm in a microplate reader in kinetic mode, taking readings every 30 seconds for 10-30 minutes.[1]
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
In Vitro COX-1/COX-2 Inhibition Assay
This assay will determine the inhibitory activity of this compound against both COX isoforms to assess its potency and selectivity.
Figure 2: Workflow for the in vitro COX-1/COX-2 inhibition assay.
Detailed Protocol (based on a colorimetric screening kit): [13]
-
Reagent Preparation:
-
Prepare all reagents according to the manufacturer's instructions (e.g., Cayman Chemical COX Colorimetric Inhibitor Screening Assay Kit, Cat. No. 701050). This includes the Assay Buffer, Heme, COX-1 and COX-2 enzymes, and Arachidonic Acid substrate.
-
Prepare stock solutions and serial dilutions of this compound and Celecoxib in DMSO.
-
-
Assay Procedure (96-well plate format):
-
To the appropriate wells, add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme.
-
Add 10 µL of the test compound dilution, positive control, or DMSO (for 100% initial activity).
-
For background wells, use heat-inactivated enzyme.
-
Incubate the plate for 10 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of Arachidonic Acid solution to all wells.
-
The peroxidase activity is then measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
-
Data Analysis:
-
Subtract the background absorbance from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ values for both COX-1 and COX-2.
-
Calculate the COX-2 selectivity index: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2).
-
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a classic and well-established model to evaluate the in vivo anti-inflammatory activity of novel compounds.[6][7][11][15][16]
Figure 3: Workflow for the carrageenan-induced paw edema model.
Detailed Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are typically used. Animals should be acclimatized for at least one week before the experiment.
-
Grouping and Dosing:
-
Divide the animals into groups (n=6-8 per group):
-
Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose)
-
Positive Control (Celecoxib, e.g., 10 mg/kg, p.o.)
-
Test Compound (this compound at various doses, p.o.)
-
-
Administer the respective treatments orally 30-60 minutes before carrageenan injection.
-
-
Induction of Edema:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the subplantar region of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
-
Data Analysis:
-
The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the initial paw volume.
-
The percentage inhibition of edema is calculated for each treated group compared to the vehicle control group using the formula: % Inhibition = [1 - (Edema_treated / Edema_control)] * 100
-
Data Summary and Interpretation
The performance of this compound should be summarized in clear, comparative tables.
Table 1: In Vitro Carbonic Anhydrase Inhibition
| Compound | CA Isoform | IC₅₀ (nM) |
| This compound | CA-II | Experimental Value |
| CA-IX | Experimental Value | |
| Acetazolamide | CA-II | Literature/Experimental Value |
| CA-IX | Literature/Experimental Value | |
| Dorzolamide | CA-II | Literature/Experimental Value |
| CA-IX | Literature/Experimental Value |
Table 2: In Vitro COX Inhibition and Selectivity
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Celecoxib | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
Table 3: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Treatment Group (Dose) | % Inhibition of Edema at 3 hours |
| This compound (Dose 1) | Experimental Value |
| This compound (Dose 2) | Experimental Value |
| This compound (Dose 3) | Experimental Value |
| Celecoxib (10 mg/kg) | Literature/Experimental Value |
Interpretation of Results:
-
Carbonic Anhydrase Inhibition: A low IC₅₀ value against specific CA isoforms would indicate potent inhibition. Comparison with Acetazolamide and Dorzolamide will establish its relative potency.
-
COX Inhibition: A low IC₅₀ for COX-2 and a high IC₅₀ for COX-1, resulting in a high selectivity index, would suggest a profile similar to Celecoxib, indicating potential as a selective anti-inflammatory agent.
-
In Vivo Anti-inflammatory Activity: Significant inhibition of paw edema compared to the vehicle control would confirm in vivo efficacy. A dose-dependent response would further strengthen this finding.
Conclusion
This guide outlines a systematic approach to characterize the inhibitory potential of this compound against two clinically relevant enzyme targets. By following the detailed protocols and comparing the results to gold-standard inhibitors, researchers can effectively benchmark its performance and determine its potential for further drug development. The proposed experiments will provide crucial data on its potency, selectivity, and in vivo efficacy, thereby elucidating its therapeutic promise.
References
- Supuran, C. T. (2016). Sulfonamides and their isosters as carbonic anhydrase inhibitors. Future Medicinal Chemistry, 8(12), 1429–1449.
-
Cleveland Clinic. (2022). COX-2 Inhibitors. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Acetazolamide. StatPearls. Available at: [Link]
-
Wikipedia. (2023). Acetazolamide. Available at: [Link]
- Morris, C. J., & Scott, L. J. (2005). Dorzolamide/timolol: a review of its use in the management of elevated intraocular pressure. Drugs & Aging, 22(11), 949–963.
- Posadas, I., Bucci, M., Roviezzo, F., Rossi, A., Parente, L., Sautebin, L., & Cirino, G. (2004). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential sensitivity to anti-inflammatory drugs. British Journal of Pharmacology, 142(4), 655–662.
-
Wikipedia. (2023). Dorzolamide. Available at: [Link]
-
Spine-health. (2021). About Celebrex (Celecoxib), a COX-2 Inhibitor. Available at: [Link]
-
MedlinePlus. (2021). Acetazolamide. Available at: [Link]
-
Drugs.com. (2023). List of COX-2 Inhibitors + Uses, Types & Side Effects. Available at: [Link]
- Geus, E. J., & de Medina, V. S. (1999). Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. Clinical Therapeutics, 21(9), 1497–1513.
-
bpacnz. (2018). Celecoxib: the “need to know” for safe prescribing. Available at: [Link]
- Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544–547.
- Sugrue, M. F. (1996). The pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor. Journal of Ocular Pharmacology and Therapeutics, 12(3), 363–376.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inotiv.com [inotiv.com]
- 8. assaygenie.com [assaygenie.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Human COX-2(Cyclooxygenase-2) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 15. researchgate.net [researchgate.net]
- 16. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Navigating the Disposal of 3-Methoxybenzenesulfonamide: A Guide for Laboratory Professionals
The First Principle: Hazard Assessment and the Precautionary Approach
Given the absence of a dedicated SDS for 3-Methoxybenzenesulfonamide, a thorough hazard assessment is the mandatory first step before handling or disposing of this compound. The responsibility for this assessment lies with the individual generating the waste. This process should be guided by the principle of precaution, treating the substance as potentially hazardous until proven otherwise.
A review of analogous compounds, such as N',N'-Diethyl-3-amino-4-methoxybenzenesulfonamide and 3-Methoxybenzenesulfonyl chloride, suggests that this compound may be an irritant to the eyes, skin, and respiratory system, and potentially harmful if swallowed, inhaled, or absorbed through the skin.[1] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and engineering controls.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against potential splashes.
-
Hand Protection: Wear impervious gloves, such as nitrile rubber. Inspect gloves for any signs of degradation before use.
-
Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used within a chemical fume hood.
All handling of this compound and its waste should be performed in a well-ventilated area, preferably within a certified chemical fume hood.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound waste.
Step 1: Waste Identification and Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions.[2] Due to the lack of specific incompatibility data for this compound, a conservative approach is necessary.
-
Do not mix this compound waste with strong oxidizing agents, strong acids, or strong bases.
-
Collect waste in a dedicated, properly labeled container.
-
Consult a comprehensive chemical incompatibility chart for guidance on segregating from other waste streams in the laboratory.
Step 2: Container Selection and Labeling
The choice of waste container is crucial for safe storage and transport.
-
Container Material: Use a high-density polyethylene (HDPE) or glass container that is compatible with the chemical. Ensure the container has a secure, tight-fitting lid.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[2][3] The label should also include the date accumulation started and the specific hazards (e.g., "Irritant," "Harmful"). Do not use abbreviations or chemical formulas.[2]
Step 3: Waste Accumulation and Storage
-
Small Quantities: For small amounts of waste generated during research, collect it in the designated, labeled container at the point of generation (a satellite accumulation area).
-
Bulk Quantities: For larger quantities, the waste should be transferred to a central hazardous waste accumulation area managed by your institution's Environmental Health and Safety (EHS) department.
-
Storage Conditions: Store the waste container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible chemicals. The container should be kept closed except when adding waste.[2]
Step 4: Final Disposal
-
Contact EHS: Once the waste container is full (no more than 90% capacity) or if the project is complete, contact your institution's EHS department to arrange for pickup and disposal.[4][5]
-
Documentation: Complete any required waste disposal forms accurately and completely.
-
Professional Disposal: this compound waste should be disposed of through a licensed hazardous waste disposal company, in accordance with all federal, state, and local regulations. The most common method for organic chemical waste is incineration at a permitted facility.
Emergency Procedures: Spills and Exposures
In the event of a spill or personal exposure, immediate and appropriate action is critical.
| Scenario | Immediate Action |
| Small Spill (in a fume hood) | 1. Alert colleagues in the immediate area. 2. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). 3. Collect the absorbed material into a labeled hazardous waste container. 4. Decontaminate the area with a suitable solvent, collecting the decontamination materials as hazardous waste. |
| Large Spill (outside a fume hood) | 1. Evacuate the immediate area. 2. Alert your supervisor and contact your institution's EHS department immediately. 3. Prevent the spill from entering drains. |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove contaminated clothing. 3. Seek medical attention. |
| Eye Contact | 1. Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention. |
| Inhalation | 1. Move the individual to fresh air. 2. If breathing is difficult, administer oxygen. 3. Seek medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse the mouth with water. 3. Seek immediate medical attention. |
Waste Characterization: EPA Hazardous Waste Codes
Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[6][7] Since this compound is not a listed waste, a hazardous waste determination must be made based on its characteristics.
-
Ignitability (D001): This is unlikely for a solid compound, but should be considered if it is dissolved in a flammable solvent.
-
Corrosivity (D002): This is unlikely for a neutral organic compound.
-
Reactivity (D003): This is unlikely based on its chemical structure.
-
Toxicity (D004-D043): This is the most likely characteristic to apply. Without specific toxicity data, it is prudent to manage the waste as toxic. Your institution's EHS department will make the final determination.
The following diagram illustrates the decision-making process for the disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
-
Angene Chemical. (2021, May 1). Safety Data Sheet: 3-Amino-6-methylbenzenesulfonamide. Retrieved from [Link]
-
State University of New York at Fredonia. (n.d.). Guidelines for Hazardous Waste Disposal. Retrieved from [Link]
-
Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]
-
University of Groningen. (n.d.). Hazardous waste acceptance conditions. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
ADVISE. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Walchem. (2024, April 19). Chemical Compatibility Chart. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Methoxybenzene. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
